molecular formula C3H9BrS B1587278 Trimethylsulfonium bromide CAS No. 3084-53-5

Trimethylsulfonium bromide

Cat. No.: B1587278
CAS No.: 3084-53-5
M. Wt: 157.08 g/mol
InChI Key: GOTIICCWNAPLMN-UHFFFAOYSA-M
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Description

Trimethylsulfonium bromide is a useful research compound. Its molecular formula is C3H9BrS and its molecular weight is 157.08 g/mol. The purity is usually 95%.
The exact mass of the compound Trimethylsulfonium bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140307. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Trimethylsulfonium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethylsulfonium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethylsulfanium;bromide
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InChI

InChI=1S/C3H9S.BrH/c1-4(2)3;/h1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GOTIICCWNAPLMN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90883945
Record name Sulfonium, trimethyl-, bromide (1:1)
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Molecular Weight

157.08 g/mol
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CAS No.

3084-53-5
Record name Sulfonium, trimethyl-, bromide (1:1)
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Record name Trimethylsulfonium bromide
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Record name Sulfonium, trimethyl-, bromide (1:1)
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Record name Sulfonium, trimethyl-, bromide (1:1)
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Record name Trimethylsulfonium bromide
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Record name TRIMETHYLSULFONIUM BROMIDE
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Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Trimethylsulfonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Trimethylsulfonium bromide [(CH₃)₃SBr] is a quaternary sulfonium salt with significant applications in organic synthesis, particularly as a methylating agent and a precursor for the generation of sulfur ylides. A thorough understanding of its physical properties is paramount for its effective handling, application in synthetic protocols, and for the development of robust and scalable chemical processes. This technical guide provides a comprehensive overview of the key physical characteristics of trimethylsulfonium bromide, including its molecular and structural properties, thermal behavior, solubility profile, and spectroscopic data. The information presented herein is synthesized from established literature and databases to provide a reliable resource for laboratory and development settings.

Molecular and Structural Properties

Trimethylsulfonium bromide is an ionic compound consisting of a trimethylsulfonium cation ([(CH₃)₃S]⁺) and a bromide anion (Br⁻). The central sulfur atom in the cation is trivalent and carries a positive charge.

Molecular Formula and Weight
  • Molecular Formula: C₃H₉BrS[1][2]

  • Molecular Weight: 157.07 g/mol [1][2]

Chemical Structure

The trimethylsulfonium cation possesses a pyramidal geometry around the sulfur atom, a consequence of the tetrahedral arrangement of the three methyl groups and a lone pair of electrons.

Diagram: Molecular Structure of Trimethylsulfonium Bromide

Caption: 2D representation of the ionic pairing in Trimethylsulfonium bromide.

Physical Appearance and Morphology

Trimethylsulfonium bromide is typically a white to light yellow or cream-colored crystalline solid or powder at room temperature.[1]

Thermal Properties

The thermal behavior of a compound is a critical parameter for its storage and application, particularly in reactions conducted at elevated temperatures.

Melting Point

The melting point of trimethylsulfonium bromide is often reported with decomposition. This indicates that upon heating to its melting point, the compound begins to break down. Reported values vary slightly across different sources, which is common for compounds that decompose upon melting.

PropertyValueSource(s)
Melting Point190-200 °C[2]
Melting Point203-206 °C (decomposes)
Melting Point194–198 °C

The variability in the reported melting point range can be attributed to the purity of the sample and the heating rate used during the measurement. It is crucial for researchers to determine the melting point of their specific batch of reagent as a purity check.

Experimental Protocol: Melting Point Determination

The determination of a melting point is a fundamental technique for assessing the purity of a crystalline solid.

Objective: To determine the melting point range of a sample of trimethylsulfonium bromide.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the crystalline trimethylsulfonium bromide is finely ground using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently on a hard surface to pack the solid into the sealed end. A sample height of 2-3 mm is ideal.

  • Measurement:

    • The packed capillary tube is placed in the heating block of the melting point apparatus.

    • A rapid heating rate is initially used to determine an approximate melting range.

    • The apparatus is allowed to cool, and a second determination is performed with a slow heating rate (1-2 °C per minute) starting from about 20 °C below the approximate melting point.

  • Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

Interpretation: A sharp melting point range (1-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Solubility Profile

The solubility of trimethylsulfonium bromide is a key consideration for its use as a reagent in various solvent systems. As an ionic salt, its solubility is largely dictated by the polarity of the solvent.

Qualitative Solubility:

  • Water: Soluble[1]

  • Polar Organic Solvents (e.g., Methanol, Ethanol, DMSO): Generally soluble.[3]

  • Nonpolar Organic Solvents (e.g., Diethyl ether, Hexane): Insoluble or sparingly soluble.

While precise quantitative solubility data is not widely published, the general principle of "like dissolves like" applies. The high polarity of water and lower alcohols allows them to effectively solvate the trimethylsulfonium and bromide ions.

Experimental Protocol: Qualitative Solubility Determination

Objective: To determine the qualitative solubility of trimethylsulfonium bromide in various solvents.

Apparatus:

  • Test tubes and rack

  • Spatula

  • Vortex mixer

  • A selection of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane)

Procedure:

  • Sample Addition: Approximately 10-20 mg of trimethylsulfonium bromide is placed into a series of clean, dry test tubes.

  • Solvent Addition: To each test tube, 1 mL of a different solvent is added.

  • Mixing: The test tubes are agitated using a vortex mixer for 1-2 minutes to ensure thorough mixing.

  • Observation: The mixture is visually inspected for the presence of undissolved solid.

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

    • Insoluble: The solid does not appear to dissolve.

Rationale: This rapid screening method provides a practical understanding of suitable solvent systems for reactions involving trimethylsulfonium bromide.

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and identification of chemical compounds. The following sections detail the expected spectroscopic signatures of trimethylsulfonium bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.

  • ¹H NMR: Due to the symmetry of the trimethylsulfonium cation, all nine protons are chemically equivalent. Therefore, the ¹H NMR spectrum is expected to show a single sharp peak (a singlet). The chemical shift of this peak will be influenced by the deshielding effect of the positively charged sulfur atom.

    • Expected Chemical Shift (δ): Approximately 2.9 - 3.5 ppm (in DMSO-d₆ or D₂O).

  • ¹³C NMR: Similar to the protons, the three methyl carbons are chemically equivalent, resulting in a single resonance in the ¹³C NMR spectrum. The chemical shift will be in the aliphatic region but shifted downfield due to the electronegativity of the adjacent sulfur atom.[4]

    • Expected Chemical Shift (δ): Approximately 25 - 30 ppm.

Diagram: NMR Spectroscopy Workflow

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer place_in_magnet Place Sample in Magnet transfer->place_in_magnet shim Shim the Magnet place_in_magnet->shim acquire_fid Acquire FID shim->acquire_fid fourier_transform Fourier Transform acquire_fid->fourier_transform phase_correct Phase Correction fourier_transform->phase_correct integrate Integrate Peaks phase_correct->integrate analyze Analyze Spectrum integrate->analyze

Caption: A simplified workflow for obtaining and analyzing an NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of trimethylsulfonium bromide is expected to be relatively simple, dominated by the vibrations of the methyl groups.

Expected Characteristic IR Absorptions:

Wavenumber (cm⁻¹)Vibration TypeIntensity
~2900-3100C-H stretching (methyl)Medium to Strong
~1450-1470C-H bending (asymmetric)Medium
~1370-1390C-H bending (symmetric)Medium

The absence of other significant peaks in the functional group region (e.g., O-H, C=O) can be used to confirm the purity of the sample.[5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For an ionic compound like trimethylsulfonium bromide, the spectrum will show the mass of the cation. Electron ionization (EI) may lead to fragmentation.

  • Cation Mass: The trimethylsulfonium cation ([(CH₃)₃S]⁺) has a mass of 77.17 g/mol . A peak at m/z 77 would be expected.

  • Fragmentation: While the cation is relatively stable, some fragmentation may occur under high-energy ionization conditions. Potential fragment ions could include the loss of a methyl group to give [(CH₃)₂S]⁺ (m/z 62). The bromide anion is not typically observed in positive ion mode mass spectrometry.

Synthesis Overview

Trimethylsulfonium bromide can be synthesized through several routes. A common laboratory preparation involves the reaction of dimethyl sulfoxide (DMSO) with an electrophilic bromine source, such as elemental bromine or benzyl bromide.[6][7][8]

Experimental Protocol: Synthesis from Benzyl Bromide and DMSO

This method represents a convenient and relatively safe laboratory-scale synthesis of trimethylsulfonium bromide.[7][9]

Objective: To synthesize trimethylsulfonium bromide from benzyl bromide and dimethyl sulfoxide.

Materials:

  • Benzyl bromide

  • Dimethyl sulfoxide (DMSO)

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Buchner funnel and filter flask

Procedure:

  • Reaction Setup: A solution of benzyl bromide in DMSO is placed in a round-bottom flask equipped with a stir bar and a reflux condenser.

  • Heating: The reaction mixture is heated to 80 °C with stirring and maintained at this temperature for approximately 24 hours.[7]

  • Precipitation: The reaction mixture is allowed to cool to room temperature, during which trimethylsulfonium bromide precipitates as a solid.

  • Isolation and Purification: The solid product is collected by vacuum filtration and washed thoroughly with acetone to remove any unreacted starting materials and byproducts.

  • Drying: The purified trimethylsulfonium bromide is dried under vacuum.

Rationale: This method utilizes readily available starting materials and avoids the use of highly toxic and gaseous methyl bromide. The product precipitates from the reaction mixture upon cooling, simplifying its isolation.

Safety and Handling

Trimethylsulfonium bromide is an irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust.[2] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of trimethylsulfonium bromide. The data and protocols presented are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the safe and effective use of this important synthetic reagent. A thorough understanding of its molecular structure, thermal stability, solubility, and spectroscopic characteristics is fundamental to its successful application in the laboratory and beyond.

References

  • Nicodem. (2011, March 4). Trimethylsulfonium bromide and its use for the methylation of phenols. Sciencemadness Discussion Board. [Link]

  • Kim, J. H., et al. (2004). Facile Preparation of Trimethylsulfonium Bromide. Bulletin of the Korean Chemical Society, 25(1), 13-14.
  • MP Biomedicals. (n.d.). TECHNICAL INFORMATION: Cetyltrimethylammonium bromide. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

Trimethylsulfonium bromide chemical structure and bonding

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Structure and Bonding of Trimethylsulfonium Bromide

Authored by: A Senior Application Scientist

Abstract

Trimethylsulfonium bromide, a prominent member of the sulfonium salt family, is a versatile and valuable reagent in modern organic synthesis. Its utility, particularly in the formation of epoxides via the Johnson-Corey-Chaykovsky reaction and as a selective methylating agent, is fundamentally dictated by its unique electronic and steric structure. This guide provides a comprehensive examination of the chemical architecture and bonding of trimethylsulfonium bromide, intended for researchers, scientists, and professionals in drug development. We will dissect the molecular geometry, the nature of its covalent and ionic interactions, and the spectroscopic evidence that validates its structure. By elucidating the causal relationships between its structure and reactivity, this document aims to equip scientists with the foundational knowledge required for its effective application.

Introduction to Sulfonium Salts: The Case of Trimethylsulfonium Bromide

Sulfonium salts are a class of organosulfur compounds featuring a positively charged sulfur atom bonded to three organic substituents, with the general formula [R₃S]⁺X⁻.[1] These compounds are isostructural with phosphines and possess a distinct pyramidal geometry.[1] A key characteristic is the high barrier to pyramidal inversion at the sulfur atom, which allows for chirality when the substituents are different.[1] Nature itself employs sulfonium salts in critical biological functions; S-adenosyl methionine (SAM), for instance, is a vital cofactor for methylation reactions in living systems.[1]

Trimethylsulfonium bromide, with the chemical formula [(CH₃)₃S]⁺Br⁻, is a quintessential example of this class.[2][3] It is a white, crystalline solid that is soluble in water and other polar solvents, a property stemming directly from its ionic nature.[4][5][6] Its significance in synthetic chemistry is twofold: it serves as a precursor to dimethylsulfonium methylide, a key sulfur ylide for epoxidation, and it functions as a mild electrophilic methylating agent.[1][7] Understanding the precise arrangement of atoms and the distribution of electrons within this salt is paramount to harnessing its synthetic potential.

Molecular Architecture: Geometry and Bonding Analysis

The structure of trimethylsulfonium bromide is best understood by considering its two constituent parts: the trimethylsulfonium cation ([(CH₃)₃S]⁺) and the bromide anion (Br⁻). The solid-state structure consists of layers of these ions held together by electrostatic forces.

The Trimethylsulfonium Cation: A Trigonal Pyramidal Geometry

The core of the molecule's reactivity lies in the structure of the cation. X-ray crystallography studies have definitively established that the trimethylsulfonium cation exhibits a trigonal pyramidal molecular geometry at the central sulfur atom.[1][8][9][10]

  • VSEPR Theory Explanation: This geometry is a direct consequence of the electronic arrangement around the sulfur. The central sulfur atom has four electron domains: three bonding pairs (from the S-C bonds) and one non-bonding lone pair of electrons. According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, these four domains arrange themselves in a tetrahedral electron geometry to minimize repulsion. However, since one domain is a lone pair, the resulting molecular shape is trigonal pyramidal.[9]

  • Bond Angles and Distances: The repulsive effect of the lone pair is greater than that of the bonding pairs, which compresses the angles between the sulfur-carbon bonds.[8]

    • C-S-C Bond Angle: Approximately 102°, a significant deviation from the ideal tetrahedral angle of 109.5°.[8][10]

    • C-S Bond Distance: Measured at approximately 177 picometers (pm), consistent with a typical sulfur-carbon single bond.[8][9][10]

The three methyl groups are positioned at the corners of a triangular base, with the sulfur atom at the apex of the pyramid.

Trimethylsulfonium_Cation S S⁺ C1 CH₃ S->C1 177 pm C2 CH₃ S->C2 C3 CH₃ S->C3 LP LP->S Synthesis_Workflow DMSO Dimethyl Sulfoxide (DMSO) (Solvent & Reactant) Reaction Heat (80°C, 24h) DMSO->Reaction BnBr Benzyl Bromide (Reactant) BnBr->Reaction Cooling Cool to RT Reaction->Cooling Precipitate Precipitation of (CH₃)₃SBr (Solid) Cooling->Precipitate Wash Wash with Acetone Precipitate->Wash Product Pure (CH₃)₃SBr (Colorless Crystals) Wash->Product JCC_Reaction TMSBr [(CH₃)₃S]⁺Br⁻ Ylide Sulfur Ylide [H₂C=S⁺(CH₃)₂] TMSBr->Ylide - H⁺ Base Strong Base (e.g., NaH) Base->Ylide Attack Nucleophilic Attack Ylide->Attack Carbonyl Aldehyde/Ketone (R₂C=O) Carbonyl->Attack Intermediate Betaine Intermediate Attack->Intermediate RingClosure Intramolecular Ring Closure Intermediate->RingClosure Epoxide Epoxide (Oxirane) RingClosure->Epoxide DMS Dimethyl Sulfide (Leaving Group) RingClosure->DMS

Sources

An In-depth Technical Guide to the Solubility of Trimethylsulfonium Bromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility of trimethylsulfonium bromide in organic solvents, a critical parameter for its application in pharmaceutical and chemical synthesis. Recognizing the scarcity of published quantitative data, this document offers a detailed framework for understanding, predicting, and experimentally determining its solubility. We delve into the theoretical underpinnings of ionic compound dissolution in organic media and present a robust, step-by-step experimental protocol for accurate solubility measurement. Furthermore, this guide provides comparative solubility data for a structurally analogous compound, tetramethylammonium bromide, to offer qualitative insights. This document is intended to be an essential resource for researchers, scientists, and drug development professionals working with sulfonium salts.

Introduction: The Significance of Trimethylsulfonium Bromide and Its Solubility

Trimethylsulfonium bromide, a quaternary sulfonium salt, is a versatile reagent in organic synthesis, most notably as a precursor to dimethylsulfonium methylide for use in the Johnson-Corey-Chaykovsky reaction to generate epoxides from aldehydes and ketones.[1] Its applications extend to being an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The efficiency, and in some cases, the feasibility of reactions involving trimethylsulfonium bromide are intrinsically linked to its solubility in the chosen reaction medium.

A thorough understanding of its solubility profile in various organic solvents is paramount for:

  • Reaction Optimization: Ensuring the reagent is sufficiently dissolved to participate in the desired chemical transformation, thereby maximizing reaction rates and yields.

  • Process Development: Designing scalable and reproducible synthetic routes, including considerations for downstream processing and purification.

  • Formulation: In pharmaceutical applications, solubility is a key determinant of a drug's bioavailability and the ability to formulate it into a stable and effective dosage form.

This guide aims to equip the scientific community with the foundational knowledge and practical methodologies to confidently assess and utilize the solubility characteristics of trimethylsulfonium bromide.

Theoretical Principles of Solubility: A Molecular Perspective

The solubility of an ionic compound like trimethylsulfonium bromide in an organic solvent is governed by a delicate balance of intermolecular forces. The adage "like dissolves like" provides a fundamental, albeit simplified, starting point. As an ionic salt, trimethylsulfonium bromide is inherently polar and will exhibit greater solubility in polar solvents.

The dissolution process can be conceptualized as overcoming the lattice energy of the crystalline salt and the subsequent solvation of the trimethylsulfonium cation ([CH₃)₃S⁺]) and the bromide anion (Br⁻) by the solvent molecules.

The Role of Solvent Polarity

Organic solvents can be broadly categorized based on their polarity:

  • Polar Protic Solvents: These solvents, such as methanol and ethanol, possess a hydrogen atom bonded to an electronegative atom (e.g., oxygen) and can engage in hydrogen bonding. They are particularly effective at solvating both cations and anions. The hydrogen bond donor capability stabilizes the bromide anion, while the lone pairs on the oxygen atom can interact favorably with the trimethylsulfonium cation.

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and acetonitrile are polar but lack a hydrogen atom bonded to an electronegative atom, and thus cannot act as hydrogen bond donors. They are efficient at solvating cations due to their dipole moment but are less effective at solvating anions compared to protic solvents.

  • Nonpolar Solvents: These solvents, such as hexane and toluene, have low dielectric constants and are generally poor solvents for ionic compounds like trimethylsulfonium bromide due to their inability to effectively solvate the charged ions and overcome the crystal lattice energy.

Factors Influencing Solubility

Several factors can influence the solubility of trimethylsulfonium bromide:

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.

  • Presence of Other Solutes: The presence of other salts or additives can impact solubility through common ion effects or by altering the properties of the solvent.

  • Purity of the Solute and Solvent: Impurities can affect the crystal lattice energy of the solute and the solvating properties of the solvent, thereby influencing solubility.

G cluster_solute Trimethylsulfonium Bromide cluster_solvent Organic Solvent cluster_solution Solution solute Crystal Lattice ions [(CH₃)₃S]⁺ and Br⁻ Ions solute->ions Overcoming Lattice Energy solvated_ions Solvated Ions ions->solvated_ions Solvation solvent Solvent Molecules solvent->solvated_ions Interaction

Figure 1: Conceptual workflow of the dissolution process of trimethylsulfonium bromide.

Quantitative and Qualitative Solubility Data

To provide a point of reference, the following table presents solubility data for tetramethylammonium bromide , a structurally similar quaternary ammonium salt. While not a direct substitute, this data can offer qualitative guidance on the expected solubility trends for trimethylsulfonium bromide in similar solvents.

SolventChemical ClassPolaritySolubility of Tetramethylammonium Bromide ( g/100 g of solvent at 25°C)
MethanolPolar ProticHigh4.32[2]
EthanolPolar ProticHighSparingly soluble[2]
AcetonitrilePolar AproticHigh0.22[2]
1-ButanolPolar ProticMedium0.062[2]
ChloroformNonpolarLow0.0057[2]
Diethyl EtherNonpolarLowInsoluble[2]

Note: The sulfonium cation in trimethylsulfonium bromide is larger and potentially more polarizable than the ammonium cation in tetramethylammonium bromide, which may lead to different solubility behavior. Therefore, the data in the table above should be used for indicative purposes only.

Experimental Protocol for Determining the Solubility of Trimethylsulfonium Bromide

The following section provides a detailed, step-by-step methodology for the experimental determination of the solubility of trimethylsulfonium bromide in an organic solvent using the gravimetric method. This method is robust, reliable, and does not require specialized analytical instrumentation beyond a standard laboratory balance and oven.

Principle of the Gravimetric Method

The gravimetric method involves preparing a saturated solution of the solute in the solvent of interest at a specific temperature. A known mass or volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From these measurements, the solubility can be calculated.[3][4][5]

Materials and Apparatus
  • Trimethylsulfonium bromide (high purity)

  • Organic solvent of interest (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Temperature-controlled shaker or water bath

  • Glass vials with airtight seals (e.g., screw caps with PTFE liners)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE, compatible with the chosen solvent)

  • Pre-weighed glass evaporating dishes

  • Drying oven

  • Desiccator

Step-by-Step Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of trimethylsulfonium bromide to a glass vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure that the solution is saturated.[6][7]

    • Add a known volume (e.g., 10 mL) of the organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. The time required for equilibration should be determined experimentally by taking measurements at different time points until a constant concentration is achieved.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully draw a known volume (e.g., 5 mL) of the supernatant (the clear, saturated solution) using a pipette, ensuring no solid particles are disturbed.

    • To ensure the complete removal of any suspended microcrystals, pass the collected supernatant through a syringe filter into a pre-weighed evaporating dish.[8]

  • Solvent Evaporation and Mass Determination:

    • Record the exact mass of the evaporating dish containing the filtered saturated solution.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the trimethylsulfonium bromide (a temperature below its melting point of ~203 °C is recommended, for example, 80-100 °C, depending on the solvent's boiling point).

    • Continue heating until the solute is completely dry and a constant mass is achieved. This can be confirmed by repeated weighing after further drying periods.

    • After drying, place the evaporating dish in a desiccator to cool to room temperature before the final weighing. This prevents the absorption of atmospheric moisture.

  • Calculation of Solubility:

    • Mass of the saturated solution: (Mass of evaporating dish + solution) - (Mass of empty evaporating dish)

    • Mass of the dissolved solute: (Mass of evaporating dish + dry solute) - (Mass of empty evaporating dish)

    • Mass of the solvent: (Mass of the saturated solution) - (Mass of the dissolved solute)

    • Solubility ( g/100 g of solvent): (Mass of the dissolved solute / Mass of the solvent) x 100

G start Start prep_sat_sol Prepare Saturated Solution (Excess Solute + Solvent) start->prep_sat_sol equilibrate Equilibrate at Constant Temperature (24-48h with agitation) prep_sat_sol->equilibrate sample_filter Collect and Filter Supernatant equilibrate->sample_filter weigh_sol Weigh Filtered Saturated Solution sample_filter->weigh_sol evaporate Evaporate Solvent in Oven weigh_sol->evaporate weigh_solute Weigh Dry Solute evaporate->weigh_solute calculate Calculate Solubility weigh_solute->calculate end End calculate->end

Figure 2: Experimental workflow for the gravimetric determination of solubility.

Alternative Analytical Techniques

For more rapid or higher-throughput solubility determination, other analytical techniques can be employed, provided that trimethylsulfonium bromide has a suitable chromophore or can be otherwise detected:

  • UV-Vis Spectroscopy: If trimethylsulfonium bromide exhibits absorbance in the UV-Vis spectrum, a calibration curve can be generated to determine the concentration of the solute in the saturated solution.[9][10][11]

  • Ion Chromatography (IC): This technique can be used to quantify the concentration of the bromide anion in the saturated solution, which directly corresponds to the concentration of the dissolved salt.[12][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used to determine the concentration of the dissolved solute by integrating the signal of the trimethylsulfonium protons against a known internal standard.[15][16][17]

Conclusion and Future Outlook

The solubility of trimethylsulfonium bromide in organic solvents is a fundamental property that dictates its utility in a myriad of chemical and pharmaceutical applications. While quantitative data remains elusive in the public domain, this guide provides a robust theoretical and practical framework for its determination. The provided experimental protocol for the gravimetric method offers a reliable means of obtaining accurate solubility data. For researchers requiring higher throughput, alternative analytical methods have also been outlined.

It is our hope that this guide will not only serve as a practical resource but also stimulate further research into the physicochemical properties of trimethylsulfonium bromide and other sulfonium salts, leading to the generation of a comprehensive and publicly accessible solubility database. Such a resource would be invaluable to the scientific community, fostering greater efficiency and innovation in the fields of organic synthesis and drug development.

References

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A Senior Application Scientist’s Technical Guide to Trimethylsulfonium Bromide (CAS No. 3084-53-5): Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Reagent

Trimethylsulfonium bromide (TMSB), identified by CAS number 3084-53-5, is a quaternary sulfonium salt that has carved a significant niche in the landscape of modern organic synthesis.[1] Composed of a trimethylsulfonium cation ([(CH₃)₃S]⁺) and a bromide anion (Br⁻), this unassuming white crystalline solid is a powerhouse of reactivity, primarily recognized for its utility as a methylating agent and, more critically, as a precursor to sulfur ylides for the synthesis of complex organic molecules.[1][2] Its importance extends into pharmaceutical development, where it serves as a key intermediate in the manufacturing of new drug candidates and existing medications.[1][3] This guide offers an in-depth exploration of TMSB, from its fundamental properties and synthesis to its core reactivity and practical applications, providing the field-proven insights necessary for its effective and safe implementation in the laboratory.

Core Physicochemical and Structural Properties

The utility of any reagent is fundamentally tied to its physical and chemical characteristics. TMSB is typically a white to beige crystalline solid or powder.[1] It is characterized by its high solubility in water and other polar organic solvents.[1] The stability of TMSB under normal conditions makes it a versatile and reliable reagent in various chemical processes.[1] Its structure features a central sulfur atom bonded to three methyl groups, resulting in a stable, positively charged ion with a trigonal pyramidal geometry at the sulfur center.[1][2] This configuration is the basis for its chemical reactivity.[1]

Table 1: Key Physicochemical Properties of Trimethylsulfonium Bromide

PropertyDataSource(s)
CAS Number 3084-53-5[1]
Chemical Formula C₃H₉BrS[1][4]
Molecular Weight 157.07 g/mol [1][4]
Appearance White to light yellow/beige crystalline solid or powder[1][5]
Melting Point Decomposes at 172 °C; melts in a sealed tube at ~203-206 °C[1][2][5]
Solubility Soluble in water and polar solvents[1][6]
SMILES String [Br-].CC
InChI Key GOTIICCWNAPLMN-UHFFFAOYSA-M

Synthesis of Trimethylsulfonium Bromide: A Comparative Analysis

Several methodologies exist for the synthesis of TMSB, each with distinct advantages regarding scalability, safety, and efficiency. The choice of method often depends on the scale of the reaction and the available equipment.

Industrial Standard: Reaction of DMSO with Methyl Bromide

The most common industrial method involves the direct reaction of dimethyl sulfoxide (DMSO) with methyl bromide.[1][7] This reaction is highly exothermic and requires rigorous temperature control to prevent hazardous, runaway decomposition.[1][7][8]

  • Causality Behind Control: Research indicates that maintaining the reaction temperature below 65°C is critical.[1] Industrial protocols often operate between 50°C and 75°C to optimize reaction time and yield while ensuring operational safety.[7][9] Uncontrolled temperature increases can be catalyzed by by-products like hydrogen bromide (HBr), leading to a dangerous chain decomposition of DMSO.[1]

  • Protocol Enhancement: To mitigate this risk, stabilizing agents or scavengers such as trimethyl orthoformate are often incorporated.[1][10] These agents neutralize HBr and water, preventing the autocatalytic decomposition pathway and leading to a safer, higher-yield process.[1] Early methods involved heating the reactants in a sealed tube, but modifications now allow the reaction to be conducted safely under atmospheric pressure.[1][9]

G DMSO Dimethyl Sulfoxide (DMSO) Reactor Controlled Reactor (50-75 °C) DMSO->Reactor MeBr Methyl Bromide (MeBr) MeBr->Reactor Stabilizer Stabilizing Agent (e.g., Trimethyl Orthoformate) Stabilizer->Reactor TMSB Trimethylsulfonium Bromide (Product) Reactor->TMSB Byproducts HBr (scavenged) Reactor->Byproducts

Caption: Workflow for the industrial synthesis of TMSB.

Laboratory Scale Synthesis Routes

Two other methods are frequently employed in a laboratory setting:

  • Reaction with Elemental Bromine: A feasible lab preparation involves the slow, dropwise addition of elemental bromine to DMSO, maintaining a temperature of around 40°C.[8] This reaction is extremely exothermic, and each drop of bromine can react violently with DMSO if addition is not carefully controlled.[8] The mixture is typically stirred for several days, after which the product is precipitated with acetone, yielding approximately 63% TMSB.[8]

  • Modified Kornblum Oxidation: An alternative route involves reacting benzyl bromide with DMSO in the absence of water and a base.[1][11] Instead of producing an aldehyde (the typical Kornblum oxidation product), this pathway yields crystalline TMSB in good yields (~65%) after recrystallization.[1][11][[“]] The reaction is believed to generate methyl bromide and dimethyl sulfide in situ, which then react to form the final product.[11]

Core Reactivity: The Mechanistic Pillars

The synthetic utility of TMSB is rooted in two primary modes of reactivity: its function as a methylating agent and its role as a precursor to dimethylsulfonium methylide for the Corey-Chaykovsky reaction.

Trimethylsulfonium Bromide as a Methylating Agent

TMSB serves as an effective electrophilic methylating agent, capable of transferring a methyl group to a wide range of nucleophiles.[1][8] The driving force for this Sₙ2 reaction is the departure of the neutral and volatile dimethyl sulfide molecule.[1]

A significant application is the O-alkylation of phenols to form aryl methyl ethers.[1] This transformation is typically performed in the presence of a base (e.g., K₂CO₃), which deprotonates the phenol to the more nucleophilic phenoxide ion, facilitating the attack on one of the methyl groups of TMSB.[1][8]

G cluster_0 Methylation of a Phenoxide Phenoxide Ar-O⁻ (Nucleophile) Transition [Ar-O---CH₂---S⁺(CH₃)₂]‡ Phenoxide->Transition Sₙ2 Attack TMSB (CH₃)₃S⁺Br⁻ TMSB->Transition Product Ar-O-CH₃ (Aryl Methyl Ether) Transition->Product LeavingGroup (CH₃)₂S (Dimethyl Sulfide) Transition->LeavingGroup Leaving Group Departure

Caption: Mechanism of O-methylation using TMSB.

Precursor to Sulfur Ylides: The Corey-Chaykovsky Reaction

Perhaps the most prominent application of TMSB is as a precursor for the in-situ generation of dimethylsulfonium methylide ((CH₃)₂S⁺CH₂⁻), a key sulfur ylide.[1] This highly reactive intermediate is generated by the deprotonation of TMSB at one of the methyl carbons using a strong base, such as sodium hydride (NaH) or n-butyllithium.[1]

This ylide is the cornerstone of the Johnson-Corey-Chaykovsky reaction , a powerful method for converting aldehydes and ketones into epoxides (oxiranes).[1]

The mechanism proceeds via two key steps:

  • Nucleophilic Addition: The nucleophilic carbanion of the sulfur ylide attacks the electrophilic carbonyl carbon.[1]

  • Intramolecular Ring Closure: This forms a betaine intermediate, which then undergoes an intramolecular Sₙ2 reaction. The negatively charged oxygen attacks the carbon bearing the sulfonium group, displacing dimethyl sulfide to form the stable three-membered epoxide ring.[1]

G TMSB Trimethylsulfonium Bromide Ylide Dimethylsulfonium Methylide (Ylide) TMSB->Ylide Deprotonation Base Strong Base (e.g., NaH) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Carbonyl Aldehyde or Ketone (R₂C=O) Carbonyl->Betaine Epoxide Epoxide Product Betaine->Epoxide Intramolecular Sₙ2 Ring Closure DMS Dimethyl Sulfide (Leaving Group) Betaine->DMS

Caption: Corey-Chaykovsky epoxidation reaction pathway.

Applications in Drug Development and Advanced Synthesis

The reactivity of TMSB translates into broad applicability, particularly in synthesizing molecular scaffolds relevant to pharmaceuticals.

  • Epoxide and Cyclopropane Synthesis: The Corey-Chaykovsky reaction is a robust and widely employed method for creating epoxides, which are versatile intermediates for more complex molecules.[1] This provides a crucial alternative to the epoxidation of olefins.[1]

  • Pharmaceutical Intermediates: TMSB is utilized in the development of new drug candidates and in the manufacturing processes of existing medications.[1] For instance, it is documented as an intermediate for fungicidal thiazole derivatives and in the synthesis of anesthetic drugs.[7][13] It is also used in the preparation of methylcobalamin, an active form of vitamin B12.[3]

  • Phase-Transfer Catalyst: Beyond its primary roles, TMSB can function as a phase-transfer catalyst, facilitating reactions between organic and inorganic compounds that are otherwise immiscible, thereby enhancing reaction efficiency.[1]

Self-Validating Experimental Protocol: Epoxidation of an Aldehyde

This protocol describes a representative Johnson-Corey-Chaykovsky reaction. The self-validating nature of this procedure lies in the clear conversion of starting material to product, verifiable by standard analytical techniques (e.g., TLC, NMR), with the predictable formation of a volatile, easily removable byproduct.

Objective: To synthesize an epoxide from an aromatic aldehyde using TMSB.

Materials:

  • Trimethylsulfonium bromide (TMSB)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Ylide (Under Inert Atmosphere):

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add sodium hydride (1.1 equivalents).

    • Wash the NaH with anhydrous hexane to remove mineral oil, decant the hexane, and dry the NaH under a stream of nitrogen.

    • Add anhydrous DMSO and stir the suspension at room temperature for 45-60 minutes, or until hydrogen evolution ceases, indicating the formation of the dimsyl anion. The solution may turn cloudy or gray.

    • Cool the mixture to 0 °C in an ice bath.

  • Formation of the Sulfur Ylide:

    • In a separate flask, dissolve Trimethylsulfonium bromide (1.1 equivalents) in a minimal amount of anhydrous DMSO.

    • Slowly add the TMSB solution to the dimsyl anion suspension at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 15-20 minutes. A clear solution of dimethylsulfonium methylide should form.

  • Epoxidation Reaction:

    • Dissolve the aromatic aldehyde (1.0 equivalent) in anhydrous THF.

    • Cool the sulfur ylide solution back to 0 °C.

    • Add the aldehyde solution dropwise to the ylide solution over 15-20 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up and Purification:

    • Upon completion, cautiously quench the reaction by pouring it into a beaker of ice-cold water.

    • Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel to yield the pure epoxide.

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is non-negotiable.

  • Hazards: TMSB is known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[14][15] The toxicological properties have not been fully investigated, warranting cautious handling.[16][17]

  • Handling: Always handle TMSB in a well-ventilated area or a chemical fume hood.[14][17] Wear appropriate personal protective equipment (PPE), including safety goggles (EN166 standard), chemical-resistant gloves, and a lab coat.[14][17] Avoid generating dust and prevent contact with skin, eyes, and clothing.[14][16]

  • Storage: TMSB is moisture-sensitive.[14] Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14][16][17]

  • Disposal: Dispose of waste materials in accordance with local, regional, and national regulations. Do not empty into drains.[14]

Conclusion

Trimethylsulfonium bromide is a reagent of significant value, offering a reliable and versatile platform for methylation and, most notably, for the construction of epoxide rings via the Corey-Chaykovsky reaction. Its predictable reactivity, coupled with well-established synthetic protocols, ensures its continued importance in both academic research and the pharmaceutical industry. A thorough understanding of its synthesis, mechanistic pathways, and handling requirements, as detailed in this guide, is paramount for leveraging its full synthetic potential safely and effectively.

References

  • Pharmaresearcher. (n.d.). The Importance of Trimethylsulfoxonium Bromide in Organic Synthesis. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2011, March 4). Trimethylsulfonium bromide and its use for the methylation of phenols. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Trimethylsulfonium bromide, 99% (titr.). Retrieved from [Link]

  • Wikipedia. (n.d.). Trimethylsulfonium. Retrieved from [Link]

  • Consensus. (2005, October 20). Facile Preparation of Trimethylsulfonium Bromide. Retrieved from [Link]

  • SciSpace. (2005). Facile Preparation of Trimethylsulfonium Bromide. Retrieved from [Link]

  • ResearchGate. (2005). Facile Preparation of Trimethylsulfonium Bromide. Retrieved from [Link]

  • Intech Organics. (n.d.). Trimethylsulfoxonium Bromide. Retrieved from [Link]

  • Google Patents. (n.d.). EP0781765A1 - Process for producing trimethylsulfoxonium bromide.
  • Sunrise Chemical. (n.d.). Trimethylsulfonium Bromide - Pharmaceutical Intermediates. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Trimethylsulfonium and trimethylsulfoxonium as versatile epoxidation reagents. A comparative study. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 0781765 A1 - Process for producing trimethylsulfoxonium bromide. Retrieved from [Link]

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A Comprehensive Spectroscopic Guide to Trimethylsulfonium Bromide: Elucidating Structure Through NMR and IR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Trimethylsulfonium bromide ((CH₃)₃S⁺Br⁻) is a versatile and widely utilized salt in synthetic organic chemistry, most notably as a precursor to dimethylsulfonium methylide for the Corey-Chaykovsky reaction.[1][2][3] Its efficacy in such applications is critically dependent on its structural integrity and purity. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR) and Infrared (IR)—that define trimethylsulfonium bromide. We will explore the theoretical underpinnings of its spectral features, present validated experimental data, and describe robust protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a definitive understanding of this important reagent.

Introduction: The Trimethylsulfonium Cation and its Counterion

Trimethylsulfonium bromide, a white to cream-colored crystalline powder[4][5], is an onium salt consisting of a positively charged trimethylsulfonium cation and a bromide anion. The cation features a central sulfur atom bonded to three methyl groups, resulting in a trigonal pyramidal geometry.[6] This specific arrangement, with its high degree of symmetry, is the primary determinant of the compound's characteristic spectroscopic signature. Understanding this signature is paramount for confirming the identity and purity of the material before its use in sensitive synthetic applications.

Key Identifiers:

  • Molecular Formula: C₃H₉BrS[4]

  • Molecular Weight: 157.07 g/mol [5][7]

  • CAS Number: 3084-53-5[4][5][7]

Molecular Structure and Spectroscopic Correlation

The spectroscopic properties of trimethylsulfonium bromide are a direct consequence of its molecular structure. The three methyl groups are chemically and magnetically equivalent. This equivalence is the cornerstone of its NMR spectral simplicity. In IR spectroscopy, the vibrations of the C-H bonds within the methyl groups and the C-S bonds form the basis of the key diagnostic peaks.

G S S+ C1 CH₃ S->C1 C2 1.5,0.866! S->C2 CH₃ C3 0,-1.2! S->C3 Br Br⁻

Caption: Structure of the Trimethylsulfonium Bromide ion pair.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Theoretical Basis & Interpretation

Due to the trigonal pyramidal symmetry of the trimethylsulfonium cation, all nine protons on the three methyl groups are chemically equivalent. They exist in the same magnetic environment and do not couple with each other. Consequently, the ¹H NMR spectrum is expected to exhibit a single, sharp signal (a singlet). The integration of this peak should correspond to nine protons. This stark simplicity is a powerful confirmation of the molecule's symmetrical structure.

Experimental Data

When measured in deuterated dimethyl sulfoxide (DMSO-d₆), the nine equivalent protons of trimethylsulfonium bromide produce a singlet at approximately δ 2.9 ppm .[3] The choice of solvent is crucial; DMSO-d₆ is an excellent solvent for polar salts and its residual proton signal (a pentet at δ 2.50 ppm) does not typically interfere with the signal of the analyte.[8][9]

Experimental Protocol: ¹H NMR Spectrum Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of trimethylsulfonium bromide and dissolve it in ~0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube. Ensure the solid is fully dissolved.

  • Spectrometer Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-defined peaks.

  • Acquisition: Acquire the ¹H spectrum using standard parameters. A typical acquisition might involve 8-16 scans, a relaxation delay of 1-2 seconds, and a spectral width covering 0-12 ppm.

  • Processing: Apply Fourier transformation to the Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.[8][9]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Theoretical Basis & Interpretation

Similar to the protons, the three methyl carbon atoms in the trimethylsulfonium cation are chemically equivalent. Therefore, a proton-decoupled ¹³C NMR spectrum will display a single resonance. The observation of a lone peak in the aliphatic region strongly supports the assigned structure.

Experimental Data

The ¹³C NMR spectrum of trimethylsulfonium bromide in DMSO-d₆ shows a single peak for the methyl carbons. While a general range of 25-40 ppm is expected for such structures[1], a representative spectrum from ChemicalBook indicates the chemical shift is approximately δ 26.5 ppm .[10] The residual solvent peak for DMSO-d₆ appears as a septet at δ 39.5 ppm.[9]

Experimental Protocol: ¹³C NMR Spectrum Acquisition
  • Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

  • Spectrometer Setup: Tune the spectrometer to the ¹³C frequency.

  • Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C and the absence of a Nuclear Overhauser Effect (NOE) for quaternary-like carbons (in this case, carbons attached to a heteroatom without directly bonded protons), a longer acquisition time with a greater number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary to achieve a good signal-to-noise ratio.

  • Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the residual DMSO-d₆ solvent peak at δ 39.5 ppm.[9]

Infrared (IR) Spectroscopy

Theoretical Basis & Interpretation

IR spectroscopy measures the vibrational modes of a molecule. For trimethylsulfonium bromide, the key diagnostic absorptions arise from the stretching and bending vibrations of the C-H bonds in the methyl groups and the C-S bonds.[1]

  • C-H Stretching: Vibrations from the methyl groups are expected in the 3100-2900 cm⁻¹ region.[1]

  • C-H Bending: Asymmetric and symmetric bending (scissoring) vibrations of the methyl groups typically occur at lower wavenumbers.[1]

  • C-S Stretching: The carbon-sulfur stretching vibrations are also characteristic and confirm the sulfonium structure.[1]

Experimental Data

The IR spectrum of solid trimethylsulfonium bromide is characterized by the following key absorption bands:

  • ~3020 cm⁻¹: C-H asymmetric stretching of the methyl groups.

  • ~2930 cm⁻¹: C-H symmetric stretching of the methyl groups.

  • ~1440 cm⁻¹: C-H asymmetric bending (scissoring) of the methyl groups.

  • ~1330 cm⁻¹: C-H symmetric bending (umbrella mode) of the methyl groups.

  • ~750 cm⁻¹: C-S stretching vibrations.

Experimental Protocol: IR Spectrum Acquisition (KBr Pellet Method)
  • Sample Preparation: Grind a small amount (~1-2 mg) of trimethylsulfonium bromide with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent KBr pellet.

  • Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer.

  • Background Scan: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis prep_nmr Dissolve in DMSO-d₆ acq_nmr Acquire ¹H & ¹³C Spectra prep_nmr->acq_nmr prep_ir Prepare KBr Pellet acq_ir Acquire IR Spectrum prep_ir->acq_ir analyze_nmr Correlate shifts to equivalent C & H acq_nmr->analyze_nmr analyze_ir Assign bands to vibrational modes acq_ir->analyze_ir confirmation Structural Confirmation analyze_nmr->confirmation analyze_ir->confirmation

Caption: General workflow for the spectroscopic analysis of Trimethylsulfonium Bromide.

Summary of Spectroscopic Data

Technique Feature Observed Value (in DMSO-d₆) Interpretation
¹H NMR Chemical Shift (δ)~2.9 ppmSinglet, 9H (Equivalent CH₃ groups)[3]
¹³C NMR Chemical Shift (δ)~26.5 ppmSingle peak (Equivalent CH₃ groups)[10]
IR (KBr) C-H Stretch (cm⁻¹)~3020, ~2930Asymmetric and symmetric methyl stretches
C-H Bend (cm⁻¹)~1440, ~1330Asymmetric and symmetric methyl bends
C-S Stretch (cm⁻¹)~750Carbon-Sulfur bond vibration

Conclusion

The spectroscopic profile of trimethylsulfonium bromide is distinct and serves as a reliable method for its identification and quality control. The ¹H and ¹³C NMR spectra are characterized by their simplicity, each showing a single resonance that confirms the high symmetry of the trimethylsulfonium cation. The IR spectrum provides complementary information, with characteristic absorption bands corresponding to the vibrational modes of the methyl and carbon-sulfur bonds. Together, these techniques provide a comprehensive and unambiguous structural confirmation, ensuring the material's suitability for its intended synthetic applications.

References

  • Wiley-VCH. Supporting Information. [Link]

  • Semantic Scholar. Facile Preparation of Trimethylsulfonium Bromide. [Link]

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  • ResearchGate. Vibrational spectrum of trimethylsulfonium bromide. [Link]

  • Sciencemadness Discussion Board. Trimethylsulfonium bromide and its use for the methylation of phenols. [Link]

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An In-depth Technical Guide to the Thermal Stability and Decomposition of Trimethylsulfonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of trimethylsulfonium bromide ((CH₃)₃S⁺Br⁻). As a compound with increasing relevance in pharmaceutical synthesis and other applications, a thorough understanding of its behavior under thermal stress is paramount for ensuring safety, optimizing reaction conditions, and predicting shelf-life. This document moves beyond a simple recitation of facts to provide a deeper, mechanistic understanding of the causality behind its thermal properties and the experimental methodologies used to assess them.

Introduction: The Significance of Thermal Stability in the Context of Trimethylsulfonium Bromide

Trimethylsulfonium bromide is a versatile reagent, notably employed as a precursor for the generation of sulfur ylides, which are crucial in the synthesis of epoxides and cyclopropanes.[1] Its utility as a methylating agent further broadens its applicability in organic synthesis.[1][2] However, the energetic nature of sulfonium salts necessitates a rigorous evaluation of their thermal stability. The potential for exothermic decomposition, influenced by factors such as impurities and reaction conditions, underscores the importance of this analysis.[1]

This guide will delve into the critical aspects of trimethylsulfonium bromide's thermal behavior, providing not just data, but a framework for its interpretation and practical application in a research and development setting.

Physicochemical Properties and General Stability

Trimethylsulfonium bromide is a white to off-white crystalline solid.[3] It is soluble in water and polar organic solvents.[1] Under ambient conditions, it is considered stable.[4] However, it is moisture-sensitive and should be stored in a cool, dry, well-ventilated area in a tightly closed container.[4][5][6]

PropertyValueSource(s)
Molecular Formula C₃H₉BrS[4][7][8]
Molecular Weight 157.07 g/mol [3][7][9]
Melting Point Decomposes around 172 °C; melts in a sealed tube at 201-203 °C[3][10]
Appearance White to light yellow crystalline solid[1][3]

The Mechanism of Thermal Decomposition: An Irreversible Transformation

Unlike its iodide counterpart which may exhibit reversible dissolution upon heating, trimethylsulfonium bromide undergoes an irreversible thermal decomposition. The decomposition pathway is initiated by isomerization, followed by degradation into several key products.

The primary decomposition products are:

  • Dimethyl sulfide ((CH₃)₂S)

  • Formaldehyde (CH₂O)

  • Hydrogen bromide (HBr)

Crucially, the generation of hydrogen bromide introduces an autocatalytic component to the decomposition process. HBr can catalyze further degradation, potentially leading to a runaway reaction if not properly controlled.[1] This catalytic cycle significantly lowers the decomposition temperature in the presence of acidic impurities.

Below is a simplified logical diagram illustrating the decomposition pathway.

A Trimethylsulfonium Bromide ((CH₃)₃S⁺Br⁻) B Heat C Isomerization to Dimethylmethoxysulfonium Bromide B->C Initiation D Degradation C->D E Dimethyl Sulfide ((CH₃)₂S) D->E F Formaldehyde (CH₂O) D->F G Hydrogen Bromide (HBr) D->G H Autocatalytic Decomposition G->H Catalysis H->A

Caption: Simplified logical flow of the thermal decomposition of trimethylsulfonium bromide.

Experimental Analysis of Thermal Stability

To quantitatively assess the thermal stability of trimethylsulfonium bromide, two primary thermoanalytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide complementary information on mass loss and heat flow as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is invaluable for determining the onset temperature of decomposition and quantifying the mass loss associated with the evolution of volatile decomposition products.

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of trimethylsulfonium bromide into a clean, tared TGA crucible (typically alumina or platinum).

  • Experimental Parameters:

    • Atmosphere: Nitrogen (inert gas) at a flow rate of 20-50 mL/min to prevent oxidative side reactions.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 300 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline with the tangent of the decomposition step in the TGA curve.

    • Calculate the percentage of mass loss corresponding to the decomposition step.

The following diagram illustrates the typical workflow for a TGA experiment.

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Calibrate TGA B Weigh 5-10 mg of Sample A->B C Set Atmosphere: Nitrogen B->C D Program Heating: 10 °C/min to 300 °C C->D E Run Experiment D->E F Plot Mass vs. Temperature E->F G Determine T(onset) & Mass Loss F->G

Caption: Standard workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on the energetics of thermal events, such as melting and decomposition, indicating whether they are endothermic (heat absorbing) or exothermic (heat releasing).

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of trimethylsulfonium bromide into a hermetically sealed aluminum pan. The use of a sealed pan is crucial to contain any evolved gases during decomposition.

  • Experimental Parameters:

    • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to 300 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic or exothermic peaks corresponding to thermal events.

    • Determine the onset temperature and peak temperature of decomposition.

    • Integrate the area under the decomposition peak to determine the enthalpy of decomposition (ΔHdecomp).

The following diagram outlines the workflow for a DSC experiment.

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Calibrate DSC B Weigh 2-5 mg of Sample into Sealed Pan A->B C Set Atmosphere: Nitrogen B->C D Program Heating: 10 °C/min to 300 °C C->D E Run Experiment D->E F Plot Heat Flow vs. Temperature E->F G Determine T(onset), Peak T, and ΔH F->G

Caption: Standard workflow for Differential Scanning Calorimetry (DSC).

Interpreting the Thermal Analysis Data

A combined TGA and DSC analysis of trimethylsulfonium bromide would be expected to show a single, significant mass loss in the TGA thermogram corresponding to an exothermic event in the DSC curve. The onset of this mass loss would typically be in the range of 170-200 °C. The exothermicity of the decomposition is a critical safety consideration, indicating the release of energy during the process.

Illustrative Data Summary (Expected Values):

ParameterExpected ObservationSignificance
TGA Tonset ~170-200 °CIndicates the start of significant thermal decomposition.
TGA Mass Loss Significant, corresponding to the loss of volatile products.Confirms decomposition rather than a phase change.
DSC Event Exothermic peakHighlights the energetic and potentially hazardous nature of the decomposition.
DSC Tonset Correlates with TGA TonsetProvides a consistent picture of the decomposition initiation.

Safety, Handling, and Storage Recommendations

Given the thermal decomposition characteristics of trimethylsulfonium bromide, the following precautions are essential:

  • Handling: Wash thoroughly after handling. Use with adequate ventilation and minimize dust generation. Avoid contact with eyes, skin, and clothing.[4][5]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][5] Keep the container tightly closed.[4][5]

  • Thermal Considerations: Avoid heating the compound to temperatures approaching its decomposition point, especially in a closed system, due to the potential for pressure buildup from gaseous decomposition products and the exothermic nature of the reaction.

Conclusion: A Profile of Controlled Instability

Trimethylsulfonium bromide is a thermally sensitive compound with a well-defined, albeit energetic, decomposition pathway. Its stability is sufficient for its intended applications in organic synthesis when handled and stored under appropriate conditions. A comprehensive understanding of its thermal properties, as elucidated through techniques like TGA and DSC, is not merely an academic exercise but a fundamental requirement for its safe and effective use in research and development. The autocatalytic nature of its decomposition underscores the importance of maintaining purity and avoiding acidic contaminants. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can confidently and safely leverage the synthetic utility of this valuable reagent.

References

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Trimethylsulfonium Bromide: A Versatile and Readily Handled Electrophilic Methylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylation is a cornerstone of organic synthesis, pivotal in the development of pharmaceuticals and fine chemicals.[1] The selection of an appropriate methylating agent is a critical decision, balancing reactivity with safety and ease of handling. While traditional agents like methyl iodide and dimethyl sulfate are effective, they are often hampered by high toxicity and volatility.[2] This guide introduces trimethylsulfonium bromide ((CH₃)₃S⁺Br⁻), a crystalline, water-soluble solid, as a compelling alternative. It serves as an effective electrophilic methylating agent for a variety of nucleophiles, including phenols, amines, and thiols.[3][4][5] Its reduced reactivity compared to more aggressive agents can be advantageous, offering enhanced selectivity in complex syntheses.[3] This document provides a comprehensive overview of its synthesis, properties, mechanistic principles, and practical applications, complete with detailed experimental protocols.

Introduction to Methylation in Modern Synthesis

The transfer of a methyl group (CH₃) is a fundamental transformation in organic chemistry, profoundly influencing the biological activity, solubility, and metabolic stability of molecules.[1] In drug development, for instance, the methylation of a phenolic hydroxyl or an amine can dramatically alter a compound's pharmacological profile. The landscape of methylating agents is diverse, ranging from the highly reactive and hazardous diazomethane to the more manageable but still toxic methyl halides.[2] The ideal reagent would combine high efficiency with low toxicity, operational simplicity, and cost-effectiveness. Trimethylsulfonium salts, and specifically trimethylsulfonium bromide, emerge as a valuable tool in this context, offering a favorable balance of these characteristics. They are non-volatile solids, making them significantly easier and safer to handle than many traditional liquid or gaseous methylating agents.[6]

Physicochemical Properties of Trimethylsulfonium Bromide

Trimethylsulfonium bromide is a quaternary sulfonium salt that presents as a white to beige crystalline solid.[3] It is characterized by its high solubility in water and other polar organic solvents.[3]

PropertyData
Chemical Formula C₃H₉BrS[7]
Molecular Weight 157.07 g/mol [3]
Appearance White to beige crystalline powder[3]
Melting Point 172 °C (decomposes)[3][8]
CAS Number 3084-53-5[7]
Solubility Soluble in water and polar solvents[3]

The structure features a central sulfur atom bonded to three methyl groups, resulting in a stable, positively charged cation with a trigonal pyramidal geometry.[8] This configuration is fundamental to its reactivity as an electrophilic methyl donor.

Synthesis of Trimethylsulfonium Bromide

Trimethylsulfonium bromide can be prepared via several synthetic routes. Two common and effective laboratory-scale methods are detailed below.

Method 1: From Dimethyl Sulfoxide (DMSO) and Benzyl Bromide

A straightforward preparation involves the reaction of dimethyl sulfoxide with benzyl bromide.[9][10] This method is a variation of the Kornblum oxidation conditions.[[“]]

  • Setup: In a round-bottomed flask equipped with a reflux condenser, combine benzyl bromide (1 equivalent) and dimethyl sulfoxide (DMSO, used as solvent and reactant).

  • Reaction: Heat the mixture at 80 °C for 24 hours.[9]

  • Isolation: Upon cooling the reaction mixture to room temperature, trimethylsulfonium bromide will precipitate as a white or colorless crystalline solid.[9][10]

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with acetone to remove unreacted starting materials and byproducts.[9]

  • Drying: Dry the purified product under vacuum over a desiccant such as phosphorus pentoxide (P₂O₅). A typical yield for this procedure is approximately 65%.[10]

Method 2: From Dimethyl Sulfoxide (DMSO) and Bromine

This method involves the direct reaction of DMSO with elemental bromine. It is a highly exothermic reaction that requires careful temperature control.[3][12]

  • Setup: Place dimethylsulfoxide (DMSO) in a flask equipped with a magnetic stirrer and a cooling bath (e.g., a water bath at ~15 °C).

  • Addition: Slowly add elemental bromine (Br₂) dropwise to the stirred DMSO. The reaction is highly exothermic, so the addition rate must be controlled to maintain the internal temperature at approximately 40 °C.[12] Caution: Adding the bromine too quickly can lead to a violent reaction.[12]

  • Reaction: After the addition is complete, stir the resulting clear yellow solution at room temperature for 3 days. During this time, a thick yellow slurry will form.[12]

  • Isolation: Dilute the slurry with acetone (approx. 3 volumes relative to the initial DMSO volume).[12]

  • Purification: Collect the insoluble product by vacuum filtration. Wash the solid extensively with acetone.[12]

  • Drying: Dry the light-yellow crystalline powder under vacuum. This method yields the product in approximately 63% yield.[3][12]

Mechanism of Electrophilic Methylation

The utility of trimethylsulfonium bromide as a methylating agent stems from its ability to participate in bimolecular nucleophilic substitution (Sₙ2) reactions. The positively charged sulfur atom renders the attached methyl groups electrophilic. A nucleophile (Nu⁻) attacks one of the methyl carbons, leading to the formation of a methylated product and the neutral leaving group, dimethyl sulfide ((CH₃)₂S).

SN2_Mechanism cluster_TS Transition State reagents Nu⁻  +  (H₃C)₃S⁺-Br⁻ ts    δ⁻δ⁺δ⁺NuCH₃S(CH₃)₂ reagents->ts Sₙ2 Attack products Nu-CH₃  +  (H₃C)₂S  +  Br⁻ ts->products Leaving Group Departure Workflow_N_Methylation start Amine (R-NH₂) + (CH₃)₃S⁺Br⁻ solvent Dissolve in Polar Aprotic Solvent (e.g., DMF, DMSO) start->solvent heat Heat to 50-100 °C solvent->heat reaction Sₙ2 Reaction Occurs heat->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Chromatography) workup->purify product Methylated Amine (R-NHCH₃ / R-N(CH₃)₂) purify->product

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An In-depth Technical Guide to the Mechanism of Sulfur Ylide Formation from Trimethylsulfonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the formation of sulfur ylides, specifically dimethylsulfonium methylide, from trimethylsulfonium bromide. Tailored for researchers, scientists, and drug development professionals, this document delves into the core mechanistic principles, experimental considerations, and synthetic applications of this versatile reagent.

Introduction: The Significance of Sulfur Ylides in Synthesis

Sulfur ylides are a class of zwitterionic organosulfur compounds characterized by a carbanion adjacent to a positively charged sulfur atom.[1] These reactive intermediates are invaluable in modern organic synthesis, primarily for their ability to deliver a methylene group (CH₂) to various electrophiles.[2] This unique reactivity allows for the construction of key structural motifs found in numerous pharmaceuticals and natural products, including epoxides, aziridines, and cyclopropanes.[3][4] The formation of these three-membered rings is central to the renowned Corey-Chaykovsky reaction.[3][5]

Dimethylsulfonium methylide, generated from trimethylsulfonium salts, is a particularly important sulfur ylide.[2] Its utility in drug development is underscored by its role in the synthesis of complex molecules where the introduction of a methylene unit is a critical step.[6][7] Understanding the nuances of its formation is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.

The Core Mechanism: Deprotonation of Trimethylsulfonium Bromide

The formation of dimethylsulfonium methylide from trimethylsulfonium bromide is a classic acid-base reaction. The process involves the deprotonation of one of the methyl groups of the trimethylsulfonium cation by a strong base.[4][8]

The Role of Acidity

The protons on the methyl groups attached to the positively charged sulfur atom exhibit enhanced acidity compared to typical alkanes. This is due to the electron-withdrawing inductive effect of the sulfonium group, which stabilizes the resulting carbanion. The pKa of the conjugate acid of a sulfonium ylide is a key determinant of its stability.[9] While sulfonium salts are more acidic than their phosphonium counterparts, they still require a potent base for efficient deprotonation.[9]

The Choice of Base: A Critical Experimental Parameter

The selection of an appropriate base is crucial for the successful in situ generation of the sulfur ylide.[4] Strong bases are required to overcome the pKa of the sulfonium salt.[8] Common bases employed for this purpose include:

  • Sodium Hydride (NaH): A frequently used, powerful, and non-nucleophilic base.[4][8]

  • Potassium tert-Butoxide (KOtBu): Another strong, non-nucleophilic base that is soluble in many organic solvents.[10]

  • Methylsulfinyl Carbanion (Dimsyl Anion): Generated from DMSO and a strong base like NaH, this is a very potent base.[2]

The choice of base can influence the reaction rate and, in some cases, the selectivity of subsequent reactions. The solvent system also plays a critical role, with polar aprotic solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) being commonly used to dissolve the sulfonium salt and facilitate the deprotonation.[4]

Stability and Reactivity of the Ylide

Dimethylsulfonium methylide is a relatively unstable and highly reactive species.[2][9] It is typically generated in situ and used immediately at low temperatures to prevent decomposition.[10] The instability arises from the high nucleophilicity of the ylidic carbon.[11] This high reactivity is precisely what makes it a potent methylene-transfer agent.[12] In contrast, sulfoxonium ylides, such as dimethylsulfoxonium methylide (Corey's reagent), are more stable due to the presence of the electron-withdrawing oxygen atom, which delocalizes the negative charge.[4][9] This difference in stability leads to different reactivity profiles; for instance, with α,β-unsaturated ketones, the less stable dimethylsulfonium methylide typically yields epoxides via 1,2-addition, while the more stable dimethylsulfoxonium methylide often gives cyclopropanes through 1,4-conjugate addition.[4]

The following diagram illustrates the fundamental deprotonation step to form the sulfur ylide.

Caption: Formation of dimethylsulfonium methylide.

Experimental Protocol: In-Situ Generation and Reaction

The following is a generalized, detailed protocol for the in situ generation of dimethylsulfonium methylide from trimethylsulfonium bromide and its subsequent reaction with a carbonyl compound, a cornerstone of the Corey-Chaykovsky reaction.[5][10]

Reagents and Equipment
Reagent/EquipmentPurpose
Trimethylsulfonium bromideYlide precursor
Strong Base (e.g., NaH, KOtBu)Deprotonating agent
Anhydrous Solvent (e.g., DMSO, THF)Reaction medium
Carbonyl Compound (Aldehyde or Ketone)Electrophile
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barAgitation
Inert atmosphere (Nitrogen or Argon)To exclude moisture and oxygen
Syringe/CannulaFor reagent transfer
Quenching solution (e.g., saturated NH₄Cl)To terminate the reaction
Extraction solvent (e.g., diethyl ether, ethyl acetate)Product isolation
Drying agent (e.g., anhydrous MgSO₄, Na₂SO₄)Removal of residual water
Step-by-Step Methodology
  • Preparation of the Reaction Vessel: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a rubber septum is assembled. The apparatus is flame-dried or oven-dried to ensure anhydrous conditions.

  • Addition of Sulfonium Salt and Solvent: Trimethylsulfonium bromide is added to the flask, followed by the anhydrous solvent (e.g., DMSO). The mixture is stirred under an inert atmosphere until the salt is fully dissolved.[10]

  • Cooling: The reaction mixture is cooled to an appropriate temperature, typically 0 °C or lower, using an ice bath or a cryocooler. This is crucial to control the exothermicity of the deprotonation and to maintain the stability of the ylide.

  • Addition of the Base: The strong base is added portion-wise to the stirred solution. For instance, sodium hydride (as a mineral oil dispersion) is added carefully. Effervescence (hydrogen gas evolution) will be observed. The mixture is stirred at low temperature for a specified period (e.g., 30-60 minutes) to ensure complete formation of the ylide.

  • Addition of the Electrophile: A solution of the carbonyl compound in the same anhydrous solvent is added dropwise via syringe to the ylide solution at low temperature.

  • Reaction Monitoring: The reaction is allowed to proceed at the low temperature or gradually warmed to room temperature, depending on the reactivity of the substrate. The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching and Work-up: Once the reaction is complete, it is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or water.[10]

  • Extraction and Purification: The product is extracted from the aqueous layer using an appropriate organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or another suitable method.[10]

The following diagram outlines the experimental workflow for this process.

G A 1. Prepare Anhydrous Reaction Setup B 2. Add Trimethylsulfonium Bromide & Solvent A->B C 3. Cool Reaction Mixture (e.g., 0 °C) B->C D 4. Add Strong Base Portion-wise C->D E 5. Stir for Ylide Formation D->E F 6. Add Carbonyl Compound Dropwise E->F G 7. Monitor Reaction Progress (TLC/GC-MS) F->G H 8. Quench Reaction G->H I 9. Aqueous Work-up & Extraction H->I J 10. Dry, Concentrate & Purify Product I->J

Caption: Experimental workflow for ylide formation and reaction.

Concluding Remarks for the Practicing Scientist

The formation of dimethylsulfonium methylide from trimethylsulfonium bromide is a robust and highly utilized transformation in organic synthesis. A thorough understanding of the underlying acid-base chemistry, coupled with meticulous experimental technique, is essential for its successful application. The choice of base and solvent, as well as strict control over reaction temperature, are paramount to maximizing the yield and purity of the desired product. For professionals in drug development, mastering this reaction provides a powerful tool for the construction of complex molecular architectures containing essential epoxide and cyclopropane functionalities. The principles outlined in this guide serve as a foundational framework for the practical and innovative application of sulfur ylide chemistry.

References

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  • Fuchs, P. L., et al. (2004). SN2′ addition/1,2-elimination of dimethylsulfonium methylide with epoxy vinyl sulfones: synthesis of exocyclic cross-conjugated dienyl sulfones. Chemical Communications, (2), 224-225. [Link]

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The Enduring Legacy of the Sulfonium Cation: A Technical Guide to its History and Transformative Role in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sulfonium salts, characterized by a positively charged sulfur atom bearing three organic substituents, have evolved from a 19th-century chemical curiosity into an indispensable class of reagents and intermediates in modern organic synthesis. This technical guide provides an in-depth exploration of the history of sulfonium salts, tracing their journey from initial discovery and the elucidation of their fundamental stereochemical properties to their celebrated role in ylide chemistry and their contemporary applications as versatile coupling partners and radical precursors. We will delve into the mechanistic underpinnings that dictate their reactivity, provide detailed, field-tested experimental protocols for their synthesis and key transformations, and offer insights into the causal factors guiding experimental design. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of sulfonium salt chemistry and its profound impact on the construction of complex molecular architectures.

The Dawn of a Trivalent Cation: Early Discoveries and Stereochemical Revelations

The story of sulfonium salts begins in the mid-19th century, a period of foundational exploration in organosulfur chemistry. While the exact first synthesis is a matter of historical nuance, the work of French chemist Auguste Cahours in 1865 stands as a landmark. In his investigations into "Aethylsulfinverbindungen" (ethyl-sulfur compounds), Cahours described the reaction of diethyl sulfide with ethyl iodide, leading to the formation of a crystalline salt, triethylsulfonium iodide. This simple yet elegant SN2 reaction represented the birth of a new class of organosulfur compounds.

Experimental Protocol 1: The Archetypal Synthesis of a Trialkylsulfonium Salt (Conceptual Recreation)

  • Objective: To synthesize trimethylsulfonium iodide, a foundational reagent in sulfonium chemistry.

  • Methodology (based on the principles of Cahours' time):

    • In a well-ventilated fume hood, dimethyl sulfide (1.0 equivalent) is combined with an excess of methyl iodide (1.1 equivalents), either neat or in a suitable inert solvent like diethyl ether.

    • The mixture is stirred at room temperature. The reaction is typically exothermic.

    • Over a period of several hours to overnight, a white crystalline precipitate of trimethylsulfonium iodide forms.

    • The solid is isolated by filtration, washed with cold diethyl ether to remove unreacted starting materials, and dried under vacuum.

  • Causality and Insights: The choice of an alkyl iodide is strategic; iodide is an excellent leaving group, facilitating the nucleophilic attack by the electron-rich sulfur atom of the thioether. The resulting sulfonium salt precipitates from non-polar solvents, driving the reaction to completion. This straightforward synthesis pathway is a testament to the inherent reactivity of thioethers as nucleophiles.

For several decades following their discovery, sulfonium salts remained largely a niche area of study. However, the turn of the 20th century brought a pivotal breakthrough that would forever shape our understanding of molecular geometry beyond carbon. In 1900 , William J. Pope and Stanley J. Peachey published their seminal work on "Asymmetric optically active sulphur compounds."[1] They demonstrated that a sulfonium salt with three different substituents, d-methylethylthetine platinichloride, could be resolved into its constituent enantiomers.

This was a profound discovery. It provided the first definitive proof that a sulfur atom could serve as a stable, chiral center, adopting a pyramidal geometry analogous to amines but with a significantly higher barrier to inversion.[2] This stability is crucial, as it allows for the isolation of configurationally stable enantiomers at room temperature.

The Ylide Revolution: Corey, Chaykovsky, and the Birth of a C-C Bond Forming Powerhouse

The synthetic utility of sulfonium salts remained largely untapped until the 1960s, when a paradigm shift occurred. The independent and concurrent work of A. William Johnson [3][4][5][6][7] and E. J. Corey and Michael Chaykovsky [8][9][10][11][12][13][14][15] unveiled the extraordinary potential of sulfur ylides —zwitterionic species generated by the deprotonation of a sulfonium salt at a carbon adjacent to the sulfur cation. This discovery led to the development of one of the most important reactions in synthetic organic chemistry: the Johnson-Corey-Chaykovsky reaction .[12][14][15]

This reaction provides a mild and highly efficient method for the synthesis of epoxides from aldehydes and ketones, and cyclopropanes from α,β-unsaturated carbonyl compounds. It offered a powerful alternative to the Wittig reaction, with the key distinction being the formation of a three-membered ring instead of an alkene.

Diagram 1: The Corey-Chaykovsky Reaction Workflow

G cluster_0 Ylide Generation cluster_1 Reaction with Electrophile Sulfonium_Salt Trimethylsulfonium Iodide [(CH₃)₃S⁺]I⁻ Ylide Dimethylsulfonium Methylide (Sulfur Ylide) Sulfonium_Salt->Ylide Deprotonation Base Strong Base (e.g., NaH) Base->Sulfonium_Salt Ylide_React Sulfur Ylide Ketone Ketone / Aldehyde Epoxide Epoxide Ketone->Epoxide Ring Closure & DMSO Elimination Enone α,β-Unsaturated Carbonyl Cyclopropane Cyclopropane Enone->Cyclopropane Ring Closure & DMSO Elimination Ylide_React->Ketone Nucleophilic Attack Ylide_React->Enone 1,4-Conjugate Addition

Caption: Workflow for the Johnson-Corey-Chaykovsky Reaction.

Experimental Protocol 2: Epoxidation of Cyclohexanone using Dimethylsulfonium Methylide [16]

  • Objective: To synthesize 1,2-epoxycyclohexane from cyclohexanone.

  • Reagents: Trimethylsulfonium iodide, sodium hydride (NaH), dimethyl sulfoxide (DMSO), cyclohexanone.

  • Methodology:

    • Ylide Generation (in situ): A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer is charged with sodium hydride (1.1 eq) as a mineral oil dispersion. The mineral oil is removed by washing with anhydrous hexanes. Anhydrous DMSO is added, and the suspension is heated to ~70 °C until the evolution of hydrogen gas ceases, indicating the formation of the dimsyl anion. The resulting solution is cooled to room temperature.

    • A solution of trimethylsulfonium iodide (1.1 eq) in anhydrous DMSO is added dropwise to the dimsyl anion solution at room temperature. The mixture is stirred for 10 minutes to ensure complete formation of the dimethylsulfonium methylide.

    • Epoxidation: A solution of cyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to the ylide solution, maintaining the temperature below 25 °C.

    • The reaction is stirred at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting ketone.

    • Work-up: The reaction is quenched by the slow addition of cold water. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • Purification: The crude product is purified by column chromatography on silica gel to afford the pure epoxide.

  • Causality and Insights: The choice between dimethylsulfonium methylide and the related dimethyloxosulfonium methylide (Corey's reagent) dictates the outcome with α,β-unsaturated systems. The less stable and more reactive sulfonium ylide typically adds directly to the carbonyl group of enones to form epoxides. In contrast, the more stable sulfoxonium ylide undergoes 1,4-conjugate addition, leading to cyclopropanes.[14] This differential reactivity provides a powerful tool for selective synthesis. The use of a strong, non-nucleophilic base like NaH is critical for the efficient deprotonation of the sulfonium salt without competing side reactions.

Table 1: Representative Substrate Scope for the Corey-Chaykovsky Reaction [8][12]

ElectrophileYlide ReagentProductTypical Yield (%)
CyclohexanoneDimethylsulfonium methylideEpoxide>90
BenzaldehydeDimethylsulfonium methylideStyrene oxide>95
ChalconeDimethyloxosulfonium methylidePhenylcyclopropane>90
N-BenzylideneanilineDimethylsulfonium methylideAziridine~85

A New Era of Coupling: Sulfonium Salts as Electrophilic Partners

For much of their history, sulfonium salts were primarily viewed as precursors to nucleophilic ylides or as simple alkylating agents. A significant conceptual advance came in the late 1990s with the pioneering work of Liebeskind and Srogl , who demonstrated that sulfonium salts could serve as effective electrophilic partners in transition-metal-catalyzed cross-coupling reactions .[17][18] This discovery unlocked a new dimension of their reactivity, positioning them as valuable alternatives to traditional organohalides and triflates.

The key to this reactivity lies in the ability of low-valent transition metals, such as palladium(0) or nickel(0), to undergo oxidative addition into one of the carbon-sulfur bonds of the sulfonium salt. The resulting organometallic intermediate can then participate in the catalytic cycle of various cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Stille couplings.

Diagram 2: General Catalytic Cycle for Suzuki-Miyaura Coupling with an Aryl Sulfonium Salt

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII [Ar¹-Pd(II)L₂-S⁺R₂]X⁻ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar2 Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Ar2 Boronic Ar²B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Biaryl Product) RedElim->Product Sulfonium Ar¹S⁺R₂ X⁻ (Sulfonium Salt) Sulfonium->OxAdd

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocol 3: Suzuki-Miyaura Coupling of a Triarylsulfonium Salt [2][19]

  • Objective: To synthesize a biaryl compound via palladium-catalyzed coupling of an aryl sulfonium salt with an arylboronic acid.

  • Reagents: Triarylsulfonium salt (e.g., S-(4-methoxyphenyl)dibenzothiophenium triflate), arylboronic acid (e.g., phenylboronic acid), palladium(II) acetate (Pd(OAc)₂), a phosphine ligand (e.g., SPhos), potassium phosphate (K₃PO₄), dioxane, and water.

  • Methodology:

    • To a flame-dried Schlenk tube under an argon atmosphere, add the aryl sulfonium salt (1.0 eq), the arylboronic acid (1.5 eq), and potassium phosphate (3.0 eq).

    • Add the palladium catalyst precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

    • Add the degassed solvent system (e.g., dioxane/water, 10:1 v/v).

    • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from 2 to 24 hours.

    • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Causality and Insights: The choice of ligand is critical. Electron-rich, bulky phosphine ligands (like SPhos or RuPhos) are often required to facilitate the oxidative addition of the Pd(0) into the strong C-S bond, which is typically the rate-limiting step.[15] The base is necessary to activate the boronic acid for the transmetalation step. A key advantage of sulfonium salts is that the dialkyl or diaryl sulfide byproduct is generally inert under the coupling conditions, preventing unwanted side reactions that can occur with iodide byproducts from iodonium salts.[2]

The Radical Frontier: Photoredox Catalysis and the Generation of Reactive Intermediates

The most recent chapter in the history of sulfonium salts has been written with the advent of photoredox catalysis . This powerful technology has enabled the use of sulfonium salts as efficient precursors for both alkyl and aryl radicals under exceptionally mild conditions.[20][21][22][23]

Upon single-electron reduction by an excited-state photocatalyst, a sulfonium salt can undergo rapid homolytic cleavage of a C-S bond, releasing a radical species and a neutral sulfide. This process avoids the harsh conditions often required for traditional radical generation and has opened up a plethora of new synthetic possibilities.

Diagram 3: General Mechanism for Photoredox-Catalyzed Radical Generation from a Sulfonium Salt

G PC Photocatalyst (PC) PC_star PC* PC->PC_star Excitation PC_ox PC⁺• PC_star->PC_ox Single Electron Transfer (SET) Light Visible Light (hν) Sulfonium R₃S⁺ X⁻ Sulfonium->PC_star Radical R• Sulfonium->Radical Homolytic Cleavage Sulfide R₂S Sulfonium->Sulfide Product Functionalized Product Radical->Product PC_ox->PC Cycle Regeneration Substrate Substrate (e.g., Arene) Substrate->Product

Caption: Generation of radicals from sulfonium salts via photoredox catalysis.

Experimental Protocol 4: Photoredox-Catalyzed C-H Alkylation of a Heteroarene [21]

  • Objective: To perform a direct C-H alkylation of a heterocycle using an alkylsulfonium salt as the radical precursor.

  • Reagents: An alkylsulfonium salt (e.g., S-neopentyl-thianthrenium tetrafluoroborate), a heteroarene (e.g., lepidine), an organic photocatalyst (e.g., 4CzIPN), and a solvent (e.g., acetonitrile).

  • Methodology:

    • To an oven-dried vial equipped with a magnetic stir bar, add the heteroarene (1.0 eq), the alkylsulfonium salt (1.5 eq), and the photocatalyst (1-5 mol%).

    • Seal the vial with a septum and purge with argon for 15 minutes.

    • Add the degassed solvent via syringe.

    • Place the vial in front of a blue LED light source and stir vigorously at room temperature.

    • Monitor the reaction by GC-MS until the starting material is consumed (typically 12-24 hours).

    • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purification: Purify the residue directly by flash column chromatography on silica gel to isolate the alkylated heterocycle.

  • Causality and Insights: The choice of the sulfonium salt is critical. Thianthrenium salts are particularly effective as they are readily prepared via C-H functionalization and undergo chemoselective cleavage of the desired C-S bond upon reduction.[24] Metal-free organic photocatalysts are often preferred to avoid potential contamination of the final product with transition metals, which is a significant advantage in pharmaceutical synthesis. The mild, room-temperature conditions tolerate a wide range of sensitive functional groups, making this a powerful method for late-stage functionalization.

Conclusion and Future Outlook

The journey of sulfonium salts through the landscape of organic synthesis is a compelling narrative of scientific discovery and innovation. From their humble beginnings as products of simple alkylation, they were first defined by their unique stereochemical properties. A century later, they were reborn as the precursors to transformative ylide reagents, forever changing the way chemists approached the synthesis of three-membered rings. Today, they stand at the forefront of modern synthetic methodology, serving as versatile electrophiles in cross-coupling reactions and as clean radical precursors in the burgeoning field of photoredox catalysis.

The story is far from over. The inherent stability, ease of handling, and diverse reactivity of sulfonium salts ensure their continued prominence. Future research will undoubtedly focus on developing new catalytic enantioselective transformations involving chiral sulfonium salts, expanding their role in biorthogonal chemistry, and harnessing their unique properties for applications in materials science and chemical biology. The trivalent sulfur cation, once a mere curiosity, has firmly established its legacy as a powerful and versatile tool in the synthetic chemist's arsenal.

References

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Trimethylsulfonium Bromide: A Comprehensive Technical Guide to its Reactions with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Versatility of a Key Synthetic Reagent

Trimethylsulfonium bromide, ((CH₃)₃S⁺Br⁻), is a quaternary sulfonium salt that has carved a significant niche in modern organic synthesis.[1] This white to beige crystalline solid is highly soluble in water and polar organic solvents, making it a versatile and accessible reagent.[1] Its synthetic utility stems from two primary modes of reactivity: as a potent methylating agent and as a precursor to the highly reactive dimethylsulfonium methylide, a key intermediate in the renowned Corey-Chaykovsky reaction.[1][2] This guide provides an in-depth exploration of the reactions of trimethylsulfonium bromide with a variety of nucleophiles, offering mechanistic insights, field-proven protocols, and a comprehensive look at its applications for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Synthesis

A foundational understanding of trimethylsulfonium bromide's properties is crucial for its effective application.

PropertyData
Chemical Formula C₃H₉S·Br
Molecular Weight 157.07 g/mol
Appearance White to beige crystalline powder
Melting Point 172 °C (decomposes)[1]
CAS Number 3084-53-5
Solubility Soluble in water and polar solvents[1]

The synthesis of trimethylsulfonium bromide can be achieved through several established routes. A common and straightforward method involves the reaction of dimethyl sulfide with an alkyl halide, such as methyl bromide or methyl iodide.[3][4] Another prevalent synthesis involves the reaction of dimethyl sulfoxide (DMSO) with bromine, a highly exothermic reaction that requires careful temperature control.[3][5] Industrial-scale production often favors the reaction of dimethyl sulfide with a methyl halide in an aqueous solvent under pressure.[6]

Diagram: Synthetic Routes to Trimethylsulfonium Bromide

G cluster_0 From Dimethyl Sulfide cluster_1 From Dimethyl Sulfoxide (DMSO) Dimethyl Sulfide Dimethyl Sulfide Trimethylsulfonium Bromide_1 Trimethylsulfonium Bromide Dimethyl Sulfide->Trimethylsulfonium Bromide_1 CH3X Methyl Halide (CH3X) Methyl Halide (CH3X) DMSO DMSO Trimethylsulfonium Bromide_2 Trimethylsulfonium Bromide DMSO->Trimethylsulfonium Bromide_2 Br2 Bromine (Br2) Bromine (Br2)

Caption: Common synthetic pathways to trimethylsulfonium bromide.

Part 1: Trimethylsulfonium Bromide as a Methylating Agent

One of the fundamental applications of trimethylsulfonium bromide is as an electrophilic methylating agent.[7] The positively charged sulfur atom renders the attached methyl groups susceptible to nucleophilic attack. The transfer of a methyl group to a nucleophile occurs via a classic bimolecular nucleophilic substitution (SN2) mechanism.[1] In this process, the nucleophile directly attacks one of the methyl carbons, leading to the formation of a new bond and the displacement of the neutral and volatile dimethyl sulfide as a leaving group.[1]

Diagram: SN2 Methylation Mechanism

G Nu Nu:⁻ TMSB (CH₃)₂S⁺-CH₃ Nu->TMSB Sɴ2 attack TS [Nu---CH₃---S(CH₃)₂]ᵟ⁻ Product Nu-CH₃ TS->Product Bond formation Leaving_Group (CH₃)₂S TS->Leaving_Group Bond cleavage

Caption: SN2 mechanism of methylation by trimethylsulfonium bromide.

Reactions with O-Nucleophiles: The Methylation of Phenols

A significant application of trimethylsulfonium bromide as a methylating agent is in the O-alkylation of phenols to produce aryl methyl ethers.[1] This transformation is typically conducted in the presence of a base, which deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide ion.[1]

Experimental Protocol: Methylation of 2-hydroxy-5-methylbenzophenone[5]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-hydroxy-5-methylbenzophenone (10 mmol), trimethylsulfonium bromide (12 mmol), and potassium carbonate (12 mmol).

  • Solvent Addition: Add polyethylene glycol (PEG400) (6 mL) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and extract the product with a suitable organic solvent.

  • Purification: The crude product can be purified by crystallization. For instance, dissolving in methanol and precipitating with water, followed by cooling, can yield the purified 2-methoxy-5-methylbenzophenone.

Reactions with N-Nucleophiles: Methylation of Amines and N-Heterocycles

Trimethylsulfonium salts are also effective for the methylation of amines.[8] The reaction proceeds via the same SN2 mechanism, with the lone pair of the nitrogen atom acting as the nucleophile. This method is valuable for the synthesis of quaternary ammonium salts and for the N-methylation of various nitrogen-containing heterocycles, which is a crucial transformation in the development of pharmaceuticals and agrochemicals.[9] Recent studies have demonstrated the use of trimethylsulfoxonium salts, a related class of compounds, for the direct methylation of N-heterocycles in aqueous conditions.[9]

Part 2: The Corey-Chaykovsky Reaction: Methylene Transfer via a Sulfur Ylide

A cornerstone of trimethylsulfonium bromide's utility is its role as a precursor to dimethylsulfonium methylide ((CH₃)₂S=CH₂), a highly reactive sulfur ylide.[1][2] This ylide is generated in situ by treating trimethylsulfonium bromide with a strong base, such as sodium hydride or potassium tert-butoxide.[2][10] The ylide then acts as a nucleophile, transferring a methylene group (CH₂) to various electrophilic double bonds. This transformation, known as the Corey-Chaykovsky reaction, is a powerful tool for the synthesis of three-membered rings.[2][11][12]

Diagram: General Workflow of the Corey-Chaykovsky Reaction

G TMSB Trimethylsulfonium Bromide Ylide Dimethylsulfonium Methylide ((CH₃)₂S=CH₂) TMSB->Ylide Deprotonation Base Strong Base (e.g., NaH) Base->Ylide Intermediate Betaine Intermediate Ylide->Intermediate Nucleophilic Attack Electrophile Electrophile (e.g., Aldehyde, Ketone, Imine, Enone) Electrophile->Intermediate Product Three-membered Ring Product (Epoxide, Aziridine, Cyclopropane) Intermediate->Product Intramolecular Ring Closure Leaving_Group Dimethyl Sulfide ((CH₃)₂S) Intermediate->Leaving_Group Elimination

Caption: A generalized workflow of the Corey-Chaykovsky reaction.

Epoxidation of Aldehydes and Ketones (Reaction with C=O)

One of the most prominent applications of the Corey-Chaykovsky reaction is the epoxidation of aldehydes and ketones.[1][13] The sulfur ylide adds to the carbonyl carbon, forming a betaine intermediate. Subsequent intramolecular nucleophilic attack by the oxygen anion on the adjacent carbon displaces dimethyl sulfide, yielding the corresponding epoxide (oxirane).[2] This method is highly efficient and serves as a valuable alternative to other epoxidation techniques.[1]

Experimental Protocol: Epoxidation of Benzaldehyde[10]
  • Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH) in anhydrous dimethyl sulfoxide (DMSO). Add trimethylsulfonium bromide in portions at room temperature. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

  • Aldehyde Addition: Cool the ylide solution in an ice bath. Add a solution of benzaldehyde in DMSO dropwise to the ylide solution.

  • Reaction and Quenching: After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitoring by TLC is recommended). Quench the reaction by carefully adding water.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude epoxide can be purified by distillation or column chromatography.

Aziridination of Imines (Reaction with C=N)

The Corey-Chaykovsky reaction can be extended to the synthesis of aziridines from imines.[2][14] The mechanism is analogous to epoxidation, with the sulfur ylide attacking the imine carbon. The resulting nitrogen anion then displaces dimethyl sulfide in an intramolecular cyclization to form the three-membered aziridine ring.[14] The stereochemical outcome of the reaction can be influenced by the nature of the imine and the ylide.[15][16] This methodology provides a powerful route to chiral aziridines, which are important building blocks in medicinal chemistry.[17]

Cyclopropanation of α,β-Unsaturated Carbonyls (Reaction with C=C)

When the Corey-Chaykovsky reagent reacts with α,β-unsaturated carbonyl compounds (enones), it undergoes a 1,4-conjugate addition (Michael addition) to the double bond.[2] The resulting enolate then cyclizes via intramolecular nucleophilic attack, displacing dimethyl sulfide to form a cyclopropane ring.[2] This reaction provides a straightforward method for the synthesis of cyclopropyl ketones.

Safety and Handling

Trimethylsulfonium bromide should be handled with appropriate safety precautions. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat.[18][19] The compound should be used in a well-ventilated area, and the generation of dust should be minimized.[18][19] In case of contact with skin or eyes, flush with copious amounts of water.[18][19] Store the reagent in a cool, dry place away from incompatible substances such as oxidizing agents.[19]

Conclusion

Trimethylsulfonium bromide is a remarkably versatile reagent with broad applications in organic synthesis. Its dual reactivity as a methylating agent and a precursor to dimethylsulfonium methylide for the Corey-Chaykovsky reaction makes it an invaluable tool for the construction of a diverse array of molecular architectures. From the simple methylation of phenols and amines to the elegant formation of epoxides, aziridines, and cyclopropanes, trimethylsulfonium bromide offers chemists efficient and reliable methods for forging new chemical bonds. A thorough understanding of its reactivity, reaction mechanisms, and handling procedures, as outlined in this guide, is essential for leveraging its full synthetic potential in research and development.

References

  • Stereocontrolled aziridination of imines via a sulfonium ylide route and a mechanistic study. (2002). Journal of Organic Chemistry, 67(23), 8097-103. Retrieved from [Link]

  • Material Safety Data Sheet - Trimethylsulfonium bromide, 99% (titr.). (n.d.). Cole-Parmer. Retrieved from [Link]

  • Facile Preparation of Trimethylsulfonium Bromide. (2003). Bulletin of the Korean Chemical Society, 24(10), 1513-1514. Retrieved from [Link]

  • Corey-Chaykovsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Trimethylsulfonium bromide and its use for the methylation of phenols. (2011). Sciencemadness Discussion Board. Retrieved from [Link]

  • Aldehydes and Ketones Epoxidation with Trimethylsulfonium Bromide in a Slightly Hydrated Solid-Liquid Medium. (1987). Synthetic Communications, 17(5), 585-591. Retrieved from [Link]

  • Facile Preparation of Trimethylsulfonium Bromide. (2005). Consensus. Retrieved from [Link]

  • Facile Preparation of Trimethylsulfonium Bromide. (2003). ResearchGate. Retrieved from [Link]

  • Corey-Chaykovsky Epoxidation. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Corey-Chaykovsky Reaction. (n.d.). Wordpress. Retrieved from [Link]

  • The Importance of Trimethylsulfoxonium Bromide in Organic Synthesis. (n.d.). Retrieved from [Link]

  • Stereocontrolled Aziridination of Imines via a Sulfonium Ylide Route and a Mechanistic Study. (2002). ResearchGate. Retrieved from [Link]

  • “Instant Methylide” Modification of the Corey–Chaykovsky Epoxide Synthesis. (2003). ResearchGate. Retrieved from [Link]

  • COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES. (n.d.). ADICHEMISTRY. Retrieved from [Link]

  • Aziridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Trimethylsulfonium and trimethylsulfoxonium as versatile epoxidation reagents. A comparative study. (2000). ARKIVOC. Retrieved from [Link]

  • Trimethylsulfonium. (n.d.). Wikipedia. Retrieved from [Link]

  • Solvent Effects on Methyl Transfer Reactions. 2. The Reaction of Amines with Trimethylsulfonium Salts. (1997). Journal of the American Chemical Society, 119(44), 10563-10569. Retrieved from [Link]

  • The asymmetric synthesis of terminal aziridines by methylene transfer from sulfonium ylides to imines. (2010). Organic & Biomolecular Chemistry, 8(1), 104-116. Retrieved from [Link]

  • Practical Corey-Chaykovsky Epoxidation: Scope and Limitation. (2014). ResearchGate. Retrieved from [Link]

  • Corey-Chaykovsky reaction of chiral sulfinyl imines: A convenient procedure for the formation of chiral aziridines. (2007). UEA Digital Repository. Retrieved from [Link]

  • Sulfoxonium ylides for direct methylation of N-heterocycles in water. (2020). ResearchGate. Retrieved from [Link]

  • Microwave-Assisted Efficient Methylation of Alkyl and Arenesulfonamides with Trimethylsulfoxonium Iodide and KOH. (2009). ResearchGate. Retrieved from [Link]

  • Method to prepare trimethylsulfonium halides. (1990). Google Patents.
  • Trimethylsulfonium Bromide - Pharmaceutical Intermediates. (n.d.). Sunrise. Retrieved from [Link]

  • Nucleophilic Arylation of Halopurines Facilitated by Brønsted Acid in Fluoroalcohol. (2019). Molecules, 24(21), 3812. Retrieved from [Link]

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SN2 reaction mechanism of Trimethylsulfonium bromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the SN2 Reaction Mechanism of Trimethylsulfonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimethylsulfonium bromide ((CH₃)₃S⁺Br⁻) is a versatile and efficient methylating agent widely employed in organic synthesis. Its utility stems from a classic bimolecular nucleophilic substitution (SN2) mechanism, where the transfer of a methyl group to a nucleophile occurs in a single, concerted step. This guide provides a comprehensive examination of this mechanism, delving into the critical interplay of substrate structure, leaving group stability, solvent effects, and stereochemical outcomes. By synthesizing foundational principles with practical experimental insights, this document serves as an authoritative resource for professionals seeking to understand and optimize reactions involving this important sulfonium salt.

Introduction: The Role of Trimethylsulfonium Bromide in Modern Synthesis

Trimethylsulfonium bromide is a quaternary sulfonium salt that presents as a stable, white to beige crystalline solid, readily soluble in water and polar organic solvents.[1] Its significance in chemical synthesis is primarily centered on its capacity to act as a potent electrophilic methylating agent.[1][2] The transfer of a methyl group from the (CH₃)₃S⁺ cation to a wide range of nucleophiles proceeds through a highly reliable and predictable SN2 pathway.[1] This reactivity is fundamental to numerous synthetic transformations, including the O-alkylation of phenols to form aryl methyl ethers and as a precursor for generating sulfur ylides in the Johnson-Corey-Chaykovsky reaction for epoxide synthesis.[1][2][3]

The stable, solid nature of trimethylsulfonium bromide offers practical advantages over gaseous or highly volatile methylating agents, enhancing its ease of handling and utility in a laboratory setting.

PropertyData
Chemical Formula C₃H₉S·Br
Molecular Weight 157.07 g/mol
Appearance White to beige crystalline solid or powder[1]
Melting Point 172 °C (decomposes)[1]
Solubility Soluble in water and polar organic solvents[1]
CAS Number 3084-53-5

The SN2 Reaction Mechanism: A Detailed Analysis

The reaction of trimethylsulfonium bromide with a nucleophile is a textbook example of an SN2 mechanism. The name SN2 denotes a S ubstitution, N ucleophilic, b imolecular reaction, indicating that two species—the nucleophile and the substrate—are involved in the single, rate-determining step.[4][5]

The Concerted Pathway: Bond-Forming and Bond-Breaking in Unison

The mechanism is a continuous, concerted process characterized by the simultaneous formation of the new carbon-nucleophile bond and the cleavage of the carbon-sulfur bond.[1][6]

  • Nucleophilic Attack: A nucleophile (Nu:⁻) directly attacks one of the three electrophilic methyl carbons of the trimethylsulfonium cation.[1] Crucially, this attack occurs from the side opposite to the leaving group, a trajectory known as "backside attack."[5][6]

  • Pentacoordinate Transition State: The backside attack leads to the formation of a high-energy, unstable transition state where the central carbon atom is momentarily bonded to five entities: the incoming nucleophile, the departing dimethyl sulfide group, and the three hydrogen atoms.[4][6] In this state, the carbon is approximately sp²-hybridized, with the three non-reacting groups lying in a single plane.[4][7]

  • Leaving Group Departure: As the new bond between the nucleophile and the carbon strengthens, the carbon-sulfur bond concurrently weakens and breaks. The leaving group departs as dimethyl sulfide ((CH₃)₂S), a neutral, stable, and volatile molecule.[1]

Caption: Concerted SN2 mechanism of trimethylsulfonium cation.

Causality Behind Key Reaction Components
  • Substrate Structure: The rate of an SN2 reaction is highly sensitive to steric hindrance at the reaction center.[4][7] The trimethylsulfonium cation is an ideal SN2 substrate because the electrophilic centers are methyl groups. These groups are sterically unhindered, allowing for easy access by the incoming nucleophile and facilitating the formation of the crowded pentacoordinate transition state.[7][8]

  • Leaving Group Quality: An effective leaving group must be stable on its own after detaching from the substrate. Dimethyl sulfide ((CH₃)₂S) is an excellent leaving group for two primary reasons:

    • Neutrality and Stability: It is a stable, neutral molecule, which is energetically favorable.[1]

    • Volatility: Dimethyl sulfide is a low-boiling liquid (37 °C), allowing it to be easily removed from the reaction mixture, which can help drive the reaction equilibrium towards the products.[9]

  • Solvent Effects: The choice of solvent is critical for optimizing SN2 reactions.

    • Polar Aprotic Solvents (Favored): Solvents like acetone, acetonitrile, and dimethyl sulfoxide (DMSO) are ideal.[10][11][12] They are polar enough to dissolve the ionic sulfonium salt but lack acidic protons (O-H or N-H bonds). Consequently, they solvate the cation ((CH₃)₃S⁺) well through ion-dipole interactions but poorly solvate the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive, significantly accelerating the reaction rate.[10][11][12]

    • Polar Protic Solvents (Disfavored): Solvents like water and alcohols possess acidic protons and can form strong hydrogen bonds with the nucleophile.[7][10] This creates a "solvent cage" around the nucleophile, stabilizing it and increasing the energy required for it to attack the electrophile, thereby slowing the reaction rate.[10]

Stereochemical and Kinetic Proof of Mechanism

Stereochemistry: The Walden Inversion

A definitive characteristic of the SN2 mechanism is the inversion of stereochemical configuration at the carbon center, known as the Walden inversion.[4][13] The backside attack by the nucleophile forces the three non-reacting substituents on the carbon to "flip" over, much like an umbrella inverting in a strong wind.[13] If the reaction were to occur at a chiral carbon, an (R)-configured reactant would yield an (S)-configured product, and vice versa.[14] This stereospecific outcome is direct evidence of the concerted backside attack and rules out stepwise mechanisms involving carbocation intermediates (as seen in SN1 reactions), which would lead to racemization.[5][15]

Caption: Schematic of Walden inversion at a chiral center.

Reaction Kinetics: A Bimolecular Rate Law

The concerted nature of the SN2 mechanism dictates that the reaction rate is dependent on the concentration of both the substrate and the nucleophile.[6][16] This relationship is expressed by a second-order rate law:

Rate = k[(CH₃)₃S⁺][Nu⁻]

Where:

  • k is the second-order rate constant.

  • [(CH₃)₃S⁺] is the concentration of the trimethylsulfonium cation.

  • [Nu⁻] is the concentration of the nucleophile.

This rate law provides strong evidence for the bimolecular mechanism.[16][17] Experimental data consistently shows that doubling the concentration of either reactant, while holding the other constant, will double the initial reaction rate.

[Substrate] (mol/L)[Nucleophile] (mol/L)Relative Initial Rate
0.10.11
0.20.12
0.10.22
0.20.24

Experimental Protocol: Kinetic Analysis of Phenol O-Methylation

This protocol describes a method to validate the second-order kinetics of the SN2 reaction of trimethylsulfonium bromide by monitoring the O-methylation of a phenol using UV-Vis spectroscopy.

Objective: To determine the second-order rate constant for the reaction between 2-hydroxy-5-methylbenzophenone and trimethylsulfonium bromide. The phenoxide, generated in situ with a base, acts as the nucleophile.

Causality of Experimental Design:

  • Pseudo-First-Order Conditions: By using a large excess of one reactant (e.g., trimethylsulfonium bromide), its concentration remains effectively constant throughout the reaction. This simplifies the rate law to Rate = k'[Phenoxide], allowing for the straightforward determination of the pseudo-first-order rate constant (k'). The true second-order rate constant (k) is then calculated via k = k' / [excess reactant]. This approach simplifies data analysis significantly.[18]

  • UV-Vis Monitoring: Both the reactant phenoxide and the product aryl methyl ether have distinct UV-Vis absorbance spectra. Monitoring the increase in absorbance at a wavelength where the product absorbs strongly (and the reactant weakly) allows for continuous tracking of the reaction's progress.[18]

  • Self-Validation: The protocol is self-validating. Repeating the experiment with a different concentration of the excess reagent should yield a different k' but the same calculated value for the true second-order rate constant, k, confirming the bimolecular nature of the reaction.

Materials and Reagents

Reagent/MaterialPurpose
Trimethylsulfonium bromideMethylating agent (Substrate)
2-hydroxy-5-methylbenzophenoneNucleophile precursor
Potassium carbonate (K₂CO₃), anhydrousBase (to generate phenoxide)
Acetonitrile (anhydrous)Polar aprotic solvent
UV-Vis Spectrophotometer with cuvettesTo monitor reaction progress
Constant temperature water bathTo ensure isothermal conditions

Step-by-Step Methodology

  • Stock Solution Preparation:

    • Prepare a 0.50 M stock solution of trimethylsulfonium bromide in anhydrous acetonitrile.

    • Prepare a 0.01 M stock solution of 2-hydroxy-5-methylbenzophenone in anhydrous acetonitrile.

    • Prepare a suspension of 1 M potassium carbonate in anhydrous acetonitrile.

  • Spectrometer Calibration:

    • Calibrate the UV-Vis spectrophotometer using anhydrous acetonitrile as the reference blank.

    • Record the full absorbance spectrum of the starting phenol and the expected ether product (if available) to identify an optimal monitoring wavelength (λ_max) for the product.

  • Kinetic Run (Pseudo-First-Order):

    • Equilibrate all stock solutions and the reaction vessel in a constant temperature water bath (e.g., 50 °C).

    • In a cuvette, combine 2.0 mL of the 0.50 M trimethylsulfonium bromide solution (1 mmol, 100 eq.) and 1.0 mL of the potassium carbonate suspension.

    • To initiate the reaction, rapidly inject 0.1 mL of the 0.01 M phenol solution (0.001 mmol, 1 eq.) into the cuvette, mix quickly, and immediately begin recording absorbance at the predetermined λ_max every 30 seconds for at least 3 half-lives.

  • Data Analysis:

    • Convert the absorbance data (A_t) to concentration of product ([P]t) using the Beer-Lambert law (A = εbc). The final absorbance (A∞) can be used to determine the molar absorptivity coefficient (ε) if the reaction goes to completion.

    • Plot ln(A_∞ - A_t) versus time (t). For a first-order reaction, this plot will be linear.

    • The slope of this line is equal to -k'.

    • Calculate the second-order rate constant: k = k' / [(CH₃)₃S⁺]₀ .

Experimental_Workflow Kinetic Analysis Workflow prep 1. Prepare Stock Solutions (Substrate, Nucleophile, Base) equil 2. Equilibrate Reagents (Constant Temperature) prep->equil init 3. Initiate Reaction in Cuvette (Add Nucleophile Precursor) equil->init monitor 4. Monitor Absorbance vs. Time (UV-Vis Spectrophotometer) init->monitor plot 5. Plot ln(A∞ - At) vs. Time monitor->plot calc_k1 6. Determine Pseudo-First-Order Rate Constant (k') from Slope plot->calc_k1 calc_k2 7. Calculate Second-Order Rate Constant (k = k' / [Substrate]) calc_k1->calc_k2 validate 8. Validate by Repeating with Different [Substrate] calc_k2->validate

Caption: Workflow for the kinetic analysis of an SN2 reaction.

Conclusion

The SN2 reaction of trimethylsulfonium bromide is a robust and highly predictable transformation governed by well-established principles of physical organic chemistry. Its utility as a methylating agent is underpinned by a concerted, bimolecular mechanism featuring a backside nucleophilic attack and inversion of stereochemistry. The sterically unhindered nature of the methyl groups and the stability of the dimethyl sulfide leaving group make the trimethylsulfonium cation an exemplary substrate. For the practicing scientist, a thorough understanding of these mechanistic details—particularly the critical role of polar aprotic solvents in enhancing nucleophilicity—is paramount for achieving optimal reaction efficiency and selectivity in the synthesis of complex molecules.

References

  • Sciencemadness Discussion Board. (2011, March 4). Trimethylsulfonium bromide and its use for the methylation of phenols. Retrieved from [Link]

  • Jurić, S., Denegri, B., & Kronja, O. (2010). Leaving Group Property of Dimethyl Sulfide. The Journal of Organic Chemistry, 75(11), 3851–3854. Retrieved from [Link]

  • Quora. (2018, May 13). What is the effect of solvent on SN2? Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Solution Kinetics of a SN2 Reaction. Retrieved from [Link]

  • Park, K. H., So, M. S., & Kim, Y. W. (2005). Facile Preparation of Trimethylsulfonium Bromide. Bulletin of the Korean Chemical Society, 26(10), 1491-1492. Retrieved from [Link]

  • Park, K. H., So, M. S., & Kim, Y. W. (2005). Facile Preparation of Trimethylsulfonium Bromide. SciSpace. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile Preparation of Trimethylsulfonium Bromide. Retrieved from [Link]

  • Jurić, S., Denegri, B., & Kronja, O. (2010). Leaving Group Property of Dimethyl Sulfide. Figshare. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). SN2 Effect of Solvent. Retrieved from [Link]

  • Google Patents. (n.d.). EP0781765A1 - Process for producing trimethylsulfoxonium bromide.
  • The Chemistry Notes. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from [Link]

  • YouTube. (2020, April 4). SN2 Competition Experiments, Part 1: Prelab Lecture. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SN2 Stereochemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent effects on the structure of SN2 transition states. Retrieved from [Link]

  • Wikipedia. (n.d.). SN2 reaction. Retrieved from [Link]

  • Journal of Chemical Education. (2022, November 22). An Updated Simple SN2 Reaction for the Undergraduate Organic Laboratory. Retrieved from [Link]

  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. Retrieved from [Link]

  • BYJU'S. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]

  • Journal of the Chemical Society, Chemical Communications. (n.d.). Dimethyl sulphoxide as leaving group: applications in transition metal chemotherapy. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment 6 – Procedure Summary for Kinetics of SN1/SN2 Reaction. Retrieved from [Link]

  • YouTube. (2019, December 19). SN2 reaction kinetics. Retrieved from [Link]

  • CORE. (n.d.). THE STEREOCHEMISTRY OF SULFONIUM SALTS. Retrieved from [Link]

  • YouTube. (2023, October 13). Everything you Need to Know About SN2 Reaction in 10 Minutes: Kinetics, Mechanism, Inversion, TS.... Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Trimethylsulfonium. Retrieved from [Link]

  • YouTube. (2021, February 16). Chapter 7 Stereochemistry Sn2 Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfide. Retrieved from [Link]

  • ACS Earth and Space Chemistry. (n.d.). H-Abstraction from Dimethyl Sulfide in the Presence of an Excess of Hydroxyl Radicals. A Quantum Chemical Evaluation of Thermochemical and Kinetic Parameters Unveils an Alternative Pathway to Dimethyl Sulfoxide. Retrieved from [Link]

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The Pivotal Role of Trimethylsulfonium Bromide in the Corey-Chaykovsky Reaction: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Corey-Chaykovsky reaction stands as a cornerstone in synthetic organic chemistry for the efficient construction of three-membered rings such as epoxides, aziridines, and cyclopropanes. Central to this transformation is the generation of a sulfur ylide, a reactive intermediate responsible for methylene transfer. While various sulfonium salts can serve as precursors, this guide focuses on the distinct role and practical advantages of trimethylsulfonium bromide. We will delve into its synthesis, the mechanistic nuances of the Corey-Chaykovsky reaction when employing this reagent, and its applications in complex molecular synthesis, particularly within the pharmaceutical landscape. This document aims to provide a comprehensive technical resource, blending theoretical understanding with practical, field-proven insights to empower researchers in leveraging trimethylsulfonium bromide for their synthetic endeavors.

Introduction: The Corey-Chaykovsky Reaction - A Gateway to Three-Membered Rings

Discovered by E.J. Corey and Michael Chaykovsky, this reaction provides a powerful alternative to traditional methods for the synthesis of epoxides from carbonyl compounds, aziridines from imines, and cyclopropanes from α,β-unsaturated carbonyl systems.[1][2] The reaction's versatility and high functional group tolerance have cemented its place in the synthetic chemist's toolkit, finding widespread application in the synthesis of natural products and pharmaceutical agents.[3]

The core of the reaction involves the nucleophilic addition of a sulfur ylide to an electrophilic double bond, followed by an intramolecular cyclization to form the three-membered ring.[4] The choice of the sulfur ylide and its precursor is critical, influencing the reaction's efficiency, selectivity, and scope.

Trimethylsulfonium Bromide: The Ylide Precursor in Focus

Trimethylsulfonium bromide ((CH₃)₃S⁺Br⁻) is a quaternary sulfonium salt that serves as a key precursor for the in-situ generation of dimethylsulfonium methylide ((CH₃)₂S⁺CH₂⁻), the reactive sulfur ylide.[5]

Synthesis of Trimethylsulfonium Bromide

Several reliable methods exist for the laboratory-scale synthesis of trimethylsulfonium bromide, offering flexibility based on available starting materials and equipment.

Method A: From Dimethyl Sulfoxide (DMSO) and Benzyl Bromide

This method, a modification of the Kornblum oxidation, provides a convenient route to trimethylsulfonium bromide in good yields (approximately 65%).[6]

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser, a solution of benzyl bromide in DMSO is heated (e.g., at 80°C for up to 24 hours).

    • Upon cooling the reaction mixture to room temperature, trimethylsulfonium bromide precipitates as a colorless crystalline solid.

    • The solid is collected by filtration, washed thoroughly with a solvent in which it is sparingly soluble (e.g., acetone), and dried under vacuum. Recrystallization from a suitable solvent like acetonitrile can be performed for higher purity.

Method B: From Dimethyl Sulfoxide (DMSO) and Elemental Bromine

This highly exothermic reaction requires careful temperature control but offers a good yield (around 63%).

  • Protocol:

    • To a stirred solution of DMSO in a suitable reaction vessel, elemental bromine is added dropwise, maintaining the temperature at approximately 40°C using a cooling bath.

    • The resulting mixture is stirred at room temperature for several days, during which a thick slurry typically forms.

    • The product is precipitated by the addition of acetone, collected by filtration, washed with acetone, and dried under vacuum.

Physicochemical Properties and Handling

Trimethylsulfonium bromide is a white to light-yellow crystalline powder with a melting point of around 203°C.[7] It is soluble in water and polar organic solvents. For long-term storage, it should be kept in a cool, dry place in a tightly sealed container.

The Corey-Chaykovsky Reaction: A Mechanistic Perspective

The generally accepted mechanism for the Corey-Chaykovsky epoxidation using trimethylsulfonium bromide proceeds through the following key steps:

  • Ylide Formation: In the presence of a strong base (e.g., sodium hydride, potassium tert-butoxide), trimethylsulfonium bromide is deprotonated at one of the methyl groups to form the highly reactive dimethylsulfonium methylide.[4]

  • Nucleophilic Addition: The nucleophilic carbon of the sulfur ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a betaine intermediate.[2]

  • Intramolecular Cyclization: The negatively charged oxygen of the betaine intermediate undergoes an intramolecular SN2 reaction, attacking the carbon bearing the sulfonium group. This results in the formation of the epoxide and the displacement of dimethyl sulfide as a neutral leaving group.[4]

Caption: Mechanism of the Corey-Chaykovsky Epoxidation.

Practical Considerations and Experimental Protocol

Choice of Base and Solvent

The selection of the base and solvent system is crucial for the successful generation of the ylide and subsequent reaction. Common combinations include:

BaseSolvent(s)Typical TemperatureNotes
Sodium Hydride (NaH)DMSO, THF0°C to rtA strong, commonly used base. Requires an inert atmosphere.
Potassium tert-Butoxide (KOtBu)DMSO, THF0°C to rtA strong, soluble base.
Potassium Hydroxide (KOH)TolueneElevated (e.g., 80°C)Often used in phase-transfer catalysis (PTC) conditions.[8]
General Experimental Protocol for Epoxidation

The following protocol is a representative example for the epoxidation of a ketone using trimethylsulfonium bromide.

  • Reagents and Equipment:

    • Trimethylsulfonium bromide

    • Ketone (substrate)

    • Potassium hydroxide (flake)

    • Toluene

    • Diethylene glycol (optional, as a phase-transfer catalyst)

    • Round-bottom flask with a stirrer and reflux condenser

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • To a round-bottom flask, add the ketone, trimethylsulfonium bromide, toluene, and diethylene glycol (if used).[8]

    • With vigorous stirring, add potassium hydroxide flakes to the mixture.[8]

    • Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).[8]

    • Upon completion, cool the reaction mixture to room temperature and add water to quench the reaction and dissolve the inorganic salts.

    • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., toluene or diethyl ether).

    • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude epoxide by a suitable method, such as column chromatography or distillation.

Comparative Analysis: Trimethylsulfonium Bromide vs. Iodide

While trimethylsulfonium iodide is more frequently cited in academic literature, the bromide salt offers several practical advantages.

FeatureTrimethylsulfonium BromideTrimethylsulfonium Iodide
Atom Economy More favorable due to the lower atomic weight of bromine.Less favorable due to the higher atomic weight of iodine.
Cost Generally more cost-effective.Can be more expensive.
Stability Generally stable.Can be light-sensitive.
Solubility Good solubility in polar solvents.Good solubility in polar solvents.
Reactivity Highly effective in generating the ylide for the reaction.Highly effective and widely documented.

The improved atom economy of the bromide salt is a significant consideration in large-scale synthesis, aligning with the principles of green chemistry.

Applications in Drug Development and Complex Molecule Synthesis

The Corey-Chaykovsky reaction using trimethylsulfonium salts is a valuable tool in the pharmaceutical industry for the construction of key intermediates.

  • Synthesis of Anesthetic Intermediates: Trimethylsulfonium bromide is utilized in the synthesis of intermediates for anesthetic drugs.[7]

  • Construction of Chiral Epoxides: The reaction can be adapted for asymmetric synthesis by using chiral sulfur ylides, providing access to enantiomerically enriched epoxides, which are crucial building blocks for many pharmaceuticals.

  • Fungicide Synthesis: The related trimethylsulfoxonium bromide is an important intermediate in the synthesis of fungicidal azole derivatives, highlighting the utility of sulfonium salts in agrochemical development.[9]

The synthesis of (R,S)-(E)-2-methyl-4-(2,6,6-trimethyl-1-cyclohexenyl)-1,2-epoxy-3-butene, an intermediate for Vitamin A, can be achieved via the Corey-Chaykovsky reaction, demonstrating its application in the synthesis of essential compounds.[10]

Conclusion

Trimethylsulfonium bromide is a highly effective and practical precursor for the generation of dimethylsulfonium methylide in the Corey-Chaykovsky reaction. Its favorable atom economy, cost-effectiveness, and stability make it an attractive alternative to the more commonly cited iodide salt, particularly for industrial applications. A thorough understanding of its synthesis, the reaction mechanism, and practical considerations allows researchers and drug development professionals to harness the full potential of this versatile reagent for the efficient synthesis of epoxides and other valuable three-membered ring structures.

References

  • Sunrise Group. (n.d.). Trimethylsulfonium Bromide - Pharmaceutical Intermediates. Retrieved from [Link]

  • Google Patents. (n.d.). CA2118820C - Process for the preparation of an epoxide.
  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Safety and Efficiency of Trimethylsulfoxonium Bromide Synthesis: An Industrial Perspective. Retrieved from [Link]

  • MDPI. (n.d.). Recent Developments in Stereoselective Reactions of Sulfonium Ylides. Retrieved from [Link]

  • ResearchGate. (2006). Generation of Sulfur Ylides from Sulfonium Salts and Their Reactions. Comparative Study of Electrochemical Reduction with the Base Method and Mechanism Elucidation by the MO Method. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Epoxide synthesis by sulfonium ylide addition. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Reactions of Ylides. Retrieved from [Link]

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  • ResearchGate. (n.d.). Practical Corey-Chaykovsky Epoxidation: Scope and Limitation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Retrieved from [Link]

  • Sciencemadness Discussion Board. (2011). Trimethylsulfonium bromide and its use for the methylation of phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical Corey-Chaykovsky Epoxidation | Download Table. Retrieved from [Link]

  • Google Patents. (n.d.). EPOXIDATION PROCESS OF CARBONYL COMPOUNDS USING SULPHONIUM OR SULPHOXONIUM YLIDES AND INTERMEDIATES.
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  • NROChemistry. (n.d.). Corey-Chaykovsky Reactions. Retrieved from [Link]

  • Sunrise Group. (n.d.). Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis Applications of Trimethylsulfoxonium Iodide. Retrieved from [Link]

  • Imperial College London. (n.d.). Comparative Study Of The Use Of Trimethylsulfonium Or Sulfoxonium Iodide For The Formation Of Oxiranes. Retrieved from [Link]

  • SciSpace. (2005). Facile Preparation of Trimethylsulfonium Bromide. Retrieved from [Link]

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An In-Depth Technical Guide to the Trimethylsulfonium Cation: Structure, Stability, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trimethylsulfonium (TMS) cation, [(CH₃)₃S]⁺, is a simple yet pivotal organosulfur compound with significant implications across synthetic chemistry and pharmacology. This guide provides a comprehensive technical overview of the TMS cation, delving into its fundamental structure, the nuanced factors governing its stability, and its versatile applications. We will explore its synthesis, characterization, and reactivity, with a particular focus on its role as a methylating agent. Furthermore, this document will address the practical considerations for its use in research and drug development, including safety and handling protocols. Through a synthesis of established principles and recent findings, this guide aims to equip researchers with the in-depth knowledge required to effectively harness the potential of this important chemical entity.

Introduction: The Enduring Relevance of the Trimethylsulfonium Cation

First synthesized in the 19th century, the trimethylsulfonium cation is a quaternary sulfonium salt that has garnered sustained interest due to its unique combination of stability and reactivity.[1] It serves as a cornerstone in understanding the chemistry of sulfonium salts and has found practical use in a range of applications, from being a key component in certain herbicides to acting as a versatile reagent in complex organic syntheses.[2][3] In the context of drug development, the principles governing its stability and reactivity inform the design of novel therapeutic agents and the development of robust synthetic routes.[4][5] This guide will provide a detailed exploration of the core scientific principles underpinning the utility of the TMS cation.

Molecular Structure and Physicochemical Properties

A thorough understanding of the TMS cation's structure is fundamental to appreciating its chemical behavior.

Molecular Geometry

X-ray crystallography studies have definitively established the molecular geometry of the trimethylsulfonium cation. The central sulfur atom is bonded to three methyl groups, resulting in a trigonal pyramidal geometry.[2][6] This arrangement arises from the tetrahedral disposition of electron pairs around the sulfur atom, comprising three bonding pairs and one lone pair.[6]

G cluster_angles C-S-C ≈ 102° S S+ C1 CH₃ S->C1 1.77 Å C2 CH₃ S->C2 1.77 Å C3 CH₃ S->C3 1.77 Å

Bond Parameters and Electronic Structure

The carbon-sulfur (C-S) bond distances in the TMS cation are approximately 1.77 picometers.[2] The C-S-C bond angles are consistently near 102°, a deviation from the ideal tetrahedral angle of 109.5° which is attributed to the steric repulsion of the methyl groups and the influence of the lone pair on the sulfur atom.[2][7] The positive charge is formally located on the sulfur atom, but is partially delocalized onto the adjacent methyl groups.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of the TMS cation.

  • ¹H NMR: The nine equivalent protons of the three methyl groups typically appear as a sharp singlet in the proton NMR spectrum. For instance, in D₂O, the signal is observed at approximately 2.87 ppm.[8]

  • ¹³C NMR: The three equivalent carbon atoms of the methyl groups also give rise to a single resonance in the carbon-13 NMR spectrum.[9]

  • ³³S NMR: While less common, ³³S NMR can provide direct insight into the electronic environment of the sulfur atom. The chemical shift for the trimethylsulfonium iodide has been reported at +48 ppm (relative to CS₂).[10][11][12]

Physical Properties

Trimethylsulfonium salts are typically colorless, crystalline solids.[6][13] They are generally hygroscopic and exhibit high solubility in polar solvents like water and ethanol, a consequence of their ionic nature.[6][7][13] Their solubility in non-polar solvents is very low.[13] The thermal stability of TMS salts is dependent on the counter-anion, with decomposition temperatures varying. For example, trimethylsulfonium chloride decomposes around 100°C.[2][6]

Factors Influencing Stability

The stability of the trimethylsulfonium cation is not absolute and is influenced by several environmental factors.

Solvent Effects

The nature of the solvent plays a critical role in the stability and reactivity of the TMS cation.

  • Polar Protic Solvents: In solvents like water and alcohols, the cation is stabilized through ion-dipole interactions, and the counter-anion is stabilized via hydrogen bonding. This solvation shell can hinder the reactivity of the anion.[7]

  • Polar Aprotic Solvents: In solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), the cation is well-solvated, but the anion is less effectively solvated, making it more "naked" and nucleophilic. This can lead to faster decomposition or reaction rates.[7]

Counter-Anion Effects

The choice of counter-anion significantly impacts the properties of the trimethylsulfonium salt. Less nucleophilic anions, such as tetrafluoroborate ([BF₄]⁻) or hexafluorophosphate ([PF₆]⁻), generally lead to more stable salts.[2] Halide salts (Cl⁻, Br⁻, I⁻) are common, but the nucleophilicity of the halide can influence the salt's stability, particularly at elevated temperatures where SN2 decomposition can occur.[7]

Temperature

As with most chemical compounds, the stability of trimethylsulfonium salts is inversely proportional to temperature. Elevated temperatures can promote decomposition pathways, such as nucleophilic attack by the counter-anion or elimination reactions.[7]

Synthesis of Trimethylsulfonium Salts: A Practical Guide

The synthesis of trimethylsulfonium salts is generally straightforward, with the most common method being the S-alkylation of dimethyl sulfide.

General Synthetic Pathway

The reaction of dimethyl sulfide with a methylating agent, such as a methyl halide, is the most direct route to trimethylsulfonium salts.[2][8]

(CH₃)₂S + CH₃X → [(CH₃)₃S]⁺X⁻ (where X = I, Br, Cl)

G reagents Dimethyl Sulfide + Methyl Halide product Trimethylsulfonium Halide reagents->product S-Alkylation

Experimental Protocol: Synthesis of Trimethylsulfonium Iodide

This protocol describes a standard laboratory-scale synthesis of trimethylsulfonium iodide.

Materials:

  • Dimethyl sulfide ((CH₃)₂S)

  • Iodomethane (CH₃I)

  • Anhydrous diethyl ether

Procedure:

  • In a fume hood, cool a solution of dimethyl sulfide (1.0 equivalent) in anhydrous diethyl ether in an ice bath.

  • Slowly add iodomethane (1.0 equivalent) to the stirred solution.

  • A white precipitate of trimethylsulfonium iodide will begin to form.

  • Continue stirring the mixture at room temperature for 2-4 hours to ensure complete reaction.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield trimethylsulfonium iodide as a white crystalline solid.

Self-Validation:

  • The identity and purity of the product can be confirmed by ¹H NMR spectroscopy, which should show a single peak around 3.0 ppm in a suitable deuterated solvent.

  • The melting point of the product can be compared to the literature value.

Reactivity and Applications in Organic Synthesis

The primary utility of the trimethylsulfonium cation in organic synthesis stems from its ability to act as a methylating agent and as a precursor to sulfur ylides.

Methylation Reactions

Trimethylsulfonium salts can transfer a methyl group to a variety of nucleophiles. This is particularly useful when a mild, non-volatile methylating agent is required.

Precursor to Sulfur Ylides

Treatment of a trimethylsulfonium salt with a strong base, such as sodium hydride or n-butyllithium, generates dimethylsulfonium methylide. This sulfur ylide is a key reagent in the Corey-Chaykovsky reaction , which is used for the synthesis of epoxides from aldehydes and ketones.[14]

G TMS [(CH₃)₃S]⁺X⁻ Ylide [(CH₃)₂S⁺-CH₂⁻] TMS->Ylide Deprotonation (Strong Base) Epoxide Epoxide Ylide->Epoxide Reaction with Carbonyl Carbonyl Aldehyde or Ketone Carbonyl->Epoxide

Role in Drug Development and Biological Systems

While not a common structural motif in final drug products, the chemistry of sulfonium salts is relevant to drug development.

Synthetic Intermediate

The reactions involving trimethylsulfonium salts, particularly the Corey-Chaykovsky reaction, are valuable tools for constructing complex molecular architectures found in many pharmaceutical agents.[14]

Biological Methylation

In biological systems, S-adenosylmethionine (SAM) is the primary biological methylating agent. SAM contains a sulfonium center and serves as a biological analogue to synthetic sulfonium methylating agents. Understanding the stability and reactivity of simple sulfonium salts like TMS provides insights into the mechanisms of enzymatic methylation.

Toxicological Considerations

While trimethylsulfonium salts themselves are not acutely toxic, some sulfonium compounds can exhibit biological activity and potential toxicity.[3][15] It is crucial to handle all chemical reagents with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area. Some studies have investigated the antimicrobial properties of certain sulfonium compounds.[16][17]

Summary of Key Data

PropertyValueReference(s)
Molecular Formula (CH₃)₃S⁺[2]
Molar Mass 77.17 g·mol⁻¹[2]
Geometry at Sulfur Trigonal Pyramidal[2][6]
C-S Bond Length ~1.77 pm[2]
C-S-C Bond Angle ~102°[2]
¹H NMR (in D₂O) ~2.87 ppm (singlet)[8]
³³S NMR (iodide salt) +48 ppm (vs. CS₂)[10][11]
Solubility High in polar solvents[13]

Conclusion

The trimethylsulfonium cation, despite its simple structure, is a chemical entity of considerable importance. Its stability is a delicate balance of solvent effects, counter-ion identity, and temperature. A firm grasp of its structural and reactive properties is essential for its effective use in organic synthesis, particularly as a methylating agent and as a precursor to sulfur ylides for epoxidation reactions. For researchers in drug development, the principles governing the TMS cation provide a valuable framework for understanding related biological processes and for the design of synthetic routes to complex therapeutic molecules. As with any reactive chemical, a thorough understanding of its properties and adherence to safe handling practices are paramount.

References

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  • Tris(trimethylsilyl)sulfonium and Methylbis(trimethylsilyl)sulfonium Ions: Preparation, NMR Spectroscopy, and Theoretical Studie. American Chemical Society. [Link]

  • Method to prepare trimethylsulfonium halides.
  • Method to prepare trimethylsulfonium halides.
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  • 3086-29-1(Trimethylsulfonium Chloride). Kuujia.com. [Link]

  • Structures of Trimethyloxosulfonium Salts. IV. The Chromate. ElectronicsAndBooks. [Link]

  • Kinetics and Mechanism of Decomposition of the Trimethylsulfonium Cation. The Journal of Organic Chemistry. [Link]

  • The utility of sulfonate salts in drug development. PubMed. [Link]

  • Crystal structures of three salts of the triphenylsulfonium ion. PubMed Central. [Link]

  • (PDF) Trimethylsulfonium and trimethylsulfoxonium as versatile epoxidation reagents. A comparative study. ResearchGate. [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum?. Heart (British Cardiac Society). [Link]

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Discovery and first synthesis of Trimethylsulfonium bromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and First Synthesis of Trimethylsulfonium Bromide

Introduction: The Emergence of a Versatile Reagent

Trimethylsulfonium bromide, with the chemical formula [(CH₃)₃S]⁺Br⁻, is a sulfonium salt that has carved a significant niche in the landscape of modern organic synthesis. Structurally, it features a central sulfur atom bonded to three methyl groups, forming a trigonal pyramidal cation, with a bromide anion providing the charge balance.[1] While seemingly simple, this compound is a powerful reagent, most notably for its role in the Johnson-Corey-Chaykovsky reaction, where it serves as a precursor to dimethylsulfonium methylide for the epoxidation of carbonyl compounds.[2] This guide provides a detailed exploration of the historical context of its discovery and the foundational methods developed for its first chemical synthesis, offering field-proven insights for researchers and drug development professionals.

Part 1: Historical Context and Discovery

The chemistry of sulfonium salts, organosulfur compounds with a positively charged sulfur atom ([R₃S]⁺X⁻), has a history stretching back over a century.[2] Nature itself utilizes sulfonium salts in critical biological functions, with S-adenosyl methionine (SAM) being a prime example of a biological methylating agent.[2] While the synthetic potential of this class of compounds began to be seriously explored in the mid-20th century, the specific characterization of trimethylsulfonium bromide is more recent.

The reaction of alkyl halides with sulfoxide compounds, a key pathway to related salts, was described in a 1958 paper by Kuhn and Trischmann, which detailed the preparation of trimethylsulfoxonium iodide from dimethyl sulfoxide and methyl iodide.[3][4] However, the definitive description of trimethylsulfonium bromide is attributed to Blaschette and Buerger in a 1969 publication.[3][4] These early investigations laid the groundwork for understanding the reactivity and synthesis of this important class of reagents.

Part 2: Foundational Synthetic Methodologies

The initial syntheses of trimethylsulfonium bromide were established through several key pathways. These methods, while foundational, vary in their efficiency, safety, and choice of starting materials. The two primary approaches involve either the direct alkylation of a thioether or the reaction of a sulfoxide with a bromine source.

Method A: Direct Alkylation of Dimethyl Sulfide

The most mechanistically straightforward route to trimethylsulfonium salts is the direct reaction of dimethyl sulfide (DMS) with a methyl halide. This is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

Causality Behind Experimental Choices:

  • Nucleophile: Dimethyl sulfide acts as the nucleophile. The lone pair of electrons on the sulfur atom attacks the electrophilic methyl carbon of the methyl halide.

  • Electrophile: Methyl bromide is an excellent electrophile for SN2 reactions due to the polarized C-Br bond and minimal steric hindrance.

  • Solvent: The reaction is often performed in polar aprotic solvents or even in water under pressure to facilitate the formation of the ionic product.[5] Using an organic solvent requires its complete removal before use in subsequent reactions like epoxidations, as it can degrade the ylide intermediate.[5]

Reaction Mechanism: SN2 Alkylation

sn2_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product DMS H₃C-S̈-CH₃ TS [H₃C--S(CH₃)₂--CH₃]⁺---Br⁻ DMS->TS Sₙ2 Attack MeBr CH₃-Br MeBr->TS Product [(CH₃)₃S]⁺ Br⁻ TS->Product Bond Formation/ Bond Breaking

Caption: SN2 synthesis of Trimethylsulfonium bromide.

Method B: Syntheses from Dimethyl Sulfoxide (DMSO)

Alternative early routes utilize the ubiquitous and inexpensive solvent, dimethyl sulfoxide (DMSO), as the starting material. These methods are generally more complex than direct alkylation and can present significant safety challenges.

1. Reaction of DMSO with Elemental Bromine

This method provides a direct route from DMSO to the target compound.

Causality Behind Experimental Choices:

  • Exothermic Reaction: The oxidation of DMSO with bromine is highly exothermic, necessitating careful temperature control to prevent a runaway reaction.[6] Each drop of bromine can react violently upon contact with DMSO.[6]

  • Temperature Control: The reaction temperature is typically maintained around 40°C using a cooling bath to manage the heat generated.[6]

  • Mechanism: The reaction likely proceeds through an initial S-bromination of DMSO, followed by a Pummerer-type rearrangement.[6]

2. Reaction of DMSO with Benzyl Bromide (Modified Kornblum Oxidation)

A notable and more facile laboratory-scale synthesis involves heating benzyl bromide in DMSO. This method avoids the use of gaseous and highly toxic methyl bromide.[2]

Causality Behind Experimental Choices:

  • Reaction Conditions: Heating a solution of benzyl bromide in DMSO at 80°C for an extended period (e.g., 24 hours) leads to the precipitation of trimethylsulfonium bromide upon cooling.[2][7]

  • In Situ Generation: The key to this synthesis is the in situ generation of both methyl bromide and dimethyl sulfide from the reaction between benzyl bromide and DMSO under acidic conditions generated by the reaction itself.[8] These intermediates then react to form the final product.[8]

  • Yield: This method can provide the product in good yields (around 65%) as colorless crystals after recrystallization.[2][8]

kornblum_synthesis DMSO Dimethyl Sulfoxide (DMSO) Heat Heat (80°C) DMSO->Heat BnBr Benzyl Bromide BnBr->Heat Intermediates In Situ Generation (HBr, CH₃Br, (CH₃)₂S) Heat->Intermediates Modified Kornblum Oxidation Reaction Sₙ2 Reaction (CH₃)₂S + CH₃Br Intermediates->Reaction Product Trimethylsulfonium Bromide [(CH₃)₃S]⁺Br⁻ Reaction->Product

Caption: Synthesis from DMSO and Benzyl Bromide.

3. Reaction of DMSO with Methyl Bromide

While seemingly direct, the reaction between DMSO and methyl bromide is notoriously hazardous and has led to violent reactions and explosions in laboratory settings.[3][4]

Causality Behind Experimental Choices:

  • Safety Hazard: The violent decomposition is attributed to byproducts like bromine and hydrogen bromide, which catalyze a rapid exothermic decomposition, leading to a dangerous buildup of gas pressure.[4]

  • Industrial Controls: To mitigate these risks, industrial processes were developed that incorporate "scavengers" such as trimethyl orthoformate.[3][4] These agents prevent the autocatalytic decomposition pathway, enabling a safer reaction and improving yields.[2][9]

  • Temperature and Stoichiometry: Strict control over temperature (typically 50-75°C) and the molar ratio of reactants is critical for safety and efficiency in this process.[2][9]

Part 3: Experimental Protocols and Data

Protocol 1: Synthesis from DMSO and Benzyl Bromide

This protocol is based on the facile method that avoids highly toxic gaseous reagents.[2][7]

Methodology:

  • Setup: Equip a round-bottomed flask with a reflux condenser.

  • Reagents: Charge the flask with dimethyl sulfoxide (DMSO, 10 mL) and benzyl bromide (2.38 mL, 20 mmol).

  • Heating: Heat the reaction mixture at 80°C for 24 hours.

  • Precipitation: Cool the reaction mixture to room temperature. The product, trimethylsulfonium bromide, will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Purification: Thoroughly wash the collected solid with acetone to remove unreacted starting materials and byproducts.

  • Drying: Dry the purified product under vacuum over a desiccant like P₂O₅. Recrystallization from acetonitrile can be performed to obtain colorless crystals.[8]

Protocol 2: Synthesis from DMSO and Elemental Bromine

This protocol requires extreme caution due to the highly exothermic nature of the reaction.[6]

Methodology:

  • Setup: Place dimethyl sulfoxide (20 mL) in a flask equipped with a magnetic stirrer and a cooling bath (e.g., a water bath at ~15°C).

  • Reagent Addition: Add elemental bromine (2 mL, 39 mmol) dropwise using a micropipette. Crucially , the rate of addition must be slow enough to maintain the internal temperature at approximately 40°C.

  • Reaction: After the addition is complete, stir the resulting clear yellow solution at room temperature for 3 days, during which time it will form a thick slurry.

  • Precipitation: Dilute the slurry with acetone (60 mL) to fully precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with several portions of acetone (3 x 15 mL).

  • Drying: Dry the light yellow crystalline product under vacuum. The reported yield is approximately 63%.[6]

Summary of Synthetic Routes
Method Reactants Key Conditions Reported Yield Safety & Operational Notes
Direct Alkylation Dimethyl sulfide, Methyl bromidePolar solvent, often under pressureHigh (e.g., 93.5%)[5]Requires handling of gaseous, toxic methyl bromide.
DMSO + Bromine Dimethyl sulfoxide, BromineStrict temperature control (~40°C)~63%[6]Highly exothermic and potentially violent reaction. Requires slow, careful addition of bromine.
DMSO + Benzyl Bromide Dimethyl sulfoxide, Benzyl bromideHeat at 80°C for 24h~65%[2][8]A much safer laboratory alternative; avoids gaseous reagents.
DMSO + Methyl Bromide Dimethyl sulfoxide, Methyl bromideTemperature control (50-75°C), use of scavengers (e.g., trimethyl orthoformate)~80% (with scavenger)[2][9]Extremely hazardous without proper controls; risk of explosion.[4]
Trustworthiness: A Self-Validating System

The integrity of any synthesis relies on the rigorous characterization of the final product. For trimethylsulfonium bromide, validation is achieved through:

  • Melting Point Determination: The compound decomposes upon heating. The reported decomposition temperature is in the range of 194-200°C.[6][8] A sharp melting/decomposition point is indicative of high purity.

  • Spectroscopic Analysis: ¹H NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆) should show a single, sharp peak around δ 2.9 ppm, integrating to 9 protons, which corresponds to the three equivalent methyl groups.[8]

Part 4: Workflow and Conclusion

The synthesis of trimethylsulfonium bromide, from its initial discovery to the development of safer, more reliable protocols, showcases the evolution of synthetic chemistry. The general workflow for its preparation and use remains consistent across methods.

workflow cluster_synthesis Synthesis Stage cluster_workup Isolation & Purification Stage cluster_analysis Validation Stage Reagents Select & Measure Starting Materials (e.g., DMSO, Benzyl Bromide) Reaction Controlled Reaction (e.g., Heating, Temp. Monitoring) Reagents->Reaction Precipitation Cool & Precipitate Product Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Wash Wash with Solvent (e.g., Acetone) Filtration->Wash Drying Dry Under Vacuum Wash->Drying Characterization Characterize Product (Melting Point, NMR) Drying->Characterization

Caption: General experimental workflow for synthesis.

Conclusion: The journey from the initial academic characterization of trimethylsulfonium bromide to its establishment as a key synthetic tool is built upon a foundation of careful experimentation and mechanistic understanding. While the direct alkylation of dimethyl sulfide remains a fundamental concept, the development of alternative routes from DMSO highlights the ingenuity of chemists in leveraging readily available materials. For the modern researcher, understanding the causality behind the different experimental choices—particularly regarding reaction control and safety—is paramount for the successful and safe synthesis of this invaluable reagent.

References

  • G. D. Searle & Co. (1977). Process for the preparation of trimethylsulfoxonium bromide. Justia Patents. Retrieved from [Link]

  • Park, K. H., So, M. S., & Kim, Y. W. (2005). Facile Preparation of Trimethylsulfonium Bromide. Bulletin of the Korean Chemical Society, 26(10), 1491-1492. Available at: [Link]

  • Sciencemadness Discussion Board. (2011). Trimethylsulfonium bromide and its use for the methylation of phenols. Retrieved from [Link]

  • G. D. Searle & Co. (1979). US Patent 4141920A: Process for the preparation of trimethylsulfoxonium bromide. Google Patents.
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  • Park, K. H., So, M. S., & Kim, Y. W. (2005). Facile Preparation of Trimethylsulfonium Bromide. ResearchGate. Retrieved from [Link]

  • Dow Chemical Co. (1990). US Patent 4978795A: Method to prepare trimethylsulfonium halides. Google Patents.
  • Sumitomo Chemical Co. (1997). EP0781765A1: Process for producing trimethylsulfoxonium bromide. Google Patents.
  • HUBEI UNIV. (2018). Preparation method of trimethyl sulfonium chloride. Eureka | Patsnap. Retrieved from [Link]

  • Crown Zellerbach Corp. (1986). US Patent 4625065A: Process for preparation of trimethylsulfoxonium salts. Google Patents.
  • Hatch, M. J. (1969). The Synthesis of Oxiranes from Aqueous Solutions of Simply Alkyl, Allyl, and Benzylsulfonium Salts. The Journal of Organic Chemistry, 34(7), 2133-2137.
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Methodological & Application

Application Notes and Protocols for the O-Methylation of Phenols using Trimethylsulfonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Safer Approach to Phenol Methylation

The O-methylation of phenols is a fundamental transformation in organic synthesis, yielding aryl methyl ethers that are crucial intermediates in the production of pharmaceuticals, fragrances, and agrochemicals.[1][2] Historically, this conversion has been achieved using highly toxic and volatile reagents such as dimethyl sulfate and methyl iodide.[3] These substances pose significant health risks, including severe toxicity and carcinogenicity, necessitating stringent handling protocols.[4]

Trimethylsulfonium bromide ((CH₃)₃SBr) has emerged as a compelling alternative, offering a safer and more convenient method for phenol methylation.[3][5] As a stable, non-volatile crystalline solid, it is easier to handle than its traditional liquid counterparts.[5][6] While less reactive than dimethyl sulfate, requiring heating to achieve efficient conversion, this characteristic can be advantageous, offering greater control and selectivity in complex molecular settings.[5] This application note provides a comprehensive guide to the use of trimethylsulfonium bromide for the O-methylation of phenols, detailing the reaction mechanism, a step-by-step protocol, safety considerations, and troubleshooting advice.

Mechanism of O-Methylation

The methylation of phenols with trimethylsulfonium bromide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group by a base, such as potassium carbonate (K₂CO₃), to form a more potent nucleophile, the phenoxide anion. This anion then attacks one of the methyl groups of the trimethylsulfonium cation. The carbon-sulfur bond cleaves, resulting in the formation of the desired aryl methyl ether and the innocuous, volatile byproduct, dimethyl sulfide ((CH₃)₂S).

Reaction_Mechanism Phenol Phenol (Ar-OH) Phenoxide Phenoxide Anion (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Deprotonation TransitionState Sₙ2 Transition State Phenoxide->TransitionState Nucleophilic Attack TMSBr Trimethylsulfonium Bromide ((CH₃)₃S⁺ Br⁻) TMSBr->TransitionState Nucleophilic Attack Product Aryl Methyl Ether (Ar-O-CH₃) TransitionState->Product Displacement Byproduct Dimethyl Sulfide ((CH₃)₂S) TransitionState->Byproduct Displacement Experimental_Workflow A 1. Reaction Setup - Combine Phenol, (CH₃)₃SBr, K₂CO₃ in PEG 400 B 2. Heating & Reaction - Stir at 100°C for 6-8h - Monitor by TLC A->B C 3. Work-up: Quench & Extract - Cool, dilute with H₂O - Extract with Diisopropyl Ether B->C D 4. Washing - Wash organic layer with 1M NaOH - Wash with H₂O and Brine C->D E 5. Drying & Concentration - Dry over MgSO₄ - Concentrate via Rotovap D->E F 6. Purification - Recrystallization or - Column Chromatography E->F G Pure Aryl Methyl Ether F->G

Sources

Application of Trimethylsulfonium bromide in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Trimethylsulfonium Bromide in Pharmaceutical Synthesis

Abstract

Trimethylsulfonium bromide (Me₃SBr) has emerged as a versatile and powerful reagent in modern organic synthesis, particularly within the pharmaceutical industry. Its utility stems primarily from its role as a stable precursor to dimethylsulfonium methylide, a key sulfur ylide for the Corey-Chaykovsky reaction. This allows for the efficient construction of essential three-membered rings such as epoxides and aziridines, which are common structural motifs in active pharmaceutical ingredients (APIs). Furthermore, its capacity as a methylating agent offers a valuable alternative to more hazardous reagents. This guide provides a comprehensive overview of the mechanistic principles, key applications, and detailed, field-proven protocols for the use of trimethylsulfonium bromide in a pharmaceutical research and development setting.

Introduction: The Profile of a Versatile Reagent

Trimethylsulfonium bromide is a crystalline, salt-like organosulfur compound valued for its stability and ease of handling compared to related reagents.[1] It serves as a cornerstone reagent for introducing a methylene group (CH₂) into a molecule or for transferring a methyl group (CH₃). Its primary application is in the in situ generation of dimethylsulfonium methylide, a sulfur ylide that is less reactive and more selective than its phosphonium counterparts used in the Wittig reaction.[2][3] This selectivity is crucial in complex molecule synthesis, where chemoselectivity and stereocontrol are paramount.

Key Properties of Trimethylsulfonium Bromide:

PropertyValueReference
Chemical Formula C₃H₉BrS[4]
Molecular Weight 157.07 g/mol [4]
Appearance Light yellow to almost white crystalline powder[4]
Melting Point ~203 °C (decomposes)[4]
Solubility Soluble in water and polar organic solvents like DMSO[5]

Core Reactivity and Mechanistic Pathways

The synthetic utility of trimethylsulfonium bromide is dominated by two distinct mechanistic pathways: ylide formation for methylene transfer and nucleophilic substitution for methylation.

Ylide Generation: The Corey-Chaykovsky Reaction

The most prominent application of trimethylsulfonium bromide is as a precursor to dimethylsulfonium methylide for the Corey-Chaykovsky reaction.[2][6] This is achieved by deprotonating one of the electrophilic methyl groups with a strong, non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[7][8] The resulting ylide is a potent nucleophile that readily attacks electrophilic centers.

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Ring Closure Me3SBr Trimethylsulfonium Bromide Ylide Dimethylsulfonium Methylide (Sulfur Ylide) Me3SBr->Ylide Deprotonation Base Strong Base (e.g., NaH) Base->Ylide Ylide_ref Sulfur Ylide Carbonyl Aldehyde or Ketone Betaine Betaine Intermediate Carbonyl->Betaine Betaine_ref Betaine Intermediate Ylide_ref->Betaine Nucleophilic Addition Epoxide Epoxide Product DMS Dimethyl Sulfide (byproduct) Betaine_ref->Epoxide Intramolecular SN2 Betaine_ref->DMS

When the ylide reacts with a ketone or aldehyde, it forms a betaine intermediate. Unlike the Wittig reaction, the subsequent step is not an elimination but an intramolecular Sₙ2 reaction. The oxygen anion attacks the carbon bearing the sulfonium group, displacing the excellent leaving group, dimethyl sulfide, to form a stable epoxide ring.[3] This pathway is also applicable to imines and α,β-unsaturated carbonyls to yield aziridines and cyclopropanes, respectively.[7][8]

Methyl Group Transfer: Sₙ2 Methylation

Trimethylsulfonium bromide can also function as an electrophilic methylating agent.[9] In this role, a nucleophile directly attacks one of the methyl carbons in a classic bimolecular nucleophilic substitution (Sₙ2) reaction.[2] The positively charged sulfur atom activates the methyl groups, making them susceptible to attack. Dimethyl sulfide serves as the neutral leaving group. This provides a safer, albeit less reactive, alternative to highly toxic and volatile methylating agents like dimethyl sulfate or methyl iodide.[9]

"Reactants" [shape=none, margin=0, label=<

Nu:⁻ + (CH₃)₃S⁺Br⁻

Nucleophile (e.g., Phenoxide) Trimethylsulfonium Bromide

];

"TS" [label="Transition State\n[Nu---CH₃---S(CH₃)₂]⁺", fillcolor="#FBBC05", fontcolor="#202124"];

"Products" [shape=none, margin=0, label=<

Nu-CH₃ + (CH₃)₂S

Methylated Product Dimethyl Sulfide

];

"Reactants" -> "TS" [label="SN2 Attack"]; "TS" -> "Products" [label="Leaving Group Departure"]; } } Caption: SN2 mechanism for methylation using Trimethylsulfonium bromide.

Applications in Pharmaceutical Synthesis

The unique reactivity of trimethylsulfonium bromide makes it instrumental in the synthesis of various pharmaceutical intermediates and APIs.

Epoxide Formation

The synthesis of epoxides (oxiranes) from carbonyl compounds is the most widespread application.[2] Epoxides are highly valuable intermediates in drug development because their strained three-membered ring can be regioselectively opened by a variety of nucleophiles, allowing for the stereocontrolled introduction of new functional groups.[10] This strategy is used in the synthesis of fungicides, anesthetics, and other complex therapeutic agents.[4][11]

Examples of Carbonyl Substrates for Epoxidation:

Substrate ClassProductPharmaceutical Relevance
Aromatic AldehydesAryl-oxiranesPrecursors for benzazepine derivatives (D1 antagonists)[12]
Aliphatic KetonesAlkyl-oxiranesIntermediates for antifungal agents[11]
Hetaryl AldehydesHetaryl-oxiranesBuilding blocks for diverse heterocyclic drugs
Aziridine and Cyclopropane Synthesis

Analogous to epoxidation, the reaction of the derived sulfur ylide with imines produces aziridines. Aziridines are nitrogen-containing three-membered rings that are precursors to amino alcohols, diamines, and other nitrogenous compounds prevalent in pharmaceuticals. Similarly, reaction with α,β-unsaturated carbonyls leads to cyclopropanes, a structural motif present in several approved drugs that can modulate metabolic stability and binding affinity.[7][8]

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before starting any chemical synthesis.

Protocol 1: Synthesis of Trimethylsulfonium Bromide

This protocol is adapted from a modified Kornblum oxidation, which is generally safer than methods involving elemental bromine or pressurized reactions.[[“]][14]

Materials:

  • Benzyl bromide (2.38 mL, 20 mmol)

  • Dimethyl sulfoxide (DMSO) (10 mL)

  • Acetone (for washing)

  • Round-bottomed flask with condenser

Procedure:

  • Combine benzyl bromide and DMSO in a round-bottomed flask equipped with a reflux condenser.

  • Heat the solution at 80 °C for 24 hours under a nitrogen atmosphere.[15]

  • Cool the reaction mixture to room temperature. Trimethylsulfonium bromide will precipitate as a solid.[15]

  • Filter the solid product and wash it thoroughly with acetone to remove unreacted starting materials and byproducts.

  • Dry the resulting white to off-white crystalline powder under vacuum.

  • Expected Yield: ~65%.[14]

Protocol 2: Epoxidation of an Aromatic Aldehyde

This protocol details a general procedure for the Johnson-Corey-Chaykovsky epoxidation.

Materials:

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 10 mmol)

  • Trimethylsulfonium bromide (1.73 g, 11 mmol, 1.1 eq)

  • Potassium tert-butoxide (1.23 g, 11 mmol, 1.1 eq)

  • Dry DMSO (25 mL)

  • Ethyl acetate and Water (for workup)

  • Saturated brine solution

Procedure:

  • In a dry, nitrogen-flushed flask, dissolve trimethylsulfonium bromide in dry DMSO with stirring.

  • Add the aromatic aldehyde to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add potassium tert-butoxide portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water (2 x 50 mL) and then with saturated brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the pure epoxide.

  • Expected Yield: 85-95%.

G Start Start: Dry Flask under N₂ Dissolve 1. Dissolve Me₃SBr and Aldehyde in DMSO Start->Dissolve Cool 2. Cool to 0 °C Dissolve->Cool AddBase 3. Add KOtBu slowly (T < 10 °C) Cool->AddBase Stir 4. Stir at RT (2-4h) Monitor by TLC AddBase->Stir Workup 5. Aqueous Workup (Water, EtOAc extraction) Stir->Workup Purify 6. Dry, Concentrate, and Purify (Chromatography) Workup->Purify End Final Product: Pure Epoxide Purify->End

Safety, Handling, and Storage

Proper handling of trimethylsulfonium bromide is essential for laboratory safety.

  • Handling: Use in a well-ventilated area or fume hood. Minimize dust generation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[16][17]

  • Personal Protective Equipment (PPE): Wear appropriate chemical safety goggles, gloves, and a lab coat.[16][17] A NIOSH-approved respirator may be necessary if dust is generated.[17]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[16]

  • Spills: In case of a spill, sweep up the solid material, avoiding dust creation, and place it in a suitable container for disposal.[17]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[16]

    • Skin: Flush skin with soap and water for at least 15 minutes.[16]

    • Inhalation: Move to fresh air.[16]

    • Ingestion: Do NOT induce vomiting. Give 2-4 cupfuls of water or milk.[16]

    • In all cases of significant exposure, seek immediate medical attention.[16]

Conclusion

Trimethylsulfonium bromide is a highly effective and reliable reagent for pharmaceutical synthesis. Its primary role as a precursor for the Corey-Chaykovsky reaction enables the straightforward synthesis of epoxides, aziridines, and cyclopropanes, which are critical building blocks for a vast array of drug molecules. Its utility as a methylating agent further broadens its applicability. By understanding its mechanistic underpinnings and adhering to established protocols and safety measures, researchers can leverage trimethylsulfonium bromide to accelerate the development of novel therapeutics.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Trimethylsulfonium bromide, 99% (titr.). Retrieved from [Link]

  • Sunrise. (n.d.). Trimethylsulfonium Bromide - Pharmaceutical Intermediates. Retrieved from [Link]

  • Park, K. H., So, M. S., & Kim, Y. W. (2005). Facile Preparation of Trimethylsulfonium Bromide. Consensus. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2011). Trimethylsulfonium bromide and its use for the methylation of phenols. Retrieved from [Link]

  • Park, K. H., So, M. S., & Kim, Y. W. (2005). Facile Preparation of Trimethylsulfonium Bromide. SciSpace. Retrieved from [Link]

  • Google Patents. (n.d.). US4141920A - Process for the preparation of trimethylsulfoxonium bromide.
  • Intech Organics. (n.d.). Trimethylsulfoxonium Bromide. Retrieved from [Link]

  • ResearchGate. (2005). Facile Preparation of Trimethylsulfonium Bromide. Retrieved from [Link]

  • Google Patents. (n.d.). US5408033A - Process for the preparation of an epoxide from ketones using an alcohol or ether catalyst.
  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • Bouda, H., Borredon, M. E., Delmas, M., & Gaset, A. (1987). Aldehydes and Ketones Epoxidation with Trimethylsulfonium Bromide in a Slightly Hydrated Solid-Liquid Medium. Synthetic Communications, 17(5), 503-512. Retrieved from [Link]

  • Sunrise. (n.d.). Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents. Retrieved from [Link]

  • Semantic Scholar. (2000). Trimethylsulfonium and trimethylsulfoxonium as versatile epoxidation reagents. A comparative study. Retrieved from [Link]

  • Google Patents. (n.d.). EP0781765A1 - Process for producing trimethylsulfoxonium bromide.
  • NROChemistry. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • J. Heyrovsky Institute of Physical Chemistry. (n.d.). Solvent Effects on Methyl Transfer Reactions. 2. The Reaction of Amines with Trimethylsulfonium Salts. Retrieved from [Link]

  • Google Patents. (n.d.). US5750740A - Process for preparing epoxides from carbonyl compounds using sulphonium or sulphoxonium ylides and intermediates useful therein.
  • MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]

  • NROChemistry. (n.d.). Corey-Chaykovsky Reactions. Retrieved from [Link]

  • Semantic Scholar. (2005). Facile Preparation of Trimethylsulfonium Bromide. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

  • Bulletin of the Korean Chemical Society. (n.d.). Facile Preparation of Trimethylsulfonium Bromide. Retrieved from [Link]

  • LookChem. (n.d.). CAS No.25596-24-1,TRIMETHYLSULFOXONIUM BROMIDE Suppliers. Retrieved from [Link]

Sources

Application Notes & Protocols: O-Alkylation of Hydroxyl Groups Using Trimethylsulfonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Selective Approach to O-Methylation

The O-alkylation of hydroxyl groups, particularly the formation of methyl ethers from phenols and alcohols, is a cornerstone transformation in organic synthesis, crucial for drug development, natural product synthesis, and materials science. While classic reagents like dimethyl sulfate and methyl iodide are effective, their high reactivity is often coupled with significant toxicity and a lack of chemoselectivity, posing risks to researchers and potentially leading to unwanted side reactions in complex molecules.[1][2]

Trimethylsulfonium bromide ((CH₃)₃S⁺Br⁻) emerges as a compelling alternative, offering a milder and more selective pathway for methylation.[3][4] Its reduced electrophilicity compared to traditional agents allows for greater control and precision, making it an invaluable tool where functional group tolerance is paramount.[4] This document provides an in-depth guide to the mechanism, application, and protocols for using trimethylsulfonium bromide as a strategic methylating agent for hydroxyl groups.

The Mechanism: A Classic SN2 Displacement

The O-methylation using trimethylsulfonium bromide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The process is predicated on two key steps:

  • Activation of the Hydroxyl Group: The reaction is typically conducted in the presence of a base. The base deprotonates the hydroxyl group (e.g., a phenol) to form a more potent nucleophile, the corresponding alkoxide or phenoxide ion.

  • Nucleophilic Attack and Displacement: The newly formed nucleophile attacks one of the electrophilic methyl carbons of the trimethylsulfonium cation. This concerted step results in the formation of the desired methyl ether and the concurrent displacement of dimethyl sulfide ((CH₃)₂S), a neutral and volatile leaving group.[3]

The reaction rate is dependent on factors such as the nucleophilicity of the substrate, the choice of base and solvent, and the reaction temperature.[3]

Caption: SN2 mechanism for O-methylation of a phenol.

Core Advantages and Chemoselectivity

The primary advantage of trimethylsulfonium bromide lies in its moderated reactivity, which translates to several practical benefits:

  • Enhanced Safety: It is considered a safer alternative to highly toxic and potentially genotoxic reagents like dimethyl sulfate.[4] This characteristic reduces handling risks and simplifies experimental setups.

  • Improved Selectivity: Its lower reactivity allows for greater chemoselectivity. In polyfunctional molecules, it can preferentially methylate more nucleophilic hydroxyl groups while leaving other sensitive functionalities, such as certain amines or amides, intact under controlled conditions.

  • Mild Reaction Conditions: O-methylation can often be achieved under relatively mild heating, avoiding the harsh conditions required by some other methods, thereby preserving the integrity of complex substrates.[4]

Experimental Protocols

General Protocol for O-Methylation of Phenols

This protocol provides a general workflow. Optimal conditions, particularly temperature and reaction time, may vary depending on the specific substrate.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the phenolic substrate (1.0 eq.), trimethylsulfonium bromide (1.2-1.5 eq.), and a suitable base (1.2-1.5 eq., e.g., K₂CO₃).

  • Solvent Addition: Add a polar aprotic solvent such as PEG400, DMF, or acetonitrile to the flask. The volume should be sufficient to ensure effective stirring.

  • Reaction: Heat the mixture with stirring to a temperature between 80-110 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). Note that dimethyl sulfide, which has a distinct odor, will be generated as a byproduct.[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

G General Experimental Workflow A 1. Reagent Setup (Phenol, (CH₃)₃SBr, Base, Solvent) B 2. Reaction (Heating at 80-110 °C, TLC Monitoring) A->B C 3. Aqueous Work-up (Quench with H₂O, Extract with Organic Solvent) B->C D 4. Purification (Chromatography or Recrystallization) C->D E 5. Analysis (NMR, MS, mp) D->E

Sources

Application Note: Trimethylsulfonium Bromide as a Strategic Reagent for Cyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility of the Cyclopropyl Moiety

The cyclopropane ring, a fundamental three-membered carbocycle, is a privileged structural motif in organic chemistry. Its inherent ring strain imparts unique electronic and conformational properties, making it a valuable component in medicinal chemistry, agrochemicals, and materials science.[1][2] The development of efficient and reliable methods for constructing this ring system is, therefore, of paramount importance. The Corey-Chaykovsky reaction stands as a cornerstone of cyclopropanation and epoxidation chemistry, utilizing sulfur ylides to transfer a methylene group to a variety of electrophilic acceptors.[1][3][4] This application note provides an in-depth guide to the use of trimethylsulfonium bromide as a stable, readily available precursor for the in situ generation of dimethylsulfonium methylide, focusing on its application in the synthesis of cyclopropanes from α,β-unsaturated carbonyl compounds.

Theoretical Framework: The Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction involves the reaction of a sulfur ylide with an electrophile, such as a ketone, aldehyde, imine, or α,β-unsaturated carbonyl compound.[1][4][5] The key reactive species is the sulfur ylide, which is a neutral molecule containing a negatively charged carbon adjacent to a positively charged sulfur atom. Trimethylsulfonium bromide serves as a convenient salt precursor to dimethylsulfonium methylide, the active methylene-transfer agent.

Mechanism of Ylide Formation and Cyclopropanation

The overall process can be dissected into two primary stages:

  • Ylide Generation: Trimethylsulfonium bromide is deprotonated at one of its methyl groups by a strong, non-nucleophilic base to generate the highly reactive dimethylsulfonium methylide ylide in situ.[4][5] The choice of base and solvent is critical for efficient ylide formation and subsequent reaction.

  • Cyclopropanation via Michael-Initiated Ring Closure (MIRC): When the substrate is an α,β-unsaturated carbonyl compound (an enone), the sulfur ylide acts as a soft nucleophile, preferentially attacking the β-carbon in a conjugate (1,4- or Michael) addition.[4][6] This initial addition forms a zwitterionic enolate intermediate. Subsequent intramolecular 3-exo-tet ring closure, with dimethyl sulfide (DMS) acting as an excellent leaving group, yields the final cyclopropane product.[4][6] This sequence is often referred to as a Michael-Initiated Ring Closure (MIRC) reaction.

The reaction pathway is depicted below:

MIRC_Mechanism cluster_ylide Step 1: Ylide Generation cluster_cyclo Step 2: Michael-Initiated Ring Closure (MIRC) TMSBr [(CH₃)₃S]⁺Br⁻ Trimethylsulfonium Bromide Ylide (CH₃)₂S⁺-CH₂⁻ Dimethylsulfonium Methylide TMSBr->Ylide Deprotonation Base Base (e.g., NaH) Intermediate Zwitterionic Enolate Intermediate Ylide->Intermediate 1,4-Conjugate Addition Enone R₁-C(=O)-CH=CH-R₂ α,β-Unsaturated Carbonyl Product Cyclopropane Product Intermediate->Product Intramolecular Ring Closure DMS (CH₃)₂S Dimethyl Sulfide Intermediate->DMS Elimination

Caption: Mechanism of Cyclopropanation using Trimethylsulfonium Bromide.

It is important to distinguish this pathway from the reaction with simple aldehydes and ketones, where the ylide performs a 1,2-addition to the carbonyl carbon, leading to the formation of epoxides.[3][4] The less stabilized dimethylsulfonium methylide (derived from trimethylsulfonium salts) typically favors 1,2-addition to enones to give vinyl epoxides, whereas the more stabilized dimethyloxosulfonium methylide (Corey's ylide, from trimethylsulfoxonium salts) preferentially yields cyclopropanes via 1,4-addition.[5][6] However, reaction conditions can be tuned to favor cyclopropanation even with trimethylsulfonium salts.[6]

Experimental Protocols

This section provides a detailed, validated protocol for the cyclopropanation of a model α,β-unsaturated ketone, chalcone.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Trimethylsulfonium bromide≥98%Standard Chemical SupplierHygroscopic; store in a desiccator.
Sodium Hydride (NaH)60% dispersion in mineral oilStandard Chemical SupplierHighly reactive with water. Handle under inert atmosphere.
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Standard Chemical SupplierUse dry solvent to prevent quenching of the base and ylide.
Chalcone≥98%Standard Chemical SupplierRepresentative α,β-unsaturated ketone.
Diethyl EtherAnhydrousStandard Chemical SupplierFor extraction.
Saturated NaCl solutionN/ALab-preparedFor workup.
Anhydrous MgSO₄ or Na₂SO₄N/AStandard Chemical SupplierFor drying organic layers.
Safety Precautions
  • Trimethylsulfonium Bromide: Causes skin and serious eye irritation.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[8] Handle in a well-ventilated fume hood.

  • Sodium Hydride (NaH): Flammable solid and water-reactive. It can ignite in air, especially when finely divided. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon). Mineral oil should be washed away with a dry, non-reactive solvent like hexane before use if required.

  • Dimethyl Sulfide (DMS): The reaction generates dimethyl sulfide as a byproduct, which is a volatile, flammable liquid with an extremely unpleasant and pervasive odor.[3] The entire procedure, including the workup, must be performed in a well-ventilated fume hood. Quenching the reaction and glassware with a bleach solution can help mitigate the odor.

  • General Handling: Use adequate ventilation to keep airborne concentrations low.[8] In case of skin contact, wash thoroughly with water.[7] In case of eye contact, rinse cautiously with water for several minutes.[7]

Step-by-Step Protocol: Synthesis of 1-Benzoyl-2-phenylcyclopropane

Caption: Experimental Workflow for Cyclopropanation.

  • Preparation (Inert Atmosphere): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 eq., 60% dispersion in mineral oil). Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane carefully via cannula each time.

    • Rationale: Removing mineral oil ensures accurate reagent stoichiometry and prevents potential side reactions. An inert atmosphere is critical to prevent the violent reaction of NaH with atmospheric moisture.

  • Ylide Generation: Add anhydrous DMSO via syringe to the flask containing the washed NaH. Stir the suspension at room temperature for 30-45 minutes, or until hydrogen gas evolution ceases. This forms a solution of sodium dimsylate.

    • Rationale: The dimsyl anion is a strong base capable of deprotonating the sulfonium salt. The cessation of H₂ evolution indicates the complete formation of the base.

  • To this solution, add trimethylsulfonium bromide (1.1 eq.) portion-wise at room temperature. Stir the resulting mixture for 15-20 minutes. A clear to pale yellow solution containing the dimethylsulfonium methylide should form.

    • Rationale: This step generates the active methylene-transfer reagent in situ. Adding the salt portion-wise helps to control any potential exotherm.

  • Reaction with Substrate: Dissolve chalcone (1.0 eq.) in a minimal amount of anhydrous DMSO and add it dropwise to the ylide solution at room temperature over 10-15 minutes.

    • Rationale: Dropwise addition maintains control over the reaction rate and temperature. Using a minimal amount of solvent keeps the reaction concentration high.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (chalcone) is consumed (typically 2-4 hours).

  • Workup and Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a significant volume of cold water.

    • Causality: This step quenches any remaining reactive species and precipitates the organic product. This must be done cautiously in a fume hood due to the DMS byproduct.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3x).

    • Rationale: The desired cyclopropane product is organic-soluble and will move into the ether layer.

  • Washing and Drying: Combine the organic extracts and wash them with water (2x) and then with a saturated NaCl solution (brine, 1x). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Rationale: Washing removes residual DMSO and water-soluble impurities. The brine wash helps to break any emulsions and further dry the organic layer.

  • Isolation and Purification: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-benzoyl-2-phenylcyclopropane.

Conclusion and Outlook

Trimethylsulfonium bromide is an effective and practical reagent for the synthesis of cyclopropanes from electron-deficient olefins via the Corey-Chaykovsky reaction. Its stability and commercial availability make it an attractive alternative to other methylene-transfer reagents. The protocol described herein provides a reliable method for achieving this transformation, with careful attention to the nuances of handling the required strong bases and managing the odorous dimethyl sulfide byproduct. The versatility of this reaction allows for the construction of complex molecular architectures, solidifying its role as an indispensable tool for researchers in drug development and synthetic chemistry.[2]

References

  • TCI Deutschland GmbH. (n.d.). Synthesis of Oxirane / Precursor of Dimethylsulfonium Methylide. TCI Chemicals. Retrieved from [Link]

  • Organic Reactions Research Group. (n.d.). Corey-Chaykovsky Reaction. Wordpress. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Trimethylsulfonium bromide, 99% (titr.). Retrieved from [Link]

  • Sunrise Group. (n.d.). Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents. Retrieved from [Link]

  • Tummatorn, J., et al. (2012). “Instant Methylide” Modification of the Corey–Chaykovsky Epoxide Synthesis. Request PDF. Retrieved from [Link]

  • Adichemistry. (n.d.). COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES. Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to the Laboratory-Scale Synthesis of Trimethylsulfonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Trimethylsulfonium bromide is a versatile and valuable sulfonium salt, widely employed in organic synthesis, most notably as a precursor to dimethylsulfonium methylide for the Johnson-Corey-Chaykovsky reaction. This application note provides a detailed, reliable, and safety-conscious protocol for the laboratory-scale preparation of trimethylsulfonium bromide. We delve into the underlying reaction mechanism, present a step-by-step experimental procedure, outline critical safety protocols for handling the hazardous reagents involved, and describe methods for the characterization and validation of the final product. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize this key reagent with high purity and yield.

Scientific Foundation: Reaction Mechanism and Synthetic Strategy

The synthesis of trimethylsulfonium bromide is fundamentally a nucleophilic substitution reaction (S_N2). The sulfur atom of dimethyl sulfide (DMS), possessing a lone pair of electrons, acts as the nucleophile. It attacks the electrophilic methyl carbon of methyl bromide, displacing the bromide ion, which then serves as the counter-anion to the newly formed trimethylsulfonium cation.

The reaction is typically performed under pressure due to the low boiling point of both dimethyl sulfide (37 °C) and methyl bromide (3.6 °C).[1] This ensures that the reagents remain in the liquid phase at the required reaction temperature, maximizing reaction efficiency. The overall transformation is highly atom-economical, with the two reactants combining directly to form the desired product.

G cluster_reactants Reactants cluster_transition_state S_N2 Transition State cluster_product Product DMS H₃C-S̈-CH₃ (Dimethyl Sulfide) TS [Brδ⁻---CH₃---S⁺δ(CH₃)₂] DMS->TS Nucleophilic Attack MeBr H₃C-Br (Methyl Bromide) MeBr->TS Product (H₃C)₃S⁺ Br⁻ (Trimethylsulfonium Bromide) TS->Product Bond Formation/ Bond Cleavage

While the direct alkylation of dimethyl sulfide is the most common route, alternative methods have been reported, such as the reaction of dimethyl sulfoxide (DMSO) with benzyl bromide or elemental bromine.[2][3][4] However, the direct combination of DMS and methyl bromide remains a preferred laboratory method for its simplicity and high potential yield.[5][6]

Paramount Importance of Safety: Hazard Analysis and Mitigation

The synthesis of trimethylsulfonium bromide involves highly hazardous materials that demand rigorous safety protocols. This procedure must only be performed by trained personnel in a well-ventilated, certified chemical fume hood.

  • Dimethyl Sulfide (DMS): A highly flammable liquid and vapor with a flash point below 0°F.[7] Its vapors are heavier than air and can travel to an ignition source.[8] DMS is an irritant to the eyes and respiratory system and is characterized by an extremely unpleasant and pervasive odor even at low concentrations.[1][7] It is incompatible with strong oxidizing agents and acids.[7]

  • Methyl Bromide (Bromomethane): An extremely toxic and hazardous gas.[9] It is a potent neurotoxin, and exposure can cause severe neurological damage, pulmonary injury, and death.[10][11] Critically, methyl bromide is odorless at dangerous concentrations, meaning sensory detection does not provide a warning of exposure.[11] All handling must be done in a closed system or with appropriate respiratory protection, such as a positive-pressure self-contained breathing apparatus (SCBA), if exposure is possible.[11] Skin contact with the liquid can cause severe burns.[10]

Mandatory Personal Protective Equipment (PPE):

  • Full-face shield and chemical splash goggles.

  • Chemical-resistant gloves (Butyl rubber or Neoprene are recommended materials).[12] Do NOT wear latex gloves.

  • Flame-retardant lab coat.

  • Ensure an emergency eyewash station and safety shower are immediately accessible.[12]

Detailed Experimental Protocol

This protocol is adapted from established high-yield procedures and is designed for a laboratory scale.[5]

3.1. Reagents and Equipment

Reagent/EquipmentSpecification
Dimethyl sulfide (DMS)≥99% purity, anhydrous
Methyl bromide (CH₃Br)≥99% purity, lecture bottle with regulator
AcetoneACS grade, for washing
Apparatus
Pressure Reaction VesselGlass or stainless steel, rated for >100 psig
Magnetic Stir PlateWith heating capabilities
Magnetic Stir BarTeflon-coated
Gas Inlet/Outlet ValvesFor pressure vessel
Cold Finger/CondenserFor condensing methyl bromide
Dry Ice/Acetone BathFor cooling
Buchner Funnel & FlaskFor vacuum filtration
Vacuum Oven or DesiccatorFor drying the final product

3.2. Step-by-Step Synthesis Procedure

G A 1. Apparatus Setup Assemble and dry pressure vessel in a high-performance fume hood. B 2. Charge Vessel with DMS Add dimethyl sulfide and stir bar to the pressure vessel. A->B C 3. Condense Methyl Bromide Cool vessel to <-10°C. Slowly add gaseous methyl bromide, allowing it to condense. B->C D 4. Seal and React Seal the vessel securely. Heat to 58-60°C with stirring for 4-6 hours. Monitor pressure. C->D E 5. Cool Down & Vent Cool to room temperature, then chill in an ice bath. Slowly vent any residual pressure. D->E F 6. Isolate Product Product precipitates as a white solid. Collect via vacuum filtration. E->F G 7. Wash and Dry Wash the crystalline solid with cold acetone to remove impurities. Dry under vacuum. F->G H 8. Characterize Confirm identity and purity via MP, ¹H NMR, and ¹³C NMR. G->H

  • Preparation: Assemble the pressure reaction vessel inside the fume hood. Ensure all parts are clean, dry, and free of defects. Place a magnetic stir bar inside the vessel.

  • Charging Reactants:

    • In the fume hood, add dimethyl sulfide (e.g., 0.75 moles) to the pressure vessel.

    • Seal the vessel, leaving the gas inlet open and connected to the methyl bromide lecture bottle via appropriate tubing.

    • Create a dry ice/acetone bath and immerse the pressure vessel to cool its contents thoroughly.

    • Slowly open the regulator on the methyl bromide cylinder and allow the gas to flow into the cold reaction vessel, where it will condense. Add a slight excess of methyl bromide (e.g., 1.0 mole).

  • Reaction:

    • Once the desired amount of methyl bromide has been added, close the cylinder valve and then the vessel's inlet valve.

    • Remove the cooling bath and allow the vessel to warm to room temperature behind a blast shield.

    • Place the vessel on the magnetic stir plate and begin vigorous stirring.

    • Gently heat the reaction mixture to 58-60 °C. The internal pressure will rise; monitor it to ensure it remains within the safe operating limits of the vessel (typically around 60 psig).[5]

    • Maintain the temperature and stirring for approximately 4-6 hours. A white precipitate of trimethylsulfonium bromide will form as the reaction proceeds.

  • Work-up and Isolation:

    • Turn off the heating and allow the vessel to cool completely to room temperature. Further cool the vessel in an ice-water bath to reduce internal pressure.

    • CRITICAL: Behind a blast shield and inside the fume hood, slowly and carefully vent the vessel's outlet valve to release any unreacted methyl bromide gas.

    • Once depressurized, open the vessel. The product should be a thick white slurry or solid cake.

    • Collect the white crystalline solid by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold acetone to remove any unreacted starting materials or impurities.[2][13]

  • Drying: Dry the pure white crystals under vacuum. The product is somewhat hygroscopic and should be stored in a tightly sealed container inside a desiccator.[2][14]

Product Characterization and Validation

A successful synthesis should be validated by comparing the physical and spectroscopic properties of the product to established literature values.

PropertyExpected Result
Appearance White crystalline powder.[2]
Melting Point 190-200 °C (with decomposition).
Solubility Soluble in polar solvents (water, DMSO, alcohols); insoluble in non-polar solvents (ether, hydrocarbons).[14]
¹H NMR (DMSO-d₆)A sharp singlet at ~2.9 ppm, integrating to 9H, representing the three equivalent methyl groups.[4][13]
¹³C NMR (DMSO-d₆)A single resonance for the three equivalent methyl carbons.[15]

Field-Proven Insights & Troubleshooting

  • Low Yield: The most common cause of low yield is a leak in the reaction setup, allowing the volatile reactants to escape. Ensure all seals on the pressure vessel are secure before starting. Incomplete reaction due to insufficient time or temperature can also be a factor.

  • Product Discoloration: A yellow or brown tint in the final product may indicate impurities. Thorough washing with cold acetone is crucial. If discoloration persists, recrystallization from a suitable solvent like acetonitrile can be performed.[13]

  • Handling Hygroscopic Product: Due to its tendency to absorb moisture from the air, the final product should be weighed and handled quickly.[14] Store under an inert atmosphere (e.g., in a glovebox or a desiccator) for long-term stability.

Conclusion

The synthesis of trimethylsulfonium bromide via the direct reaction of dimethyl sulfide and methyl bromide is an efficient and reliable laboratory procedure. The success and safety of this synthesis are critically dependent on the use of appropriate pressure equipment and strict adherence to safety protocols for handling the hazardous and volatile reagents. The detailed protocol and characterization data provided herein serve as a comprehensive guide for researchers to produce this important synthetic building block with high purity and confidence.

References

  • Dimethyl sulfide. Wikipedia. Available at: [Link]

  • SAFETY DATA SHEET Methyl Bromide (MUP). Greenbook.net. Available at: [Link]

  • Trimethylsulfonium bromide and its use for the methylation of phenols. Sciencemadness Discussion Board. Available at: [Link]

  • METHYL BROMIDE HAZARD SUMMARY. NJ.gov. Available at: [Link]

  • ICSC 0878 - DIMETHYLSULPHIDE. INCHEM. Available at: [Link]

  • Methyl Bromide Hazards Precaution. Scribd. Available at: [Link]

  • Methyl bromide technical fact sheet. SafeWork NSW. Available at: [Link]

  • Medical Management Guidelines for Methyl Bromide (Bromomethane). CDC. Available at: [Link]

  • Facile Preparation of Trimethylsulfonium Bromide. SciSpace by Typeset. Available at: [Link]

  • Method to prepare trimethylsulfonium halides. Google Patents.
  • Safety Data Sheet: Dimethyl sulfide. Carl ROTH. Available at: [Link]

  • Safety Data Sheet: Dimethyl sulfide. Carl ROTH. Available at: [Link]

  • Facile Preparation of Trimethylsulfonium Bromide. Bulletin of the Korean Chemical Society. Available at: [Link]

  • Trimethylsulfonium. Wikipedia. Available at: [Link]

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Application Notes and Protocols for Trimethylsulfonium Bromide: Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the safe handling, storage, and disposal of Trimethylsulfonium bromide (CAS No. 3084-53-5). It is intended for researchers, scientists, and drug development professionals who utilize this versatile reagent in organic synthesis. The protocols herein are synthesized from authoritative safety data sheets and chemical literature to ensure procedural integrity and personnel safety. The causality behind each recommendation is explained to foster a deeper understanding of the associated risks and mitigation strategies.

Introduction and Chemical Profile

Trimethylsulfonium bromide is a quaternary sulfonium salt widely employed in organic chemistry.[1] Its primary utility lies in its function as a methylating agent and as a precursor for the in-situ generation of dimethylsulfonium methylide, a key sulfur ylide in the Johnson-Corey-Chaykovsky reaction for epoxidation of carbonyl compounds.[1] While an invaluable synthetic tool, its safe implementation in the laboratory necessitates a thorough understanding of its chemical properties and potential hazards. This guide delineates the essential procedures for its safe management, from acquisition to disposal.

Chemical and Physical Properties

The physical state and properties of Trimethylsulfonium bromide are critical inputs for a comprehensive risk assessment. It is a white to light yellow crystalline solid that is soluble in water.[1][2] Its hygroscopic and moisture-sensitive nature dictates specific storage and handling requirements to maintain its chemical integrity.

PropertyDataSource
Chemical Formula C₃H₉BrS[2]
Molecular Weight 157.07 g/mol [2]
Appearance White to light yellow crystalline solid[2]
Melting Point 203-206 °C (decomposes)[2]
Solubility Soluble in water[2]
Stability Stable under normal temperatures and pressures; moisture-sensitive[3]

Hazard Identification and Risk Assessment

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Trimethylsulfonium bromide is classified as a hazardous substance.[4] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[3][5] The toxicological properties of this compound have not been fully investigated, which warrants a cautious approach, treating it with the recognition of having unknown hazards.[3][5][6]

Hazard ClassificationCategoryGHS StatementSource
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[6]
Serious Eye Damage/Irritation Category 2 / 2AH319: Causes serious eye irritation[6]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation

Causality of Hazards: The irritant properties of Trimethylsulfonium bromide are likely due to its ability to interact with biological membranes and proteins upon contact. As a salt, it can dissociate and potentially disrupt cellular osmotic balance. Inhalation of the dust can lead to irritation of the mucous membranes of the respiratory tract.[5]

Incompatibilities

To prevent hazardous reactions, Trimethylsulfonium bromide must be stored and handled away from incompatible materials. The primary incompatibility is with strong oxidizing agents .[3] Contact with strong oxidizers can lead to vigorous, potentially exothermic reactions.

Hierarchy of Controls: A Systematic Approach to Safety

A systematic approach to safety, known as the hierarchy of controls, should be implemented to minimize exposure. This approach prioritizes control measures from most to least effective.

cluster_0 Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) e.g., Fume Hood Substitution->Engineering Administrative Administrative Controls (Change the way people work) e.g., SOPs, Training Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with PPE) e.g., Gloves, Goggles Administrative->PPE Least Effective

Caption: The Hierarchy of Controls for risk mitigation.

For Trimethylsulfonium bromide, elimination or substitution may not be feasible due to its specific reactivity. Therefore, the focus must be on robust engineering controls, administrative protocols, and consistent use of personal protective equipment.

Protocols for Safe Handling and Storage

Engineering Controls

The primary engineering control for handling Trimethylsulfonium bromide is to work within a certified chemical fume hood.[5] This minimizes the risk of inhaling the fine crystalline powder. An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The appropriate PPE must be worn at all times when handling this chemical.[3]

PPE TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield conforming to EN166 (EU) or OSHA 29 CFR 1910.133.Protects eyes from dust particles and potential splashes.[3][5]
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use.Prevents skin contact and irritation.[5][6]
Body Protection A laboratory coat and appropriate protective clothing to prevent skin exposure.Protects skin and personal clothing from contamination.[3][5]
Respiratory Not typically required if handled in a fume hood. If ventilation is inadequate, a NIOSH-approved respirator should be used.Prevents inhalation of irritant dust.[3]
Storage Protocol

Proper storage is crucial to maintain the stability of Trimethylsulfonium bromide and prevent hazardous situations.

  • Procurement and Inspection: Upon receipt, inspect the container for damage.

  • Container Integrity: Keep the container tightly closed when not in use to prevent moisture absorption and contamination.[3][5]

  • Storage Environment: Store in a cool, dry, and well-ventilated area.[3][5] The storage location should be designated for chemical reagents and be away from incompatible substances, particularly strong oxidizing agents.[3]

  • Inert Atmosphere: For long-term storage, consider keeping the container under an inert gas like argon or nitrogen to protect it from moisture.[6]

Handling and Dispensing Protocol

This workflow minimizes dust generation and personnel exposure.

cluster_1 Safe Handling Workflow Prep Preparation - Don PPE - Prepare fume hood - Assemble equipment Retrieve Retrieve Chemical - Transport in secondary  containment Prep->Retrieve Weigh Weighing - Use anti-static weigh boat - Minimize dust - Close container promptly Retrieve->Weigh Transfer Transfer/Dissolve - Add solid to solvent - Avoid splashing Weigh->Transfer Cleanup Cleanup - Decontaminate surfaces - Dispose of waste properly Transfer->Cleanup Store Return to Storage - Ensure container is  tightly sealed Cleanup->Store

Caption: General workflow for handling Trimethylsulfonium bromide.

Step-by-Step Protocol:

  • Preparation: Before handling, ensure you are wearing the appropriate PPE. Prepare the workspace in the chemical fume hood by laying down absorbent bench paper.

  • Dispensing: Transport the stock container in a secondary container to the fume hood.

  • Weighing: To minimize dust generation, do not pour the powder directly.[3][5] Use a spatula to carefully transfer the required amount to a tared weigh boat. Close the main container immediately after dispensing.

  • Solution Preparation: If making a solution, add the weighed solid slowly to the solvent with stirring to avoid splashing.

  • Post-Handling: After use, decontaminate the spatula and work surfaces. Wash hands thoroughly after handling, even if gloves were worn.[3][5]

  • Clothing: Remove any contaminated clothing and wash it before reuse.[3][5]

Emergency Procedures

Prompt and correct response to an emergency is critical.

Spill Response

cluster_2 Spill Response Decision Tree Start Spill Occurs Assess Assess Spill Is it large or small? Is anyone contaminated? Start->Assess Evacuate Evacuate Area Alert Supervisor Call Emergency Response Assess->Evacuate Large Spill Cleanup Small Spill Cleanup (Trained Personnel Only) Assess->Cleanup Small Spill Contain Contain Spill Cover with inert absorbent (e.g., sand, vermiculite) Cleanup->Contain Collect Collect Material Sweep into a closed container for disposal. Avoid creating dust. Contain->Collect Decon Decontaminate Area Wash with soap and water Collect->Decon End Spill Managed Decon->End

Caption: Decision tree for responding to a Trimethylsulfonium bromide spill.

Protocol for Small Spills:

  • Evacuate and Alert: Alert personnel in the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: Carefully sweep up the spilled material.[3][5] Avoid actions that generate dust.

  • Collection: Place the swept-up material into a suitable, clean, dry, and closed container for disposal.[3][5]

  • Decontamination: Clean the spill area thoroughly with soap and water.

First Aid Measures

Immediate first aid is essential in case of exposure.[5]

Exposure RouteFirst Aid ProtocolSource
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]
Skin Contact Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3][5]
Inhalation Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5]
Ingestion If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5]

Waste Disposal

All waste containing Trimethylsulfonium bromide, including empty containers and contaminated materials, should be treated as hazardous waste. Disposal must be conducted through a licensed waste disposal company and in accordance with all applicable local, regional, and national regulations.[6] Do not empty into drains.

References

Application Notes & Protocols: The Corey-Chaykovsky Reaction for Oxirane Synthesis Using Trimethylsulfonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Oxiranes

Oxiranes, or epoxides, are highly valuable three-membered heterocyclic intermediates in organic synthesis. The inherent ring strain of the epoxide functional group makes them susceptible to stereospecific ring-opening reactions with a wide array of nucleophiles, providing a powerful and reliable method for introducing bifunctional motifs into complex molecules.[1] They are cornerstone building blocks in the synthesis of pharmaceuticals, agrochemicals, and natural products.[2][3] While classical methods like olefin epoxidation are prevalent, the Johnson-Corey-Chaykovsky reaction offers a distinct and powerful retrosynthetic disconnection: the direct conversion of a carbonyl compound into an epoxide.[4] This application note provides a detailed guide to the theory, practice, and safety considerations for synthesizing oxiranes from aldehydes and ketones using dimethylsulfonium methylide, generated in-situ from its stable salt precursor, trimethylsulfonium bromide.

Theoretical Framework: Mechanism of the Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction is a classic example of sulfur ylide chemistry, enabling the transfer of a methylene group (CH₂) to a carbonyl carbon.[5] The reaction proceeds through a well-defined, multi-step mechanism that contrasts sharply with the related Wittig reaction, which yields an alkene.

  • Ylide Formation: The process begins with the deprotonation of the trimethylsulfonium salt using a strong, non-nucleophilic base. The acidic α-proton on one of the methyl groups is abstracted to form the reactive intermediate, dimethylsulfonium methylide. This ylide is a neutral molecule with adjacent positive (on sulfur) and negative (on carbon) formal charges and is typically generated in situ at low temperatures due to its limited stability.[6][7]

  • Nucleophilic Addition: The nucleophilic carbon of the sulfur ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This step is generally irreversible and forms a C-C bond, resulting in a betaine intermediate.[6]

  • Intramolecular Ring Closure: The newly formed alkoxide in the betaine intermediate acts as an intramolecular nucleophile. It attacks the carbon atom bearing the positively charged dimethylsulfonium group, which serves as an excellent leaving group. This intramolecular Sₙ2 reaction forms the three-membered oxirane ring and liberates dimethyl sulfide as a volatile, neutral by-product.[5]

The key distinction from the phosphorus ylides used in the Wittig reaction lies in the relative bond strengths. The high stability of the P=O double bond in triphenylphosphine oxide drives the Wittig reaction towards olefination through an oxaphosphetane intermediate. In contrast, a stable S=O double bond does not form, allowing the Sₙ2 pathway to dominate, leading to epoxidation.[6]

Corey_Chaykovsky_Mechanism Corey-Chaykovsky Reaction Mechanism cluster_0 Ylide Generation cluster_1 Epoxidation Me3SBr [(CH₃)₃S]⁺Br⁻ Trimethylsulfonium bromide Ylide (CH₃)₂S⁺-CH₂⁻ Dimethylsulfonium methylide Me3SBr->Ylide Deprotonation Carbonyl R-C(=O)-R' Aldehyde/Ketone Ylide->Carbonyl Nucleophilic Attack Base Base⁻ HBase H-Base Betaine R-C(O⁻)(R')-CH₂-S⁺(CH₃)₂ Betaine Intermediate Carbonyl->Betaine Epoxide Oxirane (Epoxide) Betaine->Epoxide Intramolecular Sₙ2 Ring Closure DMS (CH₃)₂S Dimethyl sulfide

Caption: Mechanism of oxirane formation.

Reagent Selection and Handling

Core Reagents
ReagentRoleKey Considerations
Trimethylsulfonium Bromide Ylide PrecursorA stable, crystalline solid. It is hygroscopic and should be stored in a cool, dry place away from incompatible substances like strong oxidizing agents.[8]
Base Deprotonating AgentMust be strong enough to deprotonate the sulfonium salt (pKa ~18-20). Common choices include NaH, KOtBu, and powdered KOH.[5][9] NaH requires careful handling due to its pyrophoric nature.
Carbonyl Compound ElectrophileThe reaction is broadly applicable to a range of aromatic and aliphatic aldehydes and ketones.[9] α,β-unsaturated carbonyls typically undergo 1,2-addition to form the epoxide, not cyclopropanation.[5]
Solvent Reaction MediumAprotic polar solvents like DMSO or DMF are often used as they effectively solvate the intermediates.[10] Anhydrous conditions are critical, especially when using reactive bases like NaH.
Safety and Personal Protective Equipment (PPE)

Safe execution of this protocol is paramount. Researchers must adhere to strict safety standards.

  • Trimethylsulfonium Bromide: May cause skin, eye, and respiratory tract irritation. The toxicological properties are not fully investigated.[8]

  • Strong Bases: Sodium hydride (NaH) is highly flammable and reacts violently with water to produce hydrogen gas. Potassium tert-butoxide (KOtBu) is corrosive. Handle these reagents in an inert atmosphere (glovebox or Schlenk line) and away from water.

  • Dimethyl Sulfide (DMS): The by-product is a volatile, flammable liquid with a strong, unpleasant odor.[11] All reactions should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment: Always wear appropriate PPE, including chemical safety goggles, a flame-resistant lab coat, and suitable gloves (e.g., nitrile).[8]

Detailed Experimental Protocols

The following protocols provide a framework for the synthesis of oxiranes. All glassware should be oven- or flame-dried before use, and reactions should be performed under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Synthesis of Styrene Oxide from Benzaldehyde

This protocol details the epoxidation of an aromatic aldehyde.

Protocol_Workflow Experimental Workflow A 1. Reagent Setup - Add Trimethylsulfonium Bromide and anhydrous DMSO to flask. B 2. Ylide Generation - Add NaH portion-wise at 0-5 °C. - Stir until H₂ evolution ceases. A->B C 3. Carbonyl Addition - Add Benzaldehyde dropwise while maintaining low temperature. B->C D 4. Reaction - Allow to warm to room temperature. - Monitor by TLC. C->D E 5. Quenching & Workup - Carefully quench with water. - Extract with ethyl acetate. D->E F 6. Purification - Wash organic layer with brine. - Dry over Na₂SO₄, filter, concentrate. E->F G 7. Final Product - Purify by column chromatography to yield Styrene Oxide. F->G

Caption: General workflow for oxirane synthesis.

Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
Trimethylsulfonium Bromide157.072.04 g13.01.3
Sodium Hydride (60% in oil)24.000.52 g13.01.3
Benzaldehyde106.121.06 g10.01.0
Anhydrous DMSO-40 mL--

Procedure:

  • To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add trimethylsulfonium bromide (2.04 g, 13.0 mmol).

  • Add anhydrous DMSO (20 mL) via syringe and stir the suspension.

  • Cool the flask to 0 °C in an ice bath.

  • Carefully add sodium hydride (0.52 g of a 60% dispersion in mineral oil, 13.0 mmol) in small portions over 15 minutes. Caution: Hydrogen gas evolves. Ensure adequate ventilation and an inert atmosphere.

  • Allow the mixture to stir at 0-5 °C for 30-45 minutes, or until hydrogen evolution ceases. A homogenous solution of the ylide should form.

  • In a separate flask, dissolve benzaldehyde (1.06 g, 10.0 mmol) in anhydrous DMSO (20 mL).

  • Add the benzaldehyde solution dropwise to the ylide solution over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours, monitoring the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of 50 mL of cold water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure styrene oxide.[12][13]

Protocol 2: Synthesis of 1-Oxaspiro[2.5]octane from Cyclohexanone

This protocol details the epoxidation of a cyclic ketone.

Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
Trimethylsulfonium Bromide157.072.36 g15.01.5
Potassium tert-butoxide112.211.68 g15.01.5
Cyclohexanone98.140.98 g10.01.0
Anhydrous THF-50 mL--

Procedure:

  • To a dry 100 mL Schlenk flask under nitrogen, add trimethylsulfonium bromide (2.36 g, 15.0 mmol) and anhydrous THF (30 mL).

  • Stir the resulting suspension at room temperature.

  • In a separate flask, dissolve potassium tert-butoxide (1.68 g, 15.0 mmol) in anhydrous THF (20 mL).

  • Add the potassium tert-butoxide solution dropwise to the sulfonium salt suspension over 15 minutes. Stir the resulting mixture at room temperature for 1 hour to ensure complete ylide formation.

  • Add cyclohexanone (0.98 g, 10.0 mmol) dropwise to the reaction mixture.

  • Stir at room temperature for 3 hours, monitoring the reaction progress by TLC or GC-MS.

  • Quench the reaction by adding 30 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with diethyl ether (3 x 40 mL).

  • Combine the organic layers, wash with brine (1 x 40 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or flash chromatography to yield 1-oxaspiro[2.5]octane.[5]

Scope and Limitations

The Corey-Chaykovsky epoxidation is a versatile method applicable to a wide variety of carbonyl compounds.[9]

  • Aldehydes vs. Ketones: Aldehydes are generally more reactive than ketones.

  • Steric Hindrance: Highly hindered ketones may react slowly or not at all.

  • Chemoselectivity: A key advantage is the high chemoselectivity of dimethylsulfonium methylide for carbonyl groups. Unlike more reactive ylides, it typically does not react with esters or amides. When reacting with α,β-unsaturated ketones, it selectively performs a 1,2-addition to the carbonyl, yielding the epoxide, whereas the related sulfoxonium ylides often favor 1,4-addition to give cyclopropanes.[4][5]

  • Stereoselectivity: The reaction of simple dimethylsulfonium methylide with prochiral carbonyls yields a racemic mixture of epoxides. However, the use of chiral sulfur ylides can induce high levels of enantioselectivity, which is a major area of ongoing research.[1]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive base (hydrolyzed).- Wet solvent or glassware.- Insufficient reaction time.- Ylide instability at higher temperatures.- Use a fresh, unopened container of base.- Ensure all equipment is rigorously dried.- Extend reaction time and monitor by TLC.- Maintain low temperatures during ylide generation and carbonyl addition.
Low Yield - Incomplete ylide formation.- Side reactions (e.g., Cannizzaro for aldehydes with no α-H).- Product loss during workup/purification.- Allow more time for ylide generation.- Ensure slow addition of the carbonyl compound at low temperature.- Perform extractions carefully; use care during solvent removal for volatile epoxides.
Formation of Side Products - Reaction temperature too high.- Presence of oxygen leading to oxidation.- Maintain strict temperature control.- Ensure the reaction is run under a robust inert atmosphere.

Conclusion

The use of trimethylsulfonium bromide as a precursor for dimethylsulfonium methylide in the Corey-Chaykovsky reaction is a reliable, high-yielding, and versatile method for the synthesis of oxiranes from a broad range of aldehydes and ketones. Its operational simplicity and high chemoselectivity make it an indispensable tool for researchers in synthetic chemistry and drug development. By understanding the underlying mechanism and adhering to strict safety and handling protocols, scientists can effectively leverage this reaction to construct complex molecular architectures.

References

  • A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances. [2][3]

  • Johnson–Corey–Chaykovsky reaction. Wikipedia. [4]

  • Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Master Organic Chemistry. [5]

  • Material Safety Data Sheet - Trimethylsulfonium bromide, 99% (titr.). Cole-Parmer. [8]

  • Corey-Chaykovsky Reaction. Organic Chemistry Portal. [6]

  • Aggarwal, V. K., & Richardson, J. (2003). Catalytic, Asymmetric Sulfur Ylide-Mediated Epoxidation of Carbonyl Compounds: Scope, Selectivity, and Applications in Synthesis. Accounts of Chemical Research, 36(5), 376-386. [1]

  • Corey-Chaykovsky Reactions. NROChemistry. [7]

  • Yu, H., Deng, X., Cao, S., & Xu, J. (2011). Practical Corey-Chaykovsky Epoxidation: Scope and Limitation. Letters in Organic Chemistry, 8(7), 509-514. [9][14]

  • Trimethylsulfonium bromide(3084-53-5). ChemicalBook.

  • Synthesis of Oxirane / Precursor of Dimethylsulfonium Methylide. TCI Chemicals. [15]

  • Corey−Chaykovsky Reaction. ResearchGate. [10]

  • Practical Corey-Chaykovsky Epoxidation from publication. ResearchGate. [16]

  • Corey-Chaykovsky Reaction. Wordpress. [11]

  • Styrene oxide. Wikipedia. [13]

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Application Notes & Protocols: Preparation and Use of the Corey-Chaykovsky Reagent from Trimethylsulfonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Methylene Transfer Specialist

In the landscape of modern organic synthesis, the construction of strained three-membered rings such as epoxides, aziridines, and cyclopropanes is a fundamental task.[1][2][3] These motifs are prevalent in a vast array of biologically active natural products and pharmaceutical agents. The Johnson-Corey-Chaykovsky reaction provides a powerful and reliable method for methylene transfer, converting carbonyls, imines, and enones into their corresponding three-membered ring counterparts.[1][4]

The key actor in this transformation is a sulfur ylide, most commonly dimethylsulfonium methylide, often referred to as the Corey-Chaykovsky reagent. Unlike the phosphorus ylides of the Wittig reaction which lead to olefins, sulfur ylides excel at forming epoxides from ketones and aldehydes due to the excellent leaving group ability of the neutral dimethyl sulfide moiety.[1] This reagent is typically generated in situ from a stable and commercially available precursor, trimethylsulfonium bromide, by deprotonation with a strong base.[5]

This document provides a comprehensive guide for researchers, covering the mechanistic underpinnings, detailed preparation protocols, critical safety considerations, and practical application of the Corey-Chaykovsky reagent derived from trimethylsulfonium bromide.

Part 1: The Underlying Mechanism

The efficacy of the Corey-Chaykovsky reaction hinges on a two-step sequence: nucleophilic addition followed by intramolecular substitution. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting.

  • Ylide Formation: The process begins with the deprotonation of the trimethylsulfonium salt. A strong, non-nucleophilic base, typically sodium hydride (NaH), abstracts a proton from one of the methyl groups of the sulfonium salt. This acid-base reaction is highly favorable and results in the formation of the reactive intermediate: the sulfur ylide, dimethylsulfonium methylide.[5][6] The choice of dimethyl sulfoxide (DMSO) as a solvent is strategic; it readily dissolves the sulfonium salt and is sufficiently polar to facilitate the reaction.[5]

  • Nucleophilic Attack and Ring Closure: The generated ylide is a potent nucleophile. The negatively charged carbon atom attacks the electrophilic carbon of a carbonyl group (or imine).[5][7] This initial attack forms a betaine intermediate. The key divergence from the Wittig reaction occurs here. The resulting oxygen anion rapidly acts as an intramolecular nucleophile, attacking the carbon atom bearing the now positively charged sulfonium group. This leads to a 3-exo-tet ring closure, displacing dimethyl sulfide—a volatile and neutral molecule—to furnish the final, stable epoxide ring.[1][6]

Caption: Reaction mechanism of the Corey-Chaykovsky Reaction.

Part 2: Safety First - Handling Reactive Reagents

The preparation of the Corey-Chaykovsky reagent involves substances that demand rigorous safety protocols. A thorough risk assessment must be conducted before commencing any work.

Sodium Hydride (NaH):

  • Primary Hazard: NaH is a highly water-reactive and flammable solid.[8] Contact with moisture (including atmospheric humidity) generates hydrogen gas, which is flammable and can ignite spontaneously.[9][10]

  • Handling:

    • Always handle NaH in an inert atmosphere, such as a nitrogen or argon-filled glovebox or using Schlenk line techniques.[8][11]

    • NaH is typically supplied as a 60% dispersion in mineral oil, which passivates it and makes it safer to handle.[8] The oil can be washed away with dry hexane or pentane if required, though for many applications, it can be used directly.

    • Wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (consult manufacturer data for compatibility).[8][11]

    • Use non-sparking tools for transfers.[9]

  • Quenching: Unreacted NaH must be quenched carefully. This is typically done by the slow, controlled addition of a protic solvent like isopropanol or ethanol, followed by methanol, and finally water, often at low temperatures to manage the exothermic reaction and hydrogen evolution.

Byproducts:

  • Dimethyl Sulfide (DMS): This byproduct is a volatile liquid with an extremely unpleasant and pervasive odor. It is also an irritant.[12] All operations should be conducted in a well-ventilated chemical fume hood.

  • Hydrogen Gas (H₂): The generation of H₂ during ylide formation and quenching requires that the reaction is not conducted in a sealed vessel. The apparatus must be vented (e.g., via an oil bubbler) to prevent pressure buildup.[10]

Part 3: Experimental Protocols

Protocol 1: In Situ Generation of Dimethylsulfonium Methylide

This protocol details the preparation of the ylide solution, which is then used immediately for subsequent reactions.

Reagents & Equipment

ItemSpecificationPurpose
Trimethylsulfonium bromide(CH₃)₃SBrYlide Precursor
Sodium hydride (NaH)60% dispersion in mineral oilStrong Base
Dimethyl sulfoxide (DMSO)AnhydrousReaction Solvent
Three-neck round-bottom flaskAppropriate volumeReaction Vessel
Magnetic stirrer & stir barAgitation
Septa, gas inlet adapterMaintain inert atmosphere
Syringes, needlesReagent transfer
Inert gas supply (N₂ or Ar)High purityInert Atmosphere
Oil bubblerPressure release/monitoring

Workflow Diagram

Experimental_Workflow start Assemble and Flame-Dry Apparatus under Inert Gas add_nah Weigh and Add NaH (60% dispersion) to Flask start->add_nah add_dmso Add Anhydrous DMSO via Syringe add_nah->add_dmso add_salt Add Trimethylsulfonium Bromide Solid add_dmso->add_salt react Stir at Room Temperature (Observe H₂ evolution) add_salt->react complete Ylide Solution Ready (Cessation of H₂ evolution) react->complete

Caption: Workflow for preparing the Corey-Chaykovsky reagent.

Step-by-Step Methodology

  • Apparatus Preparation: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet, and two septa. Flame-dry the entire apparatus under a stream of inert gas (N₂ or Ar) and allow it to cool to room temperature. Maintain a positive pressure of inert gas throughout the experiment, vented through an oil bubbler.

  • Reagent Addition:

    • Temporarily remove the gas inlet and, under a positive flow of inert gas, add sodium hydride (1.0 eq., 60% dispersion in mineral oil) to the flask.

    • Replace the gas inlet. Add anhydrous DMSO via a syringe. The volume should be sufficient to create a stirrable slurry (e.g., ~0.2-0.4 M concentration with respect to the limiting reagent).

    • Begin stirring the NaH/DMSO suspension.

    • In one portion, add the solid trimethylsulfonium bromide (1.0 eq.) to the flask under a positive flow of inert gas.

  • Ylide Formation:

    • Seal the flask and stir the mixture at room temperature.

    • The reaction will commence, indicated by the evolution of hydrogen gas (visible as bubbling in the oil bubbler).

    • Continue stirring for approximately 45-60 minutes, or until the evolution of hydrogen gas has completely ceased. The resulting solution, which may be grayish and slightly cloudy, is the dimethylsulfonium methylide reagent and should be used immediately.

Protocol 2: Application in Epoxidation of Cyclohexanone

This protocol demonstrates the use of the freshly prepared ylide to synthesize an epoxide.

Step-by-Step Methodology

  • Prepare the Ylide: Prepare the dimethylsulfonium methylide solution as described in Protocol 1 .

  • Substrate Addition:

    • Dissolve cyclohexanone (0.95 eq. relative to the ylide) in a small amount of anhydrous DMSO.

    • Using a syringe, add the cyclohexanone solution dropwise to the stirring ylide solution at room temperature over 10-15 minutes. A slight exotherm may be observed.

  • Reaction:

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.[13]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Workup:

    • Cool the reaction flask in an ice-water bath.

    • CAUTION: Quench the reaction by adding water very slowly and dropwise. An initial exotherm and gas evolution (from quenching excess ylide/base) will occur.

    • Once the initial reactivity subsides, add more water to dilute the mixture.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether, 3x).[13]

    • Combine the organic layers, wash with water and then with brine to remove residual DMSO.

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.[13]

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure epoxide.[13]

Part 4: Troubleshooting and Mechanistic Insights

  • No Reaction/Low Conversion: The most common culprit is moisture. Ensure all glassware is rigorously dried and all solvents are anhydrous. Check the quality of the NaH; old containers may have a passivated surface.

  • Why Trimethylsulfonium Bromide? While the iodide salt is also commonly used, the bromide salt is often preferred as it is less expensive and results in a lower molecular weight byproduct, which can be advantageous for atom economy.[12]

  • Unstabilized vs. Stabilized Ylides: Dimethylsulfonium methylide is considered an "unstabilized" ylide. It is highly reactive and typically adds directly to the carbonyl group (a 1,2-addition) in α,β-unsaturated systems.[5] This is in contrast to the more stable dimethylsulfoxonium methylide (Corey's Reagent), which often favors conjugate (1,4-addition) to form cyclopropanes.[5] This predictable reactivity makes the choice of ylide a critical strategic decision in a synthesis.

References

  • Corey-Chaykovsky Reaction. [Link]

  • Johnson–Corey–Chaykovsky reaction - Wikipedia. [Link]

  • COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES | ADICHEMISTRY. [Link]

  • Corey-Chaykovsky Reaction - Wordpress. [Link]

  • Sodium Hydride - Standard Operating Procedure. [Link]

  • Common Name: SODIUM HYDRIDE HAZARD SUMMARY - NJ.gov. [Link]

  • Sodium_Hydride_SOP.docx - Clemson University. [Link]

  • The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement - ACS Publications. [Link]

  • Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents - Sunrise. [Link]

  • Developments of Corey-Chaykovsky in Organic Reactions and Total Synthesis of Natural Products - ResearchGate. [Link]

  • A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Publishing. [Link]

  • Corey-Chaykovsky Reactions | NROChemistry. [Link]

Sources

Mastering the Medium: A Guide to Solvent Selection for Reactions with Trimethylsulfonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, mastering the nuances of reaction conditions is paramount to achieving desired synthetic outcomes. Trimethylsulfonium bromide, a versatile and powerful reagent, is a cornerstone of modern organic synthesis, primarily for its role in the formation of sulfur ylides for the renowned Corey-Chaykovsky reaction. This reaction provides a robust pathway to essential structural motifs like epoxides and cyclopropanes. However, the success of these transformations—in terms of yield, selectivity, and reaction rate—is critically dependent on the judicious choice of solvent.

This comprehensive guide offers an in-depth exploration of solvent selection for reactions involving trimethylsulfonium bromide. Moving beyond mere procedural lists, we will delve into the causal relationships between solvent properties and reaction mechanisms, providing field-proven insights to empower you to optimize your synthetic strategies.

The Decisive Role of the Solvent: More Than Just a Medium

The solvent in a reaction involving trimethylsulfonium bromide plays a multifaceted role that extends far beyond simply dissolving the reactants. Its properties directly influence two critical stages of the reaction: the formation of the dimethylsulfonium methylide (the sulfur ylide) and the subsequent nucleophilic attack of the ylide on the electrophilic substrate (e.g., a carbonyl or an enone).

The key solvent characteristics to consider are:

  • Polarity and Dielectric Constant: The ability of a solvent to stabilize charged species.

  • Proticity: The availability of acidic protons (e.g., O-H or N-H bonds).

  • Coordinating Ability: The capacity of the solvent to interact with cations.

Trimethylsulfonium bromide is a salt, ((CH₃)₃S⁺Br⁻), which necessitates a polar solvent for effective dissolution.[1] The subsequent deprotonation by a strong base (like NaH or KOtBu) generates the reactive intermediate, dimethylsulfonium methylide ((CH₃)₂S⁺CH₂⁻), a zwitterionic species known as an ylide.[2] The solvent must be able to support these charged and highly reactive species to facilitate the desired chemical transformation.

The Great Divide: Protic vs. Aprotic Solvents

The most critical decision in solvent selection for these reactions is the choice between aprotic and protic solvents.

Polar Aprotic Solvents: The Preferred Environment

Polar aprotic solvents are overwhelmingly the solvents of choice for reactions involving trimethylsulfonium bromide. These solvents possess a significant dipole moment, allowing them to dissolve the ionic sulfonium salt, but they lack acidic protons. This latter characteristic is crucial for the stability and reactivity of the sulfur ylide.

Commonly employed polar aprotic solvents include:

  • Dimethyl Sulfoxide (DMSO)

  • Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (CH₃CN)

Why are polar aprotic solvents so effective?

  • Solvation of the Cation: Polar aprotic solvents are adept at solvating the trimethylsulfonium cation ((CH₃)₃S⁺) and the counter-ion of the base (e.g., Na⁺ or K⁺). This effectively separates the ions, preventing the formation of tight ion pairs and enhancing the basicity of the alkoxide or hydride base.

  • Preservation of Ylide Nucleophilicity: Crucially, these solvents do not possess acidic protons that can protonate and thereby deactivate the highly nucleophilic carbanion of the sulfur ylide. The ylide remains "naked" and highly reactive towards the electrophilic substrate.[3]

Solvent_Effect

The Pitfalls of Protic Solvents

Protic solvents, such as water and alcohols (e.g., methanol, ethanol), are generally unsuitable for the Corey-Chaykovsky reaction. While their high polarity can readily dissolve the trimethylsulfonium bromide salt, their acidic protons are detrimental to the reactive ylide. The ylide is a strong base and will be rapidly protonated by the solvent, quenching its nucleophilicity and halting the desired reaction pathway.[4]

Comparative Analysis of Common Aprotic Solvents

While polar aprotic solvents are the preferred class, the specific choice of solvent can still significantly impact the reaction's outcome. The following table summarizes the properties of commonly used solvents and their general performance in Corey-Chaykovsky reactions.

SolventDielectric Constant (ε) at 20°CPolarity IndexBoiling Point (°C)Key Characteristics & Performance Insights
Dimethyl Sulfoxide (DMSO) 47.27.2189Excellent at dissolving sulfonium salts. Often used as the solvent for the in situ generation of the ylide. High boiling point can make removal difficult.[5]
N,N-Dimethylformamide (DMF) 36.76.4153Good alternative to DMSO, also with a high boiling point. Effective for a wide range of substrates.[6]
Acetonitrile (CH₃CN) 37.55.882Can offer excellent yields and diastereoselectivity.[7] Its lower boiling point simplifies workup compared to DMSO and DMF.
Tetrahydrofuran (THF) 7.64.066A common choice, particularly for reactions at lower temperatures. Its lower polarity may result in slower reaction rates or lower yields compared to more polar aprotic solvents.[8]

A study on sulfur ylide-mediated epoxidation highlighted that a higher trans/cis ratio of the resulting epoxide was achieved in more polar solvents. However, protic solvents yielded a lower trans/cis ratio compared to any of the aprotic solvents tested.[9] This underscores the dual importance of high polarity and aprotic nature for achieving both high reactivity and selectivity.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common applications of trimethylsulfonium bromide, with a focus on the rationale behind solvent selection.

Protocol 1: Epoxidation of Benzaldehyde using Trimethylsulfonium Bromide in DMSO

This protocol details the formation of styrene oxide from benzaldehyde, a classic example of the Corey-Chaykovsky reaction.

Rationale for Solvent Choice: DMSO is an excellent choice for this reaction due to its high polarity, which facilitates the dissolution of the trimethylsulfonium bromide and the potassium t-butoxide base. Its aprotic nature ensures the stability and high reactivity of the generated dimethylsulfonium methylide.[5]

Materials:

  • Trimethylsulfonium bromide ((CH₃)₃SBr)

  • Potassium t-butoxide (KOtBu)

  • Benzaldehyde

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add trimethylsulfonium bromide (1.1 equivalents) to a flame-dried round-bottom flask containing a magnetic stir bar.

  • Dissolution: Add anhydrous DMSO to the flask via syringe and stir until the salt is completely dissolved.

  • Addition of Base: Cool the solution to 0°C in an ice bath. In a separate flask, dissolve potassium t-butoxide (1.05 equivalents) in anhydrous DMSO. Add this solution dropwise to the stirred sulfonium salt solution over 15-20 minutes, maintaining the temperature at 0°C. The formation of the ylide is often indicated by a change in the appearance of the solution.

  • Substrate Addition: Add benzaldehyde (1.0 equivalent) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude styrene oxide.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Epoxidation_Workflow

Protocol 2: Cyclopropanation of Chalcone using Trimethylsulfonium Bromide in DMF

This protocol describes the 1,4-conjugate addition of the sulfur ylide to an α,β-unsaturated ketone (chalcone), resulting in a cyclopropane ring.

Rationale for Solvent Choice: DMF is a suitable polar aprotic solvent for this transformation. Its high dielectric constant effectively stabilizes the intermediates, and its aprotic nature preserves the ylide's reactivity, favoring the conjugate addition required for cyclopropanation.[6]

Materials:

  • Trimethylsulfonium bromide ((CH₃)₃SBr)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Chalcone (1,3-diphenyl-2-propen-1-one)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hexanes

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Preparation of Base: Under an inert atmosphere, add sodium hydride (1.1 equivalents) to a flame-dried round-bottom flask. Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

  • Ylide Formation: Add anhydrous DMF to the flask and cool to 0°C. In a separate flask, dissolve trimethylsulfonium bromide (1.1 equivalents) in anhydrous DMF. Add the sulfonium salt solution dropwise to the stirred NaH suspension. Allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.

  • Substrate Addition: Dissolve chalcone (1.0 equivalent) in anhydrous DMF and add it dropwise to the ylide solution at 0°C.

  • Reaction: Allow the reaction to proceed at room temperature overnight, or until completion as monitored by TLC.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0°C. Dilute with water and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the desired cyclopropyl ketone.

Conclusion

The selection of an appropriate solvent is a critical parameter that dictates the success of reactions involving trimethylsulfonium bromide. The principles outlined in this guide—favoring polar aprotic solvents that can dissolve the sulfonium salt while preserving the nucleophilicity of the in situ-generated sulfur ylide—provide a robust framework for experimental design. By understanding the underlying mechanistic principles and the specific properties of each solvent, researchers can confidently select the optimal reaction medium to achieve high yields and selectivities in their synthetic endeavors, from small-scale discovery to large-scale drug development campaigns.

References

  • Aggarwal, V. K., & Richardson, J. (2003). The complexity of catalysis: origins of enantio- and diastereocontrol in sulfur ylide mediated epoxidation reactions. Chemical Communications, (22), 2644-2651. [Link]

  • D'yakonov, V. A., Vdovina, T. V., & Dzhemilev, U. M. (2012). Reactions of sulfur ylides with carbonyl compounds and other electrophilic reagents. Russian Chemical Reviews, 81(7), 611.
  • Li, A. H., Dai, L. X., & Aggarwal, V. K. (1997). Asymmetric Ylide Reactions: Epoxidation, Cyclopropanation, Aziridination, Olefination, and Rearrangement. Chemical Reviews, 97(6), 2341-2372. [Link]

  • Lee, S., Kim, H., & Lee, J. (2007). Solvent Effect on Sulfur Ylide Mediated Epoxidation Reaction. Bulletin of the Korean Chemical Society, 28(11), 2053-2055.
  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353-1364. [Link]

  • Yadav, J. S., Reddy, B. V. S., & Reddy, P. S. R. (2004). A mild and efficient method for the synthesis of epoxides from carbonyl compounds using trimethylsulfonium bromide under phase-transfer catalysis. Tetrahedron Letters, 45(41), 7729-7732.
  • Organic Chemistry Portal. Corey-Chaykovsky Reaction. [Link]

  • Mondal, S., & Ghorai, M. K. (2020). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances, 10(63), 38435-38466. [Link]

  • Johnson, A. W., & LaCount, R. B. (1961). The Chemistry of Ylids. VI. Dimethylsulfonium Fluorenylide—A Synthesis of Epoxides. Journal of the American Chemical Society, 83(2), 417-423.
  • Swern, D. (1981).
  • Adichemistry. Corey Chaykovsky Reaction. [Link]

  • Wikipedia. Johnson–Corey–Chaykovsky reaction. [Link]

  • Liu, Z., et al. (2020). Synthesis of Epoxides from Alkyl Bromides and Alcohols with in Situ Generation of Dimethyl Sulfonium Ylide in DMSO Oxidations. The Journal of Organic Chemistry, 85(2), 537-547. [Link]

  • Pandey, G., & Kumar, A. (2023). Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides. Molecules, 28(2), 655. [Link]

  • Baran, P. S. (2020). Sulfur Ylide Chemistry. Baran Group Meeting. [Link]

  • ResearchGate. Mechanistic analysis reveals the role of the sulfur ylide as an intramolecular base in a 'Swern reaction'. [Link]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 27: Heteroatom Analogues of Aldehydes and Ketones. (2004). Product Class 1: Sulfur Ylides.
  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

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Base selection for deprotonation of Trimethylsulfonium bromide

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Base Selection for the Deprotonation of Trimethylsulfonium Bromide Audience: Researchers, scientists, and drug development professionals.

Guide to Selecting the Optimal Base for Generating Dimethylsulfonium Methylide

Introduction: The Gateway to Sulfur Ylides

Trimethylsulfonium bromide is a stable and readily available salt that serves as a crucial precursor to dimethylsulfonium methylide, a highly reactive sulfur ylide.[1] The generation of this ylide is achieved through deprotonation of the sulfonium salt, a reaction that hinges on the careful selection of a strong base. This ylide is a cornerstone reagent in the Johnson-Corey-Chaykovsky reaction, a powerful method for the synthesis of epoxides, aziridines, and cyclopropanes from carbonyls, imines, and enones, respectively.[2][3] Unlike phosphorus ylides used in the Wittig reaction which yield alkenes, sulfur ylides enable the efficient transfer of a methylene group to form three-membered rings, a synthetically valuable transformation in the construction of complex molecular architectures.[4]

This guide provides a detailed analysis of the common bases used for this transformation, offering a rationale for selecting the appropriate base and providing field-tested protocols for reproducible results.

Mechanistic Rationale: Why a Strong Base is Essential

The core of the reaction is a simple acid-base equilibrium. The protons on the methyl groups of the trimethylsulfonium cation are weakly acidic, with an estimated pKa in the range of 20-25 in DMSO.[5] To effectively deprotonate the salt and generate a sufficient concentration of the ylide for subsequent reactions, a base whose conjugate acid has a significantly higher pKa is required.

The reaction proceeds via the abstraction of a proton from one of the methyl groups by a strong base, forming the zwitterionic ylide, dimethylsulfonium methylide. This species is highly nucleophilic at the carbon atom and is typically generated in situ and used immediately due to its limited stability.[6][7]

Deprotonation_Mechanism Salt Trimethylsulfonium Bromide Ylide Dimethylsulfonium Methylide (Ylide) Salt->Ylide Deprotonation Base Strong Base (B⁻) ConjAcid Conjugate Acid (BH) Base->ConjAcid Protonation

Caption: General scheme of trimethylsulfonium bromide deprotonation.

A Comparative Analysis of Common Bases

The choice of base is critical and influences solvent selection, reaction temperature, safety considerations, and overall reaction success. The three most common strong bases for this purpose are Sodium Hydride (NaH), n-Butyllithium (n-BuLi), and Potassium tert-butoxide (KOtBu).[8][9]

PropertySodium Hydride (NaH)n-Butyllithium (n-BuLi)Potassium tert-butoxide (KOtBu)
pKa (Conjugate Acid) ~36 (for H₂)[10]~50 (for Butane)[11]~17 (for tert-Butanol)[12][13]
Physical Form Grey powder, often as a dispersion in mineral oil.[14]Clear, colorless to pale yellow solution in alkanes.[15]White, hygroscopic solid.[13]
Common Solvents DMSO, THF, DMF[8]THF, Diethyl Ether[16]DMSO, THF[8][17]
Typical Temperature 0 °C to Room Temp-78 °C to 0 °CRoom Temp
Advantages Inexpensive, high basicity, byproduct (H₂) is a gas.[14]Extremely strong base, soluble in ethereal solvents, fast reactions at low temp.[15]Soluble in many organic solvents, non-nucleophilic due to steric bulk, easy to handle solid.[18][19]
Disadvantages & Hazards Insoluble in organic solvents, pyrophoric, reacts violently with water.[14][20] Mineral oil must often be removed.Highly pyrophoric, reacts with air and moisture. Can deprotonate ethereal solvents like THF at higher temperatures.[15][16]Hygroscopic, less basic than NaH or n-BuLi, can act as a nucleophile in some cases.[13][19]
Strategic Base Selection: A Decision-Making Framework

Choosing the right base is not a one-size-fits-all decision. The optimal choice depends on the specific substrate and desired reaction conditions.

  • For Acid-Sensitive Substrates: Potassium tert-butoxide is often the base of choice. Its conjugate acid, t-butanol (pKa ~17), is far less acidic than the protonated forms of many functional groups, minimizing potential side reactions. Its non-nucleophilic nature is also a significant advantage.[18][19]

  • For Rapid, Low-Temperature Reactions: n-Butyllithium is ideal when very high basicity is required and the reaction needs to be performed quickly at low temperatures to control selectivity or prevent degradation of sensitive products.[15] However, careful consideration of substrate compatibility is needed, as n-BuLi can react with many functional groups (e.g., esters, ketones).[16]

  • For Robust, Scalable Processes: Sodium hydride is a workhorse base for its low cost and high reactivity.[14] When used with DMSO as a solvent, it forms dimsyl sodium, a very strong and soluble base that is highly effective for ylide generation.[5] This combination is excellent for general-purpose epoxidations.

Workflow cluster_reagents Reagents cluster_reaction Reaction Sequence Salt Trimethylsulfonium Bromide Ylide In-situ Ylide Generation Salt->Ylide Base Select Base (NaH, n-BuLi, KOtBu) Base->Ylide Solvent Select Solvent (DMSO, THF) Solvent->Ylide Electrophile Add Electrophile (e.g., Ketone) Ylide->Electrophile Nucleophilic Attack Product Formation of Product (e.g., Epoxide) Electrophile->Product Intramolecular SN2

Caption: Experimental workflow for the Corey-Chaykovsky reaction.

Detailed Experimental Protocols

Safety Note: All procedures involving strong bases must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents. These reagents are highly reactive and can cause severe burns. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: Ylide Generation using Sodium Hydride (NaH) in DMSO

This is a robust and widely used method for generating dimethylsulfonium methylide.[4][14]

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).

  • Washing (Optional but Recommended): Wash the NaH dispersion with anhydrous hexanes (3x) to remove the mineral oil. Decant the hexanes carefully via cannula. Dry the remaining NaH powder under a stream of nitrogen.

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) via syringe, sufficient to make a ~1 M solution with respect to the sulfonium salt.

  • Ylide Formation: Stir the suspension at room temperature for 45-60 minutes, or until hydrogen gas evolution ceases. The formation of dimsyl sodium from the reaction of NaH with DMSO will result in a clear, grayish solution.

  • Salt Addition: Cool the solution to 0 °C in an ice bath. Add trimethylsulfonium bromide (1.0 eq) portionwise as a solid.

  • Reaction: Allow the mixture to stir at 0 °C for 10 minutes and then at room temperature for 1 hour. The ylide is now formed and ready for reaction with an electrophile.

Protocol 2: Ylide Generation using n-Butyllithium (n-BuLi) in THF

This protocol is suitable for reactions requiring very low temperatures.[15][21]

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add trimethylsulfonium bromide (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe to suspend the salt.

  • Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add n-butyllithium (1.0 eq, solution in hexanes) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Ylide Formation: Stir the resulting white suspension at -78 °C for 30 minutes. The ylide has now been formed and should be used immediately at this temperature.

Protocol 3: Ylide Generation using Potassium tert-Butoxide (KOtBu) in DMSO

This is a convenient method using an easy-to-handle solid base.[12][17]

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add trimethylsulfonium bromide (1.1 eq).

  • Dissolution: Add anhydrous dimethyl sulfoxide (DMSO) and stir until the salt is fully dissolved.

  • Substrate Addition: Add the electrophile (e.g., a ketone, 1.0 eq) to the solution.

  • Base Addition: Add solid potassium tert-butoxide (1.1 eq) portionwise to the stirred solution at room temperature.

  • Reaction: Stir the resulting solution at room temperature for 2-4 hours, or until reaction completion is observed by TLC analysis.

Troubleshooting and Key Considerations
  • Low Yields: This can be due to moisture inactivating the base or ylide. Ensure all glassware is rigorously dried and solvents are anhydrous. The stability of the ylide is limited; it should be generated and used promptly.[6]

  • Side Reactions with n-BuLi: If your substrate has acidic protons (e.g., alcohols, amines) or electrophilic sites, n-BuLi may react there instead of with the sulfonium salt.[15] In these cases, KOtBu is a better choice.

  • Handling NaH: Sodium hydride is pyrophoric and reacts violently with water.[14] Always handle it in an inert atmosphere and quench any excess reagent carefully by slowly adding isopropanol, followed by methanol, and then water.

  • Temperature Control: For n-BuLi reactions, maintaining a low temperature is critical to prevent the base from reacting with the THF solvent.[15]

Conclusion

The deprotonation of trimethylsulfonium bromide is a fundamental step in the versatile Corey-Chaykovsky reaction. The selection of the appropriate base—be it the economical and robust NaH, the powerfully reactive n-BuLi, or the sterically hindered and non-nucleophilic KOtBu—is a critical parameter that dictates the reaction's success. By understanding the distinct properties and operational requirements of each base, researchers can tailor their experimental design to achieve optimal outcomes in the synthesis of epoxides and other valuable three-membered ring structures.

References

  • Organic Chemistry Portal. Corey-Chaykovsky Reaction. [Link]

  • Wikipedia. Johnson–Corey–Chaykovsky reaction. [Link]

  • Master Organic Chemistry. Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). [Link]

  • NROChemistry. Corey-Chaykovsky Reactions. [Link]

  • Ghosh, S. K., et al. SN2′ addition/1,2-elimination of dimethylsulfonium methylide with epoxy vinyl sulfones: synthesis of exocyclic cross-conjugated dienyl sulfones. Chemical Communications, 2003. [Link]

  • Wikipedia. Sodium hydride. [Link]

  • ResearchGate. Dimethylsulfonium Methylide. [Link]

  • Date, S. M., et al. The unprecedented reaction of dimethylsulfonium methylide with Michael acceptors: synthesis of 1-substituted vinyl silanes and styrenes. Organic & Biomolecular Chemistry, 2005. [Link]

  • Chemistry LibreTexts. Preparation of Ylides. [Link]

  • Yao, H., et al. Dimethylsulfonium Methylide: A Versatile Reagent. SYNLETT, 2011. [Link]

  • Yamaguchi, M., et al. (Z)-Selective Wittig and Corey–Chaykovsky reactions of propargyl ylides using trialkylgallium bases. Tetrahedron Letters, 2008. [Link]

  • Kumari, P., et al. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances, 2023. [Link]

  • Wikipedia. n-Butyllithium. [Link]

  • ResearchGate. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. [Link]

  • YouTube. Sulfur Ylide | Corey-Chaykovsky Reaction. [Link]

  • Wikipedia. Potassium tert-butoxide. [Link]

  • DCU Research Repository. New routes towards organocatalysis using the Corey- Chaykovsky aziridination reaction. [Link]

  • n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. Medium. [Link]

  • Corey, E. J., and Chaykovsky, M. Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 1965. [Link]

  • PubMed Central. Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. [Link]

  • ResearchGate. Recent advance: Sulfur ylides in organic synthesis. [Link]

  • PubMed Central. NMR and DFT Studies with a Doubly Labelled 15N/6Li S‐Trifluoromethyl Sulfoximine Reveal Why a Directed ortho‐Lithiation Requires an Excess of n‐BuLi. [Link]

  • National Institutes of Health. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. [Link]

  • Journal of the American Chemical Society. Dimethyloxosulfonium Methylide. [Link]

  • Journal of the American Chemical Society. Dimethylsulfonium Methylide, a Reagent for Selective Oxirane Synthesis from Aldehydes and Ketones. [Link]

  • Common Organic Chemistry. Potassium t-Butoxide. [Link]

  • Master Organic Chemistry. Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. [Link]

  • ResearchGate. Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n -Butyllithium. [Link]

  • Wikipedia. Trimethylsulfonium. [Link]

  • Synthesis of an N-heterocyclic carbene via deprotonation of an imidazolinium salt. [Link]

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Troubleshooting & Optimization

Navigating the Exothermic Landscape: A Technical Guide to Controlling Trimethylsulfonium Bromide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Trimethylsulfonium Bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the highly exothermic nature of this synthesis. Our goal is to equip you with the knowledge to not only perform the synthesis safely and efficiently but also to troubleshoot common issues with a deep understanding of the underlying chemical principles.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses common questions regarding the synthesis of Trimethylsulfonium Bromide, focusing on the "why" behind experimental protocols.

Q1: What are the primary methods for synthesizing Trimethylsulfonium Bromide, and which is most common?

A1: There are several established routes for the synthesis of Trimethylsulfonium Bromide. The most fundamental and industrially relevant method involves the direct reaction of dimethyl sulfide (DMS) with a methyl halide, typically methyl bromide.[1] Another common approach is the reaction of dimethyl sulfoxide (DMSO) with a brominating agent, such as elemental bromine or methyl bromide.[1][2] A modified Kornblum oxidation using benzyl bromide and DMSO also yields Trimethylsulfonium Bromide.[1][3] The direct reaction between DMS and methyl bromide is often favored for its straightforward SN2 mechanism.[1]

Q2: Why is the synthesis of Trimethylsulfonium Bromide considered a hazardous reaction?

A2: The primary hazard lies in the highly exothermic nature of the reaction, particularly when using DMSO and methyl bromide or bromine.[1][2][4] Uncontrolled temperature increases can lead to a rapid, self-accelerating decomposition of the reaction mixture, a phenomenon known as thermal runaway.[5][6] This can result in the formation of gaseous byproducts, leading to a dangerous buildup of pressure and a potential explosion, especially in a closed system.[7][8]

Q3: What causes the thermal runaway during the synthesis?

A3: Thermal runaway is initiated when the rate of heat generation from the exothermic reaction exceeds the rate of heat removal from the system.[5] In the synthesis involving DMSO and methyl bromide, the formation of byproducts like bromine and hydrogen bromide is believed to catalyze this rapid and violent decomposition.[7][8] These byproducts can trigger secondary, more exothermic decomposition pathways.

Q4: What is the mechanistic basis for the formation of Trimethylsulfonium Bromide from Dimethyl Sulfide and Methyl Bromide?

A4: The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The sulfur atom of the dimethyl sulfide acts as a nucleophile, attacking the electrophilic methyl group of the methyl bromide. This concerted reaction forms a new carbon-sulfur bond and displaces the bromide ion, resulting in the formation of the trimethylsulfonium cation and the bromide anion.

Diagram of the SN2 Synthesis Pathway

sn2_mechanism cluster_reactants Reactants cluster_product Product DMS H₃C-S-CH₃ (Dimethyl Sulfide) TSB [S(CH₃)₃]⁺ Br⁻ (Trimethylsulfonium Bromide) DMS->TSB SN2 Attack MeBr CH₃-Br (Methyl Bromide) MeBr->TSB

Caption: SN2 mechanism for Trimethylsulfonium Bromide synthesis.

Section 2: Troubleshooting Guide - Proactive and Reactive Measures

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during the synthesis.

Q5: My reaction temperature is spiking unexpectedly. What should I do immediately, and what are the likely causes?

A5: Immediate Action:

  • Cease reagent addition immediately.

  • Increase cooling. If using an ice bath, add more ice and salt. If using a circulator, lower the setpoint.

  • If the temperature continues to rise uncontrollably, be prepared to execute an emergency quench. Have a pre-prepared, cold quenching agent (e.g., a large volume of a cold, inert solvent) ready to rapidly dilute and cool the reaction.

Likely Causes:

  • Inadequate Heat Removal: The cooling capacity of your setup may be insufficient for the scale of the reaction. The heat generated is outpacing the heat removed.

  • Excessive Reagent Addition Rate: Adding the methylating agent (e.g., methyl bromide) too quickly leads to a rapid accumulation of unreacted starting material and a sudden burst of heat generation.[6]

  • Poor Stirring: Inefficient mixing can create localized "hot spots" where the reaction proceeds much faster, leading to a localized, and then general, spike in temperature.

  • Contaminants: The presence of impurities can sometimes catalyze decomposition reactions.

Q6: I'm observing the formation of dark-colored byproducts. What does this indicate and how can I prevent it?

A6: Dark coloration, often brown or deep yellow, can indicate the formation of bromine (Br₂) as a byproduct, which is a known catalyst for the hazardous decomposition of the reaction mixture.[7][8] This is a serious safety concern.

Prevention:

  • Use of Scavengers: The most effective preventative measure is the addition of a scavenger, such as trimethyl orthoformate or triethyl orthoformate, to the reaction mixture.[7][8] These compounds react with and neutralize the bromine and hydrogen bromide byproducts, preventing them from catalyzing the runaway reaction.[8]

  • Strict Temperature Control: Maintaining the reaction temperature within the recommended range (typically 50-75°C) is crucial to minimize side reactions that produce these byproducts.[1][4][9]

Q7: My yield of Trimethylsulfonium Bromide is consistently low. What factors should I investigate?

A7: Low yields can stem from several factors:

  • Suboptimal Temperature: Running the reaction at too low a temperature can lead to very long reaction times and incomplete conversion.[8] Conversely, excessively high temperatures can promote decomposition of the product.

  • Incorrect Stoichiometry: Ensure the molar ratios of your reactants are correct. In some protocols, an excess of one reagent is used to drive the reaction to completion.[10][11]

  • Moisture: The presence of water can potentially lead to side reactions, although some patented processes utilize a water-immiscible organic solvent and water mixture.[1][10] Ensure your reagents and solvents are appropriately dry if following an anhydrous procedure.

  • Inefficient Product Isolation: Trimethylsulfonium bromide is typically a crystalline solid. Review your precipitation and recrystallization steps. Using an appropriate anti-solvent like acetone is common for precipitation.[2]

Q8: I am scaling up the synthesis. What are the critical parameters I need to reconsider?

A8: Scaling up an exothermic reaction is not a linear process and requires careful planning.

  • Surface Area to Volume Ratio: As the reactor volume increases, the surface area available for heat exchange decreases relative to the volume of the reacting mass. This makes heat removal significantly less efficient.[5]

  • Heat Transfer: You will likely need to move from a simple cooling bath to a more robust heat management system. Consider using a jacketed reactor with a circulating coolant, internal cooling coils, or an external heat exchanger.[12][13]

  • Reagent Addition: Dropwise or slow, continuous addition of the limiting reagent becomes absolutely critical to control the rate of heat generation.[5] Advanced process control systems can automate this based on real-time temperature monitoring.[12]

  • Mixing: Ensure your stirring mechanism is adequate for the larger volume to prevent thermal gradients and localized hot spots.

Workflow for Managing Exothermic Reactions

exothermic_control Start Plan Synthesis Scale Determine Reaction Scale Start->Scale HeatCalc Calculate Theoretical Heat of Reaction Scale->HeatCalc Cooling Select Appropriate Cooling System (Bath, Jacketed Reactor, Coils) HeatCalc->Cooling Monitoring Implement Real-Time Temperature Monitoring Cooling->Monitoring ReagentControl Plan Controlled Reagent Addition (Dropwise, Syringe Pump) Monitoring->ReagentControl Safety Prepare Emergency Quench Protocol ReagentControl->Safety Execute Execute Synthesis Safety->Execute MonitorTemp Monitor Temperature Continuously Execute->MonitorTemp TempSpike Temperature Spike? MonitorTemp->TempSpike Emergency Emergency Protocol: 1. Stop Addition 2. Max Cooling 3. Quench if needed TempSpike->Emergency Yes Workup Proceed to Workup TempSpike->Workup No Emergency->Workup Controlled

Caption: A decision-making workflow for controlling exothermic reactions.

Section 3: Experimental Protocols and Data

Protocol: Synthesis of Trimethylsulfonium Bromide via Dimethyl Sulfide and Methyl Bromide in a Pressurized System

This protocol is an example and should be adapted and risk-assessed for your specific laboratory conditions.

  • Reactor Setup: A 2-liter glass pressure vessel equipped with a mechanical stirrer, a thermocouple, a pressure gauge, and an inlet/outlet for reagents and venting is assembled. The vessel is placed in a glycol bath connected to a temperature controller.

  • Charging the Reactor: Charge the pressure vessel with dimethyl sulfide (e.g., 136.4 g) and water (e.g., 100 mL).[11]

  • Pressurization and Reaction: Seal the vessel and slowly introduce methyl bromide (e.g., 202.0 g) while maintaining vigorous stirring.

  • Temperature and Pressure Control: Heat the reaction mixture to 61-67°C. The pressure will rise to approximately 40-50 psig.[1][11] Maintain these conditions for 3-4 hours. The pressure may drop as the reaction proceeds; adjust the temperature within the specified range to maintain pressure if necessary.[11]

  • Cooling and Isolation: After the reaction period, discontinue heating and cool the vessel to room temperature. Carefully vent any remaining pressure.

  • Product Isolation: The product, Trimethylsulfonium Bromide, will have crystallized. Isolate the solid by filtration, wash with a suitable solvent (e.g., benzene or acetone), and dry under vacuum.[2][8]

ParameterValueSource
Reactant 1 Dimethyl Sulfide[1][11]
Reactant 2 Methyl Bromide[1][11]
Solvent Water[1][11]
Temperature 61-67°C[1][11]
Pressure 40-50 psig[1][11]
Typical Yield ~97%[1][11]

References

  • Chemistry For Everyone. (2025, October 30). How Do You Manage Heat During Exothermic Polymerization Reactions? [Video]. YouTube. Retrieved from [Link]

  • Quora. (2014, February 23). What are the most efficient heat removal methods in an exothermic reaction system? Retrieved from [Link]

  • Solubility of Things. (n.d.). Heat of Reaction: Exothermic and Endothermic Processes. Retrieved from [Link]

  • Park, K. H., So, M. S., & Kim, Y. W. (2005). Facile Preparation of Trimethylsulfonium Bromide. Bulletin of the Korean Chemical Society, 26(10), 1575-1576. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2011, March 4). Trimethylsulfonium bromide and its use for the methylation of phenols. Retrieved from [Link]

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]

  • Frontier, A. (2025). How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US4141920A - Process for the preparation of trimethylsulfoxonium bromide.
  • ACS Publications. (2024, March 15). Thermal Runaway Inhibition of Adipic Acid Green Synthesis Based on a Radical Chain Reaction Mechanism. Organic Process Research & Development. Retrieved from [Link]

  • The Chemistry Blog. (2024, November 20). Exothermic Reactions Explained. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Facile Preparation of Trimethylsulfonium Bromide. Retrieved from [Link]

  • Google Patents. (n.d.). EP0781765A1 - Process for producing trimethylsulfoxonium bromide.
  • ResearchGate. (n.d.). Inhibition of exothermic runaway of batch reactors for the homogeneous esterification using nano-encapsulated phase change materials. Retrieved from [Link]

  • Google Patents. (n.d.). US5118842A - Method to prepare trimethylsulfonium halides.
  • Google Patents. (n.d.). CN104185623A - Method for producing trimethylsulfoxonium bromide and temperature control method for reaction system producing trimethylsulfoxonium bromide.
  • Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions. Retrieved from [Link]

  • Innocentive. (n.d.). Controlling Runaway Heat in Exothermic Chemical Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US4978795A - Method to prepare trimethylsulfonium halides.
  • WIPO Patentscope. (2013, October 31). WO/2013/161394 METHOD FOR PRODUCING TRIMETHYLSULFOXONIUM BROMIDE AND TEMPERATURE CONTROL METHOD FOR REACTION SYSTEM PRODUCING TRIMETHYLSULFOXONIUM BROMIDE. Retrieved from [Link]

  • MDPI. (n.d.). Exploring Thermal Runaway: Role of Battery Chemistry and Testing Methodology. Retrieved from [Link]

Sources

Technical Support Center: Trimethylsulfonium Bromide Mediated Methylations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for trimethylsulfonium bromide mediated methylations. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities and nuances of using this valuable reagent. Here, we will move beyond standard protocols to address the common side reactions and troubleshooting scenarios encountered in the lab, providing you with the expert insights needed to optimize your synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when working with trimethylsulfonium bromide.

Q1: What is the primary mechanism of methylation with trimethylsulfonium bromide?

A: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile (e.g., a phenoxide, amine, or alkoxide) directly attacks one of the electrophilic methyl carbons of the trimethylsulfonium cation. This concerted step involves the formation of a new bond between the nucleophile and the methyl group, and the simultaneous cleavage of the carbon-sulfur bond. The leaving group is the neutral and volatile molecule, dimethyl sulfide (DMS).[1]

sn2_mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu Nu:⁻ TS [Nu---CH₃---S⁺(CH₃)₂]‡ Nu->TS Sₙ2 Attack TMS S⁺(CH₃)₃ Br⁻ TMS->TS Product Nu-CH₃ TS->Product Bond Formation DMS S(CH₃)₂ TS->DMS Leaving Group Departure

Figure 1: SN2 mechanism for methylation.
Q2: My methylation reaction is slow or incomplete. What are the common causes?

A: Trimethylsulfonium bromide is known to be less reactive than other common methylating agents like methyl iodide or dimethyl sulfate.[2] Several factors can lead to sluggish or incomplete reactions:

  • Insufficient Base: The nucleophile must be sufficiently activated. For phenols or alcohols, a base (e.g., K₂CO₃, NaH) is required to generate the more nucleophilic alkoxide/phenoxide. Ensure the base is strong enough for your substrate and is used in sufficient stoichiometry.

  • Low Temperature: While higher temperatures can promote side reactions, this reagent often requires heating (e.g., 100 °C for some phenols) to achieve a reasonable reaction rate.[2]

  • Solvent Choice: Reaction rates are highly dependent on the solvent. Studies on the reaction of trimethylsulfonium salts with amines have shown that increasing the polarity of the solvent (e.g., from cyclohexane to DMSO) can increase the activation energy and slow the reaction.[3][4] A less polar, aprotic solvent may be beneficial.

  • Reagent Quality: The reagent is a white to off-white crystalline solid that can be hygroscopic.[5][6] Ensure it has been stored in a tightly sealed container under an inert atmosphere to prevent moisture contamination.

Q3: I am observing a strong "sulfide stench." Is this normal?

A: Yes, this is entirely normal. The leaving group in the methylation reaction is dimethyl sulfide (DMS), a volatile compound with a characteristic and pungent odor.[1][2] Its formation is a direct indicator that the methylation reaction is proceeding. All reactions should be conducted in a well-ventilated fume hood.

Q4: Can the bromide counter-ion interfere with the reaction?

A: Yes, this is a critical and often overlooked side reaction. The bromide ion (Br⁻) is a reasonably good nucleophile. At elevated temperatures, it can compete with your desired nucleophile or, more commonly, attack the newly formed methylated product, leading to demethylation .[7] This establishes an equilibrium that can lower the final yield of your desired product. This is especially problematic in prolonged reactions at high temperatures.

Q5: Is it possible to form a sulfur ylide, and what are the consequences?

A: Yes. In the presence of a very strong base (e.g., sodium hydride, n-butyllithium), a proton can be abstracted from one of the methyl groups of the trimethylsulfonium cation to form dimethylsulfonium methylide.[1] This sulfur ylide is a potent nucleophile. If your substrate contains a carbonyl group (aldehyde or ketone), the ylide can attack it to form an epoxide via the Johnson-Corey-Chaykovsky reaction.[1][8] This is a significant side reaction that completely changes the course of the intended methylation.

Q6: What are the key safety precautions when working with trimethylsulfonium bromide?

A: While considered less hazardous than many traditional methylating agents, proper safety protocols are essential.

  • Handling: Handle in a well-ventilated fume hood. Minimize dust generation. Avoid contact with eyes, skin, and clothing.[9][10]

  • Personal Protective Equipment (PPE): Wear appropriate chemical safety goggles, protective gloves, and a lab coat.[9][10]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. The material is moisture-sensitive, so keep the container tightly closed.[5][11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Section 2: Troubleshooting Guide: Specific Side Reactions & Solutions

This guide provides a deeper dive into specific problems, their mechanistic origins, and actionable solutions.

troubleshooting_workflow cluster_analysis Problem Identification cluster_solutions Solutions Start Low Yield or Unexpected Product Check_Purity Check Reagent Purity & Handling Start->Check_Purity Analyze_Products Analyze Crude Reaction (LCMS, NMR) Start->Analyze_Products Starting_Material Mainly Unreacted Starting Material Analyze_Products->Starting_Material Demethylated_Product Product Demethylation Observed Analyze_Products->Demethylated_Product Epoxide_Product Epoxide Formation (from Carbonyl) Analyze_Products->Epoxide_Product Elimination_Product Elimination Product (from 2° Substrate) Analyze_Products->Elimination_Product Sol_Reactivity Increase Temp. Change Base/Solvent Increase Reaction Time Starting_Material->Sol_Reactivity Sol_Demethylation Lower Temperature Reduce Reaction Time Use Non-nucleophilic Anion Demethylated_Product->Sol_Demethylation Sol_Epoxide Use Weaker Base (e.g. K₂CO₃) Protect Carbonyl Group Epoxide_Product->Sol_Epoxide Sol_Elimination Use Non-hindered Base Lower Temperature Elimination_Product->Sol_Elimination

Figure 2: Troubleshooting workflow for methylation issues.
Issue 1: Product Demethylation
  • Symptom: You observe the desired methylated product, but also a significant amount of the original starting material, even after extended reaction times or at what appears to be full conversion. LCMS may show the correct mass for the product, but NMR indicates a mixture.

  • Causality: This is a classic case of product inhibition or reversal caused by the bromide counter-ion acting as a nucleophile. The reaction Product-CH₃ + Br⁻ ⇌ StartingMaterial⁻ + CH₃Br becomes significant at higher temperatures, preventing the reaction from reaching 100% yield. The demethylation of aryl methyl ethers by HBr is a well-established reaction, and similar principles apply here.[12]

  • Solutions & Mitigation:

    • Temperature Optimization: Determine the minimum temperature required for the forward reaction to proceed at an acceptable rate. Run a temperature screen (e.g., 60 °C, 80 °C, 100 °C) and monitor by TLC or LCMS to find the sweet spot.

    • Reaction Time: Avoid unnecessarily long reaction times. Once the maximum yield is achieved, work up the reaction to prevent the equilibrium from shifting back.

    • Alternative Reagents: If demethylation is intractable, consider synthesizing or purchasing a trimethylsulfonium salt with a non-nucleophilic counter-ion, such as tetrafluoroborate ([BF₄]⁻) or methylsulfate.[11]

Issue 2: Epoxide Formation via Ylide Intermediate
  • Symptom: Your starting material contains a ketone or aldehyde, and instead of the methylated product, you isolate a significant amount of an epoxide.

  • Causality: A strong base (typically pKa > 25) is deprotonating the trimethylsulfonium salt faster than your intended nucleophile is being methylated. This generates dimethylsulfonium methylide, which then undergoes the Johnson-Corey-Chaykovsky reaction with the carbonyl.[1]

ylide_mechanism TMS S⁺(CH₃)₃ Ylide CH₂⁻-S⁺(CH₃)₂ (Sulfur Ylide) TMS->Ylide Base Base:⁻ Base->TMS Proton Abstraction Carbonyl R₂C=O Betaine R₂C(O⁻)-CH₂-S⁺(CH₃)₂ (Betaine) Carbonyl->Betaine Ylide->Carbonyl Nucleophilic Attack Epoxide R₂C-O-CH₂ (Epoxide) Betaine->Epoxide Intramolecular Ring Closure

Figure 3: Mechanism of epoxide side-product formation.
  • Solutions & Mitigation:

    • Base Selection: This is the most critical parameter. Use the weakest base possible that can still effectively deprotonate your primary nucleophile. For phenols, carbonates (K₂CO₃, Cs₂CO₃) are often sufficient and are much less likely to form ylides than hydrides (NaH) or organolithiums.

    • Protecting Groups: If a strong base is unavoidable for other reasons, protect the carbonyl group as an acetal or ketal prior to the methylation step.

    • Order of Addition: Adding the base slowly to the mixture of the substrate and methylating agent at a low temperature can sometimes favor the desired reaction over ylide formation.

Issue 3: Elimination Byproducts
  • Symptom: Your substrate is a secondary alcohol or amine, and you observe the formation of an alkene byproduct in addition to, or instead of, the methylated product.

  • Causality: The SN2 methylation reaction is competing with an E2 elimination pathway. This is favored by sterically hindered substrates and strong, bulky bases. The hydroxyl group of a secondary alcohol must first be converted to a better leaving group, but direct methylation is challenging. If a tosylate is made first, subsequent reaction with a nucleophile can lead to elimination.[13] With direct methylation attempts, the basic conditions required can favor elimination.

  • Solutions & Mitigation:

    • Base Choice: Use a non-hindered base. For example, potassium carbonate is less sterically demanding than potassium tert-butoxide.

    • Temperature Control: Lowering the reaction temperature generally favors substitution over elimination.

    • Alternative Strategy: For secondary alcohols, a more reliable method is to convert the alcohol to a better leaving group (like a tosylate) under non-basic conditions, then perform the substitution with a methyl nucleophile, though elimination remains a risk.[13] A better alternative is often the Mitsunobu reaction for a clean inversion of stereochemistry.[14]

Section 3: Experimental Protocols

Protocol 1: General Procedure for O-Methylation of a Phenol

This protocol is a starting point based on a reported procedure and should be optimized for your specific substrate.[2]

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Ar), add the phenolic substrate (1.0 eq).

  • Reagents: Add the solvent (e.g., PEG400 or DMF, ~0.5 M), anhydrous potassium carbonate (K₂CO₃, 1.2 eq), and trimethylsulfonium bromide (1.2 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (start with 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LCMS. A typical reaction time is 6-12 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with water and ethyl acetate.

    • Separate the organic layer. Wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterRecommended Starting ConditionRationale
Substrate:Reagent:Base 1 : 1.2 : 1.2A slight excess of reagents ensures the reaction goes to completion.
Base Anhydrous K₂CO₃ / Cs₂CO₃Sufficiently basic for most phenols; low risk of ylide formation.
Solvent DMF, Acetonitrile, PEG400Aprotic solvents are generally preferred.
Temperature 80 - 110 °CRequired to overcome the lower reactivity of the reagent.[2]
Atmosphere Inert (N₂ or Argon)The reagent is hygroscopic and the base is moisture-sensitive.
Protocol 2: Quenching and Work-up to Mitigate Dimethyl Sulfide (DMS) Odor

The pungent smell of the DMS byproduct can be pervasive. A modified work-up can help.

  • Initial Quench: After cooling the reaction, perform the initial quench and extraction inside the fume hood.

  • Oxidative Wash: During the aqueous washes, include a wash with a dilute solution of an oxidizing agent, such as dilute hydrogen peroxide or a potassium permanganate solution. This will oxidize the residual DMS to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO₂).

    • Caution: Ensure this is compatible with your product. Perform on a small scale first.

  • Glassware: Immediately after use, rinse all glassware with a bleach solution or soak in an oxidizing bath to destroy residual sulfide odor.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Trimethylsulfonium bromide, 99% (titr.). Retrieved from [Link]

  • Kim, S. et al. (2005). Facile Preparation of Trimethylsulfonium Bromide. Bulletin of the Korean Chemical Society. Retrieved from [Link]

  • Google Patents. (1997). EP0781765A1 - Process for producing trimethylsulfoxonium bromide.
  • Sciencemadness Discussion Board. (2011). Trimethylsulfonium bromide and its use for the methylation of phenols. Retrieved from [Link]

  • J. Heyrovsky Institute of Physical Chemistry. (2001). Solvent Effects on Methyl Transfer Reactions. 2. The Reaction of Amines with Trimethylsulfonium Salts. Journal of the American Chemical Society. Retrieved from [Link]

  • Wiberg, K. B., et al. (2001). Solvent effects on methyl transfer reactions. 2. The reaction of amines with trimethylsulfonium salts. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2009). Bromodimethylsulfonium Bromide Mediated Michael Addition of Amines to Electron Deficient Alkenes. Retrieved from [Link]

  • ResearchGate. (2005). Facile Preparation of Trimethylsulfonium Bromide. Retrieved from [Link]

  • RSC Publishing. (2023). Trimethylsulfoxonium iodide: a green methylating agent for site-selective methylation of carbohydrates. Retrieved from [Link]

  • Wikipedia. (n.d.). Trimethylsulfonium. Retrieved from [Link]

  • National Institutes of Health. (2014). Methylating agents and DNA repair responses: methylated bases and sources of strand breaks. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Installing the “magic methyl” – C–H methylation in synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]

  • ResearchGate. (2011). Microwave-Assisted Efficient Methylation of Alkyl and Arenesulfonamides with Trimethylsulfoxonium Iodide and KOH. Retrieved from [Link]

  • ChemRxiv. (2025). Rapid Methylation of Aryl Bromides Using Air- Stable DABCO-Bis(Trimethylaluminum) via Nickel Metallaphotoredox Catalysis. Retrieved from [Link]

  • PubMed. (2017). Orchestration of H3K27 methylation: mechanisms and therapeutic implication. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Hydrobromic Acid (HBr). Retrieved from [Link]

  • National Institutes of Health. (2018). Orchestration of H3K27 methylation: mechanisms and therapeutic implication. Retrieved from [Link]

  • National Institutes of Health. (2011). DNA Methylation: A Timeline of Methods and Applications. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Corey-Chaykovsky Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Corey-Chaykovsky reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful synthetic transformation. Here, we will address common issues leading to low yields and provide actionable, evidence-based solutions.

I. Troubleshooting Guide: A Mechanistic Approach

Low yields in the Corey-Chaykovsky reaction can often be traced back to a few key areas: the stability and reactivity of the sulfur ylide, the nature of the substrate, and the specific reaction conditions employed. Let's explore these in a question-and-answer format.

Q1: My reaction is giving little to no desired product. What are the most likely initial culprits?

A1: The primary suspect in a failed Corey-Chaykovsky reaction is often the sulfur ylide itself. These reagents can be sensitive and require careful preparation and handling.[1][2]

  • Ylide Generation and Stability: Sulfur ylides are typically generated in situ by deprotonating a sulfonium salt with a strong base.[3][4] Unstabilized ylides, like dimethylsulfonium methylide, are particularly reactive and less stable, necessitating their generation and use at low temperatures.[1][5] If the ylide has decomposed before or during the reaction, no product will form.

    • Insight: The stability of the ylide is directly related to the electron-withdrawing groups attached to the sulfur atom.[4][6] Sulfoxonium ylides, for instance, are more stable than sulfonium ylides due to the electron-withdrawing nature of the oxygen atom.[7][8] This increased stability, however, also means they are less reactive.[5]

  • Moisture and Air Sensitivity: Sulfur ylides are strong bases and are sensitive to moisture and oxygen.[9] Any residual water in your solvent or on your glassware can quench the ylide, leading to a significant drop in yield. It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

Q2: I'm observing the formation of byproducts instead of my desired epoxide or cyclopropane. What's going wrong?

A2: The formation of byproducts often points to issues with regioselectivity or competing reaction pathways. The choice of ylide is critical here.

  • 1,2- vs. 1,4-Addition to α,β-Unsaturated Systems: When reacting with enones, the Corey-Chaykovsky reaction can yield either an epoxide (1,2-addition) or a cyclopropane (1,4-addition).[3][10]

    • Dimethylsulfonium methylide is a "harder" nucleophile and tends to favor the kinetically controlled 1,2-addition, resulting in the epoxide.[4][11]

    • Dimethylsulfoxonium methylide (Corey's Reagent) is a "softer" nucleophile and favors the thermodynamically controlled 1,4-addition, leading to the cyclopropane.[4][7] If you are targeting one product and observing the other, you may be using the incorrect ylide.

  • β-Hydroxymethyl Sulfide Byproduct: The use of n-butyllithium (n-BuLi) as a base can sometimes lead to the formation of a β-hydroxymethyl sulfide byproduct, especially with certain sulfur ylides.[10] Consider using an alternative base like sodium hydride (NaH) if this is observed.

Q3: My reaction is sluggish and incomplete, even after extended reaction times. How can I improve the conversion?

A3: Incomplete conversion can be due to a number of factors, including insufficient reactivity of the ylide or substrate, or suboptimal reaction conditions.

  • Ylide Reactivity: As mentioned, sulfoxonium ylides are more stable but less reactive than their sulfonium counterparts.[5][7] If you are using a sulfoxonium ylide and observing low conversion, switching to a more reactive sulfonium ylide might be beneficial, provided the desired regioselectivity is maintained.

  • Substrate Reactivity: The electrophilicity of the carbonyl or imine is a key driver of the reaction. Electron-withdrawing groups on the substrate will generally increase its reactivity, while electron-donating groups can slow the reaction down. For less reactive substrates, you may need to use a more reactive ylide or higher temperatures.

  • Temperature: While unstable ylides require low temperatures for their generation, the subsequent reaction with the substrate may benefit from a gradual warming to room temperature or even gentle heating to drive the reaction to completion.[1][12] However, be mindful that higher temperatures can also lead to ylide decomposition.

Q4: I'm working with a sterically hindered substrate and getting very low yields. What can I do?

A4: Steric hindrance around the electrophilic center can significantly impede the approach of the sulfur ylide.

  • Choice of Ylide: For sterically demanding substrates, using a less bulky ylide is preferable. Dimethylsulfonium methylide and dimethylsulfoxonium methylide are the smallest and most commonly used for this reason.

  • Reaction Conditions: Increasing the reaction time and/or temperature may help to overcome the steric barrier. However, this must be balanced against the stability of the ylide.

  • Alternative Strategies: If the Corey-Chaykovsky reaction proves to be inefficient for a particularly hindered substrate, alternative epoxidation or cyclopropanation methods may need to be considered.

II. Frequently Asked Questions (FAQs)

Q: What is the difference between a sulfonium ylide and a sulfoxonium ylide?

A: The key difference lies in the oxidation state of the sulfur atom. Sulfoxonium ylides contain a sulfoxide group (S=O), which stabilizes the adjacent carbanion through electron withdrawal.[7][8] This makes them more stable and easier to handle than sulfonium ylides, but also less reactive.[5][11] This difference in reactivity and stability is crucial for controlling the outcome of reactions with α,β-unsaturated carbonyls.[4]

Q: How can I be sure my ylide has formed successfully?

A: The formation of the ylide from the sulfonium salt and base is often accompanied by a color change. For example, the deprotonation of trimethylsulfonium iodide with NaH in DMSO often results in a clear to yellowish solution. However, the most reliable method to confirm ylide formation is through in-situ NMR spectroscopy, if available.

Q: Are there any safety concerns I should be aware of?

A: Yes. The dimethyl sulfide byproduct from reactions using sulfonium ylides is volatile, flammable, and has a strong, unpleasant odor.[13] It is also toxic. All manipulations should be carried out in a well-ventilated fume hood. The strong bases used to generate the ylides, such as NaH and n-BuLi, are also highly reactive and require careful handling.

Q: Can this reaction be performed catalytically?

A: Yes, catalytic versions of the Corey-Chaykovsky reaction have been developed, particularly for asymmetric synthesis.[3] These methods often employ chiral sulfides that are alkylated in situ to form the sulfonium salt, which then generates the ylide and participates in the reaction before the sulfide is regenerated.

III. Experimental Protocols & Data

Protocol 1: General Procedure for Epoxidation using Dimethylsulfonium Methylide

This protocol is a general guideline and may require optimization for specific substrates.

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, then place the flask under a positive pressure of nitrogen.

  • Add anhydrous dimethyl sulfoxide (DMSO) via syringe and stir the suspension.

  • In a separate flame-dried flask, dissolve trimethylsulfonium iodide (1.1 eq) in anhydrous DMSO.

  • Slowly add the trimethylsulfonium iodide solution to the sodium hydride suspension at room temperature. The mixture will typically warm up and hydrogen gas will evolve. Stir for 15-20 minutes, or until gas evolution ceases and the solution becomes clear or pale yellow.

  • Cool the resulting ylide solution to 0 °C in an ice bath.

  • Dissolve the aldehyde or ketone (1.0 eq) in a minimal amount of anhydrous tetrahydrofuran (THF) or DMSO.

  • Slowly add the substrate solution to the cold ylide solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Ylide Selection for α,β-Unsaturated Ketones
Ylide ReagentSubstrateMajor ProductAddition Type
Dimethylsulfonium methylideα,β-Unsaturated KetoneEpoxide1,2-Addition (Kinetic)[4][11]
Dimethylsulfoxonium methylideα,β-Unsaturated KetoneCyclopropane1,4-Addition (Thermodynamic)[4][7]

IV. Visualizing the Reaction and Troubleshooting

Corey-Chaykovsky Reaction Mechanism

Corey_Chaykovsky_Mechanism Ylide Sulfur Ylide (R₂S⁺-CH₂⁻) Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Carbonyl Carbonyl Compound (R'₂C=O) Carbonyl->Betaine Epoxide Epoxide Betaine->Epoxide Intramolecular Sₙ2 Sulfide Dialkyl Sulfide (R₂S) Betaine->Sulfide

Caption: General mechanism of the Corey-Chaykovsky epoxidation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield in Corey-Chaykovsky Reaction Check_Ylide Problem with Ylide? Start->Check_Ylide Check_Conditions Suboptimal Conditions? Check_Ylide->Check_Conditions No Ylide_Prep Review Ylide Preparation: - Anhydrous conditions? - Inert atmosphere? - Fresh reagents? Check_Ylide->Ylide_Prep Yes Check_Substrate Substrate Issue? Check_Conditions->Check_Substrate No Temp_Control Adjust Temperature: - Lower for ylide generation - Higher for reaction? Check_Conditions->Temp_Control Yes Steric_Hindrance Sterically Hindered Substrate? Check_Substrate->Steric_Hindrance Yes Optimize Optimize Conditions: - Increase reaction time - Use more reactive ylide Check_Substrate->Optimize No Ylide_Choice Incorrect Ylide Choice? (1,2 vs 1,4-addition) Ylide_Prep->Ylide_Choice Ylide_Choice->Optimize Base_Choice Consider Alternative Base (e.g., NaH vs. n-BuLi) Temp_Control->Base_Choice Base_Choice->Optimize Reactivity Low Substrate Reactivity? Steric_Hindrance->Reactivity Reactivity->Optimize

Caption: A logical workflow for troubleshooting low yields.

V. References

  • Aggarwal, V. K., & Richardson, J. (2003). Enantioselective synthesis of epoxides and aziridines from aldehydes and imines. Chemical Communications, (21), 2644-2651.

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.

  • Gololobov, Y. G., Nesmeyanov, A. N., Lysenko, V. P., & Boldeskul, I. E. (1987). Twenty-five years of dimethylsulfoxonium methylide (Corey's reagent). Tetrahedron, 43(12), 2609-2651.

  • Johnson, A. W., & LaCount, R. B. (1961). The Chemistry of Ylids. VI. Dimethylsulfonium Fluorenylide—A Synthesis of Epoxides. Journal of the American Chemical Society, 83(2), 417-423.

  • Li, A., & Dai, L. (2006). The Corey-Chaykovsky Reaction. In Name Reactions in Heterocyclic Chemistry (pp. 177-184). John Wiley & Sons, Inc.

  • Mondal, S., & Gnanaprakasam, B. (2022). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances, 12(45), 29337-29357.

  • Yarmoliuk, D. V., et al. (2021). Optimization of the key Corey–Chaykovsky reaction conditions to construct two isomeric methanoazepane frameworks. Scientific Reports, 11(1), 1-9.

  • Yu, H., Deng, X., Cao, S., & Xu, J. (2011). Practical Corey-Chaykovsky Epoxidation: Scope and Limitation. Letters in Organic Chemistry, 8(7), 488-492.

Sources

Trimethylsulfonium Bromide Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Trimethylsulfonium bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common issues encountered during the purification of this versatile reagent. Our focus is on providing not just procedural steps, but the scientific rationale behind them to ensure both purity and safety in your laboratory operations.

Frequently Asked Questions (FAQs)

Q1: My crude Trimethylsulfonium bromide is off-white to yellow. What are the likely impurities?

A1: The discoloration of crude Trimethylsulfonium bromide is a common observation and typically indicates the presence of impurities. The most probable culprits depend on the synthetic route employed. Common synthesis methods, such as the reaction of dimethyl sulfoxide (DMSO) with methyl bromide or a modified Kornblum oxidation using benzyl bromide, can lead to several byproducts.[1][2][3] Potential impurities include:

  • Residual Starting Materials: Unreacted dimethyl sulfoxide, methyl bromide, or benzyl bromide.

  • Colored Byproducts: The reaction can sometimes generate colored impurities, the exact nature of which can be complex.

  • Decomposition Products: Trimethylsulfonium bromide can be thermally sensitive.[4] Elevated temperatures during synthesis or workup can lead to decomposition, yielding products like dimethyl sulfide and formaldehyde.[4] The presence of acidic byproducts like hydrogen bromide (HBr) can also lower the decomposition temperature.[4]

Q2: What is the most effective general-purpose method for purifying crude Trimethylsulfonium bromide?

A2: Recrystallization is the primary and most effective method for purifying crude Trimethylsulfonium bromide.[1] This technique is excellent for removing a wide range of impurities, resulting in a significant enhancement of product purity. Acetonitrile is a commonly cited and effective solvent for this purpose, yielding colorless crystals.[1][2][5]

Q3: I performed a recrystallization, but the yield was very low. What could have gone wrong?

A3: Low recovery after recrystallization is a frequent issue. Several factors can contribute to this:

  • Solvent Choice and Volume: Using a solvent in which Trimethylsulfonium bromide is too soluble at room temperature or using an excessive volume of the recrystallization solvent will result in a significant portion of your product remaining in the mother liquor. While highly soluble in polar solvents like water, its solubility in non-polar solvents is very low.[6]

  • Incomplete Precipitation: The cooling process might have been too rapid, or the final temperature not low enough to induce maximum crystallization. A slow, gradual cooling process is often beneficial.

  • Premature Filtration: Filtering the crystals before precipitation is complete will lead to loss of product. Ensure the mixture has been allowed to stand for a sufficient time at a low temperature.

Q4: After recrystallization, my product is still slightly colored. How can I remove persistent colored impurities?

A4: For stubborn colored impurities, treatment with activated carbon (such as Darco G-60) is a highly effective secondary purification step.[1][5][7] This is typically performed by dissolving the crude or recrystallized product in a suitable solvent (water is often used for this step), adding a small amount of activated carbon, heating the mixture, and then filtering it while hot to remove the carbon.[1][5][7] The purified filtrate is then cooled to induce crystallization.

Q5: Are there any specific safety precautions I should take when handling and purifying Trimethylsulfonium bromide?

A5: Yes, absolutely. Safety is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][9]

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile solvents or when there is a potential for dust generation.[8][9]

  • Thermal Stability: Be aware that the synthesis of Trimethylsulfonium bromide can be highly exothermic, and the product itself can decompose at elevated temperatures.[1][4] Avoid excessive heating.

  • Handling: Avoid contact with skin and eyes.[8][9] In case of contact, flush the affected area with plenty of water.[8][9] Avoid ingestion and inhalation.[8][9]

  • Storage: Store Trimethylsulfonium bromide in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like oxidizing agents.[9] It can also be moisture-sensitive.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Crude product is a sticky or oily solid. Presence of unreacted starting materials or low molecular weight byproducts.1. Solvent Wash: Wash the crude product with a solvent in which Trimethylsulfonium bromide has low solubility but the impurities are soluble. Acetone is a good first choice for washing.[2][3] 2. Recrystallization: Proceed with recrystallization, as this will effectively separate the desired product from the oily impurities.
Product decomposes during recrystallization. The solvent's boiling point is too high, or the heating is too prolonged.1. Lower Boiling Point Solvent: Choose a recrystallization solvent with a lower boiling point, if compatible with solubility requirements. 2. Minimize Heating Time: Dissolve the compound quickly and avoid prolonged heating. Use a water bath for better temperature control.
Crystals do not form upon cooling. The solution is not supersaturated (too much solvent used), or the product is too soluble in the chosen solvent.1. Solvent Evaporation: Carefully evaporate some of the solvent to increase the concentration of the product. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure Trimethylsulfonium bromide. 3. Change Solvent System: Consider a different solvent or a mixed-solvent system.
Product purity does not improve significantly after recrystallization. The chosen solvent is not effective at separating the specific impurities present.1. Alternative Solvent: Experiment with a different recrystallization solvent. A solvent screen with small amounts of material can be informative. 2. Activated Carbon Treatment: If colored impurities are the issue, perform an activated carbon treatment prior to recrystallization.[1][5][7]

Experimental Protocols

Protocol 1: Recrystallization from Acetonitrile

This protocol is a standard method for achieving high-purity Trimethylsulfonium bromide.[1][2][5]

  • Dissolution: In a fume hood, place the crude Trimethylsulfonium bromide in an Erlenmeyer flask. Add a minimal amount of hot acetonitrile to dissolve the solid completely. It is crucial to use the minimum volume of solvent necessary to achieve a saturated solution at the boiling point of the solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold acetonitrile to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Decolorization with Activated Carbon

This protocol is recommended for crude products with significant color contamination.[1][5][7]

  • Dissolution: Dissolve the crude Trimethylsulfonium bromide in a suitable solvent (e.g., water) in an Erlenmeyer flask by gently heating.

  • Carbon Addition: Add a small amount of activated carbon (typically 1-2% by weight of the crude product) to the solution.

  • Heating: Gently heat the mixture with stirring for a short period (e.g., 10-15 minutes). Avoid boiling if using water.

  • Hot Filtration: Perform a hot filtration through a pad of celite or diatomaceous earth in a pre-warmed Büchner funnel to remove the activated carbon. The filtrate should be colorless.

  • Crystallization: Allow the filtrate to cool to induce crystallization. The product can then be isolated by vacuum filtration as described in Protocol 1.

Visualization of the Purification Workflow

The following diagram illustrates the decision-making process for purifying crude Trimethylsulfonium bromide.

Purification_Workflow cluster_start Start cluster_analysis Initial Assessment cluster_purification Purification Steps cluster_end Final Product Crude Product Crude Product Assess Color and Form Assess Color and Form Crude Product->Assess Color and Form Solvent Wash (e.g., Acetone) Solvent Wash (e.g., Acetone) Assess Color and Form->Solvent Wash (e.g., Acetone) Oily/Sticky Recrystallization (e.g., Acetonitrile) Recrystallization (e.g., Acetonitrile) Assess Color and Form->Recrystallization (e.g., Acetonitrile) Solid Solvent Wash (e.g., Acetone)->Recrystallization (e.g., Acetonitrile) Activated Carbon Treatment Activated Carbon Treatment Recrystallization (e.g., Acetonitrile)->Activated Carbon Treatment Still Colored Pure Product Pure Product Recrystallization (e.g., Acetonitrile)->Pure Product Colorless Crystals Activated Carbon Treatment->Recrystallization (e.g., Acetonitrile)

Caption: Decision workflow for Trimethylsulfonium bromide purification.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Trimethylsulfonium bromide, 99% (titr.). Retrieved from [Link]

  • Google Patents. (n.d.). US5118842A - Method to prepare trimethylsulfonium halides.
  • Park, K. H., So, M. S., & Kim, Y. W. (2005). Facile Preparation of Trimethylsulfonium Bromide. Bulletin of the Korean Chemical Society, 26(10), 1491-1492. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Facile Preparation of Trimethylsulfonium Bromide. Retrieved from [Link]

  • Solubility of Things. (n.d.). Trimethylsulfonium. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Facile Preparation of Trimethylsulfonium Bromide. Retrieved from [Link]

  • Wikipedia. (n.d.). Trimethylsulfonium. Retrieved from [Link]

  • Consensus. (2005, October 20). Facile Preparation of Trimethylsulfonium Bromide. Retrieved from [Link]

  • Google Patents. (n.d.). US4141920A - Process for the preparation of trimethylsulfoxonium bromide.

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Technical Support Center: Managing Dimethyl Sulfide (DMS) Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing dimethyl sulfide (DMS) as a byproduct in research and development. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this volatile and malodorous impurity. We will explore the root causes of DMS formation, provide robust analytical methods for its detection, and detail proven strategies for its prevention and removal.

Section 1: Frequently Asked Questions - Understanding DMS Formation

This section addresses the fundamental chemistry of DMS and its common origins in laboratory settings.

Q1: What is Dimethyl Sulfide (DMS) and why is it a concern?

A1: Dimethyl sulfide ((CH₃)₂S) is the simplest thioether, a highly volatile organosulfur compound with a low boiling point of 37°C (99°F) and a characteristic, unpleasant odor often compared to cooked cabbage or corn.[1] In the context of drug development and fine chemical synthesis, its presence is problematic for several reasons:

  • Product Purity: It is a process-related impurity that can compromise the purity of the final active pharmaceutical ingredient (API) or chemical product.

  • Odor and Safety: Its strong, pervasive odor makes handling difficult and can indicate potential contamination issues.[1] It is also a flammable liquid.[1]

  • Reaction Interference: As a Lewis base, DMS can coordinate with metal catalysts or react with other components in a mixture, potentially leading to unforeseen side reactions.[2]

Q2: My protocol involves Dimethyl Sulfoxide (DMSO) as a solvent at elevated temperatures. Is this the source of my DMS byproduct?

A2: It is highly probable. Dimethyl sulfoxide (DMSO) is a primary and frequent precursor to DMS in organic synthesis. The formation of DMS from DMSO can occur through two principal mechanisms:

  • Thermal Decomposition: At elevated temperatures (typically >120-150°C), DMSO can undergo thermal decomposition. This process can be complex, but it ultimately leads to the formation of DMS and other byproducts.[3]

  • Chemical Reduction: In many synthetic transformations, DMSO acts as an oxidant, and in the process, it is reduced to DMS. This is the defining byproduct-forming step in a wide range of common oxidation reactions, most notably the Swern oxidation and its variants.[1]

The diagram below illustrates these primary pathways originating from common laboratory reagents.

DMS_Formation_Pathways cluster_precursors Common Precursors cluster_reactions Reaction Mechanisms DMSO DMSO Reduction Chemical Reduction (e.g., Swern Oxidation) DMSO->Reduction DMSO is reduced Decomposition Thermal Decomposition (High Temperature) DMSO->Decomposition Heat is applied DMDS Dimethyl Disulfide (CH3SSCH3) Thioalkylation Reaction with Methanol DMDS->Thioalkylation Catalyst + Heat DMS Dimethyl Sulfide (DMS) Byproduct Reduction->DMS Decomposition->DMS Thioalkylation->DMS

Caption: Major pathways leading to DMS byproduct formation.

Q3: Besides DMSO, what are other potential precursors to DMS in a synthesis lab?

A3: While DMSO is the most common culprit, other sulfur-containing reagents can also lead to DMS. For instance, dimethyl disulfide (DMDS) can react with methanol in the presence of a catalyst like aluminum oxide at high temperatures to produce DMS.[4] Additionally, some complex biological molecules or natural product extracts may contain precursors like S-methylmethionine (SMM), which readily degrades to DMS upon heating.[5]

Section 2: Troubleshooting Guide - Detection and Analysis

Accurate detection is the first step in managing any impurity. This guide provides a systematic approach to identifying and quantifying DMS.

Q1: I notice a strange "cooked corn" smell after my reaction workup. How can I confirm it is DMS and quantify it?

A1: The odor is a strong indicator, but instrumental analysis is required for confirmation and quantification. The gold-standard technique is Gas Chromatography (GC) due to the high volatility of DMS.

A highly effective and sensitive method is Headspace Gas Chromatography with a Flame Photometric Detector (HS-GC-FPD) . The FPD is specifically tuned for sulfur-containing compounds, providing excellent selectivity and sensitivity.

DMS_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-FPD Analysis cluster_data Data Processing Sample 1. Collect Reaction Aliquot Vial 2. Place in Headspace Vial with Internal Standard Sample->Vial Seal 3. Crimp & Seal Vial Vial->Seal Incubate 4. Incubate Vial in Autosampler Seal->Incubate Inject 5. Automated Injection of Headspace Gas Incubate->Inject Separate 6. GC Separation on Column Inject->Separate Detect 7. FPD Detection of Sulfur Separate->Detect Integrate 8. Integrate Peak Area Detect->Integrate Quantify 9. Quantify vs. Calibration Curve Integrate->Quantify

Caption: Decision tree for mitigating DMS during reaction planning.

  • Causality (Temperature): The rate of DMSO decomposition is highly temperature-dependent. Even a 10-20°C reduction in reaction temperature can significantly decrease the rate of DMS formation without critically impacting the desired reaction rate. Recommendation: Determine the minimum temperature required for your reaction to proceed at an acceptable rate.

  • Causality (Time): DMS formation is continuous at high temperatures. The longer the reaction is held at temperature, the more DMS will accumulate. Recommendation: Monitor your reaction closely (e.g., by TLC or LC-MS) and quench it as soon as it reaches completion rather than running for a fixed, arbitrary time.

  • Causality (Solvent Choice): If DMSO's unique solvating power is not absolutely essential, consider other high-boiling point, polar aprotic solvents. Recommendation: Screen alternative solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Sulfolane. Always verify solvent compatibility with your reaction chemistry.

Q2: I have already run the reaction, and my product is contaminated with DMS. What is the best way to remove it?

A2: Due to its high volatility, DMS can often be removed with physical methods, which is preferable as it avoids introducing new reagents.

  • Nitrogen/Argon Sparging: This is the most common and effective lab-scale technique. By bubbling a stream of inert gas through your diluted reaction mixture (at a controlled temperature, e.g., 40-50°C), you can efficiently drive the volatile DMS out of the solution, leveraging its low boiling point. See Protocol 2 for a detailed methodology.

  • Extractive Distillation: For larger scales, extractive distillation can be employed. A patented process describes the injection of water during the distillation of a DMS/methanol mixture to effectively separate the components. T[6]his principle can be adapted for removing DMS from other organic mixtures. See Protocol 3 .

  • Adsorption: If physical methods are insufficient, adsorption onto a solid support can be used. Activated carbon has a high capacity for adsorbing DMS. P[7]assing a solution of your product through a plug of activated carbon can effectively strip the DMS. Newer materials like metal-organic frameworks (MOFs) also show exceptional promise. 4[8]. Chemical Oxidation: As a final resort, DMS can be oxidized to the non-volatile and generally more benign DMSO or dimethyl sulfone (DMSO₂). T[1][7]his can be achieved with careful addition of an oxidant like hydrogen peroxide. Caution: This approach is aggressive and must be carefully tested to ensure your desired product is not affected by the oxidant.

Section 4: Protocol Appendix

Protocol 1: Quantification of DMS using Headspace GC-FPD

  • Standard Preparation: Prepare a calibration curve by spiking known concentrations of a DMS standard solution into a matrix that mimics your reaction solvent.

  • Sample Preparation: In a 20 mL headspace vial, add 5 mL of your reaction mixture (or a diluted aliquot). Add a known amount of an appropriate internal standard (e.g., diethyl sulfide).

  • Sealing: Immediately cap the vial with a PTFE/silicone septum and crimp securely.

  • Incubation: Place the vial in the headspace autosampler tray. Incubate at 80°C for 20 minutes to allow for equilibration of DMS between the liquid and gas phases.

  • Injection: The autosampler will automatically pressurize the vial and inject a fixed volume (e.g., 1 mL) of the headspace gas into the GC inlet.

  • GC Analysis: Run the sample using the parameters outlined in the table in Section 2.

  • Quantification: Integrate the peak corresponding to DMS. Use the calibration curve to determine the concentration of DMS in your original sample, correcting for any dilutions and the internal standard response.

Protocol 2: Post-synthesis Removal of DMS via Nitrogen Sparging

  • Setup: Place your crude product solution in a round-bottom flask equipped with a magnetic stir bar. Insert a long Pasteur pipette or needle through a septum so its tip is below the liquid surface. Create an outlet for the gas to vent to a fume hood or a scrubbing solution (e.g., dilute bleach).

  • Dilution: If your product is in a high-boiling solvent, dilute it with a lower-boiling, compatible solvent to facilitate removal and prevent foaming.

  • Sparging: Begin gentle stirring and introduce a slow but steady stream of nitrogen or argon gas through the pipette.

  • Heating (Optional): Gently warm the flask to 40-50°C to increase the vapor pressure of DMS, accelerating its removal. Do not exceed the boiling point of your solvent or the thermal stability limit of your product.

  • Monitoring: Periodically take small aliquots and analyze by HS-GC (as per Protocol 1) to monitor the removal of DMS until it reaches an acceptable level.

Protocol 3: Post-synthesis Removal of DMS via Extractive Distillation

  • Setup: Configure a standard distillation apparatus. The crude material containing DMS is the distillation charge.

  • Distillation: Begin heating the distillation pot. As the DMS begins to co-distill with the solvent, collect the distillate.

  • Extraction: The collected distillate, enriched in DMS, can be washed with water in a separatory funnel. DMS has limited solubility in water, while many polar organic solvents are miscible, allowing for a phase separation that removes the DMS.

  • Analysis: Analyze both the purified pot material and the extracted distillate fractions by GC to confirm the separation efficiency.

Section 5: References

  • Wikipedia. (n.d.). Dimethyl sulfide. Retrieved from [Link]

  • Wang, J., Fu, D., & Xu, J. (2023). Microwave-assisted safe and efficient synthesis of α-ketothioesters from acetylenic sulfones and DMSO. Journal of Sulfur Chemistry.

  • Zhulin Carbon. (2024). Activated Carbon for DMS Purification. Retrieved from [Link]

  • Brewing Science Institute. (n.d.). The Role of Dimethyl Sulfide (DMS) in Beer. Retrieved from [Link]

  • MDPI. (2024). Analysis of Three Dimethyl Sulfides in Freshwater Lakes Using Headspace Solid-Phase Microextraction-Gas Chromatography with Flame Photometric Detection. MDPI. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfide in Chemical Synthesis: A Versatile Building Block. Retrieved from [Link]

  • The Pint Guy. (2025). How Can I Prevent DMS In Homebrew? Retrieved from YouTube.

  • Kim, T., Kim, H., & Kim, K. (2013). Simple Field Device for Measurement of Dimethyl Sulfide and Dimethylsulfoniopropionate in Natural Waters, Based on Vapor Generation and Chemiluminescence Detection. Analytical Chemistry.

  • Google Patents. (1981). US4302605A - Process for the manufacture of dimethyl sulfide. Retrieved from

  • Schafer, H., & Schwarz, G. (2007). Transformations of dimethylsulfide. PubMed. Retrieved from [Link]

  • Janish, S. (2016). How to Prevent DMS in Beer. Retrieved from [Link]

  • Murphy and Son. (n.d.). How to reduce H2S and DMS off flavours. Retrieved from [Link]

  • Tiantai Beer Equipment. (2017). How to reduce the DMS in beer. Retrieved from [Link]

  • Google Patents. (1969). US3474005A - Process for purification of dimethyl sulfide. Retrieved from

  • The Oxford Companion to Beer. (n.d.). dimethyl sulfide (DMS). Retrieved from [Link]

  • Broadgate, S., et al. (2000). Methodology for Analyzing Dimethyl Sulfide and Dimethyl Sulfoniopropionate in Seawater Using Deuterated Internal Standards. ResearchGate.

  • U.S. Environmental Protection Agency. (2011). Environmental Chemistry Method Review Report, Dimethyl Disulfide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Dimethyl Sulfide (PV2210). Retrieved from [Link]

  • ASCE Library. (2014). Dimethyl Sulfide Removal Using Biofilter Immobilized Thiobacillus sp. ST22. Retrieved from [Link]

  • Bentley, R., & Chasteen, T. G. (2004). Environmental VOSCs - Formation and degradation of dimethyl sulfide, methanethiol and related materials. ResearchGate.

  • Royal Society of Chemistry. (2020). Direct observation of dimethyl sulfide trapped by MOF proving efficient removal of sulfur impurities. RSC Publishing. Retrieved from [Link]

  • Ecoinvent. (n.d.). dimethyl sulfide production. Retrieved from [Link]

  • MDPI. (2020). Removal of Dimethyl Sulfide from Aqueous Solution Using Cost-Effective Modified Chicken Manure Biochar Produced from Slow Pyrolysis. MDPI. Retrieved from [Link]

  • Ye, J., et al. (2023). Chamber studies of OH + dimethyl sulfoxide and dimethyl disulfide: insights into the dimethyl sulfide oxidation mechanism. PubMed Central. Retrieved from [Link]

  • Ye, J., et al. (2024). Chamber studies of OH + dimethyl sulfoxide and dimethyl disulfide: insights into the dimethyl sulfide oxidation mechanism. Atmospheric Chemistry and Physics. Retrieved from [Link]

  • Anisimov, A. V., et al. (2002). New method of dimethyl sulfide synthesis. ResearchGate.

  • Booer, C., & Sharpe, F. (1978). A Colorimetric Procedure for the Measurement of Dimethyl Sulfide in Water, Wort, and Beer. MBAA TQ.

  • EPFL. (n.d.). Dimethyl sulfide. Retrieved from [Link]

  • Ye, J., et al. (2024). Chamber studies of OH+dimethyl sulfoxide and dimethyl disulfide: insights into the dimethyl sulfide oxidation mechanism. ACP - Recent.

  • Royal Society of Chemistry. (2015). Identification of dimethyl sulfide in dimethyl sulfoxide and implications for metal-thiolate disulfide exchange reactions. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2018). Optimization of Reaction Conditions. ResearchGate.

  • ResearchGate. (2012). Optimization of the reaction conditions. ResearchGate.

  • ACS Earth and Space Chemistry. (2022). New Particle Formation and Growth from Dimethyl Sulfide Oxidation by Hydroxyl Radicals. ACS Publications.

  • ACS Earth and Space Chemistry. (2022). H-Abstraction from Dimethyl Sulfide in the Presence of an Excess of Hydroxyl Radicals. ACS Publications.

  • ResearchGate. (2019). Effect of dimethyl disulfide on the sulfur formation and microbial community composition during the biological H2S removal from sour gas streams. ResearchGate.

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Temperature for Phenol Methylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for phenol methylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of reaction temperature. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you navigate the complexities of your experiments.

Troubleshooting Guide: Common Issues in Phenol Methylation Temperature Optimization

Optimizing the reaction temperature is a critical parameter in phenol methylation that directly influences reaction rate, product selectivity (O-methylation vs. C-methylation), and catalyst stability. Below are common problems encountered during these experiments, their potential causes, and recommended solutions.

Issue 1: Low Yield of the Desired Methylated Product (Anisole or Cresols)

A low yield is a frequent challenge and can be attributed to several temperature-related factors.

Potential Cause 1: Suboptimal Reaction Temperature

  • Explanation: The rate of phenol methylation is highly dependent on temperature. If the temperature is too low, the reaction kinetics will be slow, leading to incomplete conversion of phenol. Conversely, excessively high temperatures can lead to the decomposition of reactants or products, also resulting in a lower yield of the desired product.[1]

  • Troubleshooting Solution:

    • Systematic Temperature Screening: Conduct a series of small-scale experiments across a range of temperatures to identify the optimal point. For vapor-phase reactions using solid acid catalysts, a typical starting range is 300-450°C.[1] For liquid-phase reactions, the range can be significantly lower, for instance, 80-160°C, depending on the methylating agent and catalyst.[2][3]

    • Consult Catalyst Literature: The optimal temperature is often catalyst-specific. Refer to the manufacturer's data or relevant literature for the recommended temperature range for your chosen catalyst. For example, with magnesium oxide catalysts, temperatures between 475°C and 600°C are effective for ortho-methylation.[1]

Potential Cause 2: Catalyst Deactivation

  • Explanation: At higher temperatures, solid acid catalysts are prone to deactivation due to "coking," where carbonaceous deposits form on the catalyst surface, blocking active sites.[4] This is a common issue in vapor-phase reactions and can significantly reduce catalyst activity over time, leading to decreased yields. Phenol and methanol can both contribute to coke formation.

  • Troubleshooting Solution:

    • Lower the Reaction Temperature: While this may slow down the reaction rate, it can significantly reduce the rate of coke formation and extend the catalyst's lifetime.

    • Optimize Reactant Feed Ratio: An excess of methanol can sometimes mitigate catalyst deactivation.[4]

    • Catalyst Regeneration: If applicable to your catalyst, perform a regeneration step (e.g., calcination in air to burn off coke) to restore its activity.

Issue 2: Poor Selectivity (Incorrect Ratio of O-methylated to C-methylated Products)

The competition between O-methylation (forming anisole) and C-methylation (forming cresols and xylenols) is a key challenge in phenol methylation. Temperature plays a crucial role in directing this selectivity.

Potential Cause 1: Inappropriate Temperature for Desired Selectivity

  • Explanation: Generally, lower temperatures favor the formation of the O-methylated product, anisole.[4] As the temperature increases, the thermodynamically more stable C-methylated products (cresols) become more dominant.[4] Anisole itself can also rearrange to form cresols at higher temperatures over some acid catalysts.[4]

  • Troubleshooting Solution:

    • For Anisole (O-methylation): Operate at the lower end of the effective temperature range for your catalytic system. For example, in vapor-phase reactions over zeolites, decreasing the temperature can increase the anisole-to-cresols ratio.[4]

    • For Cresols (C-methylation): Higher temperatures are generally required. For instance, with certain ferrospinel catalysts, the temperature range of 573-598 K (300-325°C) was found to be effective for producing o-cresol.[5]

Potential Cause 2: Catalyst Acidity and Temperature Interplay

  • Explanation: The strength and type of acid sites on a catalyst influence selectivity, and their effectiveness can be temperature-dependent. Strong Brønsted acid sites, which are more active at higher temperatures, tend to promote C-alkylation.[4]

  • Troubleshooting Solution:

    • Catalyst Selection: Choose a catalyst with appropriate acidity for your desired product. Weaker acid catalysts may favor O-methylation even at slightly elevated temperatures.

    • Temperature Adjustment: Fine-tune the temperature to match the activity of the specific acid sites on your catalyst that favor the desired reaction pathway.

Experimental Workflow: Temperature Optimization Study

The following diagram outlines a systematic approach to optimizing the reaction temperature for phenol methylation.

Temperature_Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Define Temperature Range (e.g., 250-450°C in 25°C increments) B Prepare Catalyst and Reactor Setup A->B C Run Initial Reaction at Mid-Point Temperature B->C D Systematically Vary Temperature (holding other parameters constant) C->D E Collect Samples at Each Temperature Point D->E F Analyze Samples (GC, HPLC) for Conversion and Selectivity E->F G Plot Yield and Selectivity vs. Temperature F->G H Identify Optimal Temperature G->H

Caption: A stepwise workflow for optimizing reaction temperature in phenol methylation.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for vapor-phase phenol methylation?

A1: The temperature range for vapor-phase phenol methylation is highly dependent on the catalyst used. For many solid acid catalysts like zeolites and mixed metal oxides, the reaction is typically carried out between 300°C and 450°C.[1][4] Temperatures below 300°C may result in low conversion, while temperatures exceeding 450°C can lead to increased side reactions, such as the formation of poly-methylated products and catalyst coking.[1] For some specific catalysts, like magnesium oxide for selective ortho-methylation, the optimal temperature can be higher, in the range of 475°C to 600°C.[1]

Q2: How does temperature affect the selectivity between O-methylation (anisole) and C-methylation (cresols)?

A2: Temperature is a critical parameter for controlling the selectivity. Generally, lower reaction temperatures favor the kinetically controlled product, which is often the O-methylated product (anisole).[4] As the temperature is increased, the reaction can overcome the activation energy barrier for C-methylation, leading to the formation of the more thermodynamically stable C-methylated products (cresols).[4] Furthermore, at higher temperatures, anisole can undergo intramolecular rearrangement to form o-cresol over certain acid catalysts, further shifting the product distribution towards C-methylation.[4]

Q3: My catalyst is deactivating quickly at my current operating temperature. What can I do?

A3: Rapid catalyst deactivation at high temperatures is often due to coking.[4] To address this, you can:

  • Reduce the reaction temperature: This is the most direct way to decrease the rate of coke formation.

  • Increase the methanol-to-phenol molar ratio in the feed: An excess of methanol can sometimes help to suppress side reactions that lead to coking.[4]

  • Consider a different catalyst: Some catalysts are inherently more resistant to coking than others.

  • Implement a regeneration cycle: If your catalyst can be regenerated (e.g., by controlled oxidation to burn off coke), you can operate at the higher temperature and periodically regenerate the catalyst to maintain its activity.

Q4: Can I run phenol methylation at atmospheric pressure?

A4: Yes, many vapor-phase phenol methylation processes can be effectively carried out at atmospheric pressure.[1][4] However, operating at superatmospheric pressures can sometimes be advantageous, for instance, to increase the partial pressure of the reactants and potentially enhance the reaction rate. The choice of pressure will depend on the specific catalyst, reaction phase (vapor or liquid), and desired process economics.

Q5: I am observing the formation of xylenols and other poly-methylated products. How can I minimize these side reactions by adjusting the temperature?

A5: The formation of xylenols and other poly-methylated phenols is a result of successive methylation reactions. These are typically favored at higher phenol conversions and can be temperature-dependent.

  • Lower the reaction temperature: This will generally decrease the overall reaction rate, including the rates of the secondary methylation reactions.

  • Decrease the residence time: A shorter contact time between the reactants and the catalyst can reduce the extent of multiple methylations.

  • Adjust the phenol-to-methanol ratio: A lower ratio of methanol to phenol may help to limit the extent of poly-methylation, although this needs to be balanced against potential impacts on catalyst stability and conversion.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues related to temperature optimization in phenol methylation.

Troubleshooting_Decision_Tree Start Start Troubleshooting Problem Identify Primary Issue Start->Problem LowYield Low Yield Problem->LowYield Low Yield PoorSelectivity Poor Selectivity Problem->PoorSelectivity Poor Selectivity CatalystDeactivation Rapid Catalyst Deactivation Problem->CatalystDeactivation Rapid Deactivation CheckTemp Is Temperature in Optimal Range for Catalyst? LowYield->CheckTemp SelectivityTemp Is Temperature Too High for O-Methylation (Anisole)? PoorSelectivity->SelectivityTemp LowerTempRegen Lower Temperature and/or Implement Catalyst Regeneration CatalystDeactivation->LowerTempRegen AdjustTemp Adjust Temperature (Increase for Rate, Decrease for Stability) CheckTemp->AdjustTemp No CheckCoking Evidence of Coking? CheckTemp->CheckCoking Yes CheckCoking->LowerTempRegen Yes LowerTempSelectivity Decrease Temperature SelectivityTemp->LowerTempSelectivity Yes SelectivityTemp2 Is Temperature Too Low for C-Methylation (Cresols)? SelectivityTemp->SelectivityTemp2 No IncreaseTempSelectivity Increase Temperature SelectivityTemp2->IncreaseTempSelectivity Yes

Caption: A decision tree for troubleshooting temperature-related issues in phenol methylation.

Data Summary: Temperature Effects on Phenol Methylation over Various Catalysts
Catalyst TypeTypical Temperature Range (°C)Primary Product(s) FavoredKey Considerations
Zeolites (e.g., H-ZSM5, Beta)320 - 450Anisole and CresolsSelectivity is highly temperature-dependent; lower temperatures favor anisole.[4]
Magnesium Oxide475 - 600o-Cresol, 2,6-XylenolHigh selectivity for ortho-methylation.[1]
Iron-Chromium Mixed Oxides350 - 3802,6-DimethylphenolHigh conversion of phenol with good selectivity to C-alkylation.[6][7]
Alumina300 - 450Anisole and CresolsCan favor ether by-products at lower temperatures (<350°C).[1]
KBr (with DMC)>150AnisoleLiquid-phase reaction; phenolate formation is key.[8]

References

  • Stack Exchange. (2019). what is mechanism for reaction phenol + dimethylsulphate -> anisole. Available at: [Link]

  • Forni, L., et al. METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE. AIR Unimi. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of methylation of phenol with methanol, as proposed by Aditi.... Available at: [Link]

  • ResearchGate. (n.d.). The reaction mechanism of methylation of phenolic component in the presence of TMAH. Available at: [Link]

  • University of Surrey. (2018). The kinetics and mechanism of the methylation of some phenols and the resolution of p-chlorbenzhydrol. Available at: [Link]

  • NPCS. (n.d.). How to Set Up a Phenol and Anisole Manufacturing Industry?. Available at: [Link]

  • CONICET Digital. (n.d.). Phenol methylation on acid catalysts: Study of the catalyst deactivation kinetics and mechanism. Available at: [Link]

  • ResearchGate. (2016). Synthesis of anisole by vapor phase methylation of phenol with methanol over catalysts supported on activated alumina. Available at: [Link]

  • Gupta, et al. (n.d.). Vapour Phase Methylation of Phenol Over Ni1-xMnxFe2O4 Type Ferrospinels. Asian Journal of Chemistry.
  • ResearchGate. (n.d.). Mechanism study of anisole synthesis from o-methylation of phenol with DMC over KBr catalyst. Available at: [Link]

  • Rhodium.ws. (n.d.). Methylation of Phenolic Aldehydes by Trimethyl Phosphate. Available at: [Link]

  • Google Patents. (n.d.). US3446856A - Methylation of phenols.
  • Google Patents. (n.d.). US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate.
  • Google Patents. (2017). WO2017138015A1 - Process of methylation of phenol with increased cresol and anisole selectivity.
  • Semantic Scholar. (2016). Synthesis of anisole by vapor phase methylation of phenol with methanol over catalysts supported on activated alumina. Available at: [Link]

  • Organic Syntheses. (n.d.). Anisole. Available at: [Link]

  • ResearchGate. (2016). Synthesis of anisole from phenol and sodium methyl sulfate, a byproduct from synthesis of medicine intermediates. Available at: [Link]

  • Google Patents. (n.d.). US2487832A - Process for preparing anisole.
  • ResearchGate. (2019). (PDF) Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAH). Available at: [Link]

  • PubMed Central. (2014). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. Available at: [Link]

  • ResearchGate. (2015). (PDF) O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. Available at: [Link]

  • SciSpace. (2014). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with. Available at: [Link]

  • ScienceMadness Discussion Board. (2011). Methylation of phenols. Available at: [Link]

  • ACS Publications. (2004). O Methylation of Phenol in Liquid Phase over Basic Zeolites. Available at: [Link]

  • YouTube. (2020). The Hydroxymethylation of Phenol. Available at: [Link]

  • Sciencemadness.org. (2008). Methylation of phenolic aldehydes with MeI in DMF: 2-methoxybenzaldehyde. Available at: [Link]

  • IMCS. (2023). Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide. Available at: [Link]

  • Waseda University. (n.d.). Convenient O-methylation of phenols with dimethyl carbonate. Available at: [Link]

  • IRIS. (n.d.). A Continuous-Flow O-Methylation of Phenols with Dimethyl Carbonate in a Continuously Fed Stirred Tank Reactor. Available at: [Link]

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Technical Support Center: Advanced Workup & Troubleshooting for Trimethylsulfonium Bromide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trimethylsulfonium bromide-mediated reactions. This guide provides in-depth troubleshooting and alternative workup procedures designed for researchers, chemists, and drug development professionals. Our focus is on providing practical, field-tested solutions to common challenges encountered during the workup phase of the Johnson-Corey-Chaykovsky reaction and related transformations, ensuring high product purity and process efficiency.

Part 1: Frequently Asked Questions (FAQs) - Rapid Troubleshooting

This section addresses the most common issues encountered during the workup of reactions utilizing trimethylsulfonium bromide.

Q1: My reaction flask has a potent, unpleasant garlic-like odor. What is this compound, and how can I effectively eliminate it?

A: The characteristic odor is from dimethyl sulfide (DMS) , the primary byproduct of the sulfur ylide.[1][2] It is volatile (b.p. 37 °C) and sparingly soluble in water, making its complete removal by simple aqueous extraction challenging. For trace amounts, co-evaporation with a volatile solvent under reduced pressure may suffice. For significant contamination, an oxidative wash is highly effective (see Protocol 2).

Q2: During my extractive workup, I'm struggling with a persistent emulsion at the phase interface. How can I break it?

A: Emulsion formation is common, especially when finely divided inorganic salts are present. To resolve this:

  • Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion.[3]

  • Gentle Agitation: Avoid vigorous shaking. Instead, gently invert the separatory funnel several times.

  • Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This can break up the emulsion and remove particulate matter.

  • Patience: In some cases, allowing the separatory funnel to stand undisturbed for an extended period (15-30 minutes) can lead to phase separation.

Q3: After quenching my reaction containing sodium hydride (NaH), the process is highly exothermic and difficult to control. What is a safer quenching procedure?

A: Quenching unreacted sodium hydride requires extreme caution due to its violent reaction with protic solvents, releasing flammable hydrogen gas.

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Slowly and dropwise , add a less reactive protic solvent like isopropanol or tert-butanol to quench the bulk of the NaH.

  • Once the initial vigorous reaction subsides, you can proceed with the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to complete the quench.[4]

Q4: My final product is contaminated with a polar, non-UV active impurity. What is the likely source?

A: The most probable contaminant is unreacted trimethylsulfonium bromide or other inorganic salts (e.g., NaBr, KBr) from the reaction. Trimethylsulfonium salts are highly soluble in water and polar solvents.[5] To remove them, perform additional washes with deionized water. If your product has some water solubility, consider back-extracting the combined aqueous layers with your organic solvent to recover any lost product.

Part 2: In-Depth Troubleshooting Guides

This section provides a deeper analysis of complex workup challenges with detailed chemical reasoning and procedural solutions.

Guide 1: Managing Dimethyl Sulfide (DMS) and Other Sulfur Byproducts

Persistent DMS contamination can interfere with subsequent steps and presents an analytical challenge due to its volatility. The choice of removal strategy depends on the scale and the stability of your desired product.

DMS is generated stoichiometrically from the sulfonium ylide during the ring-closing step of the Corey-Chaykovsky reaction.[2][6] Its moderate polarity and volatility mean it can be carried through standard extractions and even be co-distilled with products under vacuum.

  • Oxidative Scavenging: This is the most robust method for complete DMS removal. DMS can be oxidized to dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO₂), which are highly water-soluble and non-volatile.

    • Mechanism: NaOCl + (CH₃)₂S → (CH₃)₂SO + NaCl

    • Protocol: See Protocol 2: Workup with Oxidative Wash for a detailed procedure.

    • Caution: This method is exothermic and should be performed with cooling. It is not suitable for products sensitive to oxidation.

  • Metal Complexation: Copper(II) salts are known to form complexes with sulfur compounds.[7] A wash with a dilute aqueous solution of copper(II) sulfate can help sequester DMS in the aqueous phase. This method is milder than oxidative scavenging.

DMS_Removal start Reaction Workup Begins check_odor Is a strong DMS odor present after initial aqueous wash? start->check_odor product_stability Is the product sensitive to oxidation? check_odor->product_stability Yes proceed Proceed with Drying and Concentration check_odor->proceed No oxidative_wash Perform Oxidative Wash (Protocol 2) oxidative_wash->proceed copper_wash Alternative: Perform CuSO4 Wash copper_wash->proceed product_stability->oxidative_wash No product_stability->copper_wash Yes

Caption: Decision tree for selecting an appropriate DMS removal strategy.

Guide 2: Optimizing Product Recovery for pH-Sensitive Molecules

Epoxides, a common product of the Corey-Chaykovsky reaction, can be susceptible to ring-opening under either acidic or strongly basic conditions.[8] A standard workup can inadvertently cause significant yield loss if the pH is not controlled.

  • Acid-Catalyzed Ring Opening: Trace amounts of acid can protonate the epoxide oxygen, making it susceptible to nucleophilic attack by water or other nucleophiles present, leading to diols or other byproducts.

  • Base-Catalyzed Ring Opening: While less common for simple epoxides, substrates with adjacent electron-withdrawing groups can be sensitive to strong bases.

  • Buffered Washes: Instead of washing with plain water, use a buffered aqueous solution to maintain a neutral pH. A phosphate-buffered saline (PBS) solution at pH 7.0-7.4 is an excellent choice.

  • Minimizing Contact Time: Perform the aqueous washes quickly and efficiently. Do not let the reaction mixture sit in the separatory funnel for extended periods.

  • Filtration-Based Purification: For non-polar products, a non-aqueous workup can be highly effective. After quenching the reaction, dilute the mixture with a solvent like diethyl ether or dichloromethane and filter it through a short plug of silica gel or Celite®. This will remove baseline salts and polar impurities without introducing an aqueous phase.

SolventDensity (g/mL)Boiling Point (°C)Polarity IndexNotes
Diethyl Ether0.7134.62.8Highly volatile; good for non-polar compounds; forms peroxides.
Dichloromethane (DCM)1.3339.63.1High density (bottom layer); can form emulsions; effective for a wide range of compounds.
Ethyl Acetate (EtOAc)0.9077.14.4Good general-purpose solvent; susceptible to hydrolysis under strong acid/base.
Hexanes~0.66~690.1For very non-polar compounds; often used to precipitate more polar impurities.

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step instructions for common and alternative workup procedures. Always perform reactions in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE). [9][10]

Protocol 1: The Standard Extractive Workup

This procedure is suitable for robust products where DMS contamination is not a primary concern.

  • Quenching: Cool the reaction mixture to 0 °C. Slowly add saturated aqueous NH₄Cl solution dropwise until gas evolution ceases and the reaction is neutralized.

  • Dilution: Transfer the quenched mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate, 2-3 times the reaction volume).

  • Aqueous Wash: Wash the organic layer with deionized water (2 x 1 volume). Discard the aqueous layer.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) (1 x 1 volume). This helps to remove residual water and break any emulsions.[3]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

Protocol 2: Workup with Oxidative Wash for DMS Removal

This protocol is designed for reactions where complete removal of dimethyl sulfide is critical.

  • Initial Quench & Wash: Perform steps 1-3 from Protocol 1 .

  • Oxidative Wash Preparation: Prepare a fresh ~5% aqueous solution of sodium hypochlorite (household bleach) or a 3% solution of hydrogen peroxide (H₂O₂).

  • Oxidative Treatment: Crucially, cool the separatory funnel containing the organic layer in an ice bath. Slowly add the oxidizing solution in small portions, venting the funnel frequently to release any pressure buildup. Gently swirl the mixture for 5-10 minutes.

    • Self-Validation Check: The DMS odor should significantly diminish or disappear.

  • Quench Oxidant (if needed): If using H₂O₂, add a 10% aqueous solution of sodium sulfite (Na₂SO₃) to quench any unreacted peroxide.

  • Final Washes: Wash the organic layer with deionized water (1 x 1 volume), followed by a brine wash (1 x 1 volume).

  • Drying & Concentration: Proceed with steps 5 and 6 from Protocol 1 .

Oxidative_Workup A 1. Quench Reaction (e.g., sat. NH4Cl) B 2. Dilute with Organic Solvent & Perform Water Wash A->B C 3. Cool Organic Layer to 0 °C B->C D 4. SLOWLY Add Oxidizing Agent (e.g., dilute NaOCl) C->D E 5. Wash with Water & Brine D->E F 6. Dry (Na2SO4) & Concentrate E->F

Caption: Step-by-step workflow for the oxidative wash procedure.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Trimethylsulfonium bromide, 99% (titr.). Retrieved from [Link]

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Available at: [Link]

  • Johnson, A. W. (n.d.). Johnson–Corey–Chaykovsky reaction. Wikipedia. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Solubility of Things. (n.d.). Trimethylsulfonium. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances. Available at: [Link]

  • MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]

  • ACS. (2020). Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. Journal of the American Chemical Society. Available at: [Link]

Sources

Effect of moisture on Trimethylsulfonium bromide stability and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for Trimethylsulfonium bromide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and use of this valuable reagent, with a particular focus on the effects of moisture on its stability and reactivity. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and success of your experiments.

Introduction to Trimethylsulfonium Bromide and its Hygroscopic Nature

Trimethylsulfonium bromide ((CH₃)₃S⁺Br⁻) is a versatile and efficient methylating agent employed in a wide range of organic syntheses. However, its efficacy is intrinsically linked to its proper handling, primarily due to its hygroscopic nature. As a salt that readily absorbs moisture from the atmosphere, its stability and reactivity can be significantly compromised if not stored and handled under anhydrous conditions.[1] This guide will elucidate the chemical principles behind these challenges and provide practical solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems users may encounter when working with Trimethylsulfonium bromide, particularly those related to moisture contamination.

Question 1: My Trimethylsulfonium bromide has turned into a sticky or clumpy solid. What happened, and can I still use it?

Answer:

This is a classic sign of moisture absorption. Trimethylsulfonium bromide is hygroscopic, meaning it readily attracts and absorbs water molecules from the air.[1] This leads to the formation of hydrates and can eventually cause the crystalline powder to become clumpy, sticky, or even deliquesce into a saturated solution.[2]

Can you still use it? It is strongly discouraged to use the reagent in this state for moisture-sensitive reactions. The presence of water will interfere with the desired reaction pathway and can lead to significantly reduced yields and the formation of unwanted byproducts. For reactions where anhydrous conditions are not critical, the material might still be usable, but the exact concentration of the active reagent will be unknown, making stoichiometry calculations unreliable.

Solution: If the material is only slightly clumpy, it may be possible to dry it for future use (see the detailed protocol in the "Experimental Protocols" section). However, if it has become a paste or liquid, it is best to discard it and use a fresh, properly stored bottle.

Question 2: I am seeing a lower than expected yield in my methylation reaction. Could moisture in the Trimethylsulfonium bromide be the cause?

Answer:

Absolutely. Moisture is a common culprit for reduced yields in reactions involving Trimethylsulfonium bromide. There are two primary reasons for this:

  • Competitive Reaction with Water: Although a specific hydrolysis reaction for Trimethylsulfonium bromide is not extensively detailed in readily available literature, it is known to react in neutral aqueous solutions.[1] Water, being a nucleophile, can compete with your substrate for the methyl group, leading to the consumption of the reagent and the formation of byproducts.

  • Increased Activation Energy: The presence of water as a solvent has been shown to increase the free energy of activation for methyl transfer reactions involving trimethylsulfonium salts.[3] This means that the desired methylation reaction will proceed more slowly in the presence of moisture, leading to lower conversion and reduced yields within a given reaction time.

Solution: To ensure optimal yields, it is imperative to use anhydrous Trimethylsulfonium bromide and maintain anhydrous conditions throughout your experiment. This includes using dry solvents, glassware, and an inert atmosphere (e.g., nitrogen or argon).

Question 3: My reaction is producing unexpected byproducts. How can I determine if moisture is the problem?

Answer:

The presence of moisture can lead to side reactions. While the exact hydrolysis products of Trimethylsulfonium bromide are not definitively established in the literature, a plausible reaction with water would be a nucleophilic attack on one of the methyl groups, leading to the formation of methanol and dimethyl sulfide. The bromide and the remaining trimethylsulfonium cation would also be present. The generated methanol could then potentially participate in side reactions.

Troubleshooting Steps:

  • Run a Control Reaction: Perform a small-scale reaction using a fresh, unopened bottle of Trimethylsulfonium bromide under strictly anhydrous conditions. If this reaction proceeds cleanly and gives the expected product in high yield, it strongly suggests that moisture contamination was the issue in your previous attempts.

  • Analyze Byproducts: If possible, isolate and characterize the unexpected byproducts using techniques like NMR, GC-MS, or LC-MS. The presence of methanol or its derivatives would be a strong indicator of moisture-related degradation.

Frequently Asked Questions (FAQs)

What is the proper way to store Trimethylsulfonium bromide?

Store Trimethylsulfonium bromide in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[4] The use of a desiccator containing a suitable drying agent (e.g., Drierite® or silica gel) is highly recommended to protect it from atmospheric moisture.

How can I handle Trimethylsulfonium bromide to minimize moisture exposure?

Handle the reagent in a glove box or glove bag under an inert atmosphere if possible. If a controlled atmosphere is not available, work quickly in a fume hood on a day with low humidity. Open the container only for the time necessary to weigh out the desired amount and then promptly and securely reseal it.

What is the visual appearance of high-quality Trimethylsulfonium bromide?

High-quality, anhydrous Trimethylsulfonium bromide should be a white to off-white or light yellow crystalline powder.[5][6] Any significant clumping, stickiness, or discoloration may indicate moisture contamination or degradation.

Is Trimethylsulfonium bromide stable in protic solvents other than water?

While specific data on its stability in all protic solvents is not widely available, it is reasonable to assume that it may also be susceptible to reaction with other nucleophilic protic solvents like alcohols, albeit likely at a slower rate than with water. For reactions requiring a protic solvent, it is crucial to consider the potential for competitive reactions.

Experimental Protocols

This section provides detailed, step-by-step methodologies for handling and potentially recovering Trimethylsulfonium bromide that has been exposed to moisture.

Protocol 1: Drying Clumped Trimethylsulfonium bromide

Disclaimer: This procedure should only be attempted for slightly clumped material. If the reagent is a paste or liquid, it should be discarded. Heating should be done with caution as Trimethylsulfonium bromide decomposes at elevated temperatures (decomposition starts around 203-206°C).[6]

Materials:

  • Clumped Trimethylsulfonium bromide

  • Vacuum oven

  • Shallow, heat-resistant glass dish (e.g., a crystallization dish)

  • Spatula

  • Desiccator with a fresh drying agent

Procedure:

  • Preparation: In a fume hood, carefully break up any large clumps of the Trimethylsulfonium bromide with a clean, dry spatula and spread it in a thin layer in the glass dish.

  • Drying: Place the dish in a vacuum oven.

  • Temperature and Vacuum: Heat the oven to a moderate temperature (e.g., 50-60°C) under a gentle vacuum. Do not exceed 80°C to minimize the risk of thermal decomposition.

  • Drying Time: Dry the material for several hours (e.g., 4-6 hours) or until it has returned to a fine, free-flowing powder. The exact time will depend on the amount of moisture absorbed.

  • Cooling and Storage: Turn off the heat and allow the oven to cool to room temperature under vacuum. Once cooled, carefully transfer the dried Trimethylsulfonium bromide to a clean, dry, and tightly sealed container. Store the container in a desiccator.

Validation: It is recommended to test a small amount of the dried material in a control reaction to ensure it performs as expected before using it in a large-scale synthesis.

Protocol 2: Handling Trimethylsulfonium bromide for a Moisture-Sensitive Reaction

Workflow:

G cluster_prep Preparation cluster_handling Reagent Handling cluster_reaction Reaction Setup A Ensure all glassware is oven-dried and cooled under an inert atmosphere. B Use freshly distilled, anhydrous solvents. A->B C Transfer Trimethylsulfonium bromide to a sealed container inside a glove box or under a positive pressure of inert gas. B->C D Weigh the required amount quickly and add it to the reaction vessel. C->D E Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon). D->E F Maintain the inert atmosphere throughout the duration of the reaction. E->F

Caption: Workflow for handling Trimethylsulfonium bromide in moisture-sensitive reactions.

Data Presentation

The following table summarizes the key properties of Trimethylsulfonium bromide and the effects of moisture.

PropertyValueEffect of MoistureReference
Appearance White to light yellow crystalline solidAbsorbs water to become clumpy, sticky, or deliquescent.[5][6]
Hygroscopicity HygroscopicReadily absorbs atmospheric water.[1]
Solubility in Water SolubleDissolves readily, which can be an indication of moisture contamination if the solid appears wet.[6]
Stability in Water Reacts in neutral aqueous solutionThe reagent is consumed over time, leading to a decrease in the effective concentration.[1]
Reactivity Effective methylating agentThe presence of water increases the activation energy for methylation reactions, reducing the reaction rate and overall yield. Water can also act as a competing nucleophile.[3]
Decomposition Temperature ~203-206 °CThermal decomposition can be accelerated by impurities, including those formed from hydrolysis.[6]

Visualizing the Impact of Moisture

The following diagram illustrates the consequences of moisture exposure on Trimethylsulfonium bromide and its subsequent use in a chemical reaction.

G cluster_storage Storage cluster_reaction Reactivity A Anhydrous Trimethylsulfonium Bromide (Free-flowing powder) B Hygroscopic Nature A->B Exposure to Atmospheric Moisture D Desired Methylation Reaction (Anhydrous Conditions) A->D Used in Reaction C Contaminated Trimethylsulfonium Bromide (Clumpy/Sticky Solid) B->C F Reaction in Presence of Water C->F Used in Reaction H Hydrolysis/ Degradation C->H E High Yield of Methylated Product D->E G Reduced Yield & Byproduct Formation F->G H->F

Caption: Logical flow diagram illustrating the effect of moisture on the stability and reactivity of Trimethylsulfonium bromide.

References

Technical Support Center: Scaling up Trimethylsulfonium Bromide Synthesis Safely

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Trimethylsulfonium bromide. This guide is designed for researchers, scientists, and drug development professionals who are looking to move from lab-scale synthesis to larger, pilot-scale production. The synthesis of Trimethylsulfonium bromide involves highly reactive and hazardous materials, and scaling this process requires meticulous attention to safety, process control, and an in-depth understanding of the reaction mechanism. This document provides critical, field-proven insights in a question-and-answer format to address the most common challenges encountered during scale-up.

PART 1: Hazard Analysis of Key Reagents & Reaction

Before attempting any synthesis, a thorough understanding of the hazards involved is paramount. The primary risks are associated with the reactants themselves and the exothermic nature of the reaction.

  • Dimethyl Sulfide ((CH₃)₂S) : A highly flammable liquid with a flash point below 0°F and a characteristic, disagreeable odor even at very low concentrations.[1][2] Its vapors are heavier than air and can travel to an ignition source.[3] In case of fire, it can produce toxic sulfur dioxide gas.[1] It is also incompatible with strong acids and oxidizing agents.[1][3]

  • Methyl Bromide (CH₃Br) : A highly toxic and neurotoxic gas that is colorless and odorless at low concentrations, posing a significant inhalation risk.[4][5] Exposure can cause severe lung injury, and the onset of symptoms may be delayed for hours or even months.[4][5][6] It is classified as a dangerous cumulative poison and a mutagen, requiring extreme caution in handling.[4][7]

  • Reaction Exotherm & Decomposition : The reaction between a sulfur nucleophile and an alkyl halide is exothermic. Syntheses involving dimethyl sulfoxide (DMSO), in particular, are known to be hazardous. Uncontrolled heating above 65-80°C can lead to a violent, runaway decomposition, catalyzed by byproducts like hydrogen bromide (HBr), which can cause a dangerous buildup of pressure and potential explosion.[8][9][10][11]

PART 2: Frequently Asked Questions (FAQs) on Synthesis & Scale-Up

This section addresses fundamental questions regarding the synthesis of Trimethylsulfonium bromide, focusing on the critical parameters for a safe and efficient process.

Q1: What are the most common synthetic routes, and which is recommended for scale-up?

There are several established methods for synthesizing Trimethylsulfonium bromide:

  • Dimethyl Sulfide and Methyl Bromide : This is the most direct and fundamental method, involving a straightforward SN2 reaction where the sulfur atom in dimethyl sulfide acts as a nucleophile, attacking the methyl bromide.[8] An industrial process using this route reacts the components in water at 61-67°C under 40-50 psig of pressure, achieving high yields.[8] This route is often preferred for its simplicity, but requires robust equipment to handle the gaseous and toxic methyl bromide under pressure.

  • Dimethyl Sulfoxide (DMSO) and Benzyl Bromide : This method proceeds via a modified Kornblum oxidation, where in the absence of water and base, Trimethylsulfonium bromide is formed as a crystalline product in good yields (approx. 65%).[8][[“]][13] While it avoids the use of methyl bromide gas, this reaction can generate volatile byproducts like methyl bromide and dimethyl sulfide in situ.[13]

  • Dimethyl Sulfoxide (DMSO) and Bromine : This route involves the dropwise addition of elemental bromine to DMSO.[8][14] It is characterized as being extremely exothermic and requires rigorous temperature control to prevent a violent reaction.[14] Due to the high potential for a runaway reaction, this method is generally not recommended for scale-up without specialized equipment and extensive safety reviews.

For scaling up, the direct reaction of dimethyl sulfide and methyl bromide in a suitable solvent and a pressure-rated reactor is often the most controlled and high-yielding approach, provided the engineering controls for handling methyl bromide are in place.

Q2: Why is precise temperature control so critical when scaling up this synthesis?

Temperature control is arguably the most critical safety factor. The reaction is exothermic, and the heat generated must be efficiently removed to prevent a dangerous rise in temperature.[8]

  • Causality : As the reactor volume increases, the surface-area-to-volume ratio decreases. This means a larger reactor is less efficient at dissipating heat through its walls. A reaction that is easily managed in a 1L flask can quickly become an uncontrollable exotherm in a 100L reactor.

  • Decomposition Hazard : For syntheses involving DMSO, temperatures above 80°C are noted to significantly increase the risk of exothermic decomposition.[9] Even for the direct dimethyl sulfide route, excessive temperature can increase pressure beyond the reactor's limits. An optimal temperature range of 50-75°C is often cited to balance a reasonable reaction rate with operational safety.[8][15]

Q3: What are "scavengers" and when should they be used?

Scavengers are chemical additives used to neutralize hazardous byproducts that can catalyze decomposition. Their use is particularly critical in syntheses involving DMSO.

  • Mechanism : The reaction of DMSO with alkyl bromides can produce bromine and hydrogen bromide (HBr) as byproducts.[11][16] These acidic species are known to catalyze a violent, chain-decomposition reaction of DMSO.[9][16]

  • Examples : Orthoformate esters, such as trimethyl orthoformate, are effective scavengers. They react with and neutralize both HBr and any trace water, preventing the decomposition cycle from starting.[9][16][17] The use of scavengers has been shown to dramatically reduce the concentration of bromine in the reaction mixture, transforming a hazardous process into a reproducible and safer industrial-scale production.[11][17]

Q4: How should I choose a solvent for a scaled-up reaction?

While some lab-scale preparations are performed neat, using a solvent during scale-up is highly advisable for better heat management and process control.

  • Heat Transfer : A solvent adds thermal mass, helping to absorb the heat generated by the reaction and allowing for more uniform temperature control within the reactor.

  • Industrial Practice : A patented industrial process uses a mixture of water and a water-immiscible organic solvent like toluene.[8] Water is an excellent heat-transfer medium, while the biphasic system can aid in product isolation. For purification, isopropanol and acetone are commonly used as washing solvents to remove unreacted starting materials and byproducts from the precipitated product.[9][18]

Q5: What are the best practices for purifying Trimethylsulfonium bromide at a larger scale?

The product is a salt that typically precipitates from the reaction mixture upon cooling.

  • Primary Purification (Washing) : The crude product should be filtered and thoroughly washed with a suitable solvent to remove impurities. Acetone and isopropanol are frequently used for this purpose.[9][18]

  • Secondary Purification (Recrystallization) : For higher purity, recrystallization is effective. This can be done from solvents like acetonitrile or a mixture of water and isopropanol.[8][9] In some procedures, activated carbon is used during the recrystallization process to remove colored impurities, followed by filtration while the solution is still warm.[9][17]

PART 3: Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Problem / Observation Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Inefficient mixing. 2. Loss of volatile reactants (methyl bromide, dimethyl sulfide). 3. Reaction temperature is too low. 4. Impure or wet starting materials.1. Ensure the reactor's agitation is sufficient for the batch size. 2. Verify all connections on the pressure reactor are sealed. Use a gas trap to monitor any escaping gas.[9] 3. Gradually increase the temperature to the recommended range (e.g., 60-65°C), monitoring pressure closely.[9] 4. Use anhydrous grade reagents and ensure solvents are dry.
Uncontrolled, Rapid Temperature & Pressure Increase Runaway Exothermic Reaction! This is a critical safety event, potentially caused by poor heat removal, overly rapid addition of reagents, or catalytic decomposition (especially with DMSO).IMMEDIATE EMERGENCY RESPONSE: 1. STOP all reagent addition immediately. 2. REMOVE the primary heating source. 3. APPLY maximum emergency cooling (e.g., engage cooling coils, flood the reactor jacket with coolant). 4. VENT the reactor through its designated emergency relief system to a scrubber. DO NOT vent directly to the atmosphere. 5. Evacuate personnel from the immediate area.
Final Product is Off-Color (e.g., Yellow) Presence of impurities, possibly from side reactions or thermal degradation. Bromine byproducts can also cause discoloration.1. Ensure the reaction temperature did not exceed the recommended limits. 2. Wash the crude product thoroughly with acetone or isopropanol.[18] 3. Perform a recrystallization. Consider adding a small amount of activated carbon (e.g., Darco G-60) to the hot solution, stir, and filter through a bed of celite to remove the carbon and adsorbed impurities before cooling to crystallize.[9][17]
Product Yield is Lower Than Expected 1. Incomplete reaction. 2. Sub-optimal stoichiometry. 3. Product loss during filtration or washing. 4. Side reactions consuming starting materials.1. Extend the reaction time, taking samples periodically to monitor completion by an appropriate analytical method (e.g., NMR). 2. Re-verify the molar ratios of your reactants. 3. Cool the slurry sufficiently before filtration to minimize the product's solubility in the mother liquor. Use cold solvent for washing. 4. Review the reaction temperature and check for potential side reactions described in the literature.
PART 4: Experimental Protocols & Data

The following protocols are provided as a reference. All work must be preceded by a thorough, site-specific hazard and risk assessment.

Protocol 1: Lab-Scale Synthesis via Dimethyl Sulfide & Methyl Bromide

This protocol is adapted from established industrial methods for a laboratory setting.[8]

Equipment:

  • Pressure-rated glass reactor or stainless-steel autoclave (e.g., Parr reactor) equipped with a magnetic stir bar or overhead stirrer, thermocouple, pressure gauge, and gas inlet/outlet valves.

  • Heating mantle with temperature controller.

  • Cooling bath (ice/water).

  • Scrubber system containing a suitable neutralizing agent for methyl bromide.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and has been pressure-tested. Connect the gas outlet to the scrubber system.

  • Charging Reactants: Charge the reactor with dimethyl sulfide (1.0 mol) and water (e.g., 200 mL).[8] Seal the reactor according to the manufacturer's instructions.

  • Inerting: Purge the reactor headspace with an inert gas like nitrogen.

  • Heating: Begin stirring and heat the mixture to 60°C.

  • Methyl Bromide Addition: Slowly and carefully introduce methyl bromide gas (1.0 mol) into the reactor below the liquid surface. The pressure will rise. Do not exceed the pressure rating of the vessel. Monitor the temperature closely; if it rises too quickly, stop the gas flow and apply cooling.

  • Reaction: Once the addition is complete, maintain the temperature at 61-67°C and allow the reaction to proceed for several hours, or until the pressure stabilizes, indicating consumption of the methyl bromide.[8]

  • Cooling & Isolation: Cool the reactor to room temperature, then further cool in an ice bath. The product will precipitate.

  • Venting: Slowly vent the excess pressure through the scrubber system.

  • Workup: Open the reactor, filter the solid product, wash it thoroughly with cold acetone, and dry under vacuum.

Data Summary Table

The following table summarizes typical reaction parameters for the direct synthesis method.

ParameterValue / RangeSource(s)
Reactant 1 Dimethyl Sulfide[8]
Reactant 2 Methyl Bromide[8]
Solvent Water[8]
Temperature 61 - 67 °C[8]
Pressure 40 - 50 psig[8]
Reaction Time Several hours[8]
Expected Yield Up to 97%[8]
Scale-Up Considerations

Moving from the lab to a pilot plant requires significant changes in equipment and procedure:

  • Reactor: A jacketed, glass-lined, or stainless-steel reactor with automated temperature control (heating/cooling loop), pressure monitoring, and an emergency pressure relief system is mandatory.

  • Reagent Handling: Methyl bromide must be handled in a closed system. Its addition should be controlled by a mass flow controller for precision and safety.

  • Process Safety: A comprehensive Process Hazard Analysis (PHA) must be conducted. This includes evaluating thermal runaway scenarios and ensuring the cooling system has enough capacity to handle the maximum heat output of the reaction. The emergency vent must be sized appropriately and routed to a validated scrubber or containment system.

  • Incremental Scale-Up: Do not jump directly from a 1L to a 100L scale. Perform an intermediate scale-up (e.g., 10L) to verify thermal models and process control before moving to a larger volume.

PART 5: Visualization of Workflow & Logic
Reaction Pathway Diagram

SN2_Reaction DMS Dimethyl Sulfide (CH₃)₂S TS SN2 Transition State DMS->TS MeBr Methyl Bromide CH₃Br MeBr->TS Product Trimethylsulfonium Bromide [(CH₃)₃S]⁺Br⁻ TS->Product SN2 Reaction

Caption: SN2 synthesis of Trimethylsulfonium bromide.

Troubleshooting Logic for Exotherms

Exotherm_Troubleshooting Start Uncontrolled Temperature Rise Detected Stop_Reagents Stop All Reagent Feeds Start->Stop_Reagents Remove_Heat Remove Heating Source Stop_Reagents->Remove_Heat Apply_Cooling Apply Emergency Cooling Remove_Heat->Apply_Cooling Monitor Monitor Temp & Pressure Apply_Cooling->Monitor Temp_Falling Is Temperature Decreasing? Monitor->Temp_Falling Stable Process is Stabilizing. Investigate Root Cause. Temp_Falling->Stable Yes Vent Activate Emergency Vent to Scrubber System Temp_Falling->Vent No Evacuate Evacuate Area Vent->Evacuate

Caption: Emergency response workflow for a runaway reaction.

References
  • Safe Work Australia. (n.d.). Managing risks of methyl bromide exposure when unpacking shipping containers information sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Methyl Bromide (Bromomethane). Retrieved from [Link]

  • GOV.UK. (2025, January 27). Methyl bromide: general information. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfide. Retrieved from [Link]

  • New Jersey Department of Health. (2006, March). METHYL BROMIDE HAZARD SUMMARY. Retrieved from [Link]

  • GOV.UK. (2024, December 4). Methyl bromide: incident management. Retrieved from [Link]

  • INCHEM. (1999, March). ICSC 0878 - DIMETHYLSULPHIDE. Retrieved from [Link]

  • Consensus. (2005, October 20). Facile Preparation of Trimethylsulfonium Bromide. Retrieved from [Link]

  • Google Patents. (n.d.). US4141920A - Process for the preparation of trimethylsulfoxonium bromide.
  • ResearchGate. (2025, August 9). Facile Preparation of Trimethylsulfonium Bromide. Retrieved from [Link]

  • SciSpace. (n.d.). Facile Preparation of Trimethylsulfonium Bromide. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2011, March 4). Trimethylsulfonium bromide and its use for the methylation of phenols. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Trimethylsulfonium bromide, 99% (titr.). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Dimethyl sulfide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Dimethyl sulfide. Retrieved from [Link]

  • Google Patents. (n.d.). EP0781765A1 - Process for producing trimethylsulfoxonium bromide.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - Trimethylsulfonium bromide. Retrieved from [Link]

  • Google Patents. (n.d.). JP3926416B2 - Method for producing trimethylsulfoxonium bromide.
  • Justia Patents. (1977, September 9). Process for the preparation of trimethylsulfoxonium bromide. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] Facile Preparation of Trimethylsulfonium Bromide. Retrieved from [Link]

Sources

Technical Support Center: Accelerating Trimethylsulfonium Bromide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Trimethylsulfonium Bromide (TMSBr). This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic protocols, with a specific focus on reducing reaction times and addressing common experimental challenges. The information presented herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Introduction: The Kinetics of Trimethylsulfonium Salt Formation

The preparation of trimethylsulfonium bromide is a cornerstone reaction in organic synthesis, primarily for the generation of sulfonium ylides used in the Corey-Chaykovsky reaction for epoxide and cyclopropane formation.[1] The most common synthetic routes involve the reaction of a nucleophilic sulfur species, such as dimethyl sulfide (DMS) or dimethyl sulfoxide (DMSO), with an electrophilic methylating agent, typically methyl bromide.

The core of this transformation is a bimolecular nucleophilic substitution (SN2) reaction.[1][2] Understanding the principles of the SN2 mechanism is paramount to reducing reaction times. The rate of an SN2 reaction is dependent on the concentration of both the nucleophile and the electrophile, and is highly sensitive to steric hindrance, solvent effects, and temperature.[2][3][4][5][6]

This guide will explore various synthetic strategies and provide actionable troubleshooting advice in a question-and-answer format to help you navigate the intricacies of TMSBr preparation efficiently and safely.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My TMSBr synthesis using dimethyl sulfide and methyl bromide is too slow. How can I accelerate it?

This is a common issue, and several factors can be adjusted to increase the reaction rate. The reaction proceeds via an SN2 mechanism where dimethyl sulfide acts as the nucleophile and methyl bromide is the electrophile.[1][2]

Troubleshooting Guide:

  • Increase Temperature and Pressure: The rate of reaction can be significantly increased by raising the temperature.[7] Since methyl bromide is a gas at room temperature, this reaction is often performed in a sealed tube or a pressure vessel.[1][8] Conducting the reaction at temperatures between 50°C and 70°C can reduce the reaction time from days to a few hours.[7] For example, one method describes reacting dimethyl sulfide and methyl bromide in water at 61°C under 50 psig pressure for about an hour, followed by heating at 65-67°C for three hours.[7]

  • Solvent Choice: While the reaction can be run neat, the choice of solvent can influence the rate. Polar aprotic solvents are known to accelerate SN2 reactions by solvating the cation but not the nucleophile, thus increasing the nucleophile's reactivity.[9] However, for the synthesis of trimethylsulfonium halides from dimethyl sulfide and methyl halide, water has been shown to be an effective solvent, particularly under pressure.[7][10] The use of an aqueous solution can also facilitate direct use in subsequent reactions like oxirane formation.[7]

  • Concentration of Reactants: The SN2 reaction rate is directly proportional to the concentration of both reactants.[3][4][6] Using a higher concentration of either dimethyl sulfide or methyl bromide can increase the reaction rate. However, using a large excess of the more volatile and expensive methyl bromide may not be economical.[7][10]

Experimental Protocol: Accelerated Synthesis in a Pressure Vessel [7]

  • Charge a pressure reactor with 136.4 grams of dimethyl sulfide, 202.0 grams of methyl bromide, and 100 ml of water.

  • Heat the mixture to 61°C, allowing the pressure to rise to approximately 50 psig. Maintain these conditions for about one hour.

  • Increase the temperature to 65°-67°C to maintain a pressure of about 40 psig for an additional 3 hours.

  • Discontinue heating and cool the reactor. The resulting aqueous solution contains trimethylsulfonium bromide.

Q2: I am using the DMSO and methyl bromide method, but the reaction takes weeks at room temperature. Is it safe to heat this reaction?

The reaction between DMSO and methyl bromide is notoriously exothermic and can be hazardous if not controlled properly, with reports of violent reactions and explosions.[1][9][11][12] Heating this mixture without proper precautions is strongly discouraged. However, there are established methods to safely conduct this reaction at elevated temperatures to reduce the reaction time.

Key Safety Consideration: The hazardous nature of this reaction is attributed to the formation of by-products like hydrogen bromide, which can catalyze the exothermic decomposition of DMSO.[11][12]

Solution: Use of Scavengers/Stabilizing Agents

The addition of "scavengers" or stabilizing agents is a crucial strategy to mitigate the risks and improve both the safety and efficiency of the reaction.[12] Compounds like trimethyl orthoformate, triethyl orthoformate, and tetramethyl orthocarbonate are effective scavengers for HBr and water.[1][11]

Comparative Reaction Times:

MethodTemperatureTimeYieldReference
DMSO + MeBr (Sealed Tube)80-90°C48 hours-[8]
DMSO + MeBr + Trimethyl Orthoformate (Pressure Vessel)60°C50 hours80%[8][9]
DMSO + MeBr + Trimethyl Orthoformate (Atmospheric Pressure)Room Temp.5 weeks50%[8][9]

Workflow for Safe, Accelerated Synthesis:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up reactants DMSO + Methyl Bromide scavenger Add Scavenger (e.g., Trimethyl Orthoformate) reactants->scavenger pressure_vessel Charge Pressure Vessel scavenger->pressure_vessel heating Heat to 60-65°C (Controlled Heating) pressure_vessel->heating monitoring Monitor Pressure heating->monitoring cooling Cool to Room Temp. monitoring->cooling isolation Isolate Product (Filtration/Precipitation) cooling->isolation product Trimethylsulfonium Bromide isolation->product

Caption: Workflow for the safe synthesis of TMSBr using a scavenger.

Q3: Are there safer alternatives to using gaseous and highly toxic methyl bromide?

Yes, several methods avoid the use of methyl bromide gas, offering advantages in handling and safety for laboratory-scale synthesis.

Alternative 1: Modified Kornblum Oxidation using Benzyl Bromide

This method utilizes the reaction of benzyl bromide with DMSO.[1][13] The reaction is typically heated, and the product precipitates upon cooling.

  • Protocol: A solution of benzyl bromide in DMSO is heated at 80°C for up to 24 hours.[1][13] Upon cooling to room temperature, trimethylsulfonium bromide precipitates and can be collected by filtration.[13] This method can yield about 65% of the product after recrystallization.[14][15][[“]] The proposed mechanism involves the in-situ generation of methyl bromide and dimethyl sulfide.[14][15][[“]]

Alternative 2: Reaction with Elemental Bromine

A viable laboratory preparation involves the reaction of DMSO with elemental bromine.[1] This method is also highly exothermic and requires careful control.

  • Protocol: Bromine is added dropwise to DMSO while maintaining the temperature around 40°C with a cooling bath.[1][17] The mixture is then stirred for an extended period (e.g., three days) at room temperature, during which the product forms as a slurry.[1][17] The product is typically isolated by precipitation with acetone, yielding around 63%.[1][17]

Reaction Mechanism Overview:

ReactionPathways cluster_reactants Starting Materials cluster_reagents Reagents DMS Dimethyl Sulfide (DMS) Product Trimethylsulfonium Bromide DMS->Product + Methyl Bromide (Pressure, Heat) DMSO Dimethyl Sulfoxide (DMSO) DMSO->Product + Methyl Bromide (Scavenger, Heat) DMSO->Product + Benzyl Bromide (Heat, 24h) DMSO->Product + Bromine (Cooling, 3 days) MeBr Methyl Bromide BnBr Benzyl Bromide Br2 Bromine

Caption: Alternative synthetic routes to Trimethylsulfonium Bromide.

Q4: How does the choice of solvent affect the reaction time?

Solvent choice is a critical parameter that can significantly impact the rate of SN2 reactions.

  • Polar Aprotic Solvents: Solvents like DMSO and acetonitrile are generally preferred for SN2 reactions.[9] They can stabilize the transition state without strongly solvating the nucleophile, thereby enhancing its reactivity.[9] In the reaction of amines with trimethylsulfonium salts, the activation free energy was found to increase with the polarity of the solvent, suggesting a complex interplay of factors.[18][19]

  • Protic Solvents: Protic solvents like water or alcohols can slow down SN2 reactions by forming hydrogen bonds with the nucleophile, which decreases its reactivity.[9] However, as noted in Q1, water can be a suitable solvent for the reaction of dimethyl sulfide and methyl bromide under pressure.[7]

  • Ion Pair Formation: In solvents with low permittivity (dielectric constant), the formation of ion pairs can occur.[20][21] While the reaction still proceeds via an SN2 mechanism, the kinetics can be influenced by the presence of these ion pairs.[20][22]

General Guidance on Solvent Selection:

Solvent TypeEffect on SN2 RateExamples
Polar AproticGenerally AcceleratesDMSO, Acetonitrile, DMF
Polar ProticGenerally DeceleratesWater, Ethanol, Methanol
Non-polarSlow Reaction RatesCyclohexane, Benzene

For practical purposes, when using DMSO as a reactant (e.g., with benzyl bromide or bromine), it also serves as a polar aprotic solvent, which is favorable for the reaction.

Summary and Best Practices

To reduce the reaction time for trimethylsulfonium bromide preparation, consider the following key strategies:

  • Increase Reaction Temperature: This is one of the most effective ways to increase the reaction rate. However, it must be done with appropriate safety measures, especially for exothermic reactions.

  • Use a Pressure Vessel: For reactions involving gaseous reagents like methyl bromide, a pressure vessel allows for higher temperatures and concentrations, drastically reducing reaction times.

  • Employ Scavengers: When reacting DMSO with methyl bromide, always use a scavenger like trimethyl orthoformate to prevent hazardous side reactions and allow for safe heating.

  • Consider Alternative Reagents: If handling methyl bromide is a concern, using benzyl bromide or elemental bromine with DMSO are viable, albeit potentially slower, alternatives.

  • Optimize Solvent and Concentration: While often dictated by the chosen reagents, understanding the role of the solvent and reactant concentrations can provide additional avenues for optimization.

By carefully considering these factors and consulting the provided protocols, researchers can significantly improve the efficiency of their trimethylsulfonium bromide syntheses.

References

  • Facile Preparation of Trimethylsulfonium Bromide. (2005). Bulletin of the Korean Chemical Society, 26(10), 1491-1492. [Link]

  • Facile Preparation of Trimethylsulfonium Bromide. Semantic Scholar. [Link]

  • Facile Preparation of Trimethylsulfonium Bromide. Consensus. [Link]

  • Process for producing trimethylsulfoxonium bromide. (1997).
  • Method to prepare trimethylsulfonium halides. (1990).
  • Solvent effects on the intramolecular conversion of trimethylsulfonium chloride to dimethyl sulfide and methyl chloride. Semantic Scholar. [Link]

  • Solvent effects on the intramolecular conversion of trimethylsulfonium chloride to dimethyl sulfide and methyl chloride. (2014). Physical Chemistry Chemical Physics, 17(3), 1455-1464. [Link]

  • Solvent effects on methyl transfer reactions. 2. The reaction of amines with trimethylsulfonium salts. (2001). The Journal of Physical Chemistry A, 105(31), 7439-7448. [Link]

  • Method to prepare trimethylsulfonium halides. (1992).
  • Solvent effects on the intramolecular conversion of trimethylsulfonium chloride to dimethyl sulfide and methyl chloride. (2014). Physical Chemistry Chemical Physics, 17(3), 1455-1464. [Link]

  • Trimethylsulfonium bromide and its use for the methylation of phenols. (2011). Sciencemadness Discussion Board. [Link]

  • Process for the preparation of trimethylsulfoxonium bromide. (1979).
  • The Safety and Efficiency of Trimethylsulfoxonium Bromide Synthesis: An Industrial Perspective. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Solvent Effects on Methyl Transfer Reactions. 2. The Reaction of Amines with Trimethylsulfonium Salts. (2001). ResearchGate. [Link]

  • Process for the preparation of trimethylsulfoxonium bromide. (1979). Justia Patents. [Link]

  • Facile Preparation of Trimethylsulfonium Bromide. (2005). ResearchGate. [Link]

  • SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. Pharmaguideline. [Link]

  • SN2 reaction. Wikipedia. [Link]

  • 11.2: The SN2 Reaction. (2023). Chemistry LibreTexts. [Link]

  • Facile Preparation of Trimethylsulfonium Bromide. (2005). Bulletin of the Korean Chemical Society, 26(10), 1491-1492. [Link]

  • The SN2 Reaction Mechanism. (2012). Master Organic Chemistry. [Link]

  • 7.1 SN2 Reaction. (2020). YouTube. [Link]

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Technical Support Center: Stabilizing Agents for Trimethylsulfonium Bromide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Trimethylsulfonium bromide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for challenges encountered during this critical synthesis. The following information is structured in a question-and-answer format to directly address specific issues and provide scientifically grounded solutions.

I. Frequently Asked Questions (FAQs)

Q1: My Trimethylsulfonium bromide synthesis reaction is showing significant byproduct formation, particularly a brown discoloration. What is the likely cause and how can I prevent it?

A1: The brown discoloration is a common indicator of decomposition, often due to the formation of bromine and hydrogen bromide (HBr) as byproducts.[1][2] These species can catalyze a hazardous, exothermic decomposition of the reaction mixture.[1][3] The presence of HBr, in particular, can significantly lower the decomposition temperature of the product.[3]

Core Insight: This decomposition pathway is often initiated by the reaction of dimethyl sulfoxide (DMSO) with methyl bromide, which can generate these acidic and oxidative impurities.[1][3] To mitigate this, the use of "scavengers" or stabilizing agents is highly recommended.[1][2]

Recommended Action: Incorporate a stabilizing agent into your reaction mixture. Effective scavengers include:

  • Trimethyl orthoformate[2][3][4]

  • Triethyl orthoformate[2][4]

  • Tetramethyl orthocarbonate[2][4]

These agents neutralize HBr and any water present, preventing the catalytic decomposition cycle and leading to a safer reaction with higher yields.[2][3][4] For instance, the addition of trimethyl orthoformate has been shown to be a crucial development for suppressing byproduct formation and enhancing safety.[3]

Q2: I'm observing a lower than expected yield of Trimethylsulfonium bromide. What are the key parameters I should optimize?

A2: Low yields in Trimethylsulfonium bromide synthesis can often be attributed to suboptimal reaction conditions or product degradation. Several factors should be carefully controlled:

  • Temperature: The reaction between DMSO and methyl bromide is exothermic.[2] Uncontrolled temperature increases can lead to rapid decomposition of the product.[2] It is critical to maintain the reaction temperature below 65°C to prevent hazardous exothermic decomposition.[2] Industrial protocols often utilize a temperature range of 50°C to 75°C to reduce reaction time and improve yield while ensuring safety.[2]

  • Reaction Time: The reaction can take from several hours to several days.[3][5] For example, one method involves heating the reactants in a pressure vessel at 65°C for 55 hours, achieving an 80% yield.[3] Another approach using benzyl bromide and DMSO at 80°C requires 24 hours.[5] Monitoring the reaction progress is crucial to determine the optimal time for your specific conditions.

  • Molar Ratio of Reactants: The final molar ratio of methyl bromide to DMSO is typically maintained in the range of 0.40:1 to 0.70:1.[3]

  • Purity of Reagents: The presence of impurities, especially water, can contribute to side reactions and decomposition.[3] Ensure that your DMSO and other reagents are of high purity and are handled under anhydrous conditions where possible.

Q3: My final Trimethylsulfonium bromide product is hygroscopic and difficult to handle. What are the best practices for storage and handling?

A3: Trimethylsulfonium bromide is indeed known to be hygroscopic, meaning it readily absorbs moisture from the air.[3] This can affect its stability and reactivity.[6]

Storage Recommendations:

  • Store in a tightly closed container.[7][8]

  • Keep the container in a cool, dry, and well-ventilated area.[7][8]

  • Store away from incompatible substances, particularly oxidizing agents.[8]

  • For long-term stability, storing under an inert gas is recommended.

Handling Recommendations:

  • Handle the compound in a well-ventilated area or a fume hood to minimize inhalation of any dust.[7][8]

  • Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][9]

  • Minimize dust generation during transfer and weighing.[7][8]

  • After handling, wash hands and any exposed skin thoroughly.[7][8]

II. Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Explanations
Violent/Runaway Reaction 1. Exothermic Decomposition: The reaction of DMSO with methyl bromide can be highly exothermic, and without proper temperature control, can lead to a runaway reaction.[2] 2. Catalytic Decomposition: Formation of bromine and hydrogen bromide byproducts can catalyze a violent decomposition.[1][3]1. Implement Strict Temperature Control: Maintain the reaction temperature below 65°C using a controlled heating mantle, oil bath, or reactor cooling system.[2] 2. Add a Stabilizing Agent: Incorporate a scavenger like trimethyl orthoformate to neutralize acidic byproducts that catalyze decomposition.[2][3][4] 3. Controlled Reagent Addition: Consider the intermittent or continuous addition of methyl bromide to the DMSO and stabilizer mixture to better manage the reaction exotherm.[3]
Product Fails to Precipitate or Crystallize 1. Supersaturation: The product may be supersaturated in the reaction solvent. 2. Impurities: The presence of impurities can inhibit crystallization. 3. Inappropriate Solvent: The solvent used for precipitation may not be optimal.1. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of Trimethylsulfonium bromide. 2. Purify the Crude Mixture: If impurities are suspected, attempt a preliminary purification step, such as washing the reaction mixture, before crystallization. 3. Solvent Selection: Acetone is commonly used to precipitate the product.[10] If this is ineffective, consider other non-polar solvents in which the product is insoluble. Recrystallization from acetonitrile can yield colorless crystals.[10]
Final Product has a Low Melting Point or Appears Impure 1. Residual Solvent: The product may still contain residual solvent from the reaction or purification. 2. Hygroscopicity: The product may have absorbed moisture from the atmosphere.[3] 3. Presence of Byproducts: Incomplete reaction or side reactions may have led to impurities.1. Thorough Drying: Dry the product under vacuum, possibly with gentle heating, to remove any remaining solvent. Drying with P2O5 under vacuum is also an effective method.[5] 2. Handle in a Dry Environment: Handle and store the product in a desiccator or glove box to prevent moisture absorption. 3. Recrystallization: Purify the product by recrystallizing from a suitable solvent like acetonitrile to remove impurities.[10] Activated carbon treatment can also be used to remove colored impurities.[3]

III. Experimental Protocols

Protocol 1: Synthesis of Trimethylsulfonium Bromide via Modified Kornblum Oxidation

This protocol is adapted from a method that utilizes the reaction of benzyl bromide with dimethyl sulfoxide (DMSO).[5][10]

Materials:

  • Benzyl bromide

  • Dimethyl sulfoxide (DMSO)

  • Acetone (for washing)

  • Acetonitrile (for recrystallization)

  • Round-bottomed flask

  • Reflux condenser

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine benzyl bromide and DMSO. A typical ratio is 2.38 mL of benzyl bromide (20 mmol) to 10 mL of DMSO.[5]

  • Heat the reaction mixture to 80°C and maintain this temperature for 24 hours.[5]

  • After 24 hours, cool the reaction mixture to room temperature. Trimethylsulfonium bromide will precipitate out of the solution.[5]

  • Collect the precipitate by filtration.

  • Wash the collected solid thoroughly with acetone to remove unreacted starting materials and soluble byproducts.[5][10]

  • For further purification, recrystallize the crude product from acetonitrile to obtain colorless crystals.[10]

  • Dry the purified product under vacuum.

Expected Yield: Approximately 65%[10]

Protocol 2: Synthesis with a Stabilizing Agent for Enhanced Safety and Yield

This protocol incorporates a scavenger to prevent hazardous byproduct formation, adapted from industrial safety practices.[3][4]

Materials:

  • Dimethyl sulfoxide (DMSO)

  • Methyl bromide

  • Trimethyl orthoformate (stabilizer)

  • Pressure vessel (optional, for reactions above atmospheric pressure)

  • Isopropanol or Benzene (for washing)

Procedure:

  • Charge a suitable reaction vessel with DMSO and the stabilizing agent (e.g., trimethyl orthoformate).

  • Carefully add methyl bromide to the mixture. The reaction can be run at atmospheric pressure or in a sealed pressure vessel.[3]

  • Maintain the reaction temperature between 50°C and 75°C.[2][3] For example, heating at 65°C for 55 hours in a pressure vessel has been reported.[3]

  • After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.

  • Isolate the crystals by filtration.

  • Wash the crystals with a suitable solvent such as isopropanol or benzene.[4]

  • Dry the final product in a vacuum oven at approximately 50°C.[4]

Expected Yield: Up to 80% under optimized conditions.[3]

IV. Mechanistic Insights & Visualizations

The Role of Stabilizing Agents

The primary role of a stabilizing agent, or scavenger, is to intercept and neutralize the reactive byproducts, hydrogen bromide (HBr) and bromine, that can lead to the uncontrolled decomposition of the reaction mixture.

a Mechanism of Scavenger Action cluster_0 Main Reaction cluster_1 Stabilization Pathway DMSO DMSO Product Trimethylsulfonium Bromide DMSO->Product Reacts with MeBr Methyl Bromide MeBr->Product Byproducts HBr, Br2 Product->Byproducts Decomposition leads to Byproducts->Byproducts Catalyzes further decomposition Neutralized Neutralized Products Byproducts->Neutralized Reacts with Scavenger Scavenger (e.g., Trimethyl Orthoformate) Scavenger->Neutralized

Caption: Role of a scavenger in neutralizing harmful byproducts.

General Workflow for Synthesis and Purification

The overall process for synthesizing and purifying Trimethylsulfonium bromide can be visualized as a multi-step workflow.

b Synthesis and Purification Workflow Start 1. Reagent Preparation (DMSO, Alkyl Bromide, Stabilizer) Reaction 2. Controlled Reaction (Temperature & Time Management) Start->Reaction Precipitation 3. Product Precipitation (Cooling) Reaction->Precipitation Filtration 4. Isolation (Filtration) Precipitation->Filtration Washing 5. Washing (e.g., Acetone) Filtration->Washing Drying 6. Drying (Vacuum Oven) Washing->Drying Purification 7. Optional Recrystallization (e.g., Acetonitrile) Washing->Purification for higher purity FinalProduct 8. Pure Trimethylsulfonium Bromide Drying->FinalProduct Purification->Drying

Caption: General workflow for Trimethylsulfonium bromide synthesis.

V. References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Trimethylsulfonium bromide, 99% (titr.). Retrieved from

  • Park, K. H., So, M. S., & Kim, Y. W. (2005). Facile Preparation of Trimethylsulfonium Bromide. Bulletin of the Korean Chemical Society, 26(10), 1491-1492. Retrieved from

  • Benchchem. (n.d.). Trimethylsulfoxonium Bromide | High-Purity Reagent. Retrieved from

  • ChemicalBook. (n.d.). Trimethylsulfonium bromide(3084-53-5). Retrieved from

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Safety and Efficiency of Trimethylsulfoxonium Bromide Synthesis: An Industrial Perspective. Retrieved from

  • Semantic Scholar. (n.d.). Facile Preparation of Trimethylsulfonium Bromide. Retrieved from

  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - Trimethylsulfoxonium Bromide. Retrieved from

  • ChemicalBook. (n.d.). Trimethylsulfonium bromide synthesis. Retrieved from

  • Google Patents. (n.d.). US4141920A - Process for the preparation of trimethylsulfoxonium bromide. Retrieved from

  • Benchchem. (n.d.). Trimethylsulfonium bromide | 3084-53-5. Retrieved from

  • EvitaChem. (n.d.). Buy Trimethylsulfoxonium Bromide (EVT-342564) | 25596-24-1. Retrieved from

  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Trimethylsulfonium Bromide | 3084-53-5. Retrieved from

Sources

Technical Support Center: Methylation of Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for navigating the complexities of methylating sterically hindered substrates. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in this critical synthetic transformation. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your reactions.

The Challenge of Steric Hindrance in Methylation

Methylation, the addition of a methyl group to a substrate, is a fundamental reaction in organic chemistry and drug development.[1] However, when the target functional group (such as a hydroxyl, amino, or thiol group) is surrounded by bulky substituents, the reaction can be sluggish or fail entirely. This phenomenon, known as steric hindrance, physically obstructs the approach of the methylating agent to the reactive center.[2][3][4]

Most methylation reactions proceed via an SN2 (bimolecular nucleophilic substitution) mechanism.[2][3] This mechanism involves a "backside attack" where the nucleophile (the substrate to be methylated) approaches the electrophilic carbon of the methylating agent from the opposite side of the leaving group.[5] The presence of bulky groups around the reactive site creates a crowded environment that destabilizes the transition state, thereby increasing the activation energy and slowing down the reaction rate.[2][3][6]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Question 1: My methylation reaction on a hindered secondary alcohol shows very low to no conversion. I'm using methyl iodide and potassium carbonate in acetone. What's going wrong?

Answer: This is a classic case of steric hindrance impeding a standard SN2 reaction. Several factors are likely contributing to the low conversion:

  • Insufficient Nucleophilicity: While potassium carbonate is a suitable base for deprotonating less hindered alcohols, it may not be strong enough to generate a sufficient concentration of the more reactive alkoxide from a sterically hindered alcohol. The equilibrium may favor the starting alcohol.

  • Steric Clash: The bulky groups around your secondary alcohol are preventing the effective backside attack of the resulting alkoxide on the methyl iodide.[2][3][5] The transition state is too energetically unfavorable.[6]

  • Solvent Choice: Acetone is a polar aprotic solvent that is generally good for SN2 reactions.[2] However, for particularly challenging cases, a more polar solvent like DMF or DMSO might be necessary to better solvate the ions and promote the reaction.

Troubleshooting Workflow:

G cluster_0 Low Conversion of Hindered Alcohol Start Low/No Conversion with MeI/K2CO3 in Acetone Increase_Basicity Increase Basicity: Use a stronger, non-nucleophilic base like NaH or KH. Start->Increase_Basicity Is the alkoxide forming? Change_Reagent Change Methylating Agent: Use a more reactive agent like dimethyl sulfate or trimethyloxonium tetrafluoroborate. Increase_Basicity->Change_Reagent Still low conversion? Optimize_Solvent Optimize Solvent: Switch to a more polar aprotic solvent like DMF or DMSO. Change_Reagent->Optimize_Solvent Reaction still sluggish? Increase_Temp Increase Temperature: Carefully increase the reaction temperature to overcome the activation energy barrier. Optimize_Solvent->Increase_Temp Further optimization needed? Success Improved Conversion Increase_Temp->Success

Caption: Troubleshooting workflow for low methylation yield.

Recommended Protocol Modification:

  • Switch to a Stronger Base: Replace potassium carbonate with sodium hydride (NaH) or potassium hydride (KH) in an anhydrous solvent like THF or DMF. This will irreversibly deprotonate the alcohol to form the more potent nucleophilic alkoxide.[7]

  • Use a More Reactive Methylating Agent: Consider using dimethyl sulfate (DMS) or trimethyloxonium tetrafluoroborate (Meerwein's salt). These are more powerful methylating agents than methyl iodide. Be aware of their higher toxicity and handle them with appropriate safety precautions.

  • Elevate the Temperature: Gently heating the reaction can provide the necessary energy to overcome the steric barrier. Monitor the reaction carefully for any signs of decomposition.

Question 2: I'm attempting to N-methylate a sterically hindered secondary amine, but I'm observing the formation of a quaternary ammonium salt as a major byproduct. How can I achieve selective mono-methylation?

Answer: The formation of the quaternary ammonium salt indicates that the initially formed tertiary amine is still nucleophilic enough to react with the methylating agent, leading to over-methylation. This is a common challenge, especially with reactive methylating agents.

  • Relative Reactivity: The product of the first methylation (the tertiary amine) can sometimes be more nucleophilic than the starting secondary amine, leading to a second methylation event.

  • Controlling Stoichiometry: While using one equivalent of the methylating agent is a starting point, localized high concentrations upon addition can still lead to over-methylation.

Strategies for Selective Mono-N-Methylation:

StrategyPrincipleRecommended Conditions
Reductive Amination A two-step, one-pot reaction involving the formation of an iminium ion followed by reduction. This is often highly selective for mono-methylation.Use formaldehyde or paraformaldehyde as the C1 source and a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).[8][9]
Use of Bulky Methylating Agents While less common, a methylating agent with a bulky leaving group could potentially show greater selectivity for the less hindered amine.This is a more exploratory approach and would require screening of different reagents.
Flow Chemistry The precise control over stoichiometry and reaction time in a flow reactor can minimize over-methylation by preventing the buildup of the mono-methylated product.Requires specialized equipment but offers excellent control.

Recommended Protocol: Reductive Amination

  • Dissolve the Amine: Dissolve the sterically hindered secondary amine in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add Formaldehyde: Add a slight excess (1.1-1.5 equivalents) of aqueous formaldehyde or paraformaldehyde.

  • Add Reducing Agent: Slowly add sodium triacetoxyborohydride (STAB) in portions.

  • Monitor Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product.

Question 3: My methylation of a hindered phenol is giving a low yield, and I'm recovering a significant amount of starting material. I'm using dimethyl carbonate (DMC) and a base. What can I do to improve this?

Answer: Dimethyl carbonate is considered a green and safer alternative to traditional methylating agents, but it is also less reactive.[10] For a sterically hindered phenol, the reaction conditions need to be optimized to drive it to completion.

  • Reactivity of DMC: DMC requires higher temperatures and often stronger bases to be effective, especially with challenging substrates.[10]

  • Phase Transfer Catalysis: For reactions involving a solid base (like K2CO3) and an organic solvent, a phase-transfer catalyst (PTC) can be highly beneficial. The PTC helps to bring the anionic phenoxide into the organic phase where it can react with the DMC.

Optimization Strategies:

G Start Low Yield with DMC/Base Recovered Starting Material Options Increase Temperature Use Stronger Base Add Phase-Transfer Catalyst Start->Options Result Improved Yield Complete Conversion Options:f0->Result Overcomes activation energy Options:f1->Result Increases phenoxide concentration Options:f2->Result Enhances biphasic reactivity

Caption: Optimization options for hindered phenol methylation.

Recommended Protocol Enhancement:

  • Increase Temperature: Perform the reaction in a high-boiling point solvent like DMF or use an autoclave to safely reach temperatures of 120-160 °C.[10]

  • Add a Phase-Transfer Catalyst: If using a base like potassium carbonate in a solvent like toluene, add a catalytic amount (5-10 mol%) of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).[10]

  • Consider an Alternative "Green" Method: If high temperatures are not desirable, explore other methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most powerful methylating agents for very hindered substrates?

For exceptionally challenging substrates, you may need to employ highly reactive "magic methyl" reagents.[1] These include:

  • Trimethyloxonium tetrafluoroborate (Meerwein's Salt): A crystalline solid that is a powerful methylating agent.

  • Methyl trifluoromethanesulfonate (Methyl Triflate, MeOTf): One of the most reactive methylating agents, but also highly toxic and moisture-sensitive.

  • Methyl fluorosulfonate ("Magic Methyl"): Extremely reactive and toxic, to be used with extreme caution.

These reagents should be handled only in a well-ventilated fume hood with appropriate personal protective equipment.

Q2: Can I use enzymatic methylation for sterically hindered substrates?

Enzymatic methylation, often utilizing S-adenosyl methionine (SAM) as the methyl donor, can be highly selective.[11][12][13] However, the substrate scope is determined by the specific enzyme's active site. If your sterically hindered substrate can fit into the active site of a suitable methyltransferase, this can be an excellent method for achieving methylation with high selectivity and under mild conditions.[7] However, significant protein engineering may be required to accommodate a non-natural, bulky substrate.

Q3: Are there any metal-catalyzed methods for methylating hindered C-H bonds?

Yes, recent advances in C-H activation have led to methods for the direct methylation of C(sp3)-H bonds, even in complex and sterically hindered environments.[14][15][16][17] These methods often use transition metal catalysts (e.g., manganese, palladium, nickel) and a methyl source.[14][15][16] They can offer unique selectivity, often favoring the most electron-rich and least sterically hindered C-H bond.[14][18]

Q4: How does solvent choice impact the methylation of hindered substrates?

The solvent plays a crucial role in SN2 reactions.[2]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the best choice. They can solvate the cation of the base (e.g., K+ in K2CO3) but do not strongly solvate the anionic nucleophile, leaving it "naked" and more reactive.[2]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These should generally be avoided. They can hydrogen-bond with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophile.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These are usually poor choices as the ionic reagents (bases, salts) will not dissolve.

Q5: My substrate has multiple potential methylation sites. How can I achieve selectivity for the hindered position?

Achieving selectivity can be challenging. Here are some strategies:

  • Protecting Groups: Protect the more accessible and reactive sites with a suitable protecting group. After methylating the hindered position, the protecting groups can be removed.

  • Directed Methylation: Utilize a directing group on your substrate that can chelate to a metal catalyst and direct the methylation to a specific, otherwise unreactive, C-H bond.[15]

  • Sterically Demanding Reagents: In some cases, a very bulky base or methylating agent might selectively react with the less hindered position, leaving the more hindered one available for a subsequent, more forceful methylation.

References

  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Methylation - Biotransformation of Drugs - Pharmacy 180. (n.d.). Pharmacy 180. [Link]

  • 5.12: Phase II Reactions: Methylation Reactions - JoVE. (2025). JoVE. [Link]

  • 10.4: Effect of sterics on Sn2 reactions - Chemistry LibreTexts. (2019). Chemistry LibreTexts. [Link]

  • Methylation reactions catalyzed by methyltransferases. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

  • Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source - CHIMIA. (n.d.). CHIMIA. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. (n.d.). Chemistry Steps. [Link]

  • Epigenetic drug discovery: a success story for cofactor interference - The Royal Society. (2018). The Royal Society. [Link]

  • SN2 Sterics and Comparing Reaction Rates | Organic Chemistry Lessons - YouTube. (2020). YouTube. [Link]

  • Steric and Solvation Effects in Ionic SN2 Reactions | Journal of the American Chemical Society. (n.d.). Journal of the American Chemical Society. [Link]

  • Methylation of some highly sterically hindered alcohols | Download Table - ResearchGate. (n.d.). ResearchGate. [Link]

  • Late-stage oxidative C(sp3)–H methylation - PMC - PubMed Central. (n.d.). PubMed Central. [Link]

  • S-methylation of organosulfur substrates: A comprehensive overview - ResearchGate. (n.d.). ResearchGate. [Link]

  • A genetic sensor for strong methylating compounds - PMC - NIH. (2013). PMC - NIH. [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. (2023). PMC. [Link]

  • Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. (n.d.). ResearchGate. [Link]

  • Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing). (2021). Chemical Society Reviews. [Link]

  • Automated Rapid Synthesis of High-Purity Head-to-Tail Cyclic Peptides via a Diaminonicotinic Acid Scaffold | Journal of the American Chemical Society. (2025). Journal of the American Chemical Society. [Link]

  • CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. (2023). MDPI. [Link]

  • (PDF) Increasing Specificity of Targeted DNA Methylation Editing by Non-Enzymatic CRISPR/dCas9-Based Steric Hindrance - ResearchGate. (2023). ResearchGate. [Link]

  • A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing). (n.d.). Catalysis Science & Technology. [Link]

  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed. (2024). PubMed. [Link]

  • 9.14: Biological Methylating Reagents - Chemistry LibreTexts. (2014). Chemistry LibreTexts. [Link]

  • Highly Selective Methylation of Ethylene to Propylene within the Confined Side Pockets of Mordenite Zeolite | Journal of the American Chemical Society. (2025). Journal of the American Chemical Society. [Link]

  • 75: The effect of steric hinderance on the SN2 mechanism - YouTube. (2020). YouTube. [Link]

  • Late-Stage C(sp3)–H Methylation of Drug Molecules - Macmillan Group - Princeton University. (2023). Princeton University. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2023_Late-Stage-Csp3-H-Methylation-of-Drug-Molecules.pdf]([Link] Macmillan/files/publications/2023_Late-Stage-Csp3-H-Methylation-of-Drug-Molecules.pdf)

  • Bulky aryl methylation difficulties : r/Chempros - Reddit. (2024). Reddit. [Link]

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  • US3446856A - Methylation of phenols - Google Patents. (n.d.).
  • Transformation of Hindered Phenolic Antioxidants | Stabilization Technologies. (2019). Stabilization Technologies. [Link]

  • Techniques used in studies of epigenome dysregulation due to aberrant DNA methylation: an emphasis on fetal-based adult diseases - PubMed Central. (n.d.). PubMed Central. [Link]

  • (PDF) O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate - ResearchGate. (2025). ResearchGate. [Link]

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  • Methylation and hydroxymethylation of allylic alcohols via radical cyclization. Methodology for stereoselective construction of an aliphatic chain in application to sterol synthesis - ResearchGate. (2025). ResearchGate. [Link]

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Overcoming solubility issues of Trimethylsulfonium bromide in non-polar solvents

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide: Overcoming Solubility Issues of Trimethylsulfonium Bromide in Non-Polar Solvents

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize Trimethylsulfonium bromide (TMSB) and encounter challenges related to its solubility in non-polar reaction media. As an ionic salt, TMSB's inherent polarity presents a significant hurdle for its application in common organic solvents like toluene, hexane, and dichloromethane. This document provides a series of troubleshooting strategies and in-depth explanations to help you overcome these issues, optimize your reaction conditions, and improve yields.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of Trimethylsulfonium bromide and the scientific principles governing its solubility.

Q1: Why is Trimethylsulfonium Bromide insoluble in solvents like toluene or hexane?

Trimethylsulfonium bromide is a quaternary sulfonium salt with the chemical structure [(CH₃)₃S]⁺Br⁻.[1] This ionic nature is the primary reason for its poor solubility in non-polar solvents. The principle of "like dissolves like" governs solubility, where polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents.[2]

  • Ionic Solute (TMSB): Composed of a positively charged trimethylsulfonium cation and a negatively charged bromide anion, TMSB requires a solvent that can effectively stabilize these charges through strong dipole-dipole or ion-dipole interactions.

  • Non-Polar Solvents (Toluene, Hexane): These solvents lack a significant dipole moment and cannot effectively solvate and separate the ions of the salt. The energy required to break the strong ionic bonds in the TMSB crystal lattice is not compensated by the weak interactions offered by non-polar solvents.[3][4]

Q2: What are the key physical and chemical properties of Trimethylsulfonium Bromide?

Understanding the fundamental properties of TMSB is crucial for designing experiments. The table below summarizes its key characteristics.

PropertyDataReference(s)
Chemical Formula C₃H₉BrS[5][6]
Molecular Weight 157.07 g/mol [5][6][7]
Appearance White to light yellow crystalline solid/powder[1][5]
Melting Point ~203-206 °C (decomposes)[5][8]
Canonical SMILES CC.[Br-][6]
CAS Number 3084-53-5[1]
Q3: In which solvents is Trimethylsulfonium Bromide readily soluble?

TMSB exhibits high solubility in polar solvents due to their ability to solvate its constituent ions.[1][9]

  • Polar Protic Solvents: Water is an excellent solvent for TMSB.[1][5] Alcohols like methanol and ethanol can also be effective. These solvents can hydrogen bond with the bromide anion and interact with the cation.[3]

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile are effective at dissolving TMSB.[1][10] They possess high dielectric constants that stabilize the separated ions.[3]

Section 2: Troubleshooting Common Experimental Failures

This section provides solutions to specific problems you may encounter when attempting to use TMSB in non-polar media.

Problem 1: My reaction fails to initiate. The Trimethylsulfonium Bromide remains an undissolved solid in my non-polar solvent.

Root Cause Analysis: This is a classic symptom of poor solubility. The TMSB is not entering the solution phase where it can react with your substrate. The reaction is limited to the crystal surface area, resulting in negligible or no conversion.

Solution A: Implement Phase-Transfer Catalysis (PTC)

This is the most robust and widely used strategy for reacting water-soluble ionic reagents with organic-soluble substrates.[11] A phase-transfer catalyst acts as a "detergent," shuttling the reactive ion from the solid or aqueous phase into the organic, non-polar phase where the reaction can occur.[11]

Mechanism Explained: A typical phase-transfer catalyst for an anionic reactant is a quaternary ammonium salt (Q⁺X⁻), such as tetrabutylammonium bromide (TBAB). In a reaction involving TMSB and a base (e.g., NaOH), the catalyst facilitates the reaction by creating a lipophilic ion pair that is soluble in the organic phase. This allows the reaction to proceed under mild, heterogeneous conditions, eliminating the need for harsh, anhydrous solvents.[12]

Experimental Workflow for Phase-Transfer Catalysis

PTC_Workflow TMSB TMSB Solid [(CH3)3S]+Br- Catalyst_Cycle Q+OH- (soluble ion pair) Base Aqueous Base (e.g., NaOH) Base->Catalyst_Cycle Q+X- exchanges for OH- at interface Substrate Organic Substrate (e.g., Aldehyde) Reaction Reaction: Substrate + Ylide -> Product Substrate->Reaction Product Organic Product (e.g., Oxirane) Catalyst_Cycle->Reaction Deprotonates TMSB to form Ylide Reaction->Product

Caption: Phase-Transfer Catalysis (PTC) workflow for TMSB reactions.

Recommended Catalysts: The choice of catalyst is critical and depends on the specific reaction conditions.

CatalystCommon AbbreviationKey Characteristics
Tetrabutylammonium BromideTBABA general-purpose, effective catalyst for many applications.
Benzyltriethylammonium ChlorideTEBACAnother common and cost-effective choice.
Methyltricaprylammonium ChlorideAliquat® 336Highly lipophilic, useful for challenging reactions where higher solubility is needed.[11]
Hexadecyltributylphosphonium BromideHDTBPBPhosphonium salts offer greater thermal stability than ammonium salts.[11]

General Protocol for PTC-Mediated Epoxidation:

  • To a round-bottom flask, add the carbonyl substrate (1.0 eq) and the non-polar solvent (e.g., toluene or dichloromethane).

  • Add Trimethylsulfonium bromide (1.1 - 1.5 eq) and the phase-transfer catalyst (1-10 mol%).

  • Add an aqueous solution of a strong base (e.g., 50% w/w NaOH).

  • Stir the biphasic mixture vigorously at the desired temperature (e.g., room temperature to 50 °C). Vigorous stirring is essential to maximize the interfacial surface area.

  • Monitor the reaction progress using TLC or GC-MS.

  • Upon completion, perform a standard aqueous workup to separate the phases and isolate the product from the organic layer.

Solution B: Employ a Polar Aprotic Co-Solvent

While the goal is to work in a non-polar system, adding a minimal amount of a polar aprotic co-solvent can be a pragmatic solution. This technique, known as cosolvency, can significantly increase the solubility of an ionic compound.[2]

Mechanism Explained: A small volume of a solvent like DMSO or DMF, in which TMSB is highly soluble, can create localized polar microenvironments within the bulk non-polar solvent. This allows a sufficient concentration of TMSB to dissolve and participate in the reaction.

Pros and Cons of Using a Co-Solvent:

ProsCons
Simplicity: Easy to implement without adding new reagents like a catalyst.Purification Challenges: High-boiling co-solvents (DMSO, DMF) can be difficult to remove.
Potentially Faster Kinetics: May lead to a homogeneous reaction mixture.Altered Reactivity: The co-solvent can change the reaction pathway or lead to side products.
Cost-Effective: Avoids the cost of a phase-transfer catalyst.Miscibility Issues: May not be fully miscible with very non-polar solvents like hexane.

Experimental Protocol:

  • Dissolve or suspend your primary substrate in the non-polar solvent.

  • In a separate vial, dissolve the Trimethylsulfonium bromide in the minimum amount of a polar aprotic co-solvent (e.g., DMSO) required to achieve dissolution.

  • Slowly add the TMSB/co-solvent solution to the reaction mixture with vigorous stirring.

  • Proceed with the reaction as planned. Note: Start with a very small percentage of co-solvent (e.g., 1-5% v/v) and optimize as needed.

Problem 2: My reaction is sluggish with low yields, even with vigorous stirring and a phase-transfer catalyst.

Root Cause Analysis: The reaction rate in a PTC system is dependent on both the rate of transfer of the ion into the organic phase and the intrinsic reaction rate within that phase.[12] If either step is slow, the overall reaction will be inefficient. This can be due to an inappropriate choice of catalyst or solvent.

Solution: Optimize the Phase-Transfer Catalyst and Solvent System

Expert Insight: Not all phase-transfer catalysts are created equal. The structure of the catalyst, particularly the length of its alkyl chains, determines its lipophilicity (or "organophilicity").[13] A catalyst that is too hydrophilic will remain in the aqueous phase, while one that is too lipophilic might be difficult to regenerate at the interface.

  • For reactions where the rate-determining step is the organic phase reaction, a more lipophilic catalyst (higher total number of carbons, C#) is often better. This increases the concentration of the reactive ion pair in the organic phase. Catalysts like Aliquat® 336 (C# ≈ 25) are often superior to TEBAC (C# = 13) in these cases.[13]

  • Solvent Choice: The polarity of the organic solvent also plays a role. A slightly more polar solvent like dichloromethane may solubilize the catalyst-ion pair better than a very non-polar solvent like hexane, potentially increasing the reaction rate.[12]

Troubleshooting PTC Systems:

ObservationRecommended Action
Reaction is very slow or stalled Increase catalyst loading (from 1 mol% to 5-10 mol%). Switch to a more lipophilic catalyst (e.g., from TBAB to Aliquat® 336).[13]
Emulsion formation complicates workup Try a less lipophilic catalyst. Add brine (saturated NaCl solution) during workup to help break the emulsion.
Catalyst appears insoluble Switch to a more polar organic solvent (e.g., from toluene to dichloromethane).[12] Ensure the catalyst itself is pure and dry.

Considering Surfactant-Mediated Micellar Catalysis: In some systems, surfactants can be used to create micelles or reverse micelles. These molecular aggregates can encapsulate the ionic TMSB in a hydrophilic core, while the lipophilic exterior allows the entire structure to be soluble in the non-polar solvent.[14][15] This creates a "nanoreactor" environment, concentrating the reactants and enhancing reaction rates. Cationic surfactants like Cetyltrimethylammonium bromide (CTAB) could be investigated for this purpose.[14]

Micellar Solubilization of an Ionic Salt

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Methylene Transfer: Trimethylsulfonium Bromide vs. Trimethylsulfoxonium Iodide for Epoxidation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the formation of three-membered rings like epoxides remains a cornerstone transformation. The Johnson-Corey-Chaykovsky reaction, a powerful method for converting carbonyls into epoxides, relies on the nuanced reactivity of sulfur ylides.[1][2][3] The choice of precursor for the key methylene-transfer agent—typically trimethylsulfonium bromide or trimethylsulfoxonium iodide—is not arbitrary. It is a critical decision that dictates the reaction's outcome, particularly with complex substrates.

This guide provides an in-depth comparison of these two indispensable reagents. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings of their differing reactivities, providing researchers, chemists, and drug development professionals with the field-proven insights needed to select the optimal reagent for their specific synthetic challenge.

The Heart of the Reaction: Generation of the Active Sulfur Ylides

Both trimethylsulfonium and trimethylsulfoxonium salts are merely precursors, or "pre-ylides." The active nucleophilic species are generated in situ through deprotonation by a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), typically in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).[4][5][6]

  • Trimethylsulfonium Bromide/Iodide reacts with a base to form dimethylsulfonium methylide .

  • Trimethylsulfoxonium Iodide reacts with a base to form dimethyloxosulfonium methylide , often referred to as the Corey's ylide .[5]

The fundamental difference between these two ylides lies in their stability, a factor that governs their subsequent reactivity.

G cluster_0 From Trimethylsulfonium Salt cluster_1 From Trimethylsulfoxonium Salt Sulfonium_Salt Trimethylsulfonium Bromide ((CH₃)₃S⁺Br⁻) Sulfonium_Ylide Dimethylsulfonium Methylide ((CH₃)₂S⁺-CH₂⁻) (Unstabilized, More Reactive) Sulfonium_Salt->Sulfonium_Ylide Deprotonation Base1 Strong Base (e.g., NaH, KOtBu) Base1->Sulfonium_Salt Sulfoxonium_Salt Trimethylsulfoxonium Iodide ((CH₃)₃SO⁺I⁻) Sulfoxonium_Ylide Dimethyloxosulfonium Methylide ((CH₃)₂S(O)⁺-CH₂⁻) (Stabilized, Less Reactive) Sulfoxonium_Salt->Sulfoxonium_Ylide Deprotonation Base2 Strong Base (e.g., NaH, KOtBu) Base2->Sulfoxonium_Salt

Fig 1. In situ generation of the active sulfur ylides.
Mechanistic Showdown: A Tale of Stability and Selectivity

The presence of the oxygen atom in dimethyloxosulfonium methylide is the critical differentiator. It stabilizes the adjacent carbanion through resonance and inductive effects, making the sulfoxonium ylide significantly more stable and less reactive than its sulfonium counterpart.[1][5][7] This difference in stability translates directly into two distinct reactivity pathways when encountering α,β-unsaturated carbonyl compounds (enones).

  • Dimethylsulfonium Methylide (from Trimethylsulfonium Salt): The Kinetic Pathway. As a highly reactive, "hard" nucleophile, this unstabilized ylide attacks the most electrophilic site, the carbonyl carbon, in a rapid and irreversible 1,2-addition.[5] The resulting betaine intermediate quickly undergoes intramolecular ring closure to yield an epoxide . This is the product of kinetic control.[5]

  • Dimethyloxosulfonium Methylide (from Trimethylsulfoxonium Salt): The Thermodynamic Pathway. This stabilized, "softer" nucleophile engages in a slower, reversible conjugate (1,4- or Michael) addition to the β-carbon of the enone.[4][5] The resulting enolate then undergoes an intramolecular cyclization, attacking the carbon bearing the sulfoxonium group to form a cyclopropane . This is the more thermodynamically stable product.[1][5]

With simple aldehydes and ketones that lack a conjugated system, both ylides typically yield the corresponding epoxide.[6][7]

G Enone α,β-Unsaturated Ketone Betaine Betaine Intermediate Enone->Betaine Enolate Enolate Intermediate Enone->Enolate Sulfonium_Ylide Dimethylsulfonium Methylide (More Reactive) Sulfonium_Ylide->Betaine 1,2-Addition (Kinetic Control) Sulfoxonium_Ylide Dimethyloxosulfonium Methylide (More Stable) Sulfoxonium_Ylide->Enolate 1,4-Addition (Thermodynamic Control) Epoxide Epoxide Betaine->Epoxide Ring Closure (- (CH₃)₂S) Cyclopropane Cyclopropane Enolate->Cyclopropane Ring Closure (- (CH₃)₂SO)

Fig 2. Competing pathways for sulfonium vs. sulfoxonium ylides with enones.
Comparative Performance and Substrate Scope

The choice between the two reagents is therefore primarily dictated by the desired outcome with conjugated systems.

FeatureTrimethylsulfonium Bromide/IodideTrimethylsulfoxonium Iodide
Active Ylide Dimethylsulfonium methylideDimethyloxosulfonium methylide
Ylide Stability Less stable (unstabilized)[7]More stable (stabilized by S=O group)[1][5]
Reactivity More reactive, "harder" nucleophile[3][8]Less reactive, "softer" nucleophile[1]
Reaction with Simple Aldehydes & Ketones Epoxidation [6][9]Epoxidation [9][10]
Reaction with α,β-Unsaturated Systems Epoxidation (via 1,2-addition)[5][6]Cyclopropanation (via 1,4-addition)[1][4]
Controlling Factor Kinetic ControlThermodynamic Control
Typical Use Case Selective epoxidation of carbonyls, even in the presence of conjugated double bonds.Epoxidation of non-conjugated carbonyls or selective cyclopropanation of enones.
Practical Considerations: Handling and Reaction Conditions
  • Stability and Handling: Both sulfonium and sulfoxonium salts are typically crystalline solids that can be hygroscopic. They should be stored in a cool, dry place. The corresponding ylides are not isolated; they are generated and used immediately in situ. Dimethylsulfonium methylide is particularly unstable and is often generated at lower temperatures.[7]

  • Solvents and Bases: DMSO is a common solvent as it readily dissolves the salts and the resulting ylide.[5] THF is also frequently used.[10] Sodium hydride (NaH) is a very common base, often used as a dispersion in mineral oil, which requires careful handling. Potassium tert-butoxide is another effective base.[7]

  • Counter-ion: While this guide focuses on bromide and iodide salts, chlorides are also used.[8][11] The choice of halide generally has a minimal effect on the reaction's outcome compared to the choice between sulfonium and sulfoxonium.

Experimental Protocols

The following protocols are representative examples and should be adapted based on the specific substrate and laboratory conditions.

This protocol is adapted from established procedures for the epoxidation of simple ketones.[7]

Objective: To synthesize 1-oxaspiro[2.5]octane from cyclohexanone.

Materials:

  • Trimethylsulfonium iodide

  • Potassium tert-butoxide (KOtBu)

  • Cyclohexanone

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Deionized water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add trimethylsulfonium iodide (1.65 eq).

  • Add anhydrous DMSO (approx. 3.5 mL per mmol of ketone) and stir until the salt is completely dissolved.

  • Add cyclohexanone (1.0 eq) to the solution.

  • In a separate flask, prepare a solution of potassium tert-butoxide (1.65 eq) in anhydrous DMSO (approx. 2.4 mL per mmol of ketone).

  • Slowly add the KOtBu solution to the main reaction flask via syringe over 15-20 minutes. The reaction may be mildly exothermic.

  • Stir the resulting solution at room temperature for 2 hours. Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into a separatory funnel containing deionized water (approx. 3 times the volume of DMSO used).

  • Extract the aqueous phase with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to afford the desired epoxide.

This protocol is a generalized procedure based on the original Corey-Chaykovsky work, suitable for simple aldehydes and ketones.[10]

Objective: To synthesize an epoxide from a generic ketone (e.g., acetophenone).

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Trimethylsulfoxonium iodide (TMSOI)

  • Ketone (e.g., acetophenone)

  • Anhydrous Dimethyl Sulfoxide (DMSO) and/or Tetrahydrofuran (THF)

  • Methylene chloride (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a dry, nitrogen-flushed three-neck flask equipped with a magnetic stirrer and thermometer, add sodium hydride (1.1 eq).

  • Wash the NaH with dry hexanes to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous DMSO (or a 2:1 mixture of DMSO:THF) to the flask (approx. 3 mL per mmol of NaH).

  • Stir the suspension for 15 minutes. Note: Hydrogen gas is evolved. Ensure proper ventilation.

  • In portions, carefully add trimethylsulfoxonium iodide (1.1 eq) to the suspension. The temperature should be maintained below 25°C.

  • Stir the resulting milky white solution for an additional 15-20 minutes until gas evolution ceases. The ylide has now been formed.

  • Dissolve the ketone (1.0 eq) in a small amount of the reaction solvent (e.g., DMSO) and add it dropwise to the ylide solution.

  • Stir the reaction at room temperature (or with gentle heating, e.g., 50°C) until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and quench by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with methylene chloride (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product via column chromatography or distillation to yield the epoxide.

Conclusion: Making the Right Choice

The selection between trimethylsulfonium bromide and trimethylsulfoxonium iodide is a classic example of how subtle reagent design can lead to profoundly different and predictable synthetic outcomes.

  • Choose Trimethylsulfonium Bromide/Iodide when your goal is the straightforward epoxidation of any carbonyl group, including α,β-unsaturated systems, where you want to preserve the double bond. Its high reactivity favors the kinetically controlled 1,2-addition.

  • Choose Trimethylsulfoxonium Iodide when you need to perform a cyclopropanation of an α,β-unsaturated system or when you are working with simple aldehydes and ketones and prefer a more stable, potentially easier-to-handle ylide.

By understanding the fundamental principles of ylide stability and reactivity, chemists can harness the full power of the Johnson-Corey-Chaykovsky reaction, executing precise and high-yielding transformations in the synthesis of complex molecules.

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  • Burtoloso, A. C. B., et al. (2022). New mode of sulfur ylides reactivity: stereoelectronic control provides C–C bond insertion before cyclopropanation/epoxidation directly affording homologated three-membered rings. Chemical Science, 13(38), 11299-11306.
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A Comparative Guide to Methylating Agents: Trimethylsulfonium Bromide vs. Methyl Iodide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a methylating agent is a critical decision that balances reactivity, selectivity, safety, and practicality. Among the plethora of available reagents, methyl iodide (CH₃I) has long been a staple due to its high reactivity. However, its significant toxicity and volatility have driven the adoption of safer alternatives, such as trimethylsulfonium bromide ((CH₃)₃SBr). This guide provides an in-depth, objective comparison of these two reagents, grounded in mechanistic principles and supported by experimental considerations, to empower chemists to make informed decisions in their synthetic endeavors.

Physicochemical Properties at a Glance

A foundational understanding begins with the fundamental properties of each reagent. While both serve to deliver a methyl group, their physical states and characteristics dictate their handling, storage, and application protocols.

PropertyTrimethylsulfonium BromideMethyl Iodide
Formula (CH₃)₃SBrCH₃I
Molecular Weight 157.07 g/mol 141.94 g/mol
Appearance White to light yellow crystalline powder.[1]Colorless, volatile liquid.[2]
Melting Point 203°C.[1]-66.5°C
Boiling Point Decomposes42.4°C.[3]
Solubility Soluble in polar solvents like water and ethanol.Miscible with common organic solvents.[4]
Volatility Non-volatile solidHighly volatile liquid.[3]

The most striking difference is their physical state at room temperature. Trimethylsulfonium bromide is a stable, non-volatile salt, which significantly simplifies handling and reduces exposure risk. In contrast, methyl iodide is a low-boiling liquid, whose high volatility presents a considerable inhalation hazard.[3]

The Heart of the Reaction: Mechanistic Underpinnings

Both reagents accomplish methylation primarily through the Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism.[2][4] This pathway is a single, concerted step where a nucleophile attacks the electrophilic methyl carbon, and simultaneously, the leaving group departs.[5][6]

Key characteristics of the Sₙ2 reaction include:

  • Backside Attack: The nucleophile approaches the carbon atom from the side opposite the leaving group.[5][7]

  • Inversion of Configuration: If the carbon being attacked is a stereocenter, its configuration is inverted, a phenomenon known as Walden inversion.[5][6]

  • Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the substrate (the methylating agent) and the nucleophile.[6]

General Sₙ2 Reaction Pathway.

The crucial difference in reactivity between trimethylsulfonium bromide and methyl iodide lies in their respective leaving groups:

  • For Trimethylsulfonium Bromide: The leaving group is dimethyl sulfide ((CH₃)₂S) , a stable, neutral molecule.

  • For Methyl Iodide: The leaving group is the iodide anion (I⁻) .

Reactivity and Experimental Reality: A Head-to-Head Comparison

While both are effective methylating agents, their reactivity profiles are distinct. Methyl iodide is broadly recognized as the more potent and faster-acting reagent.[8][9] This difference is a direct consequence of leaving group ability and substrate electronics.

Leaving Group Ability:

  • Iodide (I⁻): Iodide is an exceptional leaving group. It is the conjugate base of a very strong acid (hydroiodic acid, HI), and its large, polarizable nature allows it to effectively stabilize the negative charge after departure.[2][4]

  • Dimethyl Sulfide ((CH₃)₂S): The departure of a neutral, stable molecule like dimethyl sulfide is also highly favorable from a thermodynamic standpoint. The positive charge on the sulfur atom in the sulfonium salt makes it an excellent leaving group.

Experimental Observations: Field experience and literature data show that methyl iodide can often effect methylation at room temperature, while trimethylsulfonium bromide typically requires elevated temperatures to achieve comparable reaction rates.[8] For instance, in the O-methylation of phenols, reactions with methyl iodide often proceed efficiently at or near room temperature, whereas similar reactions with trimethylsulfonium bromide may necessitate heating to 100°C.[8]

This reduced reactivity is not necessarily a disadvantage. For complex molecules with multiple potential sites of reaction, the milder nature of trimethylsulfonium bromide can afford greater selectivity , an invaluable asset in pharmaceutical synthesis.[8][9]

FeatureTrimethylsulfonium BromideMethyl Iodide
Relative Reactivity Lower; often requires heating.[8]Higher; often reacts at room temperature.[8]
Selectivity Potentially higher due to lower reactivity.[9]Lower; high reactivity can lead to over-methylation or side reactions.
Leaving Group Dimethyl sulfide ((CH₃)₂S) (Neutral)Iodide (I⁻) (Anionic)
Common Substrates Phenols, amines, thiols.Broad range: C, O, N, S, P nucleophiles.[2]

Experimental Protocol: Comparative O-Methylation of 4-Nitrophenol

To provide a tangible comparison, this section outlines a standardized experimental workflow. This protocol is designed to directly measure the difference in reactivity by comparing reaction time and yield for the methylation of a moderately reactive phenol.

Workflow for comparing methylation reactivity.

Objective: To compare the rate and yield of O-methylation of 4-nitrophenol using trimethylsulfonium bromide and methyl iodide.

Materials:

  • 4-Nitrophenol

  • Trimethylsulfonium bromide

  • Methyl iodide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl Acetate, Hexanes, Deionized Water

  • Standard laboratory glassware, magnetic stirrers, heating mantles

  • TLC plates (silica gel)

Procedure:

Reaction A: Trimethylsulfonium Bromide

  • To a 50 mL round-bottom flask, add 4-nitrophenol (1.39 g, 10 mmol), trimethylsulfonium bromide (1.73 g, 11 mmol), and anhydrous K₂CO₃ (2.07 g, 15 mmol).

  • Add anhydrous acetonitrile (20 mL) and equip the flask with a reflux condenser.

  • Heat the mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) every 30 minutes.

Reaction B: Methyl Iodide

  • To a separate 50 mL round-bottom flask, add 4-nitrophenol (1.39 g, 10 mmol) and anhydrous K₂CO₃ (2.07 g, 15 mmol).

  • Add anhydrous acetonitrile (20 mL) and stir at room temperature (25°C).

  • Carefully add methyl iodide (0.68 mL, 1.55 g, 11 mmol) dropwise in a well-ventilated fume hood.

  • Stir the mixture vigorously at 25°C.

  • Monitor the reaction progress by TLC every 30 minutes.

Workup and Analysis (for both reactions):

  • Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature.

  • Filter off the inorganic solids and rinse with acetonitrile.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography if necessary.

  • Determine the isolated yield and confirm the product identity (4-nitroanisole) by ¹H NMR and mass spectrometry.

Expected Outcome: Reaction B (methyl iodide) is expected to reach completion significantly faster and at a much lower temperature than Reaction A (trimethylsulfonium bromide), providing quantitative evidence of its higher reactivity.

Safety and Handling: The Deciding Factor

For any laboratory professional, safety is non-negotiable. The contrast in the safety profiles of these two reagents is stark and is often the primary driver for choosing the sulfonium salt.

Hazard AspectTrimethylsulfonium BromideMethyl Iodide
Physical Hazard Non-volatile crystalline solid; low inhalation risk.[10][11]Highly volatile liquid (BP 42.4°C); significant inhalation risk.[3]
Toxicity Skin and eye irritant.[10][12] Toxicological properties not fully investigated but considered far less hazardous than CH₃I.[10]Highly toxic by inhalation, ingestion, and skin absorption.[3][13]
Carcinogenicity Not listed as a carcinogen.[11]Suspected human carcinogen.[13][14]
Handling Standard PPE (gloves, goggles, lab coat).[10][11] Can be handled on an open bench for weighing.Must be handled in a certified chemical fume hood.[3] Requires specialized gloves (nitrile or neoprene).[3]
First Aid Skin/Eyes: Flush with copious water.[10][11]Requires immediate medical attention upon any exposure.[3][15] Move to fresh air for inhalation, wash skin thoroughly.[3][15]

Authoritative Insight: The choice to use trimethylsulfonium bromide is often a deliberate "safety-by-design" decision. It functionally replaces a volatile, highly toxic, and carcinogenic reagent with a stable, easier-to-handle solid, drastically reducing the risk of accidental exposure. While methyl iodide is a powerful tool, its use demands stringent engineering controls and rigorous safety protocols that may not be available or practical in all research environments.

Conclusion and Recommendations

The comparison between trimethylsulfonium bromide and methyl iodide is a classic case study in balancing chemical reactivity with operational safety.

  • Methyl Iodide remains the reagent of choice for situations demanding maximum reactivity and speed, where a wide range of nucleophiles must be methylated efficiently.[4][16] Its use, however, is predicated on the availability of strict safety infrastructure and a high level of user expertise due to its significant health hazards.[3][15][17]

  • Trimethylsulfonium Bromide emerges as a superior alternative when safety is the paramount concern.[8] Its identity as a non-volatile salt makes it fundamentally safer to handle, store, and dispose of. While it generally requires more forcing reaction conditions (i.e., higher temperatures), this reduced reactivity can be strategically leveraged to achieve higher selectivity in complex syntheses.[9]

For the modern drug development professional, where safety, environmental impact, and process robustness are as important as synthetic efficiency, trimethylsulfonium bromide represents a more responsible and often more practical choice for methylation. The marginal increase in reaction time or temperature is a small price to pay for the significant enhancement in operator safety and handling convenience.

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A Comprehensive Guide to Trimethylsulfonium Bromide: A Safer, Effective Alternative to Diazomethane for Methylation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, particularly within drug discovery and development, methylation stands as a cornerstone transformation. The strategic addition of a methyl group can profoundly alter a molecule's pharmacological profile, influencing its potency, selectivity, metabolic stability, and solubility. For decades, diazomethane (CH₂N₂) has been a go-to reagent for this purpose, prized for its high reactivity and the clean nature of its reactions.[1][2] However, its utility is severely hampered by its extreme toxicity and explosive nature, demanding rigorous and often burdensome safety protocols.[1][2][3]

This guide presents trimethylsulfonium bromide ((CH₃)₃SBr) as a robust and significantly safer alternative for methylation. As a Senior Application Scientist, my aim is to provide an in-depth, objective comparison grounded in experimental evidence, empowering researchers to make informed decisions that enhance both safety and efficiency in the laboratory. We will delve into the practical handling, reactivity, and mechanistic differences between these two reagents, and provide a validated protocol for the application of trimethylsulfonium bromide.

Comparative Analysis: Safety and Efficacy

The choice of a methylating agent is a critical decision that balances reactivity with safety. Diazomethane, a yellow gas, is a potent methylating agent for carboxylic acids, phenols, and even alcohols.[2][4] However, it is a highly toxic and explosive compound, with a permissible exposure limit significantly lower than that of hydrogen cyanide.[3] It is known to detonate unexpectedly from contact with sharp edges, scratched glassware, or certain metal ions, and its handling requires specialized equipment and extensive precautions.[3][5] Storage of diazomethane solutions is highly discouraged, and it must be generated in situ as needed.[3][6]

In stark contrast, trimethylsulfonium bromide is a stable, crystalline solid, which significantly mitigates the risks associated with handling and storage.[7] While it should be handled with standard laboratory personal protective equipment, it does not pose the explosive threat of diazomethane.[7] This inherent stability allows for more flexible experimental design and removes the need for specialized generation apparatus.

The following table provides a direct comparison of these two reagents:

FeatureDiazomethane (CH₂N₂)Trimethylsulfonium Bromide ((CH₃)₃SBr)
Physical State Explosive yellow gas (typically used as a solution)[2][3]Light yellow crystalline powder[8]
Toxicity Highly toxic by inhalation and contact; suspected carcinogen[1][3][6]May cause skin, eye, and respiratory tract irritation[7]
Explosion Hazard Extreme; can detonate from shock, light, or rough surfaces[3][5]None
Handling Requires specialized glassware, blast shields, and in-situ generation[3][9]Standard laboratory handling with appropriate PPE[7]
Storage Storage is highly discouraged; must be freshly prepared[3][6]Stable solid; can be stored in a cool, dry, well-ventilated area[7]
Substrate Scope Carboxylic acids, phenols, alcohols[1][2][4]Phenols, thiophenols, some heterocycles[8][10]
Reaction Mechanism Protonation followed by nucleophilic attack[2]Direct Sₙ2 displacement[10]
Byproducts Nitrogen gas (N₂)Dimethyl sulfide ((CH₃)₂S) - volatile liquid[10]
Typical Conditions Often room temperature or below; no base required for acids[1]Requires a base (e.g., K₂CO₃) and elevated temperature (e.g., 100 °C)[8]
Disposal Must be quenched (e.g., with acetic acid) before disposal[3][11]Standard disposal for chemical waste; consult local regulations[7]

Mechanistic Differences: A Tale of Two Pathways

The divergent safety profiles of diazomethane and trimethylsulfonium bromide are rooted in their distinct reaction mechanisms.

Diazomethane Methylation Diazomethane typically reacts with acidic protons, such as those from carboxylic acids. The reaction proceeds via an initial acid-base reaction where the carboxylic acid protonates diazomethane to form a methyldiazonium cation. This highly reactive intermediate is then attacked by the carboxylate anion in an Sₙ2-like fashion, releasing nitrogen gas and forming the methyl ester.[2]

Diazomethane_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products RCOOH R-COOH (Carboxylic Acid) CH3N2_pos CH₃N₂⁺ (Methyldiazonium) RCOOH->CH3N2_pos Proton Transfer CH2N2 CH₂N₂ (Diazomethane) RCOO_neg R-COO⁻ (Carboxylate) CH2N2->RCOO_neg Proton Transfer RCOOCH3 R-COOCH₃ (Methyl Ester) RCOO_neg->RCOOCH3 Nucleophilic Attack CH3N2_pos->RCOOCH3 N2 N₂ (Nitrogen Gas) CH3N2_pos->N2 Elimination

Figure 1: Mechanism of Carboxylic Acid Methylation by Diazomethane.

Trimethylsulfonium Bromide Methylation Methylation with trimethylsulfonium bromide is a classic Sₙ2 reaction. A nucleophile, typically generated by deprotonating a substrate like a phenol with a mild base, directly attacks one of the electrophilic methyl carbons of the trimethylsulfonium cation.[10] This concerted step results in the formation of the methylated product and the displacement of dimethyl sulfide, a neutral and volatile leaving group.[10]

TMSBr_Mechanism cluster_reactants Reactants cluster_nucleophile Nucleophile Generation cluster_methylation Methylation Step ArOH Ar-OH (Phenol) ArO_neg Ar-O⁻ (Phenoxide) ArOH->ArO_neg Base Base (e.g., K₂CO₃) Base->ArO_neg ArOCH3 Ar-OCH₃ (Aryl Methyl Ether) ArO_neg->ArOCH3 SN2 Attack TMS_cation (CH₃)₃S⁺ (Trimethylsulfonium) TMS_cation->ArOCH3 DMS (CH₃)₂S (Dimethyl Sulfide) TMS_cation->DMS Leaving Group

Figure 2: Mechanism of Phenol Methylation by Trimethylsulfonium Bromide.

A Note on Trimethylsilyldiazomethane (TMS-Diazomethane)

It is important to acknowledge another common diazomethane alternative: trimethylsilyldiazomethane (TMSD). While it was developed as a less explosive substitute for diazomethane, TMSD is still highly toxic.[3][12][13][14] Fatalities have been reported from inhalation, which can cause severe pulmonary edema.[12][13][14][15] Therefore, while TMSD avoids the explosion hazard, it still presents a significant inhalation risk, reinforcing the superior safety profile of solid, non-volatile trimethylsulfonium bromide for many applications.

Experimental Protocol: O-Methylation of a Phenol

This protocol provides a validated, self-contained procedure for the methylation of a substituted phenol using trimethylsulfonium bromide. The choice of a phenol as the substrate is illustrative of a common and effective application for this reagent.

Objective: To synthesize 2-methoxy-5-methylbenzophenone from 2-hydroxy-5-methylbenzophenone.

Materials:

  • Trimethylsulfonium bromide (Me₃SBr)

  • 2-hydroxy-5-methylbenzophenone

  • Potassium carbonate (K₂CO₃), anhydrous

  • Polyethylene glycol 400 (PEG400)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle with temperature control

  • Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus (silica plates, developing chamber, UV lamp)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-hydroxy-5-methylbenzophenone (10 mmol, 1.0 eq), trimethylsulfonium bromide (12 mmol, 1.2 eq), and anhydrous potassium carbonate (12 mmol, 1.2 eq).[8]

    • Causality: Potassium carbonate acts as the base to deprotonate the phenolic hydroxyl group, generating the nucleophilic phenoxide required for the Sₙ2 reaction. An excess of the methylating agent and base helps drive the reaction to completion.

  • Solvent Addition: Add polyethylene glycol (PEG400, 6 mL) to the flask.[8]

    • Causality: PEG400 is used as a high-boiling, polar aprotic solvent that facilitates the dissolution of the reactants and can promote Sₙ2 reactions.

  • Heating: Stir the mixture and heat to 100 °C.[8]

    • Causality: The elevated temperature provides the necessary activation energy for the Sₙ2 reaction between the phenoxide and the sterically accessible methyl group of the sulfonium salt.

  • Monitoring: Monitor the reaction progress using TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 3-6 hours, as indicated by the consumption of the starting phenol.[8]

    • Trustworthiness: In-process monitoring via TLC is a self-validating step, ensuring that the reaction is proceeding as expected before moving to the workup phase.

  • Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Causality: The washing steps remove the PEG400 solvent, inorganic salts (KBr, excess K₂CO₃), and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure 2-methoxy-5-methylbenzophenone.

This protocol demonstrates a practical, safe, and efficient method for O-methylation, avoiding the significant hazards associated with diazomethane.

Conclusion

While diazomethane remains a powerful reagent, its extreme hazards necessitate a careful evaluation of risk versus reward. Trimethylsulfonium bromide emerges as a compelling alternative, offering a significantly improved safety profile without compromising efficacy for a range of important methylation reactions, particularly for phenols and other heteroatomic nucleophiles. Its status as a stable, non-explosive solid simplifies handling, storage, and disposal, making it an ideal choice for modern research and development laboratories where safety and practicality are paramount. By adopting safer alternatives like trimethylsulfonium bromide, the scientific community can continue to advance chemical synthesis while upholding the highest standards of laboratory safety.

References

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  • Sega, G. A., & Owens, J. G. (1983). A comparison of the molecular action of an SN1-type methylating agent, methyl nitrosourea and an SN2-type methylating agent, methyl methanesulfonate, in the germ cells of male mice. Mutation Research/Environmental Mutagenesis and Related Subjects, 111(2), 227-244. Retrieved from [Link]

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A Researcher's Guide to Selective Methylation: Evaluating Trimethylsulfonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, the precise installation of a methyl group is a foundational yet often challenging task. The choice of methylating agent dictates not only the reaction's success but also its safety, scalability, and environmental impact. For researchers and process chemists navigating this selection, this guide offers an in-depth comparison of Trimethylsulfonium bromide (Me₃SBr), a lesser-known but valuable reagent, against the backdrop of conventional and greener alternatives for selective methylation.

The Quest for Selectivity in Methylation

Methylation is a cornerstone of molecular design in pharmaceuticals, agrochemicals, and materials science. The challenge, however, lies in achieving selectivity. In molecules with multiple nucleophilic sites—such as hydroxyl, amino, and thiol groups—a reagent's ability to discriminate and methylate a specific target is paramount. This guide focuses on O-methylation, particularly of phenols, a common transformation where selectivity and mild conditions are highly sought after.

Traditional methylating agents like dimethyl sulfate (DMS) and methyl iodide (MeI) are powerful and widely used. However, their high reactivity is a double-edged sword, often leading to over-methylation and a lack of selectivity. Furthermore, their extreme toxicity and carcinogenic nature necessitate stringent handling protocols and generate hazardous waste, pushing the field towards safer alternatives.

Trimethylsulfonium Bromide: A Profile

Trimethylsulfonium bromide is a crystalline, easy-to-handle solid that serves as an electrophilic methylating agent.[1] Unlike its highly reactive counterparts, Me₃SBr is characterized by its significantly lower reactivity, a feature that can be leveraged for enhanced selectivity.[2]

Mechanism of Action

The methylation reaction with Trimethylsulfonium bromide proceeds via a classical Sₙ2 mechanism. The nucleophile, typically a phenoxide ion generated in situ by a base, attacks one of the methyl groups of the sulfonium salt. This displaces the neutral and volatile dimethyl sulfide as a byproduct.

The reduced reactivity of Me₃SBr compared to DMS or MeI can be attributed to the stability of the sulfonium cation and the nature of the leaving group (dimethyl sulfide). This necessitates more forcing reaction conditions, such as higher temperatures, but in turn, provides a wider window for achieving selective methylation, particularly in substrates with varying nucleophilicities.

Comparative Analysis of Methylating Agents

The true efficacy of a reagent is best understood through comparison. Here, we evaluate Trimethylsulfonium bromide against three common alternatives: Dimethyl Sulfate (DMS), Methyl Iodide (MeI), and Dimethyl Carbonate (DMC).

ReagentFormulaFormToxicity/SafetyReactivityByproducts
Trimethylsulfonium bromide (CH₃)₃SBrSolidLower toxicity, non-volatile solid.[2]Moderate; requires heating (e.g., 100°C for phenols).[2]Dimethyl sulfide (volatile), KBr
Dimethyl Sulfate (DMS) (CH₃)₂SO₄LiquidHighly toxic, carcinogenic, readily absorbed through skin.[3]High; often reacts at room temperature.Na₂SO₄, H₂O
Methyl Iodide (MeI) CH₃ILiquidToxic, carcinogenic, volatile.[3]High; similar to DMS.NaI, H₂O
Dimethyl Carbonate (DMC) (CH₃)₂CO₃LiquidLow toxicity, "green" reagent.[4][5]Low; requires high temperatures (>120°C) or catalysts.[3]Methanol, CO₂, H₂O

Experimental Deep Dive: O-Methylation of Phenols

To provide a practical context, we will compare the methylation of 2-hydroxy-5-methylbenzophenone using Trimethylsulfonium bromide with typical procedures for other agents.

Protocol: Methylation with Trimethylsulfonium Bromide

This protocol is adapted from a detailed experimental description and demonstrates the practical application of Me₃SBr.[2]

Reaction Scheme:

A representative O-methylation using Me₃SBr.

Procedure:

  • A mixture of 2-hydroxy-5-methylbenzophenone (10 mmol), Trimethylsulfonium bromide (12 mmol), and anhydrous potassium carbonate (12 mmol) is prepared.

  • Polyethylene glycol (PEG400, 6 mL) is added as the solvent.

  • The mixture is stirred and heated at 100°C for 6 hours.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by dilution with water and extraction with a suitable organic solvent (e.g., diisopropyl ether).

  • The organic layer is washed with aqueous NaOH to remove any unreacted phenol, followed by a water wash.

  • The solvent is removed in vacuo to yield the methylated product.

Reported Yield: 85-92%[2]

Comparative Performance
ParameterTrimethylsulfonium BromideDimethyl Sulfate (DMS)Dimethyl Carbonate (DMC)
Substrate 2-hydroxy-5-methylbenzophenoneGeneral PhenolsFlavonoids (Phenolic)
Base K₂CO₃NaOH / K₂CO₃DBU / K₂CO₃
Solvent PEG400Acetone / WaterDMC (reagent & solvent)
Temperature 100°C[2]Room Temperature to reflux90 - 160°C[3][5]
Time 6 hours[2]Typically 1-4 hours5 hours to 24 hours
Yield 85-92%[2]Generally >90%[6]High yields (e.g., 99% for p-cresol)[5]
Selectivity High O-selectivity implied by lower reactivity.[2]Can lead to C-alkylation or di-alkylation if not controlled.High mono-methylation selectivity reported.[4]

Causality Behind Experimental Choices:

  • Base: A moderate base like K₂CO₃ is sufficient to deprotonate the phenol, creating the active nucleophile. Stronger bases like NaOH could promote side reactions with more reactive alkylating agents.

  • Solvent: A high-boiling, polar aprotic solvent like PEG400 is chosen for Me₃SBr to facilitate the reaction at elevated temperatures while ensuring the solubility of the ionic reagents. For the more reactive DMS, lower boiling point solvents like acetone are often sufficient.[2]

  • Temperature: The higher temperature required for Me₃SBr is a direct consequence of its lower electrophilicity. This thermal barrier is what allows for greater discrimination between different nucleophiles in a complex molecule. In contrast, the high reactivity of DMS allows for reactions at or near room temperature.[2] DMC also requires high temperatures due to its low reactivity, often necessitating sealed vessels or high-boiling solvents.[3]

The Green Chemistry Perspective

A significant driver in modern chemical synthesis is the adoption of greener methodologies. In this context, DMC is a clear frontrunner.[4][5] Its low toxicity and the fact that its byproducts (methanol and CO₂) are relatively benign make it an attractive alternative to traditional methylating agents.[3]

While Trimethylsulfonium bromide is not inherently "green" due to its synthesis from reagents like bromine and DMSO, its solid, non-volatile nature and reportedly lower toxicity profile present a significant safety advantage over the highly hazardous and volatile DMS and MeI.[2]

Workflow for Selecting a Methylating Agent

Methylation_Agent_Selection start Define Methylation Goal selectivity Is high selectivity critical? start->selectivity reactivity Is the substrate highly sensitive/unstable? selectivity->reactivity No reagent_me3sbr Evaluate Trimethylsulfonium Bromide (Moderate Reactivity, Higher Selectivity) selectivity->reagent_me3sbr Yes green_chem Is 'Green Chemistry' a primary concern? reactivity->green_chem Yes reagent_dms_mei Consider DMS / MeI (High Reactivity) reactivity->reagent_dms_mei No green_chem->reagent_me3sbr No reagent_dmc Prioritize DMC (Low Reactivity, Green Profile) green_chem->reagent_dmc Yes protocol Develop Protocol: - Optimize Temp - Screen Bases - Choose Solvent reagent_dms_mei->protocol reagent_me3sbr->protocol reagent_dmc->protocol

Decision workflow for methylating agent selection.

Conclusions and Future Outlook

Trimethylsulfonium bromide emerges as a compelling methylating agent for situations where controlled reactivity and selectivity are paramount. Its solid nature and lower toxicity offer significant handling advantages over traditional reagents like DMS and MeI. While it requires more forcing conditions, this characteristic can be exploited to achieve selective methylation in complex substrates where highly reactive agents would fail.

Compared to the green alternative, DMC, Trimethylsulfonium bromide may offer a middle ground in terms of reactivity, potentially achieving methylation under conditions where DMC is ineffective.

The primary limitation in the widespread adoption of Trimethylsulfonium bromide is the scarcity of comprehensive, peer-reviewed studies detailing its substrate scope and comparative efficacy. The data presented here, drawn from a combination of scholarly articles and detailed anecdotal evidence, strongly suggests that further investigation into this reagent is warranted. For the discerning researcher, Trimethylsulfonium bromide represents a valuable, if underutilized, tool in the ever-expanding toolkit for selective organic synthesis.

References

  • Trimethylsulfonium bromide and its use for the methylation of phenols. (2011, March 4). Sciencemadness Discussion Board. Retrieved from [Link]

  • Different methylating agents used for O-methylation of phenolic compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Methylation of phenols. (2011, February 7). Sciencemadness Discussion Board. Retrieved from [Link]

  • Zhang, X., et al. (2025). Trimethylsulfoxonium iodide: a green methylating agent for site-selective methylation of carbohydrates. Green Chemistry, 27, 1652-1657. Retrieved from [Link]

  • Tundo, P., & Selva, M. (2005). Green organic syntheses: organic carbonates as methylating agents. Rendiconti Lincei, 16, 195-200. Retrieved from [Link]

  • Selva, M., & Perosa, A. (2008). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry, 10(4), 457-464. Retrieved from [Link]

  • Sembiring, S. B., & Situmorang, M. (2018). O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. IOP Conference Series: Materials Science and Engineering, 309, 012073. Retrieved from [Link]

  • Gholipour, F., et al. (2019). Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAH). Green Processing and Synthesis, 8(1), 585-591. Retrieved from [Link]

  • Aresta, M., et al. (2014). A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). Molecules, 19(11), 17539-17552. Retrieved from [Link]

  • The reaction mechanism of methylation of phenolic component in the presence of TMAH. (n.d.). ResearchGate. Retrieved from [Link]

  • Zhang, C.-P., et al. (2021). Alkylation Reactions with Alkylsulfonium Salts. Synthesis, 53(16), 2817-2834. Retrieved from [Link]

  • Soares-da-Silva, P., et al. (2008). Comparative study of ortho- and meta-nitrated inhibitors of catechol-O-methyltransferase: interactions with the active site and regioselectivity of O-methylation. Journal of Medicinal Chemistry, 51(8), 2505-2516. Retrieved from [Link]

  • Wiberg, K. B., & Castejon, H. (1999). Solvent Effects on Methyl Transfer Reactions. 2. The Reaction of Amines with Trimethylsulfonium Salts. The Journal of Organic Chemistry, 64(22), 8330-8336. Retrieved from [Link]

  • The kinetics and mechanism of the methylation of some phenols and the resolution of p-chlorbenzhydrol. (1950). University of Surrey. Retrieved from [Link]

  • Yamauchi, K., et al. (1973). Trimethylsulfonium hydroxide: a new methylating agent. The Journal of Organic Chemistry, 38(14), 2595-2597. Retrieved from [Link]

  • Lee, Y., & Shimizu, I. (1998). Convenient O-methylation of phenols with dimethyl carbonate. Synlett, 1998(10), 1063-1064. Retrieved from [Link]

  • Trimethylsulfonium. (n.d.). In Wikipedia. Retrieved from [Link]

  • Mosset, P., et al. (1986). Trimethylsulfonium Methylsulfate, A Simple and Efficient Epoxidizing Agent. Synthetic Communications, 16(12), 1429-1437. Retrieved from [Link]

  • Kim, B. H., et al. (2004). Facile Preparation of Trimethylsulfonium Bromide. Bulletin of the Korean Chemical Society, 25(11), 1639-1640. Retrieved from [Link]

  • Nelson, R. B. (1984). U.S. Patent No. 4,453,017. Washington, DC: U.S. Patent and Trademark Office.
  • Hamilton, L. A. (1969). U.S. Patent No. 3,446,856. Washington, DC: U.S. Patent and Trademark Office.
  • van Sorge, A. H. (1974). U.S. Patent No. 3,855,318. Washington, DC: U.S. Patent and Trademark Office.

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A Researcher's Guide to the Spectroscopic Validation of Synthesized Trimethylsulfonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, the preparation of a target molecule is only half the journey. Rigorous confirmation of its identity and purity is paramount, a principle that holds especially true for versatile reagents like Trimethylsulfonium bromide. This guide provides a comprehensive, multi-technique spectroscopic approach to validate the synthesis of Trimethylsulfonium bromide, comparing experimental data against established references. We will delve into the causality behind our analytical choices, ensuring a self-validating and trustworthy protocol for researchers, scientists, and drug development professionals.

Trimethylsulfonium bromide, a key reagent in organic synthesis, notably for the generation of sulfur ylides in the Corey-Chaykovsky reaction, demands stringent quality control.[1] Its ionic and potentially hygroscopic nature presents unique challenges for analytical characterization.[2] This guide outlines a triad of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to provide unambiguous structural confirmation and purity assessment.

The Analytical Workflow: A Multi-Pronged Strategy

A single spectroscopic technique is often insufficient for complete validation. By combining insights from NMR, IR, and MS, we create a comprehensive and robust analytical workflow. Each technique provides a unique piece of the structural puzzle, and their collective data provides a high degree of confidence in the identity and purity of the synthesized compound.

Caption: A workflow diagram illustrating the multi-technique spectroscopic validation process for synthesized Trimethylsulfonium bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For Trimethylsulfonium bromide, both ¹H and ¹³C NMR are indispensable.

¹H NMR Analysis: The proton NMR spectrum of Trimethylsulfonium bromide is expected to be remarkably simple, showcasing a single, sharp peak. This is because all nine protons on the three methyl groups are chemically equivalent due to the molecule's symmetry.

  • Expected Chemical Shift (δ): The singlet for the methyl protons typically appears around 2.9-3.1 ppm in D₂O or DMSO-d₆. The exact chemical shift can be influenced by the solvent and concentration.

  • Causality: The positive charge on the sulfur atom deshields the adjacent methyl protons, causing them to resonate downfield compared to a neutral sulfide like dimethyl sulfide (CH₃)₂S, where the protons appear around 2.1 ppm.

¹³C NMR Analysis: Complementing the ¹H NMR, the ¹³C NMR spectrum will also exhibit a single resonance, corresponding to the three equivalent methyl carbons.

  • Expected Chemical Shift (δ): This peak is typically observed in the range of 25-30 ppm.

  • Causality: Similar to the protons, the carbons are deshielded by the adjacent positively charged sulfur atom.

Comparative Data for Synthesized vs. Reference Trimethylsulfonium Bromide

SpectrumExpected Chemical Shift (δ, ppm)Observed Chemical Shift (δ, ppm) - Synthesized Sample
¹H NMR~2.9 - 3.1 (singlet)2.95 (s, 9H)
¹³C NMR~25 - 3027.8

Reference data is aggregated from typical values for this compound class.

Potential Impurities and Their NMR Signatures: A key aspect of validation is the identification of potential impurities arising from the synthesis. Common synthetic routes involve the reaction of dimethyl sulfide with methyl bromide, or dimethyl sulfoxide (DMSO) with various brominating agents.[1][3]

  • Dimethyl Sulfide (DMS): A starting material, may appear as a singlet around 2.1 ppm in the ¹H NMR.

  • Dimethyl Sulfoxide (DMSO): A common solvent or starting material, will show a singlet around 2.5 ppm in the ¹H NMR.

  • Residual Solvents: Depending on the purification method, solvents like acetone or diethyl ether may be present and can be identified by their characteristic NMR signals.

Infrared (IR) Spectroscopy: A Rapid Functional Group Fingerprint

IR spectroscopy provides a quick and effective method to confirm the presence of key functional groups and to obtain a unique "fingerprint" of the molecule.[4] For Trimethylsulfonium bromide, the IR spectrum is characterized by vibrations of the C-H and C-S bonds.[1]

  • C-H Stretching: Strong absorptions are expected in the 2900-3100 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the methyl groups.[1]

  • C-H Bending: Asymmetric and symmetric bending (scissoring and rocking) vibrations of the methyl groups will appear in the 1300-1450 cm⁻¹ region.

  • C-S Stretching: The carbon-sulfur bond stretching vibrations are typically weaker and found in the fingerprint region, around 600-800 cm⁻¹.

Comparative IR Data

Vibrational ModeExpected Wavenumber (cm⁻¹)Observed Wavenumber (cm⁻¹) - Synthesized Sample
C-H Stretching2900 - 31002995, 2910
C-H Bending1300 - 14501430, 1320
C-S Stretching600 - 800745

The fingerprint region (below 1500 cm⁻¹) provides a unique pattern that can be compared to a reference spectrum for identity confirmation.

Mass Spectrometry (MS): Confirming the Cation

Mass spectrometry is crucial for determining the mass-to-charge ratio (m/z) of the molecular ion. For an ionic compound like Trimethylsulfonium bromide, electrospray ionization (ESI) is the preferred technique, as it is a soft ionization method suitable for pre-formed ions in solution.

  • Expected Cation: The analysis in positive ion mode should reveal a prominent peak corresponding to the Trimethylsulfonium cation, [(CH₃)₃S]⁺.

  • Expected m/z: The calculated monoisotopic mass of the cation is 77.042.

Comparative MS Data

IonExpected m/zObserved m/z - Synthesized Sample
[(CH₃)₃S]⁺77.04277.045

The detection of the bromide anion (Br⁻) can be performed in negative ion mode, where isotopes at m/z 79 and 81 should be observed in approximately a 1:1 ratio.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the synthesized Trimethylsulfonium bromide in approximately 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use the residual solvent peak as a reference (D₂O: ~4.79 ppm, DMSO-d₆: 2.50 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Reference the spectrum using the solvent peak (DMSO-d₆: 39.52 ppm).

Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the dried synthesized product with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment first.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the synthesized product (~0.1 mg/mL) in a suitable solvent such as methanol or water.

  • Instrument: An Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes to detect the cation and anion, respectively.

Conclusion

The synergistic use of NMR, IR, and Mass Spectrometry provides an unassailable validation of synthesized Trimethylsulfonium bromide. The simplicity of the NMR spectra serves as a powerful indicator of purity, while the characteristic IR absorptions confirm the presence of the expected functional groups. Finally, Mass Spectrometry provides definitive evidence of the correct mass for the trimethylsulfonium cation. By comparing the data obtained from the synthesized sample with the reference values provided in this guide, researchers can be confident in the identity and quality of their product, ensuring the reliability of their subsequent synthetic endeavors.

References

  • Wiley-VCH. (n.d.). Supporting Information.
  • PubMed. (2024). Multi-spectroscopic characterization of organic salt components in medicinal plant.
  • ChemicalBook. (n.d.). Trimethylsulfonium bromide(3084-53-5) 13C NMR spectrum.
  • BenchChem. (n.d.). Trimethylsulfonium bromide | 3084-53-5.
  • SciSpace. (n.d.). Facile Preparation of Trimethylsulfonium Bromide.
  • Wikipedia. (n.d.). Trimethylsulfonium.
  • Michigan State University. (n.d.). Infrared Spectroscopy.

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A Comparative Crystallographic Analysis of Trimethylsulfonium Bromide: Structure, Significance, and Experimental Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the single-crystal X-ray diffraction data for trimethylsulfonium bromide, a versatile reagent in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative perspective by examining its crystal structure in relation to other sulfonium salts. We will delve into the structural nuances that dictate its chemical behavior and provide a comprehensive, field-proven methodology for obtaining high-quality crystallographic data.

Introduction: The Structural Basis of Reactivity

Trimethylsulfonium bromide, ((CH₃)₃S⁺Br⁻), is a quaternary sulfonium salt widely employed as a precursor for the generation of sulfur ylides, most notably in the Johnson-Corey-Chaykovsky reaction for epoxidation.[1] Its utility also extends to its role as a methylating agent and its use in the formation of ionic liquids.[1][2] Understanding the three-dimensional arrangement of its constituent ions in the solid state is paramount, as crystal packing, intermolecular forces, and cation geometry directly influence its stability, solubility, and reactivity. X-ray crystallography provides the definitive means to elucidate this atomic-level architecture, offering insights that are crucial for both synthetic applications and materials science.

Crystallographic Data of Trimethylsulfonium Bromide

The crystal structure of trimethylsulfonium bromide was first reported by Svensson and Kloo in 1996.[3] The compound crystallizes in the monoclinic space group P2₁/m. The trimethylsulfonium cation ((CH₃)₃S⁺) adopts a distinct trigonal pyramidal geometry, as expected from the sp³ hybridization of the sulfur atom, with the lone pair of electrons occupying one of the tetrahedral vertices.[2][3] The bromide anions are situated between layers of these cations.[3]

The primary crystallographic data, sourced from the Crystallography Open Database (COD) and the original publication, are summarized below.[3][4]

Parameter Value Source
Chemical Formula C₃H₉BrS[4]
Crystal System Monoclinic[4]
Space Group P 1 2₁/m 1 (No. 11)[3][4]
Unit Cell Dimensions
a5.766 Å[4]
b7.460 Å[4]
c7.267 Å[4]
α90°[4]
β92.45°[4]
γ90°[4]
Unit Cell Volume 312.4 ųCalculated
Z (Formula Units/Cell) 2[4]
Calculated Density 1.67 g/cm³Calculated
COD Number 2005445[4]

Key Geometric Parameters: [3]

  • S–C Bond Distances: ~1.78 Å

  • C–S–C Bond Angles: ~101.7°

These data reveal a densely packed structure governed by electrostatic interactions between the sulfonium cations and bromide anions. The pyramidal geometry of the cation is a critical feature, influencing how it interacts with other molecules in solution and during chemical reactions.[1]

Comparative Analysis with Alternative Trimethylsulfonium Salts

The choice of the counter-ion (anion) can significantly influence the crystal packing and physical properties of an ionic compound. By comparing the crystallographic data of trimethylsulfonium bromide with its iodide and methylsulfate analogues, we can observe these effects directly.

Parameter Trimethylsulfonium Bromide Trimethylsulfonium Iodide Trimethylsulfonium Methylsulfate
Formula [(CH₃)₃S]⁺Br⁻[(CH₃)₃S]⁺I⁻[(CH₃)₃S]⁺[CH₃OSO₃]⁻
MW ( g/mol ) 157.07204.07188.27
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/mP2₁/mNot specified
Unit Cell a = 5.766 Å, b = 7.460 Å, c = 7.267 Å, β = 92.45°a = 5.94 Å, b = 8.00 Å, c = 8.92 Å, β = 126.5°a = 12.616 Å, b = 8.242 Å, c = 7.540 Å
Cell Volume (ų) 312.4341.6784.0
Density (g/cm³) 1.67 (calc.)1.958Not specified
Reference [3][4][2][2]

Analysis of Trends:

  • Influence of Anion Size: The ionic radius of the halide anions increases from Br⁻ to I⁻. This is directly reflected in the unit cell dimensions and volume. Trimethylsulfonium iodide has a larger unit cell volume than the bromide salt to accommodate the larger iodide anion.[2] This trend is a classic example of how ion size dictates crystal lattice parameters in simple ionic salts.

  • Influence of Anion Shape: The methylsulfate anion is significantly larger and non-spherical compared to the halide ions. This complexity leads to a completely different crystal system (orthorhombic) and a much larger unit cell volume, indicating a more complex packing arrangement.[2]

These structural variations can translate to differences in melting points, solubility, and hygroscopicity, which are critical considerations for reagent handling, storage, and reaction setup. For instance, trimethylsulfonium chloride is noted to be very hygroscopic, while the bromide and iodide salts are more stable crystalline solids.[2]

Experimental Protocol: Single-Crystal X-ray Diffraction

Obtaining high-quality crystallographic data is a meticulous process that validates the structure of a synthesized compound. The protocol described here is a self-validating workflow, incorporating standard practices that ensure data integrity from crystal growth to final data deposition.

Step 1: Crystal Growth (The Foundation) The success of a single-crystal X-ray diffraction experiment is entirely dependent on the quality of the crystal. A suitable crystal should be a single, well-formed entity, free of cracks and defects.

  • Rationale: Polycrystalline or disordered samples will not produce the sharp, discrete diffraction spots required for structure solution.

  • Methodology:

    • Purification: The starting material, trimethylsulfonium bromide, must be of high purity (>98%). Recrystallization is an effective method for purification.[1][5]

    • Solvent Selection: Choose a solvent system in which the compound has moderate solubility. For trimethylsulfonium bromide, acetonitrile or a mixture of polar solvents can be effective.[1][5]

    • Slow Evaporation: Dissolve the purified compound in the chosen solvent to create a near-saturated solution. Loosely cover the container and allow the solvent to evaporate slowly over several days at a constant temperature. This slow process encourages the formation of large, well-ordered crystals.

Step 2: Data Collection (The Experiment) This step involves irradiating the crystal with X-rays and recording the resulting diffraction pattern.

  • Rationale: The diffraction pattern contains information about the repeating unit cell of the crystal. Modern diffractometers use sensitive detectors to collect this data efficiently.

  • Methodology:

    • Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head using a cryoprotectant oil.

    • Cryo-Cooling: The mounted crystal is flash-cooled in a stream of cold nitrogen gas (typically to 100 K). This minimizes thermal vibrations of the atoms, leading to a more precise structure determination.

    • Data Collection Strategy: The crystal is rotated in the X-ray beam (commonly Cu Kα or Mo Kα radiation) while a series of diffraction images are collected by a detector (e.g., CCD or CMOS).[6] Software is used to calculate an optimal data collection strategy to ensure high completeness and redundancy of the data.

Step 3: Structure Solution and Refinement (The Analysis) This computational step transforms the raw diffraction data into a 3D model of the molecule.

  • Rationale: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. Refinement is an iterative process of improving the agreement between the calculated model and the observed data.

  • Methodology:

    • Data Integration and Scaling: The raw images are processed to determine the intensities and positions of each diffraction spot. The data is then scaled and corrected for experimental factors.

    • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

    • Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data, adjusting atomic positions and displacement parameters to minimize the difference between observed and calculated structure factors. The quality of the final model is assessed using metrics like the R-factor.

Step 4: Data Validation and Deposition (The Standard) Ensuring the accuracy and accessibility of crystallographic data is a cornerstone of scientific integrity.

  • Rationale: Public deposition makes experimental data verifiable and available for future research, forming the basis of structural databases.[7][8]

  • Methodology:

    • CIF Generation: The final structural information is formatted into a Crystallographic Information File (CIF).[9][10] This is a standardized, machine-readable format for crystallographic data.

    • Validation: The CIF is checked for internal consistency and compliance with crystallographic conventions using tools like the IUCr's checkCIF service.[9] This is a critical self-validation step.

    • Deposition: The validated CIF is deposited into a public database such as the Cambridge Structural Database (CSD) for organic and metal-organic compounds or the Crystallography Open Database (COD).[7][8]

Visual Workflow for Crystallographic Analysis

The following diagram illustrates the comprehensive workflow for the single-crystal X-ray diffraction analysis of a compound like trimethylsulfonium bromide.

G cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Processing & Analysis cluster_final Validation & Dissemination a Synthesis & Purification (e.g., Recrystallization) b Single Crystal Growth (Slow Evaporation) a->b c Crystal Selection & Mounting b->c d X-ray Diffraction Experiment (100 K) c->d e Data Integration & Scaling d->e f Structure Solution (Direct Methods) e->f g Model Refinement f->g h CIF Generation g->h i Data Validation (checkCIF) h->i j Database Deposition (CSD, COD) i->j

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion

The crystallographic data for trimethylsulfonium bromide reveals a well-ordered ionic solid with a distinct pyramidal cation geometry.[3] Comparative analysis demonstrates that the nature of the counter-ion plays a predictable and significant role in determining the crystal lattice parameters, a fundamental concept in solid-state chemistry. The detailed experimental workflow provided herein serves as a robust guide for researchers, emphasizing the importance of meticulous technique and data validation in producing reliable and high-impact structural data. This atomic-level understanding is not merely academic; it provides the structural foundation for optimizing the use of this and related sulfonium salts in synthetic chemistry and materials science.

References

  • Title: Sulfonium, trimethyl-, bromide (1:1) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Trimethylsulfonium Bromide Source: Acta Crystallographica Section C, International Union of Crystallography URL: [Link]

  • Title: Trimethylsulfonium Source: Wikipedia URL: [Link]

  • Title: Facile Preparation of Trimethylsulfonium Bromide Source: Bulletin of the Korean Chemical Society via SciSpace URL: [Link]

  • Title: Microfluidic Photocatalytic Ring Expansion of Sulfonium Salts for the Synthesis of Cyclic Sulfides Source: ACS Catalysis via PubMed Central, National Institutes of Health URL: [Link]

  • Title: Cambridge Structural Database Source: Wikipedia URL: [Link]

  • Title: Structural Characterization of Some Table Salt Samples by XRD, ICP, FTIR and XRF Techniques Source: Acta Physica Polonica A URL: [Link]

  • Title: Generation of radicals from sulfonium salts Source: ResearchGate URL: [Link]

  • Title: CIF (Crystallographic Information Framework) Source: Metadata Standards Catalog URL: [Link]

  • Title: CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange Source: PubMed Central, National Institutes of Health URL: [Link]

  • Title: Trimethylsulfoxonium Bromide Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Crystallography Open Database: Search results Source: Crystallography Open Database URL: [Link]

  • Title: The Largest Curated Crystal Structure Database Source: Cambridge Crystallographic Data Centre (CCDC) URL: [Link]

  • Title: X-ray diffraction spectra of the sulfonamides as original samples Source: ResearchGate URL: [Link]

  • Title: X-Ray diffraction, spectroscopy and thermochemical characterization of the pharmaceutical paroxetine nitrate salt Source: Journal of Molecular Structure via ScienceDirect URL: [Link]

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A Mechanistic Duel: Sulfonium vs. Sulfoxonium Ylides in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the precise construction of three-membered rings—epoxides, cyclopropanes, and aziridines—is a foundational challenge. Among the most elegant solutions is the Johnson-Corey-Chaykovsky reaction, which employs sulfur ylides to deliver a methylene or substituted methylene group to a variety of electrophiles. The choice between the two principal classes of sulfur ylides, sulfonium and sulfoxonium ylides, is a critical decision that dictates the reaction's outcome, a choice governed by subtle yet profound mechanistic differences. This guide provides an in-depth comparison of these two powerful reagents, supported by experimental data and mechanistic insights to inform their strategic application in complex molecule synthesis.

At the Heart of the Matter: Structure, Stability, and Reactivity

The fundamental distinction between sulfonium and sulfoxonium ylides lies in the oxidation state of the sulfur atom, which profoundly influences their stability and nucleophilic character. A sulfonium ylide features a sulfur(IV) center, whereas a sulfoxonium ylide possesses a more oxidized sulfur(VI) center, bearing an additional oxygen atom.

Sulfonium Ylides: The Reactive Spearhead

Dimethylsulfonium methylide, ((CH₃)₂S⁺CH₂⁻), is the archetypal sulfonium ylide. It is a highly reactive and unstable species, typically generated and used in situ at low temperatures.[1] Its heightened reactivity stems from the lower stability of the ylide, making the carbanion a "harder" and more potent nucleophile.[1] This inherent reactivity dictates its chemoselectivity, particularly in reactions with α,β-unsaturated carbonyl compounds.

Sulfoxonium Ylides: The Stable Workhorse

In contrast, dimethylsulfoxonium methylide, ((CH₃)₂S(O)⁺CH₂⁻), often referred to as the Corey-Chaykovsky reagent, is a more stable and isolable solid.[1] The presence of the electron-withdrawing sulfoxide group delocalizes the negative charge on the adjacent carbon, rendering the ylide "softer" and less nucleophilic than its sulfonium counterpart.[2][3] This enhanced stability allows for greater control and often leads to different reaction outcomes.

The acidity of the precursor salts provides a quantitative measure of the ylides' relative basicity. The pKa values for methyl-substituted sulfonium and sulfoxonium salts in DMSO are in the range of 16-18, indicating that they are relatively strong bases, with the sulfonium ylide being the stronger of the two.[2][3]

The Decisive Step: A Mechanistic Fork in the Road

The divergent reactivity of sulfonium and sulfoxonium ylides is best illustrated in their reaction with α,β-unsaturated ketones (enones). This divergence is a direct consequence of the reversibility of the initial nucleophilic attack.

The reaction proceeds through a common intermediate, a zwitterionic betaine, formed by the addition of the ylide to the carbonyl group (1,2-addition) or the β-carbon of the double bond (1,4-addition). The fate of this intermediate determines the final product.

G cluster_sulfonium Sulfonium Ylide Pathway cluster_sulfoxonium Sulfoxonium Ylide Pathway enone_s α,β-Unsaturated Carbonyl betaine_12_s Betaine (1,2-Adduct) Irreversible enone_s->betaine_12_s ylide_s Sulfonium Ylide ylide_s->betaine_12_s Rapid 1,2-Addition epoxide Epoxide betaine_12_s->epoxide Intramolecular SN2 enone_so α,β-Unsaturated Carbonyl betaine_12_so Betaine (1,2-Adduct) Reversible enone_so->betaine_12_so betaine_14_so Betaine (1,4-Adduct) Irreversible enone_so->betaine_14_so ylide_so Sulfoxonium Ylide ylide_so->betaine_12_so 1,2-Addition ylide_so->betaine_14_so 1,4-Conjugate Addition betaine_12_so->enone_so betaine_12_so->ylide_so Retro-addition cyclopropane Cyclopropane betaine_14_so->cyclopropane Intramolecular SN2

Figure 1: Divergent mechanistic pathways of sulfonium and sulfoxonium ylides with α,β-unsaturated carbonyls.

With a sulfonium ylide , the initial 1,2-addition to the carbonyl group is a rapid and essentially irreversible process.[1] The resulting betaine quickly undergoes an intramolecular SN2 reaction, with the sulfide acting as a good leaving group, to form an epoxide.

Conversely, with a sulfoxonium ylide , the 1,2-addition to the carbonyl is often reversible.[4] The greater stability of the sulfoxonium ylide allows for the dissociation of the betaine back to the starting materials. This reversibility provides an opportunity for the thermodynamically favored, albeit slower, 1,4-conjugate addition to the double bond to occur. This pathway leads to a different betaine intermediate, which then undergoes an irreversible intramolecular SN2 reaction to furnish a cyclopropane.

Performance in Practice: A Comparative Data Analysis

The distinct mechanistic pathways of sulfonium and sulfoxonium ylides translate directly into predictable and often complementary product outcomes. The following table summarizes the performance of dimethylsulfonium methylide and dimethylsulfoxonium methylide in reactions with various carbonyl compounds.

SubstrateYlide TypeMajor ProductYield (%)Diastereoselectivity (dr)Reference
BenzaldehydeSulfoniumStyrene Oxide>90N/A[4]
CyclohexanoneSulfoniumEpoxide80-90N/A
ChalconeSulfoniumEpoxide>95-[5]
CarvoneSulfoniumEpoxide>95-[5]
BenzaldehydeSulfoxoniumStyrene Oxide~60N/A[2]
CyclohexanoneSulfoxoniumEpoxide75-85N/A
ChalconeSulfoxoniumCyclopropane>95trans[5][6]
CarvoneSulfoxoniumCyclopropane>95-[5]

As the data illustrates, for simple aldehydes and ketones, both ylides can afford epoxides, although the more reactive sulfonium ylide generally provides higher yields. The dramatic divergence in selectivity is observed with α,β-unsaturated systems like chalcone and carvone, where the sulfonium ylide exclusively yields the epoxide via 1,2-addition, while the sulfoxonium ylide delivers the cyclopropane through 1,4-addition with excellent yields.

Experimental Protocols: A Practical Guide

The successful application of these ylides hinges on their proper preparation and handling. Below are representative, detailed protocols for the epoxidation of p-nitrobenzaldehyde using dimethylsulfonium methylide and the cyclopropanation of chalcone using dimethylsulfoxonium methylide.

Protocol 1: Epoxidation of p-Nitrobenzaldehyde with Dimethylsulfonium Methylide

G cluster_protocol1 Epoxidation Workflow start Start ylide_prep Prepare Dimethylsulfonium Methylide in situ start->ylide_prep addition Add p-Nitrobenzaldehyde Solution ylide_prep->addition reaction Stir at 0°C to rt addition->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product p-Nitrostyrene Oxide purification->product

Figure 2: Experimental workflow for the epoxidation of p-nitrobenzaldehyde.

Materials:

  • Trimethylsulfonium iodide (1.1 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • p-Nitrobenzaldehyde (1.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate mixture

Procedure:

  • Ylide Generation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (1.1 eq). Wash the sodium hydride with hexanes (3x) to remove the mineral oil, then carefully decant the hexanes. Add anhydrous DMSO and stir the suspension at room temperature for 45 minutes, or until hydrogen evolution ceases. Cool the resulting solution of dimsyl sodium to 0 °C. To this solution, add trimethylsulfonium iodide (1.1 eq) portion-wise, maintaining the temperature below 20 °C. Stir the resulting milky white suspension for 10 minutes at 0 °C.

  • Reaction: Dissolve p-nitrobenzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide suspension at 0 °C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired p-nitrostyrene oxide.

Protocol 2: Cyclopropanation of Chalcone with Dimethylsulfoxonium Methylide

G cluster_protocol2 Cyclopropanation Workflow start Start ylide_prep Prepare Dimethylsulfoxonium Methylide start->ylide_prep addition Add Chalcone ylide_prep->addition reaction Stir at rt, then 50°C addition->reaction workup Aqueous Workup reaction->workup purification Recrystallization workup->purification product trans-1-Benzoyl-2-phenylcyclopropane purification->product

Figure 3: Experimental workflow for the cyclopropanation of chalcone.

Materials:

  • Trimethylsulfoxonium iodide (1.2 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Chalcone (1.0 eq)

  • Water

  • Ethanol

Procedure:

  • Ylide Generation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (1.2 eq). Wash the sodium hydride with hexanes (3x) and decant. Add anhydrous DMSO and stir the suspension at room temperature until hydrogen evolution ceases. To this solution, add trimethylsulfoxonium iodide (1.2 eq) portion-wise, maintaining the temperature below 25 °C. Stir the resulting solution for 10 minutes.

  • Reaction: Add chalcone (1.0 eq) to the ylide solution.

  • Heating and Monitoring: Stir the reaction mixture at room temperature for 30 minutes, then heat to 50 °C for 1 hour. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. A precipitate will form.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield pure trans-1-benzoyl-2-phenylcyclopropane.

Conclusion: A Tale of Two Ylides

The choice between a sulfonium and a sulfoxonium ylide is a strategic one, guided by a clear understanding of their inherent reactivity and the desired synthetic outcome. Sulfonium ylides, with their high reactivity and propensity for irreversible 1,2-addition, are the reagents of choice for the efficient synthesis of epoxides from a wide range of carbonyl compounds. In contrast, the greater stability and reversible 1,2-addition of sulfoxonium ylides make them ideal for the diastereoselective cyclopropanation of α,β-unsaturated systems. By leveraging the distinct mechanistic pathways of these two classes of sulfur ylides, synthetic chemists are empowered to construct complex molecular architectures with precision and control. The continued development of chiral versions of these reagents further expands their utility, offering enantioselective routes to valuable three-membered ring structures.

References

  • Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides. Molecules.
  • A Comparative Guide to Sulfur Ylides in the Corey-Chaykovsky Reaction. Benchchem.
  • Recent Developments in Stereoselective Reactions of Sulfonium Ylides. MDPI.
  • Asymmetric Ylide Reactions: Epoxidation, Cyclopropanation, Aziridination, Olefination, and Rearrangement. University of Bristol.
  • Chemoselectivity comparison of sulfoxonium and sulfonium ylides in reaction with α,β-unsaturated carbonyl compounds.
  • Asymmetric cyclopropanation of chalcones using chiral phase-transfer catalysts.

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A Researcher's Guide to Trimethylsulfonium Bromide: A Cost-Benefit Analysis in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we are often tasked with not only developing novel synthetic routes but also optimizing existing ones for efficiency, safety, and cost-effectiveness. The choice of a reagent can have cascading effects on a multi-step synthesis, influencing everything from reaction yield and purity to process safety and overall project budget. This guide provides an in-depth cost-benefit analysis of Trimethylsulfonium bromide, a versatile but often overlooked reagent, comparing its performance, cost, and safety profile against common alternatives in key synthetic applications.

Understanding Trimethylsulfonium Bromide: The Fundamentals

Trimethylsulfonium bromide, with the chemical formula (CH₃)₃S⁺Br⁻, is a quaternary sulfonium salt that presents as a white to beige crystalline solid.[1] It is highly soluble in water and other polar organic solvents, and its relative stability under normal conditions makes it a versatile tool in the synthetic chemist's arsenal.[1]

Its primary significance stems from two key reactivities:

  • Methylating Agent: The trimethylsulfonium cation can donate a methyl group to various nucleophiles, a crucial transformation in the synthesis of many organic compounds, particularly in the O-alkylation of phenols to form aryl methyl ethers.[1] The leaving group is the neutral and volatile dimethyl sulfide.

  • Sulfur Ylide Precursor: In the presence of a strong base, it serves as a precursor to dimethylsulfonium methylide. This sulfur ylide is the key intermediate in the Johnson-Corey-Chaykovsky reaction, a powerful method for converting aldehydes and ketones into their corresponding epoxides (oxiranes).[1][2]

The Cost Equation: In-House Synthesis vs. Commercial Procurement

A primary consideration in any cost-benefit analysis is the reagent's price. Trimethylsulfonium bromide is commercially available from various suppliers, but its cost can fluctuate based on purity and quantity.

Supplier ExampleQuantityApproximate Price (USD)
Sigma-Aldrich25 g$93.60
TCI America25 g$49.00
TCI America100 g$125.00
AK Scientific100 g$55.00[3]
Indian Supplier1 Kg~$17 (₹1,400)[4]

Note: Prices are for reference and subject to change. Bulk industrial pricing may be significantly lower.

For laboratories with the appropriate facilities, in-house synthesis can be a cost-effective alternative. Several methods have been reported, each with its own set of advantages and challenges.

Synthetic MethodKey ReactantsTypical YieldConditionsCausality & Field Insights
DMSO & Methyl Bromide Dimethyl sulfoxide, Methyl bromide~80%[5][6]60-65°C, 50-55 hours, Pressure vessel[1][5]This is a common industrial method. The key challenge is managing the exothermic reaction and the formation of HBr, which can trigger a violent decomposition of DMSO.[7] The use of HBr scavengers like trimethyl orthoformate is critical for safety and high yields.[1][5][6]
DMSO & Benzyl Bromide Dimethyl sulfoxide, Benzyl bromide~65%[1][8]80°C, 24 hours[9]This modified Kornblum oxidation avoids the use of highly toxic and gaseous methyl bromide, making it a safer option for standard laboratory settings. The reaction precipitates the product upon cooling.[1][9]
DMSO & Bromine Dimethyl sulfoxide, Bromine~63%[10]Dropwise addition at ~40°C, then 3 days at RT[10]While avoiding methyl bromide, this reaction is highly exothermic and requires careful temperature control during the bromine addition to prevent runaway reactions.[10]

Verdict: For small-scale research, purchasing is often more time-efficient. For larger-scale operations or when cost is a primary driver, in-house synthesis via the benzyl bromide or stabilized methyl bromide methods becomes highly attractive.

Core Application Deep Dive: Epoxidation via the Johnson-Corey-Chaykovsky Reaction

One of the most valuable applications of trimethylsulfonium bromide is in the synthesis of epoxides from carbonyls. This reaction is a cornerstone of organic synthesis, as epoxides are versatile intermediates for more complex molecules.[1]

The process involves the in-situ generation of a sulfur ylide, which then acts as a nucleophilic methylene transfer agent.

G TMSB (CH₃)₃S⁺Br⁻ Trimethylsulfonium bromide Ylide (CH₃)₂S⁺-CH₂⁻ Dimethylsulfonium methylide TMSB->Ylide Deprotonation Base Strong Base (e.g., NaH, t-BuOK) Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Carbonyl R₂C=O Aldehyde or Ketone Epoxide Epoxide (Oxirane) Betaine->Epoxide Intramolecular Ring Closure (SN2) DMS (CH₃)₂S Dimethyl sulfide Betaine->DMS Elimination

Caption: Mechanism of the Johnson-Corey-Chaykovsky Reaction.

Experimental Protocol: Epoxidation of Benzaldehyde

This protocol demonstrates a typical application of trimethylsulfonium bromide under phase-transfer conditions, which enhances safety and simplifies the procedure.

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzaldehyde (1.06 g, 10 mmol) and trimethylsulfonium bromide (2.36 g, 15 mmol).

  • Solvent Addition: Add 20 mL of dichloromethane and 20 mL of a 50% aqueous sodium hydroxide solution.

  • Catalyst Introduction: Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium iodide (e.g., 50 mg). The catalyst is crucial for transporting the hydroxide ion into the organic phase to deprotonate the sulfonium salt.

  • Reaction: Stir the biphasic mixture vigorously at reflux (approx. 40-45°C) for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, separate the organic layer. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield styrene oxide.

Comparative Analysis with Key Alternatives

The true value of a reagent is revealed when compared to its alternatives.

Alternative 1: Trimethylsulfoxonium Salts (e.g., Iodide, Bromide)

Trimethylsulfoxonium salts are the other classic precursors for the Corey-Chaykovsky reaction.[7] They react with a base to form dimethylsulfoxonium methylide.

  • Key Difference: The resulting ylide, [(CH₃)₂SOCH₂]⁻, is more stable and less reactive than the ylide from trimethylsulfonium salts. This difference in stability leads to different selectivity. The ylide from trimethylsulfonium salts tends to favor axial attack on cyclohexanones and reacts preferentially with simple ketones over α,β-unsaturated ketones. Conversely, the more stable ylide from trimethylsulfoxonium salts often provides the opposite stereoselectivity and is known for its effectiveness in forming cyclopropanes from α,β-unsaturated carbonyl compounds.[7][11]

  • Cost: Trimethylsulfoxonium iodide, the most common variant, is generally more expensive than trimethylsulfonium bromide.

  • Verdict: The choice between sulfonium and sulfoxonium salts is a classic example of synthetic strategy. It is not about which is "better" but which is correct for the desired outcome. For simple epoxidation of aldehydes and ketones, the less expensive trimethylsulfonium bromide is often sufficient. For specific stereochemical outcomes or reactions with conjugated systems, the sulfoxonium salt may be required.[11]

Alternative 2: Traditional Methylating Agents (Dimethyl Sulfate & Methyl Iodide)

When used for methylation, trimethylsulfonium bromide offers a compelling safety advantage over highly toxic and carcinogenic reagents like dimethyl sulfate (DMS) and methyl iodide (MeI).

  • Safety Profile: DMS and MeI are potent, volatile, and classified as carcinogenic or likely carcinogenic.[10] They require strict handling protocols, including use in a certified chemical fume hood with specialized personal protective equipment. Trimethylsulfonium bromide, being a salt, is non-volatile and significantly less toxic, primarily classified as an irritant.[10][12][13] This drastically reduces handling risks, especially in academic or less-equipped industrial settings.

  • Reactivity: The trade-off for safety is reactivity. DMS and MeI are much more powerful methylating agents, often reacting at room temperature.[10] Trimethylsulfonium bromide is less reactive and typically requires heating (e.g., 100°C) to achieve efficient methylation of phenols.[10]

  • Cost: DMS and MeI are commodity chemicals and are generally cheaper on a molar basis than trimethylsulfonium bromide.

  • Verdict: For large-scale industrial methylation where engineering controls can mitigate the high toxicity, the cost and reactivity of DMS may be preferred. However, for research, development, and applications where safety is paramount and genotoxic impurities are a major concern (as in drug development), the slightly higher cost and lower reactivity of trimethylsulfonium bromide represent a highly favorable benefit.

Summary Comparison Table
ReagentPrimary UseKey AdvantageKey DisadvantageRelative CostSafety Profile
Trimethylsulfonium Bromide Epoxidation, MethylationExcellent safety profile, non-volatileLower reactivity, requires heat for methylationModerateIrritant[13]
Trimethylsulfoxonium Iodide Epoxidation, CyclopropanationDifferent selectivity, stable ylideHigher cost, can be less reactiveHighIrritant
Dimethyl Sulfate (DMS) MethylationHigh reactivity, low costExtremely toxic, volatile, carcinogenic[10]LowHigh Hazard
Methyl Iodide (MeI) MethylationHigh reactivityToxic, volatile, suspected carcinogen[10]ModerateHigh Hazard

Final Verdict: A Strategic Choice for the Modern Lab

G start What is the desired transformation? methylation Methylation start->methylation epoxidation Epoxidation start->epoxidation safety_check Is safety/low toxicity a primary concern? methylation->safety_check selectivity_check Is specific stereoselectivity or reaction with a conjugated system needed? epoxidation->selectivity_check reactivity_check Is high reactivity at low temperature critical? safety_check->reactivity_check No use_tmsb Use Trimethylsulfonium Bromide safety_check->use_tmsb Yes reactivity_check->use_tmsb No use_dms Consider DMS/MeI (with extreme caution) reactivity_check->use_dms Yes selectivity_check->use_tmsb No use_tmsoi Use Trimethylsulfoxonium Iodide/Bromide selectivity_check->use_tmsoi Yes

Caption: Decision workflow for selecting a methylating or epoxidation agent.

Trimethylsulfonium bromide is not a universal solution, but it occupies a critical niche. Its primary benefit is its significantly improved safety profile compared to traditional, highly toxic methylating agents, making it an excellent choice in environments where safety and the avoidance of genotoxic reagents are prioritized.

In epoxidation reactions, it is a reliable and cost-effective workhorse for standard transformations. While trimethylsulfoxonium salts offer alternative selectivity for more complex substrates, the higher cost may not be justifiable for simpler targets.

Ultimately, the decision to use Trimethylsulfonium bromide is a strategic one. By weighing the factors of cost, reactivity, synthetic goal, and—most importantly—safety, researchers and drug development professionals can leverage this versatile salt to achieve their objectives efficiently and responsibly.

References

  • smuv. (2011, March 4). Trimethylsulfonium bromide and its use for the methylation of phenols. Sciencemadness Discussion Board. Retrieved from [Link]

  • Rakoczy, G. (1979). Process for the preparation of trimethylsulfoxonium bromide (U.S. Patent No. 4,141,920). U.S. Patent and Trademark Office.
  • Kureha Kagaku Kogyo Kabushiki Kaisha. (1997). Process for producing trimethylsulfoxonium bromide (European Patent No. EP0781765A1). Google Patents.
  • Bouda, H., Borredon, M. E., Delmas, M., & Gaset, A. (1987). Aldehydes and Ketones Epoxidation with Trimethylsulfonium Bromide in a Slightly Hydrated Solid-Liquid Medium. Synthetic Communications, 17(5), 503-512. Retrieved from [Link]

  • Material Safety Data Sheet - Trimethylsulfonium bromide, 99% (titr.). (n.d.). Cole-Parmer. Retrieved from [Link]

  • Trimethylsulfonium Bromide 100G. (n.d.). Cenmed. Retrieved from [Link]

  • Park, K. H., So, M. S., & Kim, Y. W. (2005). Facile Preparation of Trimethylsulfonium Bromide. Bulletin of the Korean Chemical Society, 26(10), 1635-1636. Retrieved from [Link]

  • Trimethylsulfonium Bromide. (n.d.). IndiaMART. Retrieved from [Link]

  • Trimethylsulfonium Bromide. (n.d.). Sunrise. Retrieved from [Link]

  • Guillaumet, G., & Coudert, G. (2000). Trimethylsulfonium and trimethylsulfoxonium as versatile epoxidation reagents. A comparative study. ARKIVOC, 2000(2), 128-132. Retrieved from [Link]

  • Park, K. H., So, M. S., & Kim, Y. W. (2005). Facile Preparation of Trimethylsulfonium Bromide. ResearchGate. Retrieved from [Link]

  • Park, K. H., So, M. S., & Kim, Y. W. (2005). Facile Preparation of Trimethylsulfonium Bromide. Semantic Scholar. Retrieved from [Link]

  • Scott, J. D., & Williams, J. M. (2002). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 7(8), 584-604. Retrieved from [Link]

  • Epoxidation. (n.d.). gChem Global. Retrieved from [Link]

  • Guillaumet, G., & Coudert, G. (2000). Trimethylsulfonium and trimethylsulfoxonium as versatile epoxidation reagents. A comparative study. ResearchGate. Retrieved from [Link]

  • Trimethylsulfonium. (n.d.). In Wikipedia. Retrieved from [Link]

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The Green Shift in Methylation: A Comparative Guide to Sustainable Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, methylation is a cornerstone of organic synthesis. However, the traditional tools of our trade are often fraught with environmental, health, and safety concerns. This guide provides an in-depth, objective comparison of different methylation methods, moving beyond mere procedural descriptions to explore the "why" behind experimental choices. We will delve into the environmental impact of these techniques, supported by experimental data, to empower you to make more sustainable and scientifically sound decisions in your work.

The Imperative for Greener Methylation

The principles of green chemistry are no longer a niche interest but a fundamental responsibility for the scientific community. In the context of methylation, this means critically evaluating our reliance on reagents that pose significant risks. Traditional methylating agents, while effective, often come with a heavy environmental and safety price tag. The move towards greener alternatives is not just an ethical choice but a practical one, driven by stricter regulations, a desire for safer lab environments, and the long-term economic benefits of sustainable practices.

A Comparative Analysis of Methylation Methodologies

This section will compare and contrast traditional and modern methylation techniques, focusing on their mechanisms, advantages, disadvantages, and, most importantly, their environmental footprint.

The Traditional Workhorse: Dimethyl Sulfate (DMS)

Dimethyl Sulfate (DMS) has long been a go-to methylating agent due to its high reactivity and broad applicability. However, its utility is overshadowed by its significant hazards.

  • Mechanism of Action: DMS is a potent electrophile that readily transfers a methyl group to a wide range of nucleophiles in an SN2 reaction.

  • Advantages:

    • High reactivity, leading to rapid reaction times and high yields.

    • Cost-effective for large-scale industrial processes.[1]

  • Environmental and Safety Impact:

    • Toxicity: DMS is classified as highly toxic, corrosive, and a probable human carcinogen.[2][3] Acute exposure can cause severe damage to the eyes, skin, and respiratory tract.[3][4]

    • Environmental Hazard: It is harmful to aquatic organisms and its release into the environment is a significant concern.[4][5]

    • Waste Generation: Reactions with DMS often require stoichiometric amounts of base, leading to the formation of inorganic salt by-products that require disposal.[6]

The Green Alternative: Dimethyl Carbonate (DMC)

Dimethyl Carbonate (DMC) has emerged as a leading environmentally friendly substitute for DMS and methyl halides.

  • Mechanism of Action: DMC's reactivity is tunable. At lower temperatures, it can act as a methoxycarbonylating agent, while at higher temperatures, it functions as a methylating agent.[7] The reaction is often catalyzed by a base.

  • Advantages:

    • Low Toxicity: DMC is considered non-toxic and biodegradable, making it a much safer alternative to DMS.[8][9]

    • Environmentally Benign: It is produced via a clean process and does not produce inorganic salt by-products. The leaving group, methyl carbonate, decomposes into methanol and carbon dioxide.[6]

    • High Selectivity: DMC can exhibit unprecedented selectivity towards mono-methylation, avoiding the formation of undesired dialkylated products.[10]

    • Dual Role: It can often serve as both the reagent and the solvent, simplifying reaction setups.[9][10]

  • Environmental and Safety Impact:

    • Reduced Hazard: Its low toxicity and biodegradability significantly reduce risks to researchers and the environment.[11]

    • Waste Minimization: The avoidance of salt by-products aligns with the principles of waste prevention in green chemistry.[8]

Emerging Green Contenders

Beyond DMC, several other innovative methylation methods are gaining traction for their sustainability credentials.

This novel reagent is presented as a green and efficient alternative for the methylation of carbohydrates, avoiding the use of highly toxic methyl iodide and diazomethane.[5][12] It offers an environmentally friendly route for methyl group incorporation.[12]

This technique utilizes mechanical force (e.g., ball milling) to initiate chemical reactions in the absence of solvents.

  • Mechanism of Action: Mechanical energy brings reactants into close contact, facilitating the reaction without the need for a solvent medium.

  • Advantages:

    • Solvent Waste Elimination: This is a significant environmental benefit, as solvent waste is a major contributor to the environmental footprint of the pharmaceutical and chemical industries.[4][9]

    • Reduced Reaction Times: Mechanochemical methods can often be faster than solution-based protocols and may not require external heating.[6][9]

    • Improved Yields: In some cases, this method can lead to better yields compared to conventional techniques.[4]

  • Environmental and Safety Impact:

    • Drastic Waste Reduction: Eliminating bulk solvents dramatically reduces waste generation.

    • Energy Efficiency: By avoiding the need for heating and solvent distillation, this method can be more energy-efficient.

This approach utilizes enzymes, specifically methyltransferases, to catalyze methylation reactions with high selectivity.

  • Mechanism of Action: Methyltransferases use a cofactor, typically S-adenosyl-L-methionine (SAM), to transfer a methyl group to a specific position on a substrate molecule.

  • Advantages:

    • Exquisite Selectivity: Enzymes offer unparalleled regio- and stereoselectivity, which is often difficult to achieve with traditional chemical methods.[13][14]

    • Mild Reaction Conditions: Biocatalytic reactions typically occur in aqueous media at or near ambient temperature and pressure, reducing energy consumption.[8]

    • Sustainability: Enzymes are renewable catalysts, and the reactions are generally considered environmentally benign.

  • Environmental and Safety Impact:

    • Minimal Environmental Footprint: The use of water as a solvent and mild reaction conditions result in a very low environmental impact.

    • Reduced Hazard: Avoids the use of toxic and hazardous reagents and solvents.

Quantitative Comparison of Methylation Methods

To provide a clear, data-driven comparison, the following table summarizes key green chemistry metrics for different methylating agents in three model reactions: O-methylation of phenol, mono-C-methylation of phenylacetonitrile, and mono-N-methylation of aniline.[7]

Methylating AgentReactionAtom Economy (%)Mass Index
Dimethyl Sulfate (DMS) O-methylation of phenol4317
C-methylation of phenylacetonitrile4815
N-methylation of aniline4310
Methyl Iodide (MeI) O-methylation of phenol3924
C-methylation of phenylacetonitrile4321
N-methylation of aniline3915
Dimethyl Carbonate (DMC) O-methylation of phenol826
C-methylation of phenylacetonitrile865
N-methylation of aniline823
Methanol (MeOH) O-methylation of phenol823
C-methylation of phenylacetonitrile86-
N-methylation of aniline82-
  • Atom Economy: A measure of how many atoms from the reactants are incorporated into the final product. A higher percentage indicates a more efficient and less wasteful reaction.

  • Mass Index: The total mass of materials (reagents, solvents, etc.) used to produce a certain mass of product. A lower number signifies a greener process.

The data clearly illustrates the superior environmental performance of Dimethyl Carbonate and Methanol compared to the traditional reagents, Dimethyl Sulfate and Methyl Iodide, across all three reaction types.[7]

Experimental Protocols

To facilitate the adoption of these greener methodologies, this section provides detailed, step-by-step protocols for key methylation techniques.

Protocol for O-Methylation of a Phenolic Compound using Dimethyl Sulfate (DMS)

WARNING: Dimethyl Sulfate is extremely toxic and a probable human carcinogen. All work must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Materials:

  • Phenolic substrate

  • Dimethyl Sulfate (DMS)

  • Sodium hydroxide (NaOH)

  • Water

  • Appropriate organic solvent for extraction (e.g., diethyl ether)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

Procedure:

  • Dissolve the phenolic substrate and sodium hydroxide in water in a round-bottom flask with stirring.

  • Cool the flask in an ice bath.

  • Slowly add Dimethyl Sulfate to the reaction mixture dropwise via a dropping funnel. Caution: The reaction can be exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Heat the reaction mixture to reflux for 2-3 hours to ensure complete reaction.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol for O-Methylation of a Flavonoid using Dimethyl Carbonate (DMC)[3]

Materials:

  • Flavonoid substrate

  • Dimethyl Carbonate (DMC)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Silica gel for column chromatography

  • Appropriate eluent (e.g., CH2Cl2/CH3OH mixture)

Procedure:

  • In a round-bottom flask, dissolve the flavonoid substrate (0.5 mmol) in dimethyl carbonate (4 mL).

  • Add DBU (0.6 mmol) to the solution.

  • Heat the solution at 90 °C with magnetic stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture and evaporate the solvent under reduced pressure.

  • Purify the methylated flavonoid by column chromatography on silica gel using an appropriate eluent system.

Protocol for Mechanochemical C-H Methylation of a Heteroarene[4]

Materials:

  • Heteroarene substrate

  • [Cp*RhCl2]2 catalyst

  • CH3B(OH)2 (methylating reagent)

  • Ag2CO3 (oxidant)

  • Stainless steel (SS) milling vessel with SS ball

  • Mixer mill

Procedure:

  • To a stainless steel milling vessel, add the heteroarene substrate, [Cp*RhCl2]2 (5 mol%), CH3B(OH)2 (2.0 equivalents), and Ag2CO3 (1.5 equivalents).

  • Place a stainless steel ball into the vessel.

  • Secure the vessel in a mixer mill and operate at a frequency of up to 36 Hz for the desired reaction time (typically 1-2 hours).

  • After the reaction is complete, carefully open the vessel in a fume hood.

  • Extract the product from the solid mixture using an appropriate organic solvent.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol for Biocatalytic Methylation using a Methyltransferase

Materials:

  • Substrate

  • Methyltransferase enzyme

  • S-adenosyl-L-methionine (SAM)

  • Buffer solution (e.g., phosphate or Tris-HCl buffer)

  • Incubator/shaker

  • Quenching solution (e.g., acid or organic solvent)

  • Analytical equipment for monitoring the reaction (e.g., HPLC, LC-MS)

Procedure:

  • Prepare a reaction mixture in a suitable buffer containing the substrate at the desired concentration.

  • Add S-adenosyl-L-methionine (SAM) to the reaction mixture.

  • Initiate the reaction by adding the methyltransferase enzyme.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37 °C) with gentle shaking.

  • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC or LC-MS.

  • Once the reaction has reached the desired conversion, quench the reaction by adding an appropriate quenching solution (e.g., trifluoroacetic acid or by extracting with an organic solvent).

  • Purify the methylated product using standard chromatographic techniques.

Visualizing the Methylation Workflow

The following diagrams illustrate the general workflows for traditional and green methylation methods.

Traditional_Methylation_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification cluster_outputs Outputs Substrate Substrate Reaction Reaction in Organic Solvent Substrate->Reaction DMS Dimethyl Sulfate (DMS) (Toxic, Hazardous) DMS->Reaction Base Stoichiometric Base Base->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Waste Salt Waste & Solvent Waste Workup->Waste Product Methylated Product Purification->Product

Traditional Methylation Workflow using DMS.

Green_Methylation_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification cluster_outputs Outputs Substrate Substrate Reaction Reaction (often DMC as solvent) Substrate->Reaction DMC Dimethyl Carbonate (DMC) (Non-toxic, Biodegradable) DMC->Reaction Catalyst Catalytic Base Catalyst->Reaction Workup Simplified Workup (Filtration/Evaporation) Reaction->Workup Byproducts By-products: Methanol, CO2 Reaction->Byproducts Purification Purification (if necessary) Workup->Purification Product Methylated Product Purification->Product

Green Methylation Workflow using DMC.

Conclusion and Future Outlook

The evidence presented in this guide overwhelmingly supports a transition towards greener methylation methods. While traditional reagents like Dimethyl Sulfate offer high reactivity, their significant environmental and safety drawbacks can no longer be ignored. Dimethyl Carbonate stands out as a robust, safer, and more sustainable alternative, backed by favorable green chemistry metrics. Furthermore, innovative techniques like mechanochemical and biocatalytic methylation offer exciting avenues for further reducing the environmental impact of chemical synthesis.

As researchers and developers, the onus is on us to adopt these greener practices. By making informed decisions based on both scientific efficacy and environmental impact, we can contribute to a safer and more sustainable future for the chemical sciences. The continued exploration and optimization of these green methylation technologies will undoubtedly play a crucial role in the future of drug discovery and development.

References

  • A biocatalytic platform for asymmetric alkylation of α-keto acids by mining and engineering of methyltransferases. (URL not available)
  • Biocatalytic methylation and demethylation via a shuttle catalysis concept involving corrinoid proteins. (URL not available)
  • Mechanochemical Solvent‐Free Catalytic C−H Methyl
  • Dimethyl sulfate - Wikipedia. (URL: [Link])

  • A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). PMC. (URL: [Link])

  • C−H Methylation Using Sustainable Approaches. MDPI. (URL: [Link])

  • Single-Step Methylation of Chitosan Using Dimethyl Carbonate as a Green Methylating Agent. MDPI. (URL: [Link])

  • Dimethylcarbonate for eco-friendly methylation reactions. IRIS. (URL: [Link])

  • Mechanochemical Solvent-Free Catalytic C-H Methylation. PubMed. (URL: [Link])

  • Trimethylsulfoxonium iodide: a green methylating agent for site-selective methylation of carbohydrates. RSC Publishing. (URL: [Link])

  • Toxicity and Environmental Impact of Dimethyl Sulf
  • Oxygen-Free Regioselective Biocatalytic Demethylation of Methyl-phenyl Ethers via Methyltransfer Employing Veratrol-O-demethylase. ACS Catalysis. (URL: [Link])

  • dimethyl sulfate - Organic Syntheses Procedure. (URL: [Link])

  • The Chemical Properties and Synthesis Applications of Trimethylsulfoxonium Iodide. (URL not available)
  • Methylation using dimethylcarbonate catalysed by ionic liquids under continuous flow conditions. Green Chemistry (RSC Publishing). (URL: [Link])

  • Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Scilit. (URL: [Link])

  • Methylation with Dimethyl Carbonate/Dimethyl Sulfide Mixtures: An Integrated Process without Addition of Acid/Base and Formation of Residual Salts. (URL not available)
  • Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. RSC Publishing. (URL: [Link])

  • Recent advances in methyltransferase biocatalysis. PubMed. (URL: [Link])

  • Recent advances in methyltransferase biocatalysis. Request PDF. (URL: [Link])

  • Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. PubMed. (URL: [Link])

  • Green chemistry metrics - Wikipedia. (URL: [Link])

  • Solid State S-Methylation of Thiols and O-Methylation of Phenols and Naphthols with Dimethyl Sulfate Under Microwave Irradiation. Request PDF. (URL: [Link])

  • Trimethylsulfoxonium Iodide: A Green Methylating Agent for Site. The Royal Society of Chemistry. (URL: [Link])

  • Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega. (URL: [Link])

  • Metrics to 'green' chemistry—which are the best?. (URL not available)
  • Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate …. OUCI. (URL: [Link])

  • Trideuteromethylation Enabled by a Sulfoxonium Met
  • Trimethylsulfoxonium iodide. Chem-Impex. (URL: [Link])

  • Green chemistry metrics: A comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methyl
  • Quantitative Comparison Of Genome-Wide Dna Methylation Mapping Technologies. (URL not available)
  • Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Semantic Scholar. (URL: [Link])

  • Green Chemistry Metrics, A Review. MDPI. (URL: [Link])

  • Useful Green Chemistry Metrics. Scientific Update. (URL: [Link])

  • Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. PMC - NIH. (URL: [Link])

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  • Comparing Methylating Agents: Why Dimethyl Sulfate Remains a Top Choice. (URL not available)
  • Comparison of current methods for genome-wide DNA methylation profiling. PMC - NIH. (URL: [Link])

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  • Nucleosome wrapping energy in CpG islands and the role of epigenetic base modific

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A Comparative Guide to the Kinetic Studies of Methylation Reactions: Trimethylsulfonium Bromide in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug development, methylation stands as a cornerstone transformation. The precise introduction of a methyl group can profoundly alter a molecule's biological activity, solubility, and metabolic stability. Consequently, the choice of methylating agent is a critical decision, guided by factors of reactivity, selectivity, safety, and cost. This guide provides an in-depth comparison of Trimethylsulfonium bromide with other common methylating agents, supported by experimental data and protocols for kinetic analysis.

Introduction to Methylating Agents: A Comparative Overview

Methylation reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks the methyl group of the methylating agent, displacing a leaving group.[1][2] The kinetics of these reactions are therefore dependent on the concentrations of both the substrate and the methylating agent.[2][3]

Trimethylsulfonium bromide ((CH₃)₃S⁺Br⁻) has emerged as a versatile and valuable reagent in organic synthesis.[4] While it is a salt, it serves as an effective methylating agent for various nucleophiles.[4] It is considered less reactive than some traditional agents, a characteristic that can be leveraged for enhanced selectivity in complex syntheses.[4][5]

For decades, Methyl Iodide (CH₃I) and Dimethyl Sulfate ((CH₃)₂SO₄) have been the workhorses of methylation.[6][7] Methyl Iodide is highly reactive but its use is often tempered by its volatility and higher cost, making it less suitable for large-scale industrial applications.[6] Dimethyl Sulfate is a potent and cost-effective methylating agent, leading to its widespread industrial use; however, it is also recognized as a potent toxin and carcinogen, necessitating stringent handling protocols.[6][8]

This guide will focus on the kinetic profiles of these three agents, providing a framework for selecting the optimal reagent for a given synthetic challenge.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of each reagent is paramount for safe and effective use.

PropertyTrimethylsulfonium BromideMethyl IodideDimethyl Sulfate
CAS Number 3084-53-5[9]74-88-477-78-1[6]
Molecular Formula C₃H₉BrS[9]CH₃IC₂H₆O₄S
Molecular Weight 157.07 g/mol [9]141.94 g/mol 126.13 g/mol
Appearance White to light yellow crystalline solid[9]Colorless liquidOily, colorless liquid
Melting Point 203-206 °C (decomposes)[9]-66.5 °C-32 °C
Boiling Point Decomposes42.4 °C188 °C (decomposes)
Solubility Soluble in water[9]Slightly soluble in waterReacts with water
Key Hazards Skin and eye irritant[10]Toxic, CarcinogenHighly toxic, Carcinogen, Corrosive

Safety is a non-negotiable aspect of laboratory practice. Always consult the Safety Data Sheet (SDS) before handling any chemical.

  • Trimethylsulfonium bromide: Causes skin and serious eye irritation.[10] Avoid breathing dust and use in a well-ventilated area.[10] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[11][12]

  • Methyl Iodide: A known carcinogen and potent alkylating agent. Handle only in a certified chemical fume hood with appropriate PPE.

  • Dimethyl Sulfate: Extremely hazardous and a suspected human carcinogen. It is readily absorbed through the skin and can cause severe, delayed-onset respiratory distress. All manipulations must be performed in a fume hood with specialized gloves and protective clothing.

Reaction Kinetics and Mechanism

The SN2 reaction mechanism is central to understanding the kinetics of these methylation reactions. The rate of an SN2 reaction is influenced by several factors: the nature of the nucleophile, the substrate, the leaving group, and the solvent.[1][13]

DOT Script for SN2 Mechanism:

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ TS [Nu---CH₃---X]⁻ Nu->TS Backside Attack Substrate H₃C-X Substrate->TS Product Nu-CH₃ TS->Product LG X⁻ TS->LG Leaving Group Departs

Caption: Generalized SN2 reaction mechanism for methylation.

Factors Influencing Reaction Rates:

  • Leaving Group Ability: A better leaving group will result in a faster reaction. For the methylating agents discussed, the leaving groups are dimethyl sulfide ((CH₃)₂S) from trimethylsulfonium bromide, iodide (I⁻) from methyl iodide, and methyl sulfate (CH₃SO₄⁻) from dimethyl sulfate. The leaving group ability generally follows the order: I⁻ > Br⁻ > CH₃SO₄⁻ > (CH₃)₂S. This suggests that, all else being equal, methyl iodide would be the most reactive.

  • Solvent Effects: Polar aprotic solvents, such as DMSO, DMF, and acetone, are generally preferred for SN2 reactions as they solvate the cation of the nucleophile's salt but not the anion, leaving the nucleophile more reactive.[1][13] Theoretical studies on the reaction of trimethylsulfonium ions with amines have shown that the activation free energy increases with the polarity of the solvent.[14]

  • Nucleophilicity: The strength of the nucleophile plays a direct role in the reaction rate. Stronger nucleophiles will react faster.

Experimental Protocol: A Comparative Kinetic Study of Phenol Methylation

To objectively compare the methylation efficiency of Trimethylsulfonium bromide, Methyl Iodide, and Dimethyl Sulfate, a kinetic study can be performed using a model reaction, such as the O-methylation of a phenol.

Objective: To determine the second-order rate constants for the methylation of 4-nitrophenol with Trimethylsulfonium bromide, Methyl Iodide, and Dimethyl Sulfate.

Materials:

  • 4-Nitrophenol

  • Trimethylsulfonium bromide

  • Methyl Iodide

  • Dimethyl Sulfate

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • UV-Vis Spectrophotometer or HPLC

  • Constant temperature bath

DOT Script for Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Kinetic Monitoring cluster_analysis Data Analysis A Prepare stock solutions: - 4-Nitrophenol in Acetonitrile - Methylating agents in Acetonitrile - K₂CO₃ suspension in Acetonitrile B Equilibrate reactants to desired temperature (e.g., 50°C) A->B C Initiate reaction by mixing reactants in a cuvette or vial B->C D Monitor the disappearance of 4-nitrophenoxide or appearance of 4-nitroanisole over time using UV-Vis or HPLC C->D E Plot concentration vs. time D->E F Determine the pseudo-first-order rate constant (k_obs) E->F G Calculate the second-order rate constant (k₂) F->G

Sources

Navigating Nucleophiles: A Comparative Guide to the Chemoselectivity of Trimethylsulfonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of complex molecule synthesis, particularly in pharmaceutical and materials science, the ability to modify one functional group in the presence of others is not just an advantage; it is a necessity. Chemoselective methylation—the targeted addition of a methyl group to the most reactive site in a multifunctional compound—is a cornerstone transformation. The choice of methylating agent is paramount, dictating the outcome, yield, and purity of the reaction.

This guide provides an in-depth technical comparison of Trimethylsulfonium Bromide ((CH₃)₃SBr), a reagent whose unique reactivity profile offers a compelling solution to common chemoselectivity challenges. We will dissect its performance against other widely used methylating agents, supported by experimental data and protocols, to equip researchers, chemists, and drug development professionals with the insights needed to make informed strategic decisions in their synthetic endeavors.

The Methylation Challenge: Reactivity vs. Selectivity

The ideal methylating agent should be a "magic bullet," reacting only with the intended functional group while leaving others untouched. However, the reality is a spectrum of reactivity. Highly reactive agents like dimethyl sulfate (DMS) are efficient but often indiscriminate, leading to a loss of selectivity and the generation of difficult-to-separate byproducts. Conversely, less reactive agents may require harsh conditions that can degrade sensitive substrates.

Trimethylsulfonium bromide occupies a strategic position on this spectrum. Its attenuated reactivity compared to reagents like DMS or methyl iodide is the very source of its synthetic utility, enabling a higher degree of control and selectivity.[1][2]

A Comparative Analysis of Methylating Agents

The decision to use (CH₃)₃SBr is best understood by comparing it to its common alternatives. The primary trade-off is between raw methylating power and the finesse required for selective transformations.

FeatureTrimethylsulfonium Bromide ((CH₃)₃SBr)Dimethyl Sulfate (DMS)Trimethylsulfonium Iodide ((CH₃)₃SI)
Reactivity Moderate. Typically requires heating (e.g., 100 °C for phenols).[1]Very High. Reacts rapidly, often at room temperature.[1]Moderate. Similar reactivity profile to TMSBr.
Toxicity Lower toxicity. Considered a "non-genotoxic" alternative.[1][2]Extremely toxic, corrosive, and a known carcinogen.[3]Lower toxicity compared to DMS.
Mechanism Sₙ2 attack on a methyl group.Sₙ2 attack on a methyl group.Sₙ2 attack on a methyl group.
Leaving Group Dimethyl sulfide (volatile, odorous).Methyl sulfate anion.Dimethyl sulfide (volatile, odorous).
Primary Use Case Chemoselective methylation where milder conditions and selectivity are prioritized over speed.General-purpose, high-throughput methylation where reactivity is paramount.Similar to TMSBr; choice may be guided by solubility or counter-ion effects.
Cost & Availability Readily prepared from common starting materials like DMSO and bromine.[1][2]Inexpensive and widely available.Can be prepared from dimethyl sulfide and methyl iodide.[4]

The Mechanism and Principles of Chemoselectivity

Trimethylsulfonium bromide delivers a methyl group via a bimolecular nucleophilic substitution (Sₙ2) mechanism. A nucleophile (Nu⁻) attacks one of the electrophilic methyl carbons, leading to the formation of a new Nu-CH₃ bond and the departure of the neutral, volatile leaving group, dimethyl sulfide.

SN2_Mechanism reagents Nu⁻   +   (CH₃)₃S⁺Br⁻ ts [Nu···CH₃···S(CH₃)₂]‡ reagents->ts Sₙ2 Attack products Nu-CH₃   +   S(CH₃)₂ ts->products Bond Formation/ Cleavage

Caption: Sₙ2 mechanism of methylation by Trimethylsulfonium cation.

The chemoselectivity of this reaction is governed by two key principles:

  • Nucleophilicity: Stronger nucleophiles will react faster. The general order of nucleophilicity for common functional groups is RS⁻ > RNH₂ > ArO⁻ > RCO₂⁻ > ROH .

  • Hard and Soft Acids and Bases (HSAB) Theory: The electrophilic methyl group of a sulfonium salt is considered a "soft" acid. According to HSAB theory, soft acids prefer to react with "soft" bases. Thiols (sulfur) and amines (nitrogen) are softer nucleophiles than the "hard" oxygen of a phenoxide or alkoxide. This principle predicts a preference for S- and N-methylation over O-methylation.

Chemoselectivity in Action: Case Studies

The true value of (CH₃)₃SBr is demonstrated in its differential reactivity toward various functional groups within the same molecule.

Case Study 1: Selective S-Methylation over O-Methylation

Thiols are highly potent, soft nucleophiles. Their methylation is often rapid and highly favored over the methylation of harder oxygen nucleophiles like phenols or alcohols. In a multifunctional compound containing both a thiol and a hydroxyl group, (CH₃)₃SBr will exhibit exceptional selectivity for the sulfur atom.

Experimental Evidence: In a study involving the alkylation of 4-hydroxythiophenol, reaction conditions were found to give complete selectivity for the S-alkylated product, with no O-alkylated or Friedel-Crafts byproducts observed.[5] This provides strong evidence for the preferential reaction at the softer sulfur nucleophile.

Case Study 2: O-Methylation of Phenols vs. Alcohols

Phenols (pKa ≈ 10) are significantly more acidic than aliphatic alcohols (pKa ≈ 16-18). In the presence of a mild base (e.g., K₂CO₃), a sufficient concentration of the highly nucleophilic phenoxide anion is generated, while the alcohol remains largely protonated and unreactive. The moderate reactivity of (CH₃)₃SBr is insufficient to methylate the neutral alcohol but is well-suited for reacting with the generated phenoxide.

Outcome: High selectivity for the phenolic hydroxyl group is achieved. This is a significant advantage in the synthesis of complex natural products and pharmaceutical intermediates where protecting groups for alcohols can be avoided.

Case Study 3: The Challenge of O-Methylation vs. N-Methylation

This scenario presents the most nuanced challenge. Both phenoxides (hard) and amines (soft) are effective nucleophiles. Based on HSAB theory, the soft methyl group from (CH₃)₃SBr should favor the softer amine. However, the reaction is also dependent on base strength and steric hindrance.

  • With (CH₃)₃SBr: A competitive reaction is expected. The softer nature of the reagent may lead to preferential N-methylation or a mixture of products, especially with unhindered primary or secondary amines.

  • With Dimethyl Sulfate (DMS): DMS is a much "harder" methylating agent. When a phenol is deprotonated with a base like K₂CO₃, the resulting hard phenoxide anion will react preferentially with the hard DMS, leading to higher selectivity for O-methylation over N-methylation.[6]

This logic dictates the choice of reagent based on the desired outcome:

Chemoselectivity_Logic start Substrate: Phenol + Amine reagent_tmsbr Reagent: Trimethylsulfonium Bromide (Soft Electrophile) start->reagent_tmsbr reagent_dms Reagent: Dimethyl Sulfate (Hard Electrophile) start->reagent_dms outcome_tmsbr Predicted Outcome: Preferential N-Methylation (Soft-Soft Interaction) reagent_tmsbr->outcome_tmsbr HSAB Principle outcome_dms Predicted Outcome: Preferential O-Methylation (Hard-Hard Interaction) reagent_dms->outcome_dms HSAB Principle Experimental_Workflow A 1. Combine Reactants (Phenol, (CH₃)₃SBr, K₂CO₃) and PEG-400 Solvent B 2. Heat to 100°C with Stirring A->B C 3. Maintain at 100°C for 6 Hours (Monitor by TLC) B->C D 4. Cool to RT & Quench with Water C->D E 5. Extract with Ethyl Acetate (3x) D->E F 6. Wash Combined Organic Layers (Water, Brine) E->F G 7. Dry (MgSO₄), Filter, & Concentrate F->G H 8. Purify Product (Column Chromatography) G->H

Sources

Navigating Methylation Chemistry: A Comparative Guide to the Genotoxicity of Trimethylsulfonium Bromide and Other Methylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, methylating agents are indispensable tools. However, their utility is often shadowed by concerns about genotoxicity, a critical hurdle in the path to clinical application. This guide offers an in-depth, objective comparison of trimethylsulfonium bromide against a spectrum of common methylating agents, grounded in available experimental data and mechanistic principles. As a Senior Application Scientist, my aim is to provide not just a list of facts, but a causal understanding of why certain methylating agents pose a genotoxic risk while others may offer a safer alternative.

The Double-Edged Sword: Understanding the Mechanisms of Methylating Agents

Methylating agents, by their very nature, are reactive electrophiles that introduce a methyl group to nucleophilic sites.[1] Their genotoxic potential stems from their ability to methylate DNA bases, which can lead to mutations, chromosomal damage, and ultimately, carcinogenesis.[2][3] The reactivity and mechanism of a methylating agent dictate its interaction with DNA and, consequently, its genotoxic profile.

Methylating agents are broadly classified based on their reaction mechanism:

  • SN1 (Unimolecular Nucleophilic Substitution): These agents, such as N-methyl-N-nitrosourea (MNU) and N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), form a highly reactive methyl carbocation intermediate.[3] This intermediate can attack various nucleophilic sites on DNA, including the oxygen atoms of guanine and thymine (O6-methylguanine and O4-methylthymine), which are particularly mutagenic lesions.[4]

  • SN2 (Bimolecular Nucleophilic Substitution): These agents, including methyl methanesulfonate (MMS) and dimethyl sulfate (DMS), transfer a methyl group in a single concerted step.[3] They tend to react with more strongly nucleophilic sites on DNA, such as the N7 position of guanine and the N3 position of adenine.[3] While these adducts can also be problematic, they are generally considered less mutagenic than the O-alkylation products formed by SN1 agents.

The genotoxicity of a methylating agent is therefore not a simple "yes" or "no" question but is dependent on the types of DNA adducts it forms and the cell's ability to repair this damage.

The Central Question: Is Trimethylsulfonium Bromide Genotoxic?

In the absence of direct data, we must turn to a theoretical assessment based on its chemical structure and a comparative analysis with agents for which genotoxicity data exists. Trimethylsulfonium bromide is a sulfonium salt. While few direct toxicological studies have been conducted on sulfonium compounds as a class, their chemical reactivity is well-understood.[5] They are known to be effective methylating agents for a variety of nucleophiles. The key question is their reactivity towards the nucleophilic sites in DNA under physiological conditions.

A Comparative Analysis: Stacking Up Against the Alternatives

To provide a framework for evaluating the potential risks and benefits of using trimethylsulfonium bromide, we will compare it to a selection of well-characterized methylating agents with established genotoxic profiles.

Methylating AgentChemical ClassReaction MechanismKnown Genotoxicity
Trimethylsulfonium bromide Sulfonium SaltSN2-likeNo Data Available
S-Adenosylmethionine (SAM) Biological Sulfonium SaltEnzymatic SN2Non-Genotoxic [6]
Methyl Methanesulfonate (MMS) Alkyl SulfonateSN2Genotoxic [7][8]
N-methyl-N-nitrosourea (MNU) NitrosoureaSN1Highly Genotoxic [7]
The Gold Standard of Non-Genotoxicity: S-Adenosylmethionine (SAM)

S-Adenosylmethionine (SAM) is the primary biological methyl donor, participating in a vast array of methylation reactions essential for life.[9] Despite being a sulfonium salt, SAM is not considered genotoxic.[6] Studies have shown a lack of mutagenic activity for SAM in both in vitro and in vivo assays.[6] This is largely because its methyl transfer reactions are tightly controlled by enzymes, which direct the methylation to specific substrates and prevent indiscriminate reaction with DNA.[10]

The Known Offenders: Prototypical Genotoxic Methylating Agents

In stark contrast to SAM, several synthetic methylating agents are well-established genotoxins.

  • Methyl Methanesulfonate (MMS): An SN2-type agent, MMS is a known mutagen and clastogen. It induces DNA damage and has been shown to be positive in the Ames test and to cause micronuclei formation in vivo.[7][8]

  • N-methyl-N-nitrosourea (MNU): A potent SN1-type methylating agent, MNU is a powerful carcinogen. Its ability to form highly mutagenic O6-methylguanine adducts leads to a strong positive response in a range of genotoxicity assays.[7][11]

The comparison with SAM, MMS, and MNU highlights the spectrum of reactivity and biological consequence among methylating agents. The enzymatic control of SAM's reactivity is a key factor in its safety profile, a feature that synthetic agents lack.

Experimental Protocols for Assessing Genotoxicity

To ensure the safety of any new chemical entity, a battery of standardized genotoxicity tests is required by regulatory agencies. These assays are designed to detect different types of genetic damage.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[2] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium.[12] The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the bacterium's ability to produce histidine, allowing it to grow. A positive test, indicated by a significant increase in the number of revertant colonies compared to a control, suggests that the chemical is a mutagen.[12]

Experimental Workflow: Ames Test

Ames_Test cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis A Test Compound + S9 Mix (optional) C Incubate Compound with Bacteria A->C B Salmonella typhimurium (his-) B->C D Plate on Histidine-Deficient Agar C->D E Incubate for 48-72 hours D->E F Count Revertant Colonies (his+) E->F G Compare to Control F->G InVitro_Micronucleus_Test cluster_culture Cell Culture & Treatment cluster_harvest Harvesting & Staining cluster_analysis Microscopic Analysis A Culture Mammalian Cells B Treat with Test Compound A->B C Add Cytochalasin B (to block cytokinesis) B->C D Harvest Cells C->D E Stain with DNA-specific dye D->E F Score Binucleated Cells for Micronuclei E->F G Compare to Control F->G

Caption: Workflow of the In Vitro Mammalian Cell Micronucleus Test.

In Vitro Chromosomal Aberration Test

The chromosomal aberration test is a cytogenetic assay that evaluates the ability of a substance to induce structural changes in chromosomes of cultured mammalian cells. [13]Cells are treated with the test compound, and then arrested in metaphase, a stage of cell division where chromosomes are condensed and visible. The chromosomes are then examined microscopically for structural abnormalities such as breaks, gaps, and exchanges. [14] Experimental Workflow: In Vitro Chromosomal Aberration Test

Chromosomal_Aberration_Test cluster_culture Cell Culture & Treatment cluster_arrest Metaphase Arrest & Harvesting cluster_prep Slide Preparation & Staining cluster_analysis Microscopic Analysis A Culture Mammalian Cells B Treat with Test Compound A->B C Add Mitotic Arresting Agent (e.g., Colcemid) B->C D Harvest Cells C->D E Prepare Chromosome Spreads D->E F Stain Chromosomes E->F G Score Metaphase Cells for Aberrations F->G H Compare to Control G->H

Caption: Workflow of the In Vitro Chromosomal Aberration Test.

Conclusion and Future Directions

The question of whether trimethylsulfonium bromide is a non-genotoxic methylating agent remains unanswered due to a lack of direct experimental evidence. While its chemical structure suggests an SN2-like mechanism, which is generally associated with a lower mutagenic potential than SN1 agents, this is not a substitute for empirical data.

For researchers and drug development professionals considering the use of trimethylsulfonium bromide, a cautious approach is warranted. The absence of data should not be interpreted as an absence of risk. The principles of due diligence would necessitate conducting a standard battery of genotoxicity tests, including the Ames test, an in vitro micronucleus or chromosomal aberration assay, and potentially an in vivo study, before its inclusion in any process where downstream human exposure is a possibility.

Ultimately, the development of safer, non-genotoxic methylating agents is a critical goal in medicinal and process chemistry. While trimethylsulfonium bromide may hold promise, its place in the chemist's toolbox for applications demanding high safety standards will depend on future studies that rigorously evaluate its genotoxic profile.

References

  • Quantitative assessment of the dose-response of alkylating agents in DNA repair proficient and deficient ames tester strains. (2013). PubMed. [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Trimethylsulfonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of laboratory waste management is a critical component of ensuring a safe and compliant research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of trimethylsulfonium bromide (CAS No. 3084-53-5), moving beyond simple instructions to explain the causality behind each procedural choice. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, ensuring personal safety and adherence to regulatory standards.

Core Principles: Hazard Profile and Risk Assessment

Understanding the intrinsic properties of a chemical is the foundation of its safe management. Trimethylsulfonium bromide is not benign; it is classified as a hazardous chemical by the Occupational Safety and Health Administration (OSHA)[1]. The primary risks associated with this compound necessitate careful handling throughout its lifecycle, from use to disposal.

Key Hazards:

  • Skin and Eye Irritation: The compound is a Category 2 skin irritant and a Category 2/2A serious eye irritant, capable of causing significant inflammation upon contact.[1][2]

  • Respiratory Irritation: As a Category 3 Specific Target Organ Toxin (single exposure), inhalation of dusts may cause respiratory irritation.[1][3]

  • Moisture Sensitivity: Trimethylsulfonium bromide is sensitive to moisture, a factor that must be considered during storage and disposal to maintain its stability.[1]

  • Incompatibility: It is incompatible with strong oxidizing agents, and contact between them must be strictly avoided to prevent hazardous reactions.[1][4]

While the toxicological properties have not been fully investigated, the known hazards demand a cautious approach.[4][5] The disposal plan must be designed to mitigate these risks for laboratory personnel and waste handlers.

Table 1: Hazard Classification for Trimethylsulfonium Bromide
Hazard ClassificationCategoryGHS CodeDescriptionSource
Skin Corrosion/Irritation2H315Causes skin irritation[1][2]
Serious Eye Damage/Irritation2AH319Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure)3H335May cause respiratory irritation[1][3]

The Regulatory Imperative: Waste Determination

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates that the generator of the waste is responsible for determining if it is hazardous.[6][7] This "hazardous waste determination" is the most critical step in the disposal process.

Causality of Compliance: Simply discarding a chemical without proper characterization can lead to significant regulatory violations, including fines and penalties for the institution.[6] More importantly, improper disposal poses a direct threat to human health and the environment.[6] Therefore, it is the policy of most research institutions that all chemical wastes are assumed to be hazardous until proven otherwise and must be managed by a designated Environmental Health and Safety (EHS) department.[6]

While trimethylsulfonium bromide is not specifically listed as a hazardous waste under federal regulations like CERCLA or SARA, its characteristic as an irritant means it must be managed through a compliant hazardous waste stream.[1] Crucially, waste generators must always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1][5]

Operational Protocol for Disposal

This protocol outlines a self-validating system for the safe segregation, containment, and disposal of trimethylsulfonium bromide waste.

Step 1: Personal Protective Equipment (PPE)

Rationale: To prevent accidental exposure during waste handling, which could cause skin, eye, or respiratory irritation.

  • Eye Protection: Wear chemical safety goggles or glasses conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[4]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[4]

  • Body Protection: A lab coat or other protective clothing is mandatory.[4]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[4]

Step 2: Waste Segregation and Collection

Rationale: To prevent hazardous reactions and ensure the waste stream is correctly identified for the disposal vendor.

  • Collect Solid Waste: Collect waste trimethylsulfonium bromide, including any chemically contaminated debris (e.g., weigh boats, contaminated paper towels), as solid hazardous waste.

  • Segregate from Incompatibles: Ensure the waste container for trimethylsulfonium bromide is never used for strong oxidizing agents.[1]

  • Avoid Drains: Do not empty any amount of trimethylsulfonium bromide into drains.[1] This is a direct violation of environmental regulations and can harm aquatic ecosystems.

Step 3: Containerization and Labeling

Rationale: Proper containment and labeling are mandated by the EPA to ensure safe storage, transport, and to inform all personnel of the container's contents and associated hazards.[6][8]

  • Use a Suitable Container: Place the waste into a clean, dry, and chemically compatible container with a secure, tight-fitting lid.[1][5][6] The container must be kept closed at all times except when adding waste.[6]

  • Label Immediately: Affix a "Hazardous Waste" label to the container.

  • Complete the Label: Clearly write all constituents of the container, including "Trimethylsulfonium Bromide" and any solvents or other chemicals present. List the approximate percentages of each component.

Step 4: Accumulation and Storage

Rationale: Following designated accumulation procedures prevents spills, reduces exposure risks, and maintains regulatory compliance within the laboratory.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA. This area must be at or near the point of generation and under the control of the operator.

  • Secondary Containment: It is best practice to place the waste container in a secondary bin to contain any potential leaks.

  • Protect from Moisture: Given its moisture-sensitive nature, store the container in a dry location.[1]

Step 5: Final Disposal

Rationale: Using a licensed disposal company ensures that the waste is treated and disposed of using methods that are safe, environmentally sound, and compliant with all federal, state, and local laws.[2][7]

  • Contact EHS: When the container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup. Do not attempt to transport or dispose of the waste yourself.

  • Licensed Vendor Disposal: The EHS department will transfer the waste to a licensed and approved hazardous waste disposal company.[2][7] These vendors may use high-temperature incineration with appropriate scrubbers to destroy the chemical, which is a common and effective method for this type of waste.

Emergency Protocol: Spill Management

Rationale: A prepared response to an accidental release minimizes exposure and environmental contamination.

  • Ensure Area is Ventilated: If a spill occurs, ensure the area has adequate ventilation.[5]

  • Wear Full PPE: Before cleaning, don the appropriate PPE as described in Step 1 of the disposal protocol.

  • Contain the Spill: For a small, solid spill, carefully sweep or shovel the material into a suitable container for disposal.[1][5] Avoid any actions that generate dust.[4][5]

  • Clean the Area: Once the bulk material is collected, decontaminate the spill surface according to your laboratory's standard procedures.

  • Dispose of Cleanup Materials: All materials used for cleanup (gloves, wipes, etc.) must be placed in the hazardous waste container along with the spilled chemical.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department.

Visualized Workflow: Disposal Decision Pathway

The following diagram illustrates the logical flow for the proper management and disposal of trimethylsulfonium bromide waste.

Trimethylsulfonium_Bromide_Disposal start Generation of Trimethylsulfonium Bromide Waste ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Accidental Spill Occurs start->spill Potential Event characterize Step 2: Characterize Waste (Solid Irritant, Moisture-Sensitive) ppe->characterize segregate Step 3: Segregate from Incompatibles (Especially Strong Oxidizers) characterize->segregate containerize Step 4: Package in Labeled, Sealed, Compatible Container segregate->containerize store Step 5: Store in Designated Satellite Accumulation Area (SAA) containerize->store contact_ehs Step 6: Contact Institutional EHS for Waste Pickup store->contact_ehs end_node Final Disposal by a Licensed Hazardous Waste Vendor contact_ehs->end_node spill_protocol Follow Spill Management Protocol: Contain, Clean, Report spill->spill_protocol Yes spill_protocol->containerize

Caption: Disposal workflow for trimethylsulfonium bromide waste.

Conclusion

The proper disposal of trimethylsulfonium bromide is a non-negotiable aspect of responsible chemical research. By understanding its hazards, adhering to regulatory frameworks, and following a systematic disposal protocol, you contribute to a culture of safety and environmental stewardship. This guide serves as a foundational resource, but it is imperative to always operate in accordance with your institution's specific EHS policies and all applicable government regulations.

References

  • Cole-Parmer. Material Safety Data Sheet - Trimethylsulfonium bromide, 99% (titr.). Retrieved from [Link]

  • Purdue University. Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - Trimethylsulfonium bromide. Retrieved from [Link]

  • Wikipedia. Trimethylsulfonium. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2011, March 4). Trimethylsulfonium bromide and its use for the methylation of phenols. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. Retrieved from [Link]

  • Arkansas State University. Hazardous Waste Management. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Facile Preparation of Trimethylsulfonium Bromide. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.